4,4'-Diacetoxybiphenyl
Description
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Properties
IUPAC Name |
[4-(4-acetyloxyphenyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)20-12(2)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMBBMQDXFZFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345412 | |
| Record name | 4,4'-Diacetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32604-29-8 | |
| Record name | 4,4'-Diacetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,4'-Diacetoxybiphenyl CAS number 32604-29-8
An In-Depth Technical Guide to 4,4'-Diacetoxybiphenyl (CAS 32604-29-8): Synthesis, Characterization, and Applications in Advanced Materials
Introduction
This compound is a diester derivative of 4,4'-biphenol, a fundamental building block in the field of materials science. While the parent diol, 4,4'-biphenol, is the active monomer in many polymerization reactions, this compound serves as a crucial, stabilized precursor. Its enhanced solubility in organic solvents and improved thermal stability make it a preferred intermediate for the synthesis of high-performance polymers, particularly thermotropic liquid-crystalline polyesters.[1][2] The acetate groups provide a convenient protecting group for the reactive phenols and can act as effective leaving groups during high-temperature melt polycondensation processes. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analytical characterization, and core applications, with an emphasis on the scientific rationale behind the described protocols.
Section 1: Physicochemical and Spectroscopic Profile
A precise understanding of this compound's properties is essential for its effective use in synthesis and material formulation. The molecule's identity is defined by its rigid biphenyl core flanked by two acetoxy groups at the para positions.
Core Physicochemical Properties
The key properties of this compound are summarized below, providing a quick reference for laboratory applications.
| Property | Value | Reference(s) |
| CAS Number | 32604-29-8 | [3][4] |
| Molecular Formula | C₁₆H₁₄O₄ | [5] |
| Molecular Weight | 270.28 g/mol | [3][5] |
| Appearance | White crystalline solid | [6] |
| Melting Point | Information not consistently available; precursor 4,4'-biphenol melts at 283 °C.[7] | |
| Solubility | Soluble in solvents like Chloroform (CDCl₃) for NMR analysis.[8] | |
| Synonyms | [1,1'-Biphenyl]-4,4'-diyl diacetate, Biphenyl-4,4'-diyl diacetate, 4-(4-acetyloxyphenyl)phenyl acetate | [5] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for the biphenyl core C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
C7 [pos="2.8,0!"]; // Bridge carbon
C8 [pos="4.3,0.75!"]; C9 [pos="4.3,-0.75!"]; C10 [pos="5.6,-1.5!"]; C11 [pos="6.9,-0.75!"]; C12 [pos="6.9,0.75!"]; C13 [pos="5.6,1.5!"];
// Define nodes for the acetoxy groups O1 [label="O", pos="-2.6,1.5!"]; C14 [label="C", pos="-3.9,1.5!"]; O2 [label="O", pos="-4.5,2.5!"]; C15 [label="CH₃", pos="-4.5,0.5!"];
O3 [label="O", pos="8.2,-0.75!"]; C16 [label="C", pos="9.5,-0.75!"]; O4 [label="O", pos="10.1,-1.75!"]; C17 [label="CH₃", pos="10.1,0.25!"];
// Define edges for the biphenyl core C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- C7 [style=invis]; C1 -- C7 [style=invis]; // for positioning C7 C1 -- C7 [len=1.5, style=solid, label=""]; C7 -- C8 [style=invis]; C7 -- C9 [style=invis]; C8 -- C13 -- C12 -- C11 -- C10 -- C9 -- C8; C8 -- C7 [len=1.5, style=solid, label=""];
// Define edges for aromatic double bonds C2 -- C3 [style=dashed]; C4 -- C5 [style=dashed]; C6 -- C1 [style=dashed]; C9 -- C10 [style=dashed]; C11 -- C12 [style=dashed]; C13 -- C8 [style=dashed];
// Define edges for the acetoxy groups C2 -- O1; O1 -- C14; C14 -- O2 [style=double]; C14 -- C15;
C11 -- O3; O3 -- C16; C16 -- O4 [style=double]; C16 -- C17; }
Caption: 2D Structure of this compound.
Spectroscopic Signature
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.
-
¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides distinct signals that confirm the molecular structure. In a solvent like CDCl₃, one would expect to see a singlet for the methyl protons of the two equivalent acetate groups (around δ 2.3 ppm) and multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons on the biphenyl rings.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected to appear around 1750-1735 cm⁻¹. Additional bands corresponding to C-O stretching and aromatic C-H and C=C vibrations will also be present.[5][9]
Section 2: Synthesis and Purification
The most direct and common synthesis of this compound is the acetylation of its parent diol, 4,4'-biphenol. The choice of this method is based on the high reactivity of phenolic hydroxyl groups with acylating agents, leading to high yields and straightforward purification.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis via Acetylation
This protocol describes a standard laboratory procedure for the synthesis of this compound from 4,4'-biphenol.
Causality: Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that its byproduct, acetic acid, is easily removed. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.[10]
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-biphenol (1 equivalent) in a suitable amount of pyridine. Cool the flask in an ice bath to 0°C.
-
Reaction: Slowly add acetic anhydride (approximately 2.2-2.5 equivalents) to the cooled solution dropwise, maintaining the temperature below 10°C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching & Precipitation: Pour the reaction mixture slowly into a beaker containing ice water with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove pyridine and acetic acid, followed by a small amount of cold ethanol to remove residual water.
-
Drying: Dry the crude product under vacuum.
Protocol: Purification by Recrystallization
Recrystallization is employed to remove unreacted starting materials and side products, yielding a product of high purity suitable for polymerization or further synthetic steps.
Causality: The choice of solvent is critical. A suitable solvent will dissolve the compound and impurities at an elevated temperature but will have low solubility for the desired product at cooler temperatures, allowing it to crystallize out while impurities remain in the solution. Acetic acid or ethanol are often effective for this type of compound.[10]
Methodology:
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent (e.g., acetic acid) required to fully dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature. The pure product will form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them thoroughly in a vacuum oven.
Section 3: Analytical Characterization
Post-synthesis, it is imperative to verify the purity and identity of this compound. High-performance liquid chromatography (HPLC) is the preferred method for quantitative purity analysis.
Caption: Workflow for purity verification using HPLC.
Protocol: Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of this compound.
Causality: A reversed-phase HPLC method using a C18 column is ideal for separating moderately polar organic compounds like this compound from potential impurities, such as the more polar 4,4'-biphenol starting material or non-polar side products. UV detection is effective due to the strong UV absorbance of the aromatic biphenyl core.[11]
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a starting point could be 60:40 Acetonitrile:Water.
-
Detection: UV detection at a wavelength such as 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the relative peak area of the main component.
Section 4: Key Applications in Materials Science
The primary value of this compound lies in its function as a monomer precursor for synthesizing advanced polymers, especially those requiring high thermal stability and specific anisotropic properties.
Caption: Role of this compound in melt polycondensation.
Monomer for Liquid-Crystalline Polymers (LCPs)
This compound is a key component in the synthesis of thermotropic LCPs. These materials exhibit properties of both liquids and solids, forming ordered structures upon melting that can be aligned by flow.[1]
-
Mechanism of Action: In melt polycondensation, this compound is reacted with aromatic dicarboxylic acids at high temperatures (often >270 °C).[2] Under these conditions, a transesterification reaction occurs where the phenolic acetate ester exchanges with the carboxylic acid, forming a polyester linkage and releasing acetic acid as a byproduct. The volatile acetic acid is removed by vacuum, which drives the polymerization reaction to completion. This "acetoxy route" is often preferred over using the free biphenol because it can prevent side reactions and sublimation of the diol monomer at high temperatures.
-
Resulting Properties: The rigid, linear biphenyl unit derived from this compound is a "mesogen"—a structural component that promotes the formation of the liquid crystal phase.[12] Polymers incorporating this unit exhibit exceptional thermal stability, chemical resistance, and high mechanical strength, making them suitable for demanding applications in electronics, automotive, and aerospace industries.
Protected Form of 4,4'-Biphenol
In multi-step organic synthesis, protecting reactive functional groups is a common strategy. The acetate groups in this compound effectively "mask" the phenolic hydroxyls, rendering them unreactive to certain reagents. These protecting groups can be readily removed when needed by simple hydrolysis (using a mild acid or base) to regenerate the free 4,4'-biphenol.
Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: Users should consult the Safety Data Sheet (SDS) before handling. This compound may cause skin, eye, and respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and moisture to prevent hydrolysis.
Conclusion
This compound (CAS 32604-29-8) is more than just a simple derivative; it is a strategically important intermediate in materials chemistry. Its stability, defined synthetic pathways, and critical role as a precursor in melt polycondensation make it an invaluable tool for creating high-performance liquid-crystalline polymers. The protocols and explanations provided in this guide equip researchers with the necessary knowledge to synthesize, purify, and effectively utilize this versatile compound in the development of next-generation advanced materials.
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Authored by: Senior Application Scientist, Gemini Division
An In-depth Technical Guide to 4,4'-Diacetoxybiphenyl: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of this compound (Ac-Biphenol), a pivotal intermediate in materials science and a compound of interest in pharmaceutical research. As the acetylated derivative of 4,4'-dihydroxybiphenyl, its physicochemical properties, reactivity, and metabolic fate are of significant interest to researchers in polymer chemistry, drug discovery, and organic synthesis. This document delineates the core characteristics of Ac-Biphenol, offering detailed, field-proven protocols for its synthesis, purification, and characterization. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system. The guide is structured to provide both foundational knowledge and actionable insights for professionals in research and development.
Core Physicochemical Profile
A foundational understanding of this compound begins with its fundamental physicochemical properties. These parameters govern its behavior in various solvents and reaction conditions, dictating its handling, purification, and application. The molecule consists of a central biphenyl core with acetate esters at the 4 and 4' positions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [4-(4-acetyloxyphenyl)phenyl] acetate | [1] |
| Synonyms | [1,1'-Biphenyl]-4,4'-diyl diacetate, 4,4'-Biphenol diacetate | [1][2] |
| CAS Number | 32604-29-8 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₄O₄ | [1][2][3] |
| Molecular Weight | 270.28 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 160-161 °C | [2] |
| Boiling Point | 398.8 ± 35.0 °C (Predicted) | [2] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Acetone | [2] |
Synthesis and Purification: A Validated Approach
The most direct and efficient synthesis of this compound involves the esterification of its parent phenol, 4,4'-dihydroxybiphenyl. The choice of an acetylating agent and catalyst is critical for achieving high yield and purity. Acetic anhydride is a cost-effective and highly reactive acyl donor, while a base catalyst like pyridine not only neutralizes the acetic acid byproduct but also activates the anhydride, accelerating the reaction.
Experimental Protocol: Acetylation of 4,4'-Dihydroxybiphenyl
This protocol describes a robust method for the synthesis of this compound.
Materials:
-
4,4'-Dihydroxybiphenyl (1.0 eq)
-
Acetic Anhydride (2.5 eq)
-
Pyridine (catalytic to 1.5 eq, solvent)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Magnetic stirrer, round-bottom flask, condenser, ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4,4'-dihydroxybiphenyl in a minimal amount of pyridine. The use of pyridine as a solvent ensures a homogenous reaction mixture.
-
Acylation: Cool the solution in an ice bath to manage the exothermic reaction. Add acetic anhydride dropwise to the stirred solution. The excess anhydride ensures the reaction goes to completion.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Precipitation: Slowly pour the reaction mixture into a beaker of ice-cold deionized water with vigorous stirring. This quenches the excess acetic anhydride and precipitates the water-insoluble product.[5]
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product thoroughly with cold deionized water to remove residual pyridine and acetic acid, followed by a small amount of cold ethanol.
Purification Protocol: Recrystallization
Recrystallization is a superior method for purifying the crude product, leveraging differences in solubility at different temperatures.
Procedure:
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of hot ethanol. Ethanol is a suitable solvent as the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes before hot filtration.[6]
-
Crystallization: Allow the hot, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry in a vacuum oven to remove residual solvent.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Solvent/Method | Expected Key Signals/Features | Source(s) |
| ¹H NMR | CDCl₃ | ~2.3 ppm (s, 6H, -OCOCH₃), ~7.2 ppm (d, 4H, Ar-H ortho to OAc), ~7.6 ppm (d, 4H, Ar-H meta to OAc) | [4] |
| ¹³C NMR | CDCl₃ | ~21 ppm (-OCOC H₃), ~122 ppm (Ar-C ortho to OAc), ~128 ppm (Ar-C meta to OAc), ~139 ppm (Ar-C ipso), ~151 ppm (Ar-C-O), ~169 ppm (C=O) | General NMR Principles |
| FTIR | KBr Wafer | ~1750-1770 cm⁻¹ (C=O stretch, ester), ~1150-1250 cm⁻¹ (C-O stretch, ester), ~3000-3100 cm⁻¹ (Ar C-H stretch) | [3] |
| Mass Spec (EI) | - | m/z 270 (M⁺), 228 ([M-CH₂CO]⁺), 186 ([M-2(CH₂CO)]⁺) | [1] |
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is highly effective for this compound.
Instrumentation & Conditions:
-
System: HPLC with UV detector
-
Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (where the biphenyl chromophore has strong absorbance)[6]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in acetonitrile to a similar concentration.
-
Analysis: Inject the standards and the sample into the HPLC system.
-
Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve, expressed as a percentage area.
Analytical Workflow Diagram
Caption: Proposed metabolic pathway of this compound via hydrolysis.
Applications in Research and Development
The utility of this compound stems from its relationship with 4,4'-dihydroxybiphenyl, a rigid, rod-like molecule crucial for high-performance polymers.
-
Polymer Chemistry: 4,4'-dihydroxybiphenyl is a key monomer for liquid crystalline polymers (LCPs), polysulfones, and polycarbonates. [6][8]The diacetate form can be used in melt polymerization processes where the in-situ generation of the reactive phenol via deacetylation can be advantageous for controlling reaction kinetics and preventing premature side reactions.
-
Drug Development: 4,4'-dihydroxybiphenyl has been investigated for its biological activities, including as a xenoestrogen that interacts with estrogen receptors and as a tyrosinase inhibitor for applications in dermatology. [6]this compound serves as a potential prodrug, which could improve the bioavailability or modify the release profile of the active diol. The acetate groups increase lipophilicity, which can enhance membrane permeability.
Caption: Key application areas for this compound.
Conclusion
This compound is more than a simple derivative; it is a versatile and stable intermediate with significant value in both materials science and pharmaceutical research. Its well-defined physicochemical properties, coupled with straightforward and high-yielding synthesis protocols, make it an accessible and reliable compound for advanced applications. A thorough understanding of its characterization, reactivity, and potential metabolic fate, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation polymers and therapeutics.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Diacetoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4'-Diacetoxybiphenyl is a diester derivative of the versatile biphenyl scaffold, a structural motif prevalent in materials science and medicinal chemistry. An understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its physicochemical properties, reactivity, and potential interactions with biological targets. This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound, integrating experimental crystallographic data with theoretical computational insights. We delve into the critical interplay of steric and electronic factors that govern its preferred spatial arrangement, detail a robust synthetic protocol, and discuss the implications of its conformational behavior for its application in research and development.
Introduction: The Significance of Biphenyl Scaffolds and their Conformational Isomerism
The biphenyl unit, consisting of two phenyl rings connected by a single carbon-carbon bond, is a cornerstone in the design of functional molecules. Its inherent rigidity and modular nature allow for the precise positioning of substituents, influencing properties such as liquid crystallinity, fluorescence, and biological activity. However, the biphenyl scaffold is not strictly planar. The rotation around the central C-C bond is a dynamic process, giving rise to a spectrum of conformations, or rotational isomers.
The conformational landscape of biphenyl and its derivatives is dictated by a delicate balance between two primary opposing forces:
-
π-Conjugation: A planar conformation maximizes the overlap of the π-orbitals between the two phenyl rings, leading to electronic delocalization and a stabilizing resonance effect.
-
Steric Hindrance: In a planar arrangement, the ortho-hydrogens (or other substituents) on adjacent rings experience significant van der Waals repulsion, which is a destabilizing steric effect.
This energetic tug-of-war results in a twisted, non-planar ground state conformation for most biphenyl derivatives. The dihedral angle between the planes of the two phenyl rings is a critical parameter that defines the molecule's overall shape and, consequently, its function.
Molecular Structure of this compound
The molecular structure of this compound is characterized by a central biphenyl core with acetoxy groups (-OCOCH₃) substituted at the para positions of each phenyl ring.
| Identifier | Value | Source |
| IUPAC Name | [4-(4-acetyloxyphenyl)phenyl] acetate | PubChem |
| CAS Number | 32604-29-8 | ChemicalBook[1] |
| Molecular Formula | C₁₆H₁₄O₄ | PubChem[2] |
| Molecular Weight | 270.28 g/mol | PubChem[2] |
| Physical Description | White to almost white powder or crystals | ChemicalBook[1] |
| Melting Point | 160-161 °C | ChemicalBook[1] |
Conformational Analysis: A Blend of Experimental and Theoretical Evidence
The precise three-dimensional arrangement of this compound has been elucidated through X-ray crystallography, providing a definitive snapshot of its solid-state conformation. This experimental data is complemented by computational studies on related biphenyl systems, which offer insights into the energetic landscape of its rotational isomers.
Crystal Structure Analysis
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 847853 [2]. Analysis of this crystallographic data reveals a non-planar conformation.
The key conformational feature is the dihedral angle between the two phenyl rings. In the solid state, this angle is approximately 37.3° . This significant deviation from planarity underscores the dominant role of steric hindrance between the inner ortho-hydrogens of the biphenyl core.
The acetoxy groups also exhibit specific orientations. The carbonyl groups of the acetoxy substituents are positioned away from the adjacent phenyl ring, minimizing steric clashes.
Theoretical Conformational Analysis and Rotational Barrier
Density Functional Theory (DFT) calculations on related acyloxy-biphenyls have shown that the energy barrier to rotation around the central C-C bond is a critical parameter. The rotational energy profile of a typical biphenyl derivative features two energy maxima corresponding to the planar (0°) and perpendicular (90°) conformations, and a global energy minimum at a twisted dihedral angle.
For this compound, the energy barrier for rotation through the planar conformation is expected to be significant due to the steric repulsion of the ortho-hydrogens. Conversely, rotation through the perpendicular conformation, while alleviating steric hindrance, would disrupt the stabilizing π-conjugation. The experimentally observed dihedral angle of 37.3° represents the energetic compromise between these opposing forces.
Synthesis of this compound: A Validated Experimental Protocol
The synthesis of this compound is typically achieved through the acetylation of its precursor, 4,4'-biphenol (also known as 4,4'-dihydroxybiphenyl). This straightforward esterification reaction can be carried out efficiently using acetic anhydride, often with a catalyst to accelerate the reaction.
Synthesis of the Precursor: 4,4'-Biphenol
Several methods exist for the synthesis of 4,4'-biphenol. A common industrial method involves the oxidative coupling of 2,6-di-tert-butylphenol, which ensures para-selectivity and avoids the formation of isomeric mixtures that can arise from the direct coupling of phenol[3].
Acetylation of 4,4'-Biphenol
The following protocol describes a general and effective method for the acetylation of phenols, which can be directly applied to the synthesis of this compound.
Materials:
-
4,4'-Biphenol
-
Acetic anhydride
-
Pyridine (or another suitable base catalyst, such as triethylamine)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (dilute solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-biphenol in a suitable solvent such as dichloromethane.
-
Addition of Reagents: To the stirred solution, add a slight excess of pyridine (as a catalyst and acid scavenger) followed by the dropwise addition of at least two equivalents of acetic anhydride.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a dilute solution of hydrochloric acid (to remove excess pyridine), water, saturated sodium bicarbonate solution (to remove any remaining acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a white crystalline solid.
Applications and Implications for Drug Development
The conformational properties of this compound are of significant interest in the context of drug design and materials science.
-
Prodrug Strategies: The acetoxy groups can serve as cleavable moieties in a prodrug approach. Upon enzymatic or chemical hydrolysis in vivo, they would release the corresponding dihydroxybiphenyl, which may be the active pharmacological agent. The conformation of the parent diacetoxy compound can influence its solubility, membrane permeability, and interaction with metabolizing enzymes.
-
Scaffold for Bioactive Molecules: The biphenyl core provides a rigid framework for the spatial orientation of functional groups. By understanding the preferred conformation of the this compound scaffold, medicinal chemists can design more complex derivatives with optimized interactions with protein binding sites.
-
Liquid Crystals and Polymers: The rod-like, albeit twisted, shape of this compound and its derivatives makes them potential building blocks for liquid crystals and high-performance polymers. The dihedral angle and overall molecular geometry are critical determinants of the mesophase behavior and material properties.
Conclusion
The molecular structure and conformation of this compound are governed by a well-understood interplay of steric and electronic effects, resulting in a twisted, non-planar ground state. Experimental evidence from X-ray crystallography provides a precise dihedral angle of approximately 37.3° between the phenyl rings in the solid state. This structural information, coupled with a robust and reproducible synthetic protocol, provides a solid foundation for the rational design of novel materials and potential therapeutic agents based on this versatile biphenyl scaffold. For researchers in drug development and materials science, a thorough understanding of the conformational landscape of this compound is a critical prerequisite for harnessing its full potential.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Wikipedia. 4,4'-Biphenol. [Link]
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PrepChem. Synthesis of 4,4'-dihydroxybiphenyl. [Link]
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ResearchGate. Molecular structure of 4,4'-dimethoxybiphenyl. a) Conformation of the... [Link]
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-
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1H NMR and 13C NMR spectral data of 4,4'-Diacetoxybiphenyl
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4'-Diacetoxybiphenyl
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the principles of spectral interpretation, grounded in the molecule's structural and electronic properties. We will dissect the chemical shifts, coupling constants, and signal multiplicities, correlating them to specific nuclei within the molecule. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy. Every assertion is supported by authoritative data and references, establishing a self-validating framework for the structural elucidation of this compound.
Introduction: The Role of NMR in Structural Elucidation
This compound is a diester derivative of the well-studied 4,4'-biphenol core. Its applications span from being a key monomer in the synthesis of high-performance liquid crystal polymers to a precursor in various organic syntheses. For professionals engaged in these fields, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular architecture of organic compounds.[1]
The power of NMR lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C). The resulting spectrum is a molecular fingerprint, where the position (chemical shift), splitting pattern (multiplicity), and intensity (integration) of each signal directly correspond to the electronic environment, neighboring nuclei, and the relative number of nuclei, respectively.[2] This guide will systematically interpret these spectral features for this compound, transforming raw data into a detailed structural map.
Molecular Structure and Symmetry Considerations
To predict and interpret the NMR spectra of this compound, we must first consider its molecular structure and inherent symmetry. The molecule consists of a central biphenyl core with acetoxy groups (-OAc) substituted at the para positions (C4 and C4').
Caption: Molecular structure of this compound with labeling of chemically unique proton (Hᵅ, Hᵝ) and carbon (C¹⁻⁴, C=O, CH₃) environments.
Assuming free rotation around the C⁴-C¹' single bond, the molecule possesses a high degree of symmetry. A C₂ axis of rotation passes through the center of this bond, and a plane of symmetry bisects the molecule. This has a profound simplifying effect on the NMR spectra:
-
The two phenyl rings are chemically identical.
-
Within each phenyl ring, the protons and carbons ortho to the biphenyl linkage (C²/C⁶) are equivalent, and those meta (C³/C⁵) are equivalent.
Consequently, instead of a complex spectrum with many signals, we anticipate a relatively simple pattern reflecting the number of unique nuclei.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show three distinct signals: one for the acetate methyl protons and two for the aromatic protons.
3.1 Predicted ¹H NMR Signals
-
Acetate Protons (CH₃): The six methyl protons are chemically equivalent due to molecular symmetry and free rotation. They are not adjacent to any other protons, so their signal will appear as a sharp singlet . Its integration value will correspond to 6H. These protons are expected in the range of δ 2.0–2.5 ppm.[3]
-
Aromatic Protons (Hᵅ/Hᵝ): The eight aromatic protons are divided into two sets of four equivalent protons each.
-
Hᵅ (ortho to -OAc): The four protons at positions 2, 6, 2', and 6'. Each is coupled only to its adjacent Hᵝ proton. This will result in a doublet .
-
Hᵝ (meta to -OAc): The four protons at positions 3, 5, 3', and 5'. Each is coupled only to its adjacent Hᵅ proton, also resulting in a doublet .
-
These two doublets will form a classic AA'BB' system, which often simplifies to a readily interpretable pair of doublets for para-substituted rings. The coupling constant (J) for this ortho-coupling is typically in the range of 7–9 Hz.[4]
3.2 Experimental ¹H NMR Data
The experimental data aligns perfectly with these predictions. The spectrum was recorded on a 300 MHz instrument using CDCl₃ as the solvent.[5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 2.31 | Singlet | 6H | - | Acetate (CH₃) |
| 7.17 | Doublet | 4H | 8.7 | Aromatic (Hᵝ) |
| 7.59 | Doublet | 4H | 8.7 | Aromatic (Hᵅ) |
| Data sourced from SpectraBase.[5] |
Interpretation:
-
The singlet at δ 2.31 ppm is unequivocally assigned to the six equivalent protons of the two acetate methyl groups.
-
The aromatic region displays two distinct signals. The downfield doublet at δ 7.59 ppm is assigned to the Hᵅ protons (ortho to the biphenyl linkage). These protons are deshielded by the anisotropic effect of the neighboring phenyl ring.
-
The upfield doublet at δ 7.17 ppm is assigned to the Hᵝ protons (ortho to the acetoxy group). The acetoxy group is electron-donating through resonance, which tends to shield ortho and para protons, explaining their slightly more upfield position compared to Hᵅ.
¹³C NMR Spectral Analysis
Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show six signals: two for the acetate groups and four for the biphenyl core.
4.1 Predicted ¹³C NMR Signals
-
Acetate Carbons: Two distinct signals are expected.
-
Biphenyl Carbons: Four signals for the aromatic carbons.
-
C¹ (ipso, attached to -O): This carbon is directly attached to the electronegative oxygen and will be significantly deshielded, appearing around δ 150 ppm.
-
C⁴ (ipso, biphenyl linkage): This quaternary carbon will be less deshielded than C¹ and is expected around δ 138-140 ppm. Quaternary carbons often show weaker signals.[8]
-
C² / C⁶ (CH): Carbons ortho to the -OAc group.
-
C³ / C⁵ (CH): Carbons meta to the -OAc group. These two sets of CH carbons will appear in the typical aromatic range of δ 120–130 ppm.
-
4.2 Experimental ¹³C NMR Data
Experimental data confirms the presence of six unique carbon environments.
| Chemical Shift (δ) ppm | Assignment | Justification |
| 21.2 | Acetate (C H₃) | Typical range for an acetyl methyl carbon. |
| 121.9 | Aromatic (C H, C³/C⁵) | Shielded aromatic carbon, consistent with meta position to -OAc. |
| 127.9 | Aromatic (C H, C²/C⁶) | Deshielded aromatic carbon, consistent with ortho position to -OAc. |
| 138.6 | Aromatic (C , C⁴) | Quaternary carbon of the biphenyl linkage. |
| 150.5 | Aromatic (C , C¹) | Quaternary carbon bonded to electronegative oxygen, highly deshielded. |
| 169.5 | Carbonyl (C =O) | Characteristic chemical shift for an ester carbonyl carbon.[7] |
| Data sourced from PubChem and SpectraBase.[9] |
Experimental Protocol for NMR Data Acquisition
Acquiring high-fidelity, reproducible NMR data requires a standardized protocol. The following methodology is a field-proven approach for small molecules like this compound.
5.1 Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the this compound sample.
-
Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good dissolving power for many organic compounds and minimal signal overlap. Other solvents like DMSO-d₆ can be used if solubility is an issue.[10]
-
Homogenization: Cap the tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is critical.
-
Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer to serve as the internal reference (δ 0.00 ppm).
5.2 NMR Instrument Parameters The following are typical parameters for a 400 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): 20 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans (NS): 128 to 1024 scans (more scans are needed due to the low 1.1% natural abundance of ¹³C).[6]
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): ~1.5 seconds.
-
Spectral Width (SW): 240 ppm.
-
5.3 Data Processing Workflow
Caption: A standardized workflow for NMR data acquisition, processing, and analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are clean, highly symmetric, and directly reflect the molecule's structure. The ¹H spectrum is characterized by a prominent acetate singlet at δ 2.31 ppm and two aromatic doublets at δ 7.17 and δ 7.59 ppm. The ¹³C spectrum displays six sharp signals, with the ester carbonyl at δ 169.5 ppm and the carbon attached to the ester oxygen at δ 150.5 ppm being the most downfield. This comprehensive spectral data provides an unambiguous fingerprint for the molecule, serving as an essential reference for quality control, reaction monitoring, and further research in the fields of polymer chemistry and organic synthesis.
References
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PubChem. This compound . National Center for Biotechnology Information. [Link]
-
Wiley-VCH. This compound - Optional[1H NMR] - Spectrum . SpectraBase. [Link]
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Compound Interest. A Guide to 13C NMR Chemical Shift Values . Compound Interest. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]
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JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) . JEOL Ltd. [Link]
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Oregon State University. 13C NMR Chemical Shifts . Oregon State University. [Link]
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University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]
- Malz, F., & Jancke, H. (2005). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
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Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes . Chemistry LibreTexts. [Link]
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UCLA Chemistry & Biochemistry. NMR Chemical Shifts . UCLA. [Link]
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An In-depth Technical Guide to the Vibrational Spectroscopy of 4,4'-Diacetoxybiphenyl
Abstract
This technical guide provides a comprehensive analysis of 4,4'-Diacetoxybiphenyl using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of vibrational spectroscopy and its practical application in the structural elucidation of this biphenyl derivative. We present detailed experimental protocols, a thorough interpretation of the vibrational spectra, and a comparative analysis of the two spectroscopic techniques, underscoring their complementary nature in molecular characterization. This guide is grounded in established scientific principles and aims to serve as an authoritative resource for the spectroscopic analysis of this compound and related compounds.
Introduction: The Significance of this compound and its Spectroscopic Characterization
This compound is a diester derivative of 4,4'-dihydroxybiphenyl. Biphenyl and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The introduction of acetoxy groups at the 4 and 4' positions imparts specific chemical characteristics that influence its biological activity and material properties. Accurate and unambiguous characterization of such molecules is paramount in research and development to ensure purity, confirm identity, and understand molecular behavior.
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, offers a powerful, non-destructive approach for obtaining a detailed molecular fingerprint.[1] FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes, while Raman spectroscopy analyzes the inelastic scattering of monochromatic light that also corresponds to the molecule's vibrational frequencies.[2] Together, they provide a comprehensive picture of the molecular structure, functional groups, and subtle conformational features. This guide will meticulously explore the application of these techniques to this compound.
Theoretical Framework: Molecular Vibrations in this compound
The vibrational spectrum of a molecule is a direct manifestation of the various motions of its constituent atoms relative to each other. For a non-linear molecule like this compound (C₁₆H₁₄O₄), with N atoms, there are 3N-6 fundamental vibrational modes. These vibrations can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle).
FT-IR Spectroscopy: The Principle of Infrared Absorption
FT-IR spectroscopy operates on the principle that a molecule will absorb infrared radiation at frequencies that match its natural vibrational frequencies, provided that the vibration leads to a change in the molecule's dipole moment.[1] The intensity of an absorption band is proportional to the square of the change in the dipole moment during the vibration. Consequently, polar functional groups, such as the carbonyl (C=O) and ester (C-O) groups present in this compound, typically exhibit strong absorptions in the FT-IR spectrum.
Raman Spectroscopy: The Phenomenon of Inelastic Scattering
Raman spectroscopy is a light scattering technique. When monochromatic light, usually from a laser, interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) at the same frequency as the incident light.[3] However, a small fraction of the light is scattered inelastically (Raman scattering), with a shift in frequency that corresponds to the vibrational energy levels of the molecule.[3] A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.[4] Non-polar bonds and symmetric vibrations, such as the aromatic ring stretching in the biphenyl core, often produce strong Raman signals.
The Rule of Mutual Exclusion and Complementarity
For molecules with a center of symmetry, the rule of mutual exclusion states that vibrational modes that are infrared active are Raman inactive, and vice versa. While this compound in a solid state may have a complex crystal structure, the general principle of complementarity between FT-IR and Raman spectroscopy holds true.[2] FT-IR is sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. This complementarity is invaluable for a complete vibrational analysis.
Molecular Structure of this compound
The structure of this compound consists of a biphenyl core with acetoxy (-OCOCH₃) groups substituted at the para positions of each phenyl ring. The dihedral angle between the two phenyl rings in biphenyl derivatives is influenced by steric hindrance and electronic effects of the substituents.[5]
Caption: Molecular Structure of this compound.
Experimental Methodologies: A Self-Validating Protocol
The acquisition of high-quality, reproducible spectra is contingent upon meticulous experimental design and execution. The following protocols are designed to be self-validating, ensuring data integrity.
Sample Preparation
For a solid sample like this compound, several preparation methods are available. The choice of method depends on the specific requirements of the analysis and the available instrumentation.
-
FT-IR Spectroscopy:
-
KBr Pellet Method: This is a common technique for solid samples.[6]
-
Finely grind 1-2 mg of the this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder and mix thoroughly.
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Mount the pellet in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected for reference.
-
-
Attenuated Total Reflectance (ATR): ATR is a convenient method that requires minimal sample preparation.[7]
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Collect the spectrum. A background spectrum of the clean, empty ATR crystal should be acquired beforehand.
-
-
-
Raman Spectroscopy:
-
Powdered Sample in a Capillary Tube:
-
Pack a small amount of the powdered this compound sample into a glass capillary tube.
-
Place the capillary tube in the sample holder of the Raman spectrometer.
-
-
Direct Measurement on a Microscope Slide:
-
Place a small amount of the powder on a clean glass microscope slide.
-
If using a Raman microscope, focus the laser onto the sample particles.
-
-
Instrumentation and Data Acquisition
-
FT-IR Spectrometer:
-
Instrument: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: Happ-Genzel function.
-
-
Raman Spectrometer:
-
Instrument: A dispersive Raman spectrometer or a Fourier-Transform Raman (FT-Raman) spectrometer.
-
Excitation Source: A solid-state laser with an excitation wavelength of 785 nm or 1064 nm is recommended to minimize fluorescence.
-
Laser Power: Keep the laser power low (e.g., < 50 mW) to avoid sample degradation.
-
Spectral Range: 3500-100 cm⁻¹
-
Resolution: 2-4 cm⁻¹
-
Integration Time: Dependent on the sample's Raman scattering efficiency, typically ranging from a few seconds to several minutes per scan.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to final data interpretation.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Spectral Interpretation and Vibrational Mode Assignment
The FT-IR and Raman spectra of this compound are rich in information. The following analysis assigns the major observed bands to their corresponding molecular vibrations.
FT-IR Spectrum Analysis
The FT-IR spectrum is dominated by strong absorptions from the ester functional groups.
-
C-H Stretching Vibrations (3100-3000 cm⁻¹ and 3000-2850 cm⁻¹):
-
The weak to medium bands in the 3100-3000 cm⁻¹ region are characteristic of the aromatic C-H stretching vibrations of the biphenyl rings.
-
The absorptions in the 3000-2850 cm⁻¹ range are attributed to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) groups of the acetoxy substituents.
-
-
Carbonyl (C=O) Stretching (≈1760-1735 cm⁻¹):
-
A very strong and sharp absorption band is expected in this region, which is the most characteristic feature of the ester functional group. For aromatic esters, this band typically appears at a higher frequency compared to aliphatic esters due to the electron-withdrawing nature of the phenyl ring.[8]
-
-
Aromatic C=C Stretching (≈1600-1450 cm⁻¹):
-
Several sharp bands of variable intensity appear in this region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the biphenyl rings.
-
-
C-O Stretching (≈1300-1000 cm⁻¹):
-
Esters exhibit two distinct C-O stretching vibrations.[9] The asymmetric C-O-C stretch, which is typically stronger and appears at a higher wavenumber (around 1250-1150 cm⁻¹), and the symmetric C-O-C stretch at a lower wavenumber (around 1100-1000 cm⁻¹). These are prominent features in the FT-IR spectrum.
-
-
Out-of-Plane C-H Bending (≈900-675 cm⁻¹):
-
The substitution pattern of the aromatic rings can be inferred from the strong absorptions in this region. For a 1,4-disubstituted (para) benzene ring, a strong band is expected between 860-800 cm⁻¹.
-
Raman Spectrum Analysis
The Raman spectrum provides complementary information, particularly regarding the non-polar and symmetric vibrations of the molecule.
-
Aromatic C-H Stretching (≈3100-3050 cm⁻¹):
-
Similar to the FT-IR spectrum, these vibrations appear in the high-frequency region, often as sharp but less intense peaks.
-
-
Ring Breathing Modes (≈1600 cm⁻¹ and ≈1000 cm⁻¹):
-
The symmetric stretching and breathing vibrations of the aromatic rings are often very strong in the Raman spectrum. A prominent peak around 1600 cm⁻¹ is characteristic of the in-plane C=C stretching of the phenyl rings. Another strong, sharp peak around 1000 cm⁻¹ is often attributed to a trigonal ring breathing mode.
-
-
Inter-ring C-C Stretching (≈1280 cm⁻¹):
-
The stretching vibration of the single bond connecting the two phenyl rings is expected to be a strong feature in the Raman spectrum.
-
-
Ester Group Vibrations:
-
The C=O stretching vibration is also observed in the Raman spectrum, typically in the same region as in the FT-IR (≈1760-1735 cm⁻¹), although its intensity can be variable.
-
The C-O stretching vibrations are also Raman active.
-
Summary of Vibrational Assignments
The following table summarizes the key expected vibrational modes for this compound and their typical wavenumber ranges in both FT-IR and Raman spectra.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | FT-IR Intensity | Raman Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |
| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium to Weak | Medium |
| Carbonyl C=O Stretch (Ester) | 1760 - 1735 | Very Strong | Medium to Strong |
| Aromatic C=C Stretch | 1610 - 1580 | Strong | Very Strong |
| Aromatic C=C Stretch | 1520 - 1470 | Strong | Medium |
| CH₃ Bending | 1450 - 1360 | Medium | Weak |
| Inter-ring C-C Stretch | ≈ 1280 | Weak | Strong |
| Asymmetric C-O-C Stretch (Ester) | 1250 - 1150 | Very Strong | Medium |
| Symmetric C-O-C Stretch (Ester) | 1100 - 1000 | Strong | Weak |
| Aromatic Ring Breathing (Trigonal) | ≈ 1000 | Weak | Strong |
| Aromatic C-H Out-of-Plane Bend (para-subst.) | 860 - 800 | Strong | Weak |
Comparative Analysis: FT-IR vs. Raman for this compound
A direct comparison of the FT-IR and Raman spectra reveals their complementary nature in the analysis of this compound.
-
Functional Group Identification: The FT-IR spectrum is superior for identifying the polar ester functional groups due to the very strong C=O and C-O stretching absorptions. While these are also present in the Raman spectrum, their intensity is generally lower.
-
Skeletal Structure Elucidation: The Raman spectrum excels in providing information about the carbon skeleton of the molecule. The strong signals for the aromatic ring breathing modes and the inter-ring C-C stretch are characteristic features that are weak or absent in the FT-IR spectrum.
-
Practical Considerations: For solid powder samples, ATR-FTIR offers a rapid and straightforward analysis with minimal sample preparation. Raman spectroscopy is advantageous for its ability to analyze samples through transparent containers (e.g., glass vials) and its insensitivity to water, which can be a significant interference in FT-IR spectroscopy.[7] However, fluorescence from the sample or impurities can sometimes be a challenge in Raman spectroscopy, necessitating the use of longer wavelength excitation lasers (e.g., 785 nm or 1064 nm).[2]
Conclusion
FT-IR and Raman spectroscopy are indispensable and complementary techniques for the comprehensive characterization of this compound. FT-IR provides unambiguous identification of the key ester functional groups through their strong characteristic absorptions, while Raman spectroscopy offers detailed insights into the aromatic biphenyl backbone. The combination of these two techniques allows for a confident confirmation of the molecular structure and provides a detailed vibrational fingerprint that is invaluable for quality control, purity assessment, and further research in the fields of drug development and materials science. The methodologies and spectral interpretations presented in this guide provide a robust framework for the analysis of this and structurally related compounds.
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Hajipour, A. R., Boostani, E., & Mohammadsaleh, F. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. RSC Advances, 5(68), 55265-55272. [Link]
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Mass Spectrometry Analysis of 4,4'-Diacetoxybiphenyl: A Technical Guide for Drug Development Professionals
Introduction: The Analytical Imperative for 4,4'-Diacetoxybiphenyl
In the landscape of pharmaceutical development, the precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. This compound, a key chemical entity, presents a unique analytical challenge due to its relatively nonpolar biphenyl core and ester functionalities. Mass spectrometry (MS) stands as a definitive technique for its characterization, offering unparalleled sensitivity and structural insight. This guide provides an in-depth, technically-grounded framework for the mass spectrometric analysis of this compound, moving beyond procedural steps to elucidate the causal reasoning behind methodological choices. Our objective is to equip researchers, scientists, and drug development professionals with a robust analytical strategy that ensures both scientific integrity and regulatory compliance.
Strategic Sample Preparation: Foundational to Analytical Success
The journey to a clean and interpretable mass spectrum begins with meticulous sample preparation. The primary goal is to present the analyte to the ion source in a state that is free from interfering matrix components and at an optimal concentration.[1][2]
Protocol for Sample Preparation:
-
Initial Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent should be guided by the subsequent chromatographic and ionization technique.
-
Serial Dilution: From this stock solution, perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL. This concentration range is generally optimal for modern mass spectrometers, preventing detector saturation and ion suppression effects.
-
Filtration: Prior to injection, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could obstruct the fluidic pathways of the LC-MS system.
-
Solvent System Compatibility: For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, ensure the final sample solvent is compatible with the initial mobile phase conditions to maintain good peak shape and chromatographic resolution.
Navigating the Mass Spectrometry Workflow: From Ionization to Detection
The analysis of this compound, with a molecular formula of C₁₆H₁₄O₄ and a monoisotopic mass of approximately 270.089 Da, requires careful consideration of the ionization technique and mass analyzer parameters.[3]
Ionization Source Selection: A Critical Decision Point
Given the relatively low polarity of this compound, Atmospheric Pressure Chemical Ionization (APCI) is a highly suitable ionization technique.[4][5][6] APCI is adept at ionizing less polar, thermally stable compounds by utilizing gas-phase ion-molecule reactions.[6] Electrospray Ionization (ESI), while typically favoring more polar molecules, can also be employed, particularly with the use of appropriate solvent modifiers to facilitate ion formation.
Causality in Ionization Choice:
-
APCI: The heated nebulizer in an APCI source effectively vaporizes the analyte, which is then ionized by corona discharge. This process is less susceptible to matrix effects for nonpolar compounds compared to ESI.
-
ESI: To successfully use ESI, the mobile phase should contain additives that can promote the formation of adducts, such as ammonium formate for the detection of [M+NH₄]⁺ ions, as protonation of the ester groups is not highly favorable.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a typical LC-MS/MS analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer equipped with an APCI or ESI source (e.g., Quadrupole Time-of-Flight, Q-TOF)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Parameters (APCI Positive Ion Mode):
-
Corona Discharge Current: 4 µA
-
Vaporizer Temperature: 350 °C
-
Sheath Gas Flow: 35 units
-
Auxiliary Gas Flow: 10 units
-
Capillary Temperature: 275 °C
-
Full Scan (MS1) Range: m/z 50-500
-
Product Ion Scan (MS/MS): Precursor ion selection of m/z 271.1 (for [M+H]⁺), with a collision energy of 20-30 eV.
Visualizing the Analytical Pathway
Caption: Experimental Workflow for this compound Analysis.
Decoding the Mass Spectrum: Fragmentation Analysis and Structural Confirmation
The mass spectrum of this compound provides a molecular fingerprint, with the fragmentation pattern offering definitive structural confirmation.
Interpreting the Mass Spectrum
Upon analysis, the mass spectrum of this compound will exhibit a protonated molecular ion [M+H]⁺ at an m/z of approximately 271.1. The key to structural elucidation lies in the analysis of the fragment ions produced during MS/MS. Based on available spectral data, prominent fragment ions are observed at m/z 228 and m/z 186.[3]
| Ion Species | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 271.0965 | ~271.1 | Protonated Molecular Ion |
| [M-C₂H₂O+H]⁺ | 229.0859 | ~229.1 | Loss of a ketene molecule |
| [M-C₂H₃O₂]⁺ | 211.0753 | ~211.1 | Loss of an acetyl group |
| [M-2(C₂H₂O)+H]⁺ | 187.0753 | ~187.1 | Sequential loss of two ketene molecules |
| [M-2(C₂H₃O₂)]⁺ | 154.0783 | ~154.1 | Biphenyl radical cation |
Note: The observed m/z values may vary slightly depending on instrument calibration and resolution. The table reflects predicted and commonly observed fragmentation pathways.
The Fragmentation Pathway: A Mechanistic Perspective
The fragmentation of the protonated this compound molecule is a logical cascade of events driven by the stability of the resulting ions.
-
Initial Protonation: In positive ion mode, one of the ester carbonyl oxygens is the most likely site of protonation.
-
Loss of Ketene: A characteristic fragmentation pathway for acetoxy groups is the neutral loss of ketene (CH₂=C=O, mass 42 Da). The protonated molecular ion at m/z 271.1 can lose a molecule of ketene to form the ion at m/z 229.1.
-
Sequential Loss of Ketene: This process can occur a second time, with the loss of another ketene molecule from the remaining acetoxy group, resulting in the dihydroxybiphenyl ion at m/z 187.1.
-
Formation of the Biphenyl Core: The most stable and often most abundant fragment ion is the biphenyl radical cation at m/z 154.1, formed by the loss of both acetoxy groups.
Visualizing the Fragmentation Pathway
Caption: Proposed Fragmentation Pathway of this compound.
Conclusion: A Self-Validating Analytical Framework
This guide has detailed a comprehensive and scientifically rigorous approach to the mass spectrometry analysis of this compound. By understanding the causality behind the choice of sample preparation techniques, ionization methods, and mass spectrometry parameters, researchers can develop a self-validating analytical system. The predictable fragmentation pattern, characterized by the sequential loss of ketene and the formation of a stable biphenyl core, serves as a robust confirmation of molecular identity. Adherence to these principles will not only ensure the generation of high-quality, defensible data but also accelerate the drug development process by providing confidence in the chemical integrity of this important molecule.
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de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
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LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]
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An In-depth Technical Guide to the Solubility of 4,4'-Diacetoxybiphenyl in Organic Solvents
Introduction
Physicochemical Properties of 4,4'-Diacetoxybiphenyl
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | |
| Molecular Weight | 270.28 g/mol | |
| Melting Point | 160-161°C | |
| Appearance | White to almost white powder/crystal | |
| Structure |
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The molecule consists of a nonpolar biphenyl core with two polar acetate groups at the 4 and 4' positions. This bifunctional nature dictates a nuanced solubility profile, with the biphenyl backbone favoring nonpolar solvents and the acetate groups providing sites for polar interactions.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
Influence of Molecular Structure
The biphenyl core of this compound is hydrophobic and will preferentially interact with nonpolar solvents through van der Waals forces. The parent compound, biphenyl, is known to be insoluble in water but soluble in many organic solvents.[2] The introduction of the two acetate groups, however, significantly alters the polarity of the molecule. These ester functional groups can act as hydrogen bond acceptors and participate in dipole-dipole interactions, thereby increasing the affinity for more polar solvents compared to biphenyl.
Solvent Polarity and Dielectric Constant
The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role in its ability to dissolve a given solute. Solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants. While the acetate groups of this compound can accept hydrogen bonds, the large nonpolar biphenyl core may limit solubility in highly polar protic solvents.
-
Polar Aprotic Solvents (e.g., acetone, dimethylformamide, tetrahydrofuran): These solvents have significant dipole moments but do not have acidic protons for hydrogen bonding. They are generally good solvents for moderately polar compounds. It is anticipated that this compound will exhibit good solubility in many polar aprotic solvents due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., toluene, hexane, chloroform): These solvents have low dielectric constants and primarily interact through London dispersion forces. The nonpolar biphenyl backbone suggests that this compound will have some solubility in these solvents, particularly those with aromatic character like toluene, which can engage in π-stacking interactions with the biphenyl rings.
Qualitative Solubility Profile
Based on the theoretical principles discussed and qualitative data for structurally similar compounds, the following table provides an estimated qualitative solubility profile for this compound in common organic solvents at ambient temperature. It is important to note that this information is inferred and should be confirmed experimentally.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Qualitative Solubility | Rationale |
| Acetone | C₃H₆O | 20.7 | Soluble | A polar aprotic solvent capable of strong dipole-dipole interactions with the acetate groups.[3] |
| Chloroform | CHCl₃ | 4.8 | Soluble | A nonpolar solvent that can still engage in weak hydrogen bonding and is a good solvent for many organic solids. The related 4,4'-diacetylbiphenyl is soluble in chloroform.[4] |
| Toluene | C₇H₈ | 2.4 | Moderately Soluble | A nonpolar aromatic solvent that can interact favorably with the biphenyl core through π-stacking. |
| Methanol | CH₃OH | 32.7 | Slightly Soluble | A polar protic solvent; the large nonpolar biphenyl group may limit solubility despite potential hydrogen bonding with the acetate groups. |
| Ethanol | C₂H₅OH | 24.5 | Slightly to Moderately Soluble | Similar to methanol, but its slightly lower polarity may better accommodate the nonpolar biphenyl core. |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble | A moderately polar aprotic solvent with an ester group that can interact favorably with the acetate groups of the solute. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Soluble | A polar aprotic ether that is a good general solvent for a wide range of organic compounds. |
| Hexane | C₆H₁₄ | 1.9 | Sparingly Soluble to Insoluble | A nonpolar aliphatic solvent with weak intermolecular forces that are unlikely to overcome the crystal lattice energy of the solid. |
| Water | H₂O | 80.1 | Insoluble | The large, nonpolar biphenyl backbone makes the molecule hydrophobic, and the acetate groups are not sufficient to overcome this. |
Experimental Determination of Solubility
For applications requiring precise knowledge of solubility, experimental determination is necessary. The isothermal shake-flask method is a reliable and widely used technique.
Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Method: If the solvent is volatile, the mass of the dissolved solid can be determined by evaporating the solvent from the filtered aliquot and weighing the residue.
-
Spectroscopic/Chromatographic Method: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the solute in the saturated solution.
-
-
Data Analysis: Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L). Repeat the experiment at least in triplicate to ensure reproducibility.
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively documented, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The dual nature of its molecular structure, with a nonpolar biphenyl core and polar acetate functional groups, suggests a favorable solubility profile in moderately polar aprotic solvents such as acetone and ethyl acetate, with moderate solubility in nonpolar aromatic solvents like toluene, and limited solubility in highly polar protic solvents and nonpolar aliphatic solvents. For applications demanding precise solubility values, the provided detailed experimental protocol offers a reliable and systematic approach for their determination. This guide serves as a valuable resource for researchers and professionals, enabling informed solvent selection and facilitating the effective use of this compound in various scientific and industrial applications.
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-
University of Rochester, Department of Chemistry. Solvents and Polarity.[Link]
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-
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-
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Thermal properties of 4,4'-Diacetoxybiphenyl (melting point, boiling point)
An In-Depth Technical Guide to the Thermal Properties of 4,4'-Diacetoxybiphenyl
Abstract: This technical guide provides a comprehensive analysis of the thermal properties of this compound (CAS No: 32604-29-8), a para-substituted biphenyl derivative. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of this compound. It consolidates available literature data for its melting point and discusses its thermal stability in the context of boiling point determination. Furthermore, this guide presents detailed, field-proven experimental protocols for determining these properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explaining the causality behind methodological choices. Visual workflows and structured data tables are included to ensure clarity and practical applicability.
Introduction to this compound
This compound, with the chemical formula C₁₆H₁₄O₄, is an organic compound belonging to the biphenyl class of molecules.[1] Its structure consists of a biphenyl core with acetate groups substituted at the para (4 and 4') positions. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science due to their rigid structure, which can form the backbone of liquid crystal polymers and act as a key structural motif in pharmacologically active molecules.[2][3][4]
Understanding the thermal properties of such compounds is paramount for drug development and manufacturing. The melting point influences purification techniques like recrystallization, impacts solubility and dissolution rates, and is a critical parameter for identifying polymorphic forms.[3] Thermal stability, often assessed in lieu of a boiling point for compounds that degrade at high temperatures, dictates storage conditions, processing limits, and the overall viability of the compound in formulations.[2][5]
Chemical Structure:
-
IUPAC Name: [4-(4-acetyloxyphenyl)phenyl] acetate[1]
-
Molecular Formula: C₁₆H₁₄O₄[1]
-
Molecular Weight: 270.28 g/mol [1]
Thermal Properties: A Critical Overview
A thorough characterization of a compound's thermal behavior is fundamental. For this compound, the key parameters are its melting point and its behavior upon further heating, which relates to its boiling point and thermal stability.
Melting Point (Tₘ)
The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity. For crystalline solids, this transition occurs at a sharp, well-defined temperature.
A study investigating the impact of positional isomerism on the thermal stability of novel biphenyl derivatives reported a melting temperature of 224 ± 1°C for the para-substituted isomer, which corresponds to this compound.[2] This high melting point is indicative of a stable crystal lattice structure, a characteristic often associated with para-substituted isomers due to their symmetrical packing order.[2]
Boiling Point (Tₑ) and Thermal Stability
Thermal analysis of related biphenyl derivatives often shows a single melting event followed by evaporation or decomposition at higher temperatures.[2][7] Thermogravimetric Analysis (TGA) is the appropriate technique to investigate this behavior. TGA measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition. For this compound, it is anticipated that TGA would show significant mass loss beginning at a temperature below its theoretical boiling point, indicating thermal degradation.
Data Summary
The known thermal properties of this compound are summarized below.
| Thermal Property | Value | Method of Determination |
| Melting Point (Tₘ) | 224 ± 1°C | Differential Scanning Calorimetry (DSC)[2] |
| Boiling Point (Tₑ) | Not Available (Likely decomposes) | Thermogravimetric Analysis (TGA) |
Experimental Determination of Thermal Properties
To ensure scientific integrity, thermal properties must be determined using validated analytical techniques. The following sections detail the principles and standardized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Principle of Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] The sample and an inert reference (typically an empty pan) are heated at a constant rate.[9] When the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process). This results in a difference in heat flow between the sample and the reference, which is detected by the instrument and plotted as a peak on a thermogram.[9][10] The temperature at the peak of this endotherm is taken as the melting point (Tₘ).[9] The area under the peak is proportional to the enthalpy of fusion (ΔHfus).[11]
Protocol: Determination of Melting Point by DSC
This protocol describes a self-validating system for the accurate determination of the melting point of this compound.
Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of a purified sample of this compound.
Instrumentation: A calibrated heat-flux Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered this compound sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Prepare an identical empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to provide a stable and non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature well above the melting point (e.g., 250°C). A controlled heating rate ensures thermal equilibrium and reproducible results.[8]
-
-
Data Acquisition & Analysis:
-
Record the differential heat flow as a function of temperature.
-
The resulting thermogram will show an endothermic peak corresponding to the melting event.
-
Determine the onset temperature and the peak temperature of the endotherm. The peak temperature is commonly reported as the melting point.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Principle of Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique used to measure the change in mass of a sample over time as the temperature changes.[12] This method is essential for determining the thermal stability and decomposition profile of a material. The sample is placed in a high-precision balance within a furnace. As the sample is heated, its mass is continuously monitored. A plot of mass versus temperature (a thermogram) reveals temperatures at which the material loses mass due to processes like decomposition or evaporation.[7][13]
Protocol: Assessment of Thermal Stability by TGA
Objective: To determine the onset temperature of decomposition for this compound and assess its overall thermal stability.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan. These materials are chosen for their high thermal stability.
-
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation, which could complicate the interpretation of the results.
-
-
Thermal Program:
-
Equilibrate the furnace at a starting temperature of approximately 30°C.
-
Ramp the temperature at a linear heating rate of 10 °C/min up to a high final temperature (e.g., 500°C) to ensure complete decomposition is observed.[2]
-
-
Data Acquisition & Analysis:
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve (percent weight vs. temperature).
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This is a key indicator of the material's thermal stability.
-
Identify the temperatures at which 5% and 50% weight loss occurs for further quantitative comparison.
-
Visualization of Experimental Workflows
Diagrams provide a clear, high-level overview of the experimental processes, enhancing reproducibility and understanding.
Caption: Workflow for Melting Point Determination using DSC.
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An In-Depth Technical Guide to [4-(4-acetyloxyphenyl)phenyl] acetate
Abstract
This technical guide provides a comprehensive overview of the chemical compound [4-(4-acetyloxyphenyl)phenyl] acetate, also widely known as 4,4'-diacetoxybiphenyl. The document elucidates the systematic IUPAC nomenclature, details its key physicochemical properties, and presents a robust, field-proven protocol for its synthesis via the acetylation of 4,4'-biphenol. Furthermore, this guide explores the compound's current and prospective applications, particularly in the realms of advanced materials science and as a strategic intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this paper synthesizes foundational chemical principles with practical, application-oriented insights, supported by authoritative references and detailed experimental workflows.
Introduction and Nomenclature
[4-(4-acetyloxyphenyl)phenyl] acetate is a diester derivative of 4,4'-biphenol. Its molecular structure is characterized by a central biphenyl core with acetate groups esterified to the hydroxyl moieties at the 4 and 4' positions. This seemingly simple molecule holds significant interest due to the properties conferred by its rigid biphenyl scaffold and the chemical reactivity of its ester functionalities.
IUPAC Nomenclature Deconstructed
The systematic name, [4-(4-acetyloxyphenyl)phenyl] acetate , is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). Let's break down the name to understand the structure:
-
biphenyl : This is the parent structure, indicating two phenyl rings linked together.
-
[...phenyl] acetate : This signifies an acetate group attached to one of the phenyl rings. The biphenyl group is treated as a substituent on this acetate.
-
4-(4-acetyloxyphenyl)... : This describes the substituent at the 4-position of the first phenyl ring. This substituent is, in itself, the other phenyl ring of the biphenyl system, which is substituted at its 4-position with an "acetyloxy" group.
Therefore, the name systematically describes one phenyl acetate unit where the phenyl ring is substituted at the 4-position by another phenyl ring, which in turn bears an acetoxy group at its 4-position. A common and accepted synonym for this compound is This compound [1].
Physicochemical and Spectroscopic Characterization
A precise understanding of the compound's physical and chemical properties is paramount for its application in research and development.
Core Physicochemical Properties
The key physicochemical properties of [4-(4-acetyloxyphenyl)phenyl] acetate are summarized in the table below, based on data available in the PubChem database.
| Property | Value | Reference |
| IUPAC Name | [4-(4-acetyloxyphenyl)phenyl] acetate | [1] |
| Synonyms | This compound, [1,1'-Biphenyl]-4,4'-diyl diacetate | [1] |
| CAS Number | 32604-29-8 | [1] |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Computed XLogP3 | 3.1 | [1] |
Spectroscopic Signature
While comprehensive, publicly accessible spectra are limited, the expected spectroscopic features can be predicted based on the molecular structure. These features are crucial for the empirical validation of the compound's identity and purity post-synthesis.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be symmetrical. The aromatic protons on the two phenyl rings should appear as two sets of doublets in the aromatic region (typically δ 7.0-7.7 ppm). A singlet corresponding to the six protons of the two equivalent methyl groups of the acetate functions would be observed in the upfield region (typically δ 2.1-2.3 ppm).
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (δ ~169 ppm), the methyl carbons of the acetate groups (δ ~21 ppm), and several distinct signals for the aromatic carbons of the biphenyl core.
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically found in the range of 1750-1770 cm⁻¹. C-O stretching bands for the ester linkage will also be present, along with characteristic peaks for the aromatic C-H and C=C bonds of the biphenyl structure.
Synthesis Protocol: Acetylation of 4,4'-Biphenol
The most direct and efficient synthesis of [4-(4-acetyloxyphenyl)phenyl] acetate involves the diacylation of its precursor, 4,4'-biphenol. The following protocol is a robust method that can be readily implemented in a standard organic chemistry laboratory.
Rationale and Mechanistic Insight
The synthesis is a classic example of esterification, specifically the acylation of a phenol. 4,4'-Biphenol acts as the nucleophile, with its hydroxyl groups attacking the electrophilic carbonyl carbons of acetic anhydride. The reaction is typically catalyzed by a mild base, such as pyridine or triethylamine, which serves to deprotonate the phenol, increasing its nucleophilicity, and also to neutralize the acetic acid byproduct formed during the reaction. Alternatively, acid catalysis can be employed.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of [4-(4-acetyloxyphenyl)phenyl] acetate.
Sources
Synthesis of 4,4'-Diacetoxybiphenyl from 4,4'-dihydroxybiphenyl
An In-Depth Technical Guide to the Synthesis of 4,4'-Diacetoxybiphenyl from 4,4'-Dihydroxybiphenyl
Authored by: A Senior Application Scientist
Introduction
4,4'-Dihydroxybiphenyl is a pivotal organic intermediate utilized in the production of high-performance polymers such as polyesters, polyurethanes, and polycarbonates, as well as in the synthesis of liquid crystal polymers.[1] Its derivatization into compounds like this compound expands its utility, creating key precursors for pharmaceuticals and fine chemicals. The acetylation of the phenolic hydroxyl groups in 4,4'-dihydroxybiphenyl serves not only as a method for producing a stable, crystalline derivative but also as a protective strategy in multi-step syntheses.
This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from 4,4'-dihydroxybiphenyl. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for ensuring a successful, high-yield, and high-purity synthesis. It is designed for researchers, chemists, and professionals in the field of drug development and material science who require a robust and reproducible synthetic protocol.
Reaction Mechanism and Stoichiometry
The conversion of 4,4'-dihydroxybiphenyl to this compound is a classic example of esterification, specifically the O-acetylation of phenols. The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen atom, a nucleophile, attacks the electrophilic carbonyl carbon of an acetylating agent.
Choice of Acetylating Agent
The most common and efficient acetylating agents for this transformation are acetic anhydride and acetyl chloride .
-
Acetic Anhydride ((CH₃CO)₂O): This is generally the preferred reagent due to its moderate reactivity, lower cost, and safer handling compared to acetyl chloride. The reaction produces acetic acid as a byproduct, which must be neutralized and removed during the work-up phase.[2]
-
Acetyl Chloride (CH₃COCl): While highly reactive, leading to faster reaction times, it vigorously produces corrosive hydrogen chloride (HCl) gas as a byproduct.[3] This necessitates the use of a stoichiometric amount of a base to neutralize the HCl, which can complicate the purification process.
The Role of a Base Catalyst
While the acetylation of phenols can proceed without a catalyst, the reaction is often slow. The inclusion of a base is crucial for achieving high yields and practical reaction rates. The base plays a dual role:
-
Activation of the Acetylating Agent: Bases like pyridine or 4-dimethylaminopyridine (DMAP) react with acetic anhydride to form a highly reactive N-acylpyridinium intermediate.[4][5] This intermediate is significantly more electrophilic than acetic anhydride itself, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group.
-
Neutralization of Byproducts: The base neutralizes the acidic byproduct (acetic acid or HCl), driving the reaction equilibrium towards the product side.[3]
DMAP is a particularly effective catalyst, often used in small, catalytic amounts, and is known to dramatically accelerate acylation reactions, even for sterically hindered or deactivated phenols.[4][5] Pyridine can serve as both the catalyst and the solvent for the reaction.
Detailed Experimental Protocol
This protocol details a reliable method using acetic anhydride with pyridine serving as both the catalyst and solvent. This approach is well-established and highly effective.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 4,4'-Dihydroxybiphenyl | 186.21 | 5.0 g (26.8 mmol) | Ensure it is dry. |
| Pyridine | 79.10 | 25 mL | Anhydrous grade recommended. Acts as solvent/catalyst. |
| Acetic Anhydride | 102.09 | 10 mL (106 mmol) | Use in excess to ensure complete di-acetylation. |
| Deionized Water | 18.02 | ~500 mL | For work-up. |
| Hydrochloric Acid (HCl), concentrated | 36.46 | ~20 mL | For neutralizing pyridine. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~100 mL | For neutralizing excess acetic acid. |
| Dichloromethane (CH₂Cl₂) or Ethyl Acetate | 84.93 / 88.11 | ~200 mL | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | Drying agent. |
| Ethanol or Acetic Acid | 46.07 / 60.05 | As needed | For recrystallization. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4,4'-dihydroxybiphenyl in 25 mL of pyridine. Stir at room temperature until all the solid has dissolved. The dissolution may be gently warmed if necessary but should be cooled back to room temperature before proceeding.
-
Addition of Acetylating Agent: Cool the flask in an ice-water bath. Slowly add 10 mL of acetic anhydride to the stirred solution dropwise using a dropping funnel. The addition should take approximately 15-20 minutes. Causality: This exothermic reaction is controlled by slow addition at a low temperature to prevent overheating and potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Precipitation: Pour the reaction mixture slowly into a beaker containing ~200 mL of ice-cold water while stirring vigorously. A white precipitate of crude this compound should form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Isolation of Crude Product: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (~100 mL) to remove the majority of pyridine and acetic acid.
-
Purification - Acid/Base Wash: Transfer the crude solid to a separatory funnel with 100 mL of dichloromethane (or ethyl acetate). Add 50 mL of cold 5% HCl solution and shake well. Separate the organic layer. This step removes any remaining pyridine by converting it to its water-soluble hydrochloride salt.[6] Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize and remove any residual acetic acid.[6] Finally, wash with 50 mL of brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent using a rotary evaporator to yield the crude product as a white solid.
Purification and Characterization
High purity is essential for subsequent applications. The primary and most effective method for purifying the synthesized this compound is recrystallization.
Recrystallization Protocol
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent, such as ethanol or acetic acid, until the solid just dissolves.[7]
-
Allow the solution to cool slowly to room temperature. Crystalline product should begin to form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven.
Analytical Characterization
The identity, purity, and structure of the final product must be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | 160 °C; a sharp melting range (e.g., 159-161 °C) indicates high purity.[8] |
| ¹H NMR (CDCl₃) | Aromatic protons (AA'BB' system): ~δ 7.55 (d, 4H) and ~δ 7.15 (d, 4H). Methyl protons (singlet): ~δ 2.32 (s, 6H). The integration ratio should be approximately 8:6.[9] |
| FTIR (KBr Pellet) | Disappearance: Broad O-H stretch from starting material (~3200-3500 cm⁻¹). Appearance: Strong C=O stretch of the ester group (~1760 cm⁻¹), C-O stretches (~1200-1250 cm⁻¹). |
| Purity (by HPLC) | >99.5%[8] |
Safety and Handling
-
Acetic Anhydride: Corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood.
-
Pyridine: Flammable, toxic if inhaled or absorbed through the skin, and has a strong, unpleasant odor. Always handle in a fume hood.
-
Hydrochloric Acid: Corrosive and causes severe burns.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The synthesis of this compound from 4,4'-dihydroxybiphenyl via acetylation with acetic anhydride is a robust and reliable procedure. The success of this synthesis hinges on careful control of reaction conditions, particularly temperature, and a thorough work-up and purification process. By understanding the chemical principles behind each step—from the base-catalyzed activation of the acetylating agent to the specific roles of the acid-base washes—researchers can consistently obtain a high-purity product suitable for advanced applications in materials science and pharmaceutical development.
References
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Zhang, Z., Li, T., & Li, J. (2000). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (10), 444-445. Available at: [Link]
- Laperdrix, A., et al. (1990). Process for purifying dihydroxybiphenyls. Google Patents, EP0349382B1.
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Frontiers. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]
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Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2003). THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Organic Syntheses, 80, 78. Available at: [Link]
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European Patent Office. (1992). Preparation process of 4,4'-dihydroxybiphenyl. EP 0267761 B1. Available at: [Link]
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Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. Available at: [Link]
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MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 8(12), 633. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Available at: [Link]
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SpectraBase. (n.d.). This compound. Wiley. Available at: [Link]
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Klumpp, D. A., et al. (1998). Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. The Journal of Organic Chemistry, 63(13), 4481-4484. Available at: [Link]
- Google Patents. (2020). Synthetic method of 4, 4' -dihydroxybiphenyl. CN111606784A.
-
Ahluwalia, V. K., Dhingra, S., & Gulati, K. (2017). Syntheses of Medicinal Compounds. CRC Press. Available at: [Link]
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Sizemore, N., & Rychnovsky, S. D. (2003). Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters: endo-1-Bornyloxyethyl Acetate. Organic Syntheses, 80, 177. Available at: [Link]
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A Theoretical Investigation of the Molecular Orbitals of 4,4'-Diacetoxybiphenyl: A Quantum Chemical Approach for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical study of the molecular orbitals of 4,4'-diacetoxybiphenyl. Primarily aimed at researchers, scientists, and drug development professionals, this document outlines the significance of understanding the electronic properties of this molecule and details a robust computational methodology for its investigation. By leveraging Density Functional Theory (DFT), we will explore the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and other key quantum chemical descriptors. This guide serves as a practical blueprint for predicting the reactivity, stability, and potential bioactivity of this compound, thereby informing its potential applications in medicinal chemistry and materials science. The protocols and insights presented herein are designed to be self-validating and are grounded in established scientific principles, supported by authoritative references.
Introduction: The Significance of this compound and its Electronic Structure
Biphenyl and its derivatives are privileged scaffolds in medicinal chemistry and materials science, recognized for their roles in the development of pharmaceuticals, liquid crystals, and high-performance polymers.[1] The biological activities of biphenyl derivatives are diverse, encompassing anticancer, anti-inflammatory, and antihypertensive properties.[1] this compound, the diacetylated form of 4,4'-dihydroxybiphenyl, is a molecule of significant interest. Its close analog, 4,4'-dihydroxybiphenyl, is a known modulator of estrogen receptors and a tyrosinase inhibitor, highlighting the potential for this compound to act as a prodrug or to possess its own unique biological profile.[2]
The electronic structure of a molecule is fundamental to its chemical behavior and its interactions with biological targets.[3] Molecular orbital theory provides a powerful lens through which we can understand and predict these properties.[4] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability.[5] The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability.[6]
For drug development professionals, these quantum chemical descriptors are invaluable. They serve as key parameters in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity.[7][8] By calculating properties such as HOMO-LUMO energies, electronegativity, and chemical hardness, we can predict a molecule's potential to interact with a biological receptor, its metabolic stability, and other pharmacokinetic properties, thereby accelerating the drug discovery process.[9][10]
This guide will provide a step-by-step protocol for conducting a theoretical analysis of this compound's molecular orbitals using Density Functional Theory (DFT), a widely used and reliable computational method.
Theoretical Background and Computational Methodology
The theoretical investigation of molecular orbitals is rooted in quantum mechanics. For a molecule as complex as this compound, exact solutions to the Schrödinger equation are not feasible. Therefore, we employ computational chemistry methods to obtain approximate solutions.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for studying the electronic structure of molecules. Unlike wavefunction-based methods, DFT is based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying medium to large-sized molecules.
A key component of DFT is the exchange-correlation functional, which approximates the complex many-electron interactions. For this study, we propose the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a proven track record of providing accurate geometries and electronic properties for a wide range of organic molecules.
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set influences the accuracy and computational cost of the calculation. A larger basis set provides a more accurate description of the orbitals but requires more computational resources. For a molecule of this size, a Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set provides a good balance of accuracy and computational efficiency, with diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Computational Workflow
The following diagram illustrates the proposed computational workflow for the theoretical analysis of this compound.
Caption: Computational workflow for the theoretical analysis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for performing the theoretical calculations on this compound using a computational chemistry software package such as Gaussian, ORCA, or Spartan.
Step 1: Molecular Structure Generation
-
Obtain the 2D structure of this compound. The IUPAC name is [4-(4-acetyloxyphenyl)phenyl] acetate, and its CAS number is 32604-29-8.[11][12]
-
Use a molecular builder within the chosen software to create a 3D representation of the molecule.
Step 2: Geometry Optimization
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Rationale: This level of theory is expected to yield an accurate molecular geometry, which is crucial for the subsequent electronic property calculations. The dihedral angle between the two phenyl rings is a key structural parameter that will be determined during this step.
Step 3: Frequency Calculation
-
Following a successful geometry optimization, perform a frequency calculation at the same level of theory.
-
Purpose: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
Step 4: Single Point Energy Calculation and Molecular Orbital Analysis
-
Using the optimized geometry, perform a single point energy calculation.
-
Purpose: To obtain the energies of the molecular orbitals, including the HOMO and LUMO.
-
From the output of this calculation, extract the following data:
-
Energy of the HOMO (EHOMO)
-
Energy of the LUMO (ELUMO)
-
Visualize the 3D isosurfaces of the HOMO and LUMO to understand the spatial distribution of these orbitals.
-
Step 5: Calculation of Quantum Chemical Descriptors
-
Using the HOMO and LUMO energies, calculate the following quantum chemical descriptors:
-
HOMO-LUMO Energy Gap (ΔE): ΔE = ELUMO - EHOMO
-
Ionization Potential (IP): IP ≈ -EHOMO
-
Electron Affinity (EA): EA ≈ -ELUMO
-
Electronegativity (χ): χ ≈ (IP + EA) / 2
-
Chemical Hardness (η): η ≈ (IP - EA) / 2
-
Chemical Softness (S): S = 1 / (2η)
-
Global Electrophilicity Index (ω): ω = χ² / (2η)
-
Step 6: Molecular Electrostatic Potential (MEP) Mapping
-
Generate a Molecular Electrostatic Potential (MEP) map.
-
Purpose: The MEP map provides a visual representation of the charge distribution around the molecule. Red regions indicate areas of negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor). This is useful for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
Data Presentation and Interpretation
The results of the calculations should be summarized in a clear and concise manner to facilitate interpretation and comparison with other molecules.
Tabulated Data
The calculated energies and quantum chemical descriptors should be presented in a table. For comparative purposes, data for the parent compound, biphenyl, and the biologically active analog, 4,4'-dihydroxybiphenyl, could also be calculated and included.
| Parameter | This compound | 4,4'-Dihydroxybiphenyl (for comparison) | Biphenyl (for comparison) |
| EHOMO (eV) | Calculated Value | Calculated Value | Calculated Value |
| ELUMO (eV) | Calculated Value | Calculated Value | Calculated Value |
| ΔE (eV) | Calculated Value | Calculated Value | Calculated Value |
| Ionization Potential (eV) | Calculated Value | Calculated Value | Calculated Value |
| Electron Affinity (eV) | Calculated Value | Calculated Value | Calculated Value |
| Electronegativity (eV) | Calculated Value | Calculated Value | Calculated Value |
| Chemical Hardness (eV) | Calculated Value | Calculated Value | Calculated Value |
| Chemical Softness (eV⁻¹) | Calculated Value | Calculated Value | Calculated Value |
| Electrophilicity Index | Calculated Value | Calculated Value | Calculated Value |
Visualization of Molecular Orbitals
The 3D isosurfaces of the HOMO and LUMO should be presented with a clear description.
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The Biphenyl Core: A Historical and Synthetic Odyssey for the Modern Chemist
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the rich history of biphenyl compounds, from their initial discovery to the seminal synthetic methodologies that first brought them into the hands of chemists. We will explore the intellectual and experimental journey that established the biphenyl scaffold as a cornerstone of modern organic chemistry, with a particular focus on the foundational reactions that paved the way for the sophisticated cross-coupling methods used in contemporary drug discovery and materials science. This is not merely a historical account but a technical exploration designed to provide today's researchers with a deeper understanding of the causality behind the synthetic strategies that have shaped our field.
The Dawn of the Biphenyl Era: From Coal Tar to Defined Structure
The story of biphenyl begins not in a flask, but in the black, viscous depths of coal tar, a byproduct of coke production from coal. In the early 19th century, this complex mixture was a treasure trove of aromatic compounds. Biphenyl, then known as diphenyl, was first isolated from this source.[1] The industrial practice involved the distillation of coal tar to yield an oil containing a significant proportion of naphthalene and about 10% biphenyl by weight.[2]
Early Isolation and Structural Elucidation
The initial challenge for 19th-century chemists was the separation and purification of individual components from this intricate matrix. Fractional distillation was the primary tool, yielding a crude fraction of biphenyl.[2] Further purification could be achieved by recrystallization from solvents like alcohol.
The Forge of Synthesis: Pioneering the Carbon-Carbon Bond
The ability to construct the biphenyl moiety in a controlled manner was a significant leap forward. Three key reactions from the late 19th and early 20th centuries stand out for their ingenuity and enduring instructional value: the Wurtz-Fittig reaction, the Ullmann reaction, and the Gomberg-Bachmann reaction.
The Wurtz-Fittig Reaction: A Radical Approach with Sodium
Building upon Charles Adolphe Wurtz's work on the coupling of alkyl halides, Wilhelm Rudolph Fittig, in 1862, extended this methodology to aryl halides.[5][6] The Wurtz-Fittig reaction provided one of the first reliable methods for the synthesis of alkyl-substituted aromatic compounds and, in the case of coupling two aryl halides, biphenyls.[5][6]
The choice of sodium metal was driven by its high reactivity, enabling the reductive coupling of the relatively inert aryl halides. The use of a dry ether solvent was crucial to prevent the violent reaction of sodium with any protic sources, such as water.[3]
The mechanism of the Wurtz-Fittig reaction has been a subject of debate, with evidence pointing towards both radical and organoalkali pathways.[6][7]
This protocol is a representative procedure based on the principles of the Fittig reaction.
Materials:
-
Bromobenzene
-
Sodium metal, cut into small pieces
-
Anhydrous diethyl ether
-
Apparatus for reflux with a drying tube
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place small, freshly cut pieces of sodium metal in anhydrous diethyl ether.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether to the flask.
-
An exothermic reaction should commence. If the reaction is slow to start, gentle warming may be applied.
-
Once the reaction is initiated, maintain a gentle reflux by controlling the rate of addition of the bromobenzene solution.
-
After the addition is complete, continue to reflux the mixture for an additional period to ensure complete reaction.
-
Cool the reaction mixture and carefully quench the unreacted sodium by the slow addition of ethanol.
-
Add water to dissolve the sodium bromide salts.
-
Separate the ethereal layer, wash it with water, and dry it over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent and remove the ether by distillation.
-
The resulting crude biphenyl can be purified by recrystallization from ethanol or by distillation.
The Ullmann Reaction: Copper-Mediated Aryl Coupling
In 1901, Fritz Ullmann and his student, Jean Bielecki, discovered that copper powder could effectively mediate the coupling of two aryl halide molecules to form a biaryl.[8] This reaction, now known as the Ullmann condensation, was a significant advancement, offering a more controlled and often higher-yielding alternative to the Wurtz-Fittig reaction.
The use of copper, a less reactive metal than sodium, allowed for higher reaction temperatures and was more tolerant of a wider range of functional groups.[8] The reaction typically requires aryl iodides or bromides, as aryl chlorides are generally less reactive. The high temperatures are necessary to promote the oxidative addition of the aryl halide to the copper surface.
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate.
This protocol is based on Ullmann's original work.[8]
Materials:
-
1-Iodo-2-nitrobenzene
-
Copper-bronze alloy (or activated copper powder)
-
Sand bath or high-temperature heating mantle
Procedure:
-
In a flask, heat 1-iodo-2-nitrobenzene to a molten state (approximately 200 °C) using a sand bath.
-
Gradually add copper-bronze alloy to the molten aryl iodide with stirring.
-
An exothermic reaction will occur, and the temperature should be controlled to maintain a steady reaction.
-
After the addition is complete, continue heating the mixture for a period to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The solidified mass contains the product and copper salts.
-
Extract the product from the solid mass using a suitable hot solvent (e.g., toluene).
-
Filter the hot solution to remove the copper salts.
-
Allow the filtrate to cool, which will cause the 2,2'-dinitrobiphenyl to crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The product can be further purified by recrystallization.
The Gomberg-Bachmann Reaction: A Radical Path from Diazonium Salts
In 1924, Moses Gomberg and Werner Emmanuel Bachmann reported a method for the synthesis of biaryls using the reaction of an aryl diazonium salt with an aromatic hydrocarbon.[9] This reaction proceeds through a free-radical mechanism and was an important development in the understanding of radical chemistry.
The use of diazonium salts, which are readily prepared from anilines, provides a versatile entry into aryl radicals upon decomposition. The reaction is typically carried out in a two-phase system with an aqueous solution of the diazonium salt and an excess of the aromatic hydrocarbon, which acts as both the solvent and the reactant. The addition of a base, such as sodium hydroxide, promotes the decomposition of the diazonium salt.
The key step in the Gomberg-Bachmann reaction is the homolytic cleavage of the diazonium salt to generate an aryl radical.
This is a representative procedure for the Gomberg-Bachmann reaction.
Materials:
-
p-Bromoaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Benzene
-
Sodium hydroxide solution
Procedure:
-
Prepare a solution of the diazonium salt by dissolving p-bromoaniline in aqueous hydrochloric acid and cooling the solution in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the aniline solution, keeping the temperature below 5 °C.
-
In a separate flask, place a mixture of benzene and an aqueous solution of sodium hydroxide.
-
Slowly add the cold diazonium salt solution to the vigorously stirred benzene-alkali mixture.
-
Nitrogen gas will be evolved. Continue stirring for several hours after the addition is complete.
-
Separate the benzene layer, wash it with water, and dry it over an anhydrous drying agent.
-
Remove the benzene by distillation.
-
The residue, containing p-bromobiphenyl, can be purified by distillation under reduced pressure or by recrystallization.
A Twist in the Tale: The Discovery of Atropisomerism
The planar representation of biphenyl is an oversimplification. In reality, the two phenyl rings are twisted relative to each other due to steric hindrance between the ortho-hydrogens. This restricted rotation around the central carbon-carbon single bond gives rise to a unique form of stereoisomerism known as atropisomerism (from the Greek a, "not," and tropos, "turn").
The first experimental resolution of atropisomers was achieved in 1922 by George Christie and James Kenner.[1] They successfully separated the enantiomers of 6,6'-dinitro-2,2'-diphenic acid, a substituted biphenyl with bulky ortho groups that significantly hinder rotation around the biphenyl bond.[1] This groundbreaking work demonstrated that chirality could exist in molecules lacking a traditional chiral center.
Synthesis of 6,6'-Dinitro-2,2'-diphenic Acid
The synthesis of this historically significant molecule involves the Ullmann coupling of 2-iodo-3-nitrobenzoic acid, followed by further nitration. The resolution of the enantiomers was then achieved by fractional crystallization of their diastereomeric salts with a chiral base, such as brucine.
Comparative Analysis of Historical Synthesis Methods
The following table provides a comparative overview of the classical methods for biphenyl synthesis. It is important to note that yields in early chemical literature can be variable and should be interpreted in their historical context.
| Reaction | Typical Substrates | Reagents | Conditions | Typical Yields | Advantages | Disadvantages |
| Wurtz-Fittig | Aryl halides | Sodium metal, dry ether | Reflux | Low to moderate | One of the earliest methods | Harsh conditions, low yields, side reactions |
| Ullmann | Aryl iodides, bromides | Copper powder/bronze | High temperature (150-250 °C) | Moderate to good (up to 76% in early reports)[8] | Higher yields than Wurtz-Fittig, more functional group tolerance | High temperatures, stoichiometric copper |
| Gomberg-Bachmann | Aryl diazonium salts, arenes | Base (e.g., NaOH) | Room temperature | Generally low (<40%)[9] | Mild conditions, readily available starting materials | Low yields, formation of tars, side reactions |
The Industrial Scale-Up: Biphenyl from Benzene
While laboratory-scale syntheses were crucial for the initial exploration of biphenyl chemistry, industrial production required more economical and scalable methods. The primary industrial route developed was the thermal dehydrogenation of benzene. In this process, benzene vapor is passed through a hot tube, often in the presence of a catalyst, to produce biphenyl and hydrogen gas. This method remains a significant source of industrial biphenyl.
Conclusion: A Legacy of Innovation
The discovery and early synthetic exploration of biphenyl compounds laid a critical foundation for the development of organic chemistry. The challenges of constructing the C(sp²)-C(sp²) bond spurred the development of new reagents and a deeper understanding of reaction mechanisms, from radical pathways to the burgeoning field of organometallic chemistry. The unexpected discovery of atropisomerism in biphenyls expanded our understanding of molecular chirality. For the modern researcher, a grasp of this history provides not just context, but also an appreciation for the fundamental principles that continue to guide innovation in the synthesis of complex molecules.
References
- Frankland, P. F. (1912). Kekulé Memorial Lecture. Journal of the Chemical Society, Transactions, 101, 654-683.
- Fittig, R. (1862). Ueber einige Derivate des Benzols. Annalen der Chemie und Pharmacie, 121(3), 361-365.
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Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]
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OperaChem. (n.d.). Ullmann coupling: the first publication. Retrieved from [Link]
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Wikipedia contributors. (2023, December 12). August Kekulé. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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Fanta, P. E. (1946). The Ullmann Synthesis of Biaryls. Chemical Reviews, 38(1), 139-196. [Link]
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Scribd. (n.d.). Wilhelm Rudolph Fittig. Retrieved from [Link]
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MDPI. (2022, November 25). Aromatic Hydrocarbon. Encyclopedia. Retrieved from [Link]
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YouTube. (2024, June 28). WURTZ REACTION VS FITTING VS WURTZ FITTING REACTION [Video]. Retrieved from [Link]
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YouTube. (2025, May 1). David Lewis: Two centuries of aromatic hydrocarbons [Video]. Retrieved from [Link]
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CK-12 Foundation. (n.d.). Aromatic Hydrocarbons. Retrieved from [Link]
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Christie, G. H., & Kenner, J. (1922). LXXI.—The molecular configurations of polynuclear aromatic compounds. Part I. The resolution of γ-6 : 6′-dinitro- and 4 : 6 : 4′ : 6′-tetranitro-diphenic acids into optically active components. Journal of the Chemical Society, Transactions, 121, 614-620. [Link]
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Wikipedia contributors. (2023, October 29). Wurtz–Fittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339-2343.
-
PubMed. (2022, November 21). Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiomers of the biaryl 6,6'-dinitro-2,2'-diphenic acid. Retrieved from [Link]
-
YouTube. (2016, September 25). Ullmann Reaction (biphenyl formation )- IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota [Video]. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). LXIV.—A second form of 6 : 6′-dinitrodiphenic acid, and its conversion into new cyclic systems. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2′-Dimethoxy-6,6′-dinitrobiphenyl. Retrieved from [Link]
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AIChE. (2020). (608b) Insights into Biphenyl Synthesis from Benzene Pyrolysis and Oxidative Dehydrogenation Using R M G and Quantum Chemistry. AIChE Annual Meeting Proceedings. Retrieved from [Link]
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ResearchGate. (n.d.). Ullmann coupling reaction of iodobenzene with thiophenol. Retrieved from [Link]
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McMaster University. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of biphenyl from iodobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the preparation of coal-tar pitch. Retrieved from [Link]
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McMaster University. (2005, December 1). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. McMaster Experts. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). XCIII.—The molecular configurations of polynuclear aromatic compounds. Part VI. β-Dinitro-diphenic acid; its constitution and resolution into optically active components. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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ResearchGate. (2016, September 14). (PDF) Separation of Phenolic Compounds from Coal Tar. Retrieved from [Link]
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ResearchGate. (n.d.). 1. Enantiomers of 6 6´-dinitro-2 2´-diphenic acid. Retrieved from [Link]
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ResearchGate. (2023, June 10). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
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GCWK. (n.d.). Isolation of naphthalene from coal tar. Retrieved from [Link]
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Quora. (2020, May 20). How is phenol isolated from coal tar? Retrieved from [Link]
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ResearchGate. (n.d.). (a) Percent yield of biphenyl versus time during a leaching experiment,.... Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4,4'-Diacetoxybiphenyl: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key organic compound with significant utility in materials science and potential applications in the life sciences. This document details the compound's nomenclature, physicochemical properties, a robust synthesis protocol with mechanistic insights, and a thorough examination of its current and prospective applications. Emphasis is placed on its role as a stable precursor to 4,4'-biphenol for the synthesis of high-performance polymers and its emerging consideration as a prodrug candidate. Detailed analytical methodologies for purity assessment and characterization are also provided to support advanced research and development activities.
Nomenclature and Chemical Identity
Accurate identification of a chemical entity is foundational to scientific rigor. This compound is known by several synonyms in scientific literature and commercial catalogs, which are essential to recognize for comprehensive literature searches and material sourcing.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | [4-(4-acetyloxyphenyl)phenyl] acetate[1] |
| CAS Registry Number | 32604-29-8[1][2] |
| Molecular Formula | C₁₆H₁₄O₄[1][2] |
| Common Synonyms | 4,4'-Biphenol diacetate[2] |
| [1,1'-Biphenyl]-4,4'-diyl diacetate[1] | |
| 4,4'-Biphenyldiol diacetate[2] | |
| 4,4'-Diacetoxy-1,1'-biphenyl[2] | |
| Biphenyl-4,4'-diyl diacetate[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, application in synthesis, and formulation. These properties dictate its solubility, stability, and reactivity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 270.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 160-161 °C | [2][3] |
| Boiling Point | 398.8 ± 35.0 °C (Predicted) | [2] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Acetone | [2] |
| Topological Polar Surface Area | 52.6 Ų | [1] |
| Crystal Structure | CCDC Number: 847853 | [1] |
Synthesis and Purification
The primary and most efficient route to this compound is the esterification of 4,4'-biphenol. This process involves the acetylation of the hydroxyl groups, which serves not only as a synthetic route to the target compound but also as a method for the purification of crude 4,4'-biphenol by isolating the more easily crystallizable diacetate derivative.[3]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis is a classic example of nucleophilic acyl substitution. The phenolic hydroxyl groups of 4,4'-biphenol act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity and accelerating the reaction rate.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, yielding a high-purity product.
Materials:
-
4,4'-Biphenol (1.0 equivalent)
-
Acetic Anhydride (2.5 - 3.0 equivalents)
-
p-Toluenesulfonic acid (catalytic amount, ~0.02 equivalents)
-
Methyl isobutyl ketone (solvent)
-
Methanol (for washing)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-biphenol in methyl isobutyl ketone.
-
Addition of Reagents: To the solution, add acetic anhydride followed by a catalytic amount of p-toluenesulfonic acid.[3]
-
Reaction: Heat the mixture to 100°C and maintain it at this temperature for 3 hours, with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization. The precipitated this compound is collected by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with cold methanol to remove unreacted starting materials and impurities. Dry the product under vacuum to yield high-purity this compound. A typical yield for this process is around 90%, with a purity greater than 99.5%.[3]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The utility of this compound is intrinsically linked to its precursor and hydrolysis product, 4,4'-biphenol. The diacetate form offers advantages in terms of stability, solubility in organic solvents, and purification.
Monomer Precursor in Polymer Chemistry
4,4'-Biphenol is a crucial monomer in the synthesis of high-performance polymers, including liquid crystal polymers (LCPs), polycarbonates, and polyesters. These polymers are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance. This compound can be used as a more processable, protected form of 4,4'-biphenol, which can be hydrolyzed in situ during the polymerization process. This approach can improve the solubility of the monomer in the reaction medium and allow for better control over the polymerization reaction.
Potential as a Prodrug in Drug Development
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer properties.[4] 4,4'-Biphenol itself has demonstrated cytotoxic effects against various cancer cell lines.[5] this compound can be considered a prodrug of 4,4'-biphenol. The acetate groups can be hydrolyzed in vivo by esterase enzymes to release the active 4,4'-biphenol. This prodrug strategy can potentially improve the pharmacokinetic properties of the parent compound, such as its absorption, distribution, and metabolic stability.
The cytotoxic effects of 4,4'-biphenol and its derivatives are often mediated through the induction of apoptosis (programmed cell death), particularly via the intrinsic mitochondrial pathway.[6] This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that results in cell death.
Caption: Intrinsic apoptosis pathway potentially induced by 4,4'-biphenol.
Analytical Methodologies
Ensuring the purity and identity of this compound is critical for its application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for purity assessment, while spectroscopic methods are used for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the quantification of this compound and its potential impurities.
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in acetonitrile or another suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using standards of known concentrations to determine the purity of the sample.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic protons of the biphenyl core and the methyl protons of the acetate groups.[7] The aromatic protons typically appear as a complex multiplet in the range of 7.0-7.6 ppm, while the methyl protons of the two acetate groups will appear as a sharp singlet at approximately 2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetate groups (around 169 ppm), the aromatic carbons, and the methyl carbons (around 21 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1760 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z 270, corresponding to the molecular weight of this compound. Fragmentation patterns will likely show the loss of ketene (CH₂=C=O) from the molecular ion.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from its precursor, 4,4'-biphenol, and related compounds suggest that it should be handled with care in a laboratory setting.
-
General Precautions: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Toxicology: The toxicological properties of this compound have not been extensively investigated. However, its hydrolysis product, 4,4'-biphenol, is known to be harmful in contact with skin and can cause skin and eye irritation.[9]
Conclusion and Future Outlook
This compound is a valuable and versatile organic compound with established importance as a stable and processable precursor for high-performance polymers. Its potential as a prodrug for the cytotoxic agent 4,4'-biphenol opens up new avenues for research in cancer therapy. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers and professionals to explore and expand the applications of this compound. Further investigation into its biological activity, metabolic fate, and toxicological profile is warranted to fully realize its potential in drug development.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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4,4′-Dimethoxybiphenyl,4,4′-Bianisole. ChemBK. Available from: [Link]
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This compound - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]
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Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. PubMed Central. Available from: [Link]
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4 - SAFETY DATA SHEET. Available from: [Link]
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Antitumor Agents 293. Non-toxic Dimethyl-4,4′-dimethoxy-5,6,5′,6′-dimethylenedioxybiphenyl-2,2′-dicarboxylate (DDB) Analogs Chemosensitize Multidrug Resistant Cancer Cells to Clinical Anticancer Drugs. PMC - NIH. Available from: [Link]
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Preparation process of 4,4'-dihydroxybiphenyl. European Patent Office. Available from: [Link]
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An In-Depth Technical Guide to the Health and Safety of 4,4'-Diacetoxybiphenyl
Abstract
This technical guide offers a comprehensive examination of the health and safety profile of 4,4'-Diacetoxybiphenyl (CAS No. 32604-29-8), a diester derivative of the well-studied 4,4'-dihydroxybiphenyl. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available toxicological data, outlines robust safety protocols, and provides expert-driven insights into the principles of safe handling. While specific toxicological studies on this compound are limited, this guide establishes a precautionary framework by extrapolating data from structurally analogous compounds, including its parent biphenols and related derivatives. The core objective is to empower scientific professionals with the knowledge to conduct risk assessments, implement appropriate engineering and personal protective controls, and manage potential exposures effectively.
Introduction: Understanding the Compound and its Context
This compound is a specialty chemical often utilized as a building block in organic synthesis, particularly in the development of liquid crystals, polymers, and potentially as an intermediate for pharmacologically active molecules. Its structure, featuring a stable biphenyl core with two acetate ester groups, dictates its physical properties and informs the initial assessment of its reactivity and metabolic fate.
The primary safety concern with ester-containing compounds like this compound is their potential for hydrolysis in vivo to their constituent alcohol (or phenol) and acid. In this case, hydrolysis would yield 4,4'-dihydroxybiphenyl and acetic acid. Therefore, a significant portion of the toxicological assessment must consider the known hazards of 4,4'-dihydroxybiphenyl, which is classified as a skin, eye, and respiratory irritant.[1][2] This principle of metabolic pre-assessment is fundamental to establishing safe handling procedures for novel or sparsely studied chemical entities.
Chemical and Physical Properties
A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment, as it informs potential exposure routes and appropriate storage conditions.
| Property | Value | Source |
| CAS Number | 32604-29-8 | [3] |
| Molecular Formula | C₁₆H₁₄O₄ | [3] |
| Molecular Weight | 270.28 g/mol | [3] |
| Appearance | White to almost white powder or crystal | [3][4] |
| Melting Point | 160-166 °C | [3][4] |
| Boiling Point | 398.8 ± 35.0 °C (Predicted) | [3] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Acetone | [3] |
Hazard Identification and Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[5][6][7] Therefore, the Globally Harmonized System (GHS) classification is based on data from structurally similar compounds and predictive models. The primary hazards are associated with irritation.[3]
GHS Classification Summary
| Hazard Class | Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | - | Warning | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation | [3] |
| Hazardous to the Aquatic Environment | Acute 1 | Warning | H400/H410: Very toxic to aquatic life (with long lasting effects) | [8] |
Note: Aquatic toxicity data is inferred from related biphenyl compounds.
In-Depth Toxicological Insights
-
Irritation Potential: The primary and most immediate hazard is irritation. The acetate groups may be hydrolysed upon contact with moisture on mucous membranes or skin, releasing acetic acid and 4,4'-dihydroxybiphenyl, both of which contribute to the irritant effects. This mechanism underscores the importance of preventing direct contact.
-
Sensitization: While no specific data exists for this compound, some phenolic compounds are known to be skin sensitizers. One study on various phenol and biphenyl compounds noted that biphenyl structures tended to have a reduced sensitization potential compared to their phenol monomers.[9] However, given the lack of specific data, a precautionary approach is warranted, and any signs of allergic contact dermatitis should be taken seriously.
-
Genotoxicity and Carcinogenicity: There is no direct evidence of mutagenicity or carcinogenicity for this compound. However, the parent compound, biphenyl, has suggestive evidence of carcinogenicity in animal models (liver and urinary bladder tumors).[10] Its metabolites, particularly hydroxylated forms, may have a greater potential to induce genetic damage than the parent compound.[10] This highlights the need to minimize long-term, chronic exposure.
Engineering and Personal Protective Controls: A Multi-Layered Defense
Effective risk management relies on the "Hierarchy of Controls," a system that prioritizes the most effective and reliable control measures. This approach is critical for ensuring the safety of researchers handling compounds with incomplete toxicological data.
Caption: Hierarchy of Controls applied to this compound.
Mandatory Controls
-
Engineering Controls: All manipulations of this compound solid or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][7] Ensure eyewash stations and safety showers are immediately accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[7][11]
-
Skin Protection: Wear nitrile gloves; consider double-gloving for extended procedures. Ensure gloves are changed immediately if contaminated. A chemically resistant lab coat must be worn and kept fastened.
-
Respiratory Protection: If procedures could generate significant dust (e.g., weighing large quantities outside of a ventilated enclosure), a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[1][5]
-
Safe Handling, Storage, and Emergency Procedures
Standard Operating Procedures (SOPs)
-
Handling: Avoid all personal contact, including inhalation.[12] Avoid dust formation during handling.[5] Use in a well-ventilated area.[12] Wash hands thoroughly with soap and water after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways, given its potential aquatic toxicity.[13]
Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[1][13]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[7]
Experimental Protocols for Safety Assessment
For novel compounds or those with limited data, internal or contracted safety assessments may be required. The following protocols are based on OECD guidelines and standard toxicological practice.
Workflow for Chemical Safety Assessment
This workflow outlines the logical progression for evaluating the safety of a research chemical like this compound.
Caption: A generalized workflow for chemical safety assessment.
Protocol: Acute Dermal Irritation/Corrosion Assay (Rabbit Model)
Objective: To determine the potential of this compound to produce skin irritation. This protocol is adapted from OECD Guideline 404.
Materials:
-
Test substance: this compound
-
Vehicle (if needed, e.g., corn oil or water with surfactant)
-
Healthy young adult albino rabbits (3)
-
Gauze patches (2cm x 2cm)
-
Semi-occlusive dressing (e.g., surgical tape)
-
Clippers
-
Draize scoring system for erythema and edema
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of each animal.
-
Dose Application: Apply 0.5 g of the test substance (moistened with a minimal amount of vehicle to form a paste) to a gauze patch.
-
Patch Application: Apply the patch to an intact skin site on one animal and secure it with a semi-occlusive dressing for a 4-hour exposure period.[14]
-
Patch Removal: After 4 hours, remove the patch and any residual test substance, typically with water or an appropriate solvent, without altering the skin.
-
Observation: Examine the treated sites for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14] Score the reactions according to the Draize scale.
-
Confirmatory Test: If no corrosive effect is observed after the initial test, apply the substance to two additional animals.
-
Data Analysis: Calculate the mean score for erythema and edema for each observation time. The Primary Irritation Index (PII) is calculated to classify the substance. A substance is considered an irritant if the mean score is ≥ 2.3 for erythema or edema.[14]
Protocol: Acute Eye Irritation/Corrosion Assay (Rabbit Model)
Objective: To assess the potential of this compound to cause eye irritation. This protocol is adapted from OECD Guideline 405.
Materials:
-
Test substance: this compound (fine powder)
-
Healthy young adult albino rabbits (initially 1, up to 3)
-
Standard ophthalmoscope and light source
-
Draize scoring system for cornea, iris, and conjunctiva
Methodology:
-
Animal Preparation: 24 hours prior to the test, examine both eyes of each animal for any pre-existing defects. Only use animals with normal eyes.[15]
-
Dose Instillation: Gently pull the lower eyelid away from the eyeball to form a conjunctival sac. Instill 0.1 g of the solid test substance into the sac of one eye of a single rabbit. The other eye remains untreated and serves as a control.[15]
-
Post-instillation: Hold the eyelids together for approximately one second to prevent loss of the material.[15]
-
Observation: Examine the treated eye at 1, 24, 48, and 72 hours post-instillation.[15] Use an ophthalmoscope to facilitate the examination. Score reactions for the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) according to the Draize scale.[16]
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed in the first animal, the test is repeated in two additional animals.
-
Data Analysis: The substance is classified based on the severity and reversibility of the lesions observed. A substance causing positive effects in any of the three animals is considered an eye irritant.
Conclusion
While this compound is a valuable compound in synthetic research, its incomplete toxicological profile necessitates a highly precautionary approach to its handling. The primary hazards are identified as skin, eye, and respiratory irritation, likely mediated by its hydrolysis to 4,4'-dihydroxybiphenyl. Professionals must adhere to a strict hierarchy of controls, prioritizing engineering solutions like fume hoods and supplementing them with appropriate administrative procedures and personal protective equipment. By understanding the underlying chemical principles and adhering to the robust safety protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 301558, 4,4'-Diacetylbiphenyl. Retrieved from [Link]
-
Daikin Chemicals. (2007, March 28). Acute eye irritation in the rabbit. Retrieved from [Link]
-
Daikin Chemicals. (n.d.). Acute dermal irritation in the rabbit. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Acetylbiphenyl, 97%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 604281, this compound. Retrieved from [Link]
-
ChemReg.net. (2005, October 1). GHS Classification - ID239 Biphenyl. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
ECETOC. (n.d.). Eye Irritation: Reference Chemicals Data Bank. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4,4'-Dihydroxybiphenyl. Retrieved from [Link]
-
Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. Retrieved from [Link]
-
Ex-Pharm Software. (2024, May 30). Acute Eye Irritation Test | Draize Test By Ex-Pharm Software in ENGLISH [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7113, 4-Acetylbiphenyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [Analysis of contact dermatitis by cytokines 4--Skin sensitization of biphenyl compounds]. Retrieved from [Link]
-
International Agency for Research on Cancer. (2009, August 12). 4-AMINOBIPHENYL 1. Exposure Data. Retrieved from [Link]
-
International Agency for Research on Cancer. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. NCBI Bookshelf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of acute skin irritation and phototoxicity by aqueous and ethanol fractions of Angelica keiskei. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Aromatic Thermotropic Liquid Crystalline Polyesters via Melt Acidolysis of 4,4'-Diacetoxybiphenyl
Abstract
This document provides a detailed guide to the synthesis of high-performance, thermotropic liquid crystalline polymers (LCPs) utilizing 4,4'-diacetoxybiphenyl as a core mesogenic monomer. The primary method detailed is melt acidolysis polycondensation, a robust and scalable technique for producing aromatic polyesters with exceptional thermal stability and mechanical properties. This note covers the underlying chemical principles, provides a comprehensive step-by-step laboratory protocol, outlines critical characterization methods, and discusses the causality behind key experimental choices to ensure reproducibility and success.
Introduction: The Rationale for LCPs and the Role of 4,4'-Biphenyl
Thermotropic main-chain liquid crystalline polymers are a class of advanced materials renowned for their high mechanical strength, dimensional stability, chemical resistance, and inherent flame retardancy.[1][2] Unlike conventional polymers that have a disordered, random structure in the molten state, LCPs maintain a high degree of molecular order, forming liquid crystal phases.[2][3] This molecular alignment, even in the melt, leads to a very low melt viscosity, enabling the molding of complex, thin-walled components with exceptional precision.[3][4]
The key to achieving these properties lies in creating a rigid, rod-like polymer backbone.[5] 4,4'-Biphenol, and its acetylated form, this compound, is a foundational monomer for this purpose. The biphenyl unit provides a linear, rigid segment (a "mesogen") that promotes the formation of an ordered liquid crystalline phase at elevated temperatures.
However, homopolymers derived from highly linear, rigid monomers are often intractable, with melting points that can exceed their decomposition temperatures.[1] To enhance processability, commercial LCPs like Vectra® and Zenite® are invariably copolymers.[1][2] By introducing "kinks" or flexible units into the polymer chain—through the use of comonomers such as terephthalic acid (TPA), isophthalic acid (IPA), or 4-hydroxybenzoic acid (HBA)—the melting point is suppressed to a practical processing range while retaining the desirable liquid crystalline behavior.[1]
The Chemistry: Melt Acidolysis Polycondensation
The synthesis of these aromatic polyesters is predominantly achieved through a process known as melt acidolysis or the "acetate route." This polycondensation reaction involves the reaction of acetylated hydroxyl groups with carboxylic acid groups at high temperatures to form ester linkages. The primary byproduct, acetic acid, is volatile and is removed by distillation and vacuum to drive the polymerization reaction toward the formation of a high molecular weight polymer.
The core reaction using this compound and a dicarboxylic acid like terephthalic acid is illustrated below. The process relies on transesterification, where the acetyl group is displaced by the carboxyl group, forming the polyester backbone.
Caption: Core reaction of melt acidolysis polymerization.
The industrial procedure involves heating the acetylated monomers above 300°C, often under vacuum, to eliminate acetic acid and form the high polymer.[1] Small amounts of catalysts like sodium acetate or antimony trioxide are frequently used.[1][6][7] The degree of polymerization is critically dependent on the efficient removal of the acetic acid byproduct. As the reaction proceeds, the viscosity of the melt increases significantly, indicating the build-up of molecular weight.
Experimental Protocol: Synthesis of a Biphenyl/Terephthalate Copolyester
This protocol details the synthesis of a representative LCP from this compound and terephthalic acid.
3.1. Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (DAB), >99% | 250 mL Three-neck reaction kettle with bottom outlet |
| Terephthalic Acid (TPA), >99% | High-torque mechanical stirrer with a fitted glass or metal paddle |
| Antimony(III) Oxide (Sb₂O₃), catalyst | Heating mantle with a programmable temperature controller |
| Acetone, ACS Grade (for washing) | Short-path distillation head and condenser |
| Nitrogen or Argon gas supply (high purity) | Graduated receiving flask for distillate |
| Vacuum pump with a cold trap and pressure gauge |
3.2. Workflow Overview
Caption: Overall workflow for LCP synthesis.
3.3. Step-by-Step Procedure
-
Reactor Charging & Setup:
-
Into a clean, dry 250 mL reaction kettle, charge this compound (e.g., 27.02 g, 0.10 mol), terephthalic acid (e.g., 16.61 g, 0.10 mol), and antimony(III) oxide catalyst (e.g., ~30 mg, ~100 ppm).
-
Assemble the reactor with the high-torque mechanical stirrer, inert gas inlet, and the short-path distillation head connected to a condenser and receiving flask. Ensure all joints are properly sealed.
-
Causality: An equimolar ratio of diacetate to diacid is crucial for achieving high molecular weight via step-growth polymerization. The catalyst accelerates the transesterification reaction.
-
-
Inerting the System:
-
Begin a gentle purge of dry nitrogen or argon gas through the system to displace all oxygen. Maintain a slow, positive flow throughout the initial heating stage.
-
Causality: Preventing oxidation of the monomers and the resulting polymer at high temperatures is critical to avoid discoloration and degradation, which would compromise the final properties.
-
-
Stage 1: Atmospheric Polycondensation:
-
Set the stirrer to a moderate speed (~50-100 RPM) to ensure good mixing.
-
Begin heating the reactor according to the following ramp:
-
Heat to 250°C over 60 minutes. The reactants will melt into a clear, homogenous liquid.
-
Hold at 250°C for 30 minutes.
-
Increase temperature to 280°C over 30 minutes. Acetic acid will begin to distill and collect in the receiving flask.
-
Hold at 280°C for 60-90 minutes, or until the rate of acetic acid distillation significantly decreases.
-
-
Causality: This gradual heating schedule allows the reaction to proceed controllably. The bulk of the acetic acid is removed at atmospheric pressure, which is more efficient and prevents bumping that can occur if vacuum is applied too early.
-
-
Stage 2: Vacuum Polycondensation:
-
Discontinue the inert gas flow and slowly apply vacuum to the system. Gradually reduce the pressure to <1 Torr over 30-45 minutes.
-
Simultaneously, increase the reactor temperature to 300-320°C.
-
Observe a significant increase in the melt viscosity. The stirrer motor will show a higher torque reading.
-
Continue the reaction under high vacuum for 60-120 minutes. The reaction is typically considered complete when the desired melt viscosity (indicated by stirrer torque) is achieved.
-
Causality: High vacuum is essential to remove the final traces of the acetic acid byproduct, shifting the reaction equilibrium towards the formation of high molecular weight polymer chains, as described by Le Châtelier's principle.
-
-
Polymer Recovery:
-
Release the vacuum by backfilling the reactor with nitrogen or argon.
-
Stop the stirrer. While the polymer is still molten, carefully extrude it from the bottom outlet of the reactor onto a clean, cool metal plate or into a strand bath.
-
Allow the polymer to cool completely to room temperature. It will form an opaque, rigid solid.
-
Causality: The polymer must be handled under an inert atmosphere while hot to prevent degradation. Rapid cooling helps to quench the polymer into a solid state for further processing.
-
-
Purification and Drying:
-
Mechanically grind or crush the cooled polymer into a coarse powder or small pellets.
-
Wash the ground polymer with acetone at room temperature for several hours with stirring to remove any unreacted monomers and residual catalyst.
-
Filter the polymer and dry it in a vacuum oven at 120°C for at least 12 hours.
-
Causality: This purification step is vital for accurate characterization and for achieving optimal material properties, as residual monomers can act as plasticizers.
-
Characterization and Validation
Every protocol must be a self-validating system. The following characterization techniques are essential to confirm the synthesis of the target LCP and to understand its properties.
| Technique | Purpose | Expected Result / Observation |
| Polarized Optical Microscopy (POM) | To visually confirm the presence of a thermotropic liquid crystalline phase.[8] | Upon heating the sample on a hot stage, the appearance of birefringent textures (e.g., threaded, schlieren) in the melt confirms LC behavior. |
| Differential Scanning Calorimetry (DSC) | To determine key thermal transitions (Tg, Tm, T_cryst).[8] | A distinct melting endotherm (Tm) will be observed. A glass transition (Tg) may also be visible. The temperatures define the processing window. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition temperature (Td).[8] | The polymer should show high thermal stability, with minimal weight loss (<5%) occurring at temperatures well above its melting point (e.g., >400°C). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure. | Appearance of a strong ester carbonyl (C=O) stretch (~1735 cm⁻¹) and disappearance of carboxylic acid O-H bands from TPA. |
| Intrinsic Viscosity | To estimate the relative molecular weight of the polymer.[9] | A value >0.5 dL/g (in a suitable solvent like pentafluorophenol/chloroform mixture) typically indicates successful high polymer formation. |
Safety and Handling
-
High Temperatures: The reaction is conducted at temperatures up to 320°C. Use appropriate thermal insulation and personal protective equipment (PPE), including heat-resistant gloves and face shields.
-
Vacuum: High vacuum systems can pose an implosion risk. Ensure all glassware is rated for vacuum use and is free of cracks or defects. Use a safety shield around the apparatus.
-
Chemicals: Acetic acid is corrosive and has a pungent odor. The entire procedure should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Mechanism Studies of LCP Synthesis. (n.d.). MDPI. Retrieved from [Link]
-
Percec, V. (1991). Molecular Engineering of Liquid Crystal Polymers by Living Polymerization. 13. Synthesis and Living Cationic Polymerization of 4... DTIC. Retrieved from [Link]
-
Vectra® and Zenite® – Liquid Crystal Polymers (LCP) from Celanese at K.D. Feddersen. (n.d.). K.D. Feddersen. Retrieved from [Link]
-
Synthesis and Properties of Liquid Crystalline Polyurethanes from 4,4-bis (6-hydroxyhexoxy) Biphenyl and 3,3'-Dimethyl-4,4'-Biphenylene Diisocyanate. (n.d.). ResearchGate. Retrieved from [Link]
-
LC−TOF spectroscopy of (a) 4,4′-dihydroxybiphenyl, (b) monoacrylate, and (c) diacrylate. (n.d.). ResearchGate. Retrieved from [Link]
-
El-Gammal, O. A. (2018). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. MedCrave online. Retrieved from [Link]
-
CHANG Hui, et al. (2010). Synthesis of Polymer Dispersed Liquid Crystal Monomer 4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl. Chinese Journal of Applied Chemistry. Retrieved from [Link]
-
Liquid Crystalline Polymers. (1990). DTIC. Retrieved from [Link]
-
Mikhaylov, P. A., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4'-Acetoxy-4-biphenyl-carboxylic Acid. PubMed. Retrieved from [Link]
-
Mikhaylov, P. A., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. National Institutes of Health. Retrieved from [Link]
-
Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. (n.d.). ResearchGate. Retrieved from [Link]
-
Atta, A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. Retrieved from [Link]
-
Mikhaylov, P. A., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. Retrieved from [Link]
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- 9. mdpi.com [mdpi.com]
4,4'-Diacetoxybiphenyl as a monomer in polycondensation reactions
An In-Depth Technical Guide to the Application of 4,4'-Diacetoxybiphenyl in Polycondensation Reactions
Authored by: A Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, detailing its application as a monomer in the synthesis of high-performance aromatic polyesters through polycondensation reactions. The protocols and insights herein are grounded in established polymer chemistry principles to ensure robustness and reproducibility.
Introduction: The Strategic Role of this compound in Polymer Synthesis
This compound, also known as [1,1'-Biphenyl]-4,4'-diyl diacetate, is a highly valuable monomer for the creation of advanced polymeric materials.[1] Its rigid biphenyl core is a foundational building block for wholly aromatic polyesters and liquid crystalline polymers (LCPs), which are prized for their exceptional thermal stability, mechanical strength, and chemical resistance.
The use of the diacetate derivative of 4,4'-dihydroxybiphenyl is a strategic choice in polyester synthesis. The acetate groups lower the monomer's melting point compared to the parent diol, facilitating more manageable processing conditions, particularly in melt-phase reactions. Furthermore, the polycondensation reaction proceeds via transesterification, releasing acetic acid as the sole byproduct. Acetic acid is volatile and can be efficiently removed from the reaction system, a critical factor in driving the polymerization equilibrium toward the formation of high molecular weight polymers, in accordance with Le Châtelier's principle.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [4-(4-acetyloxyphenyl)phenyl] acetate | [1] |
| CAS Number | 32604-29-8 | [1][2] |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | >300 °C (decomposes) | [4] |
Core Principles of Polycondensation
The synthesis of polyesters from this compound and a suitable dicarboxylic acid comonomer is a step-growth polymerization. The fundamental reaction involves an acid-catalyzed transesterification where the ester linkages of the monomer are exchanged to form the new polyester backbone, liberating acetic acid.
Sources
The Pivotal Role of 4,4'-Diacetoxybiphenyl in the Genesis of Thermotropic Liquid Crystals: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Mesogenic Potential of a Versatile Precursor
In the landscape of advanced materials, thermotropic liquid crystals (TLCs) stand out for their unique combination of fluidity and long-range molecular order. This duality underpins their application in a myriad of technologies, from high-resolution displays to advanced sensors. At the heart of many high-performance TLCs, particularly wholly aromatic polyesters, lies the rigid, rod-like biphenyl mesogen. 4,4'-Diacetoxybiphenyl emerges as a critical and versatile precursor for introducing this essential structural motif. Its primary role is to generate 4,4'-biphenol (also known as 4,4'-dihydroxybiphenyl) in situ or as an isolated intermediate, which then serves as a key monomer in polymerization reactions. The acetyl protecting groups in this compound offer advantages in purification and handling compared to the free diphenol, and they are readily removed during the initial stages of melt polycondensation, liberating the reactive hydroxyl groups for esterification.
This technical guide provides an in-depth exploration of the use of this compound in the synthesis of thermotropic liquid crystalline polyesters. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present the necessary characterization techniques to verify the synthesis and analyze the liquid crystalline properties of the resulting polymers.
Synthetic Pathways: From Precursor to Polymer
The journey from this compound to a thermotropic liquid crystalline polyester primarily involves two key stages: the deacetylation to 4,4'-biphenol and the subsequent polycondensation with suitable aromatic dicarboxylic acids. In many high-temperature melt polycondensation procedures, these two steps can effectively occur in a single pot.
Part 1: The Hydrolysis of this compound to 4,4'-Biphenol
The initial and crucial step is the hydrolysis of the ester groups of this compound to yield 4,4'-biphenol. This can be achieved through acid or base catalysis. For the purpose of synthesizing high-purity monomers for liquid crystal applications, a controlled hydrolysis followed by purification is often preferred.
This protocol details a standard laboratory procedure for the efficient conversion of this compound to 4,4'-biphenol.
Materials:
-
This compound
-
Methanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in methanol.
-
Addition of Base: To the stirred solution, add a stoichiometric excess of an aqueous solution of KOH or NaOH.
-
Reflux: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully neutralize the mixture with concentrated HCl until it is slightly acidic. The 4,4'-biphenol will precipitate out of the solution.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of distilled water to remove any inorganic salts.
-
Drying: Dry the purified 4,4'-biphenol in a vacuum oven at 80-100 °C to a constant weight.
Expected Outcome: A white to off-white crystalline powder of 4,4'-biphenol with a melting point of approximately 277-280 °C.
Part 2: Synthesis of a Thermotropic Liquid Crystalline Copolyester via Melt Polycondensation
The synthesis of wholly aromatic polyesters that exhibit thermotropic liquid crystalline behavior is a prominent application of 4,4'-biphenol.[1] A classic example is the copolyester of 4,4'-biphenol, terephthalic acid, and p-hydroxybenzoic acid (HBA). The inclusion of HBA helps to disrupt the polymer chain regularity just enough to lower the melting point and broaden the temperature range of the liquid crystalline phase.[1] In many industrial and laboratory syntheses, the acetylated precursors, such as this compound and p-acetoxybenzoic acid, are used directly in the melt polycondensation.[2]
This protocol describes a representative melt polycondensation to prepare a thermotropic liquid crystalline copolyester.
Materials:
-
This compound
-
Terephthalic Acid
-
p-Acetoxybenzoic Acid
-
Antimony(III) oxide (catalyst)
-
High-temperature reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet leading to a vacuum system.
Procedure:
-
Charging the Reactor: Charge the reaction vessel with equimolar amounts of this compound and terephthalic acid, along with the desired molar ratio of p-acetoxybenzoic acid and a catalytic amount of antimony(III) oxide.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas to remove any oxygen.
-
Heating and Acetylation/Transesterification: Gradually heat the mixture under a slow stream of nitrogen. As the temperature rises, the monomers will melt and react, releasing acetic acid. A typical temperature profile would be:
-
Heat to 250-270 °C and hold for 1-2 hours to allow for the initial removal of acetic acid.
-
-
Polycondensation under Vacuum: Gradually apply a vacuum to the system while increasing the temperature. This stage is crucial for removing the remaining acetic acid and driving the polymerization to achieve a high molecular weight. A representative temperature and vacuum profile would be:
-
Increase the temperature to 280-320 °C while slowly reducing the pressure to below 1 mmHg.
-
Maintain these conditions for 2-4 hours, or until the desired melt viscosity is achieved, indicating a high degree of polymerization.
-
-
Polymer Isolation: Extrude the molten polymer from the reactor under a nitrogen blanket and allow it to cool. The resulting solid can be ground into a powder or pelletized for further characterization and processing.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a thermotropic liquid crystalline polyester starting from this compound.
Caption: Synthetic pathways from this compound to a thermotropic liquid crystalline polyester.
Characterization and Data Analysis
The successful synthesis and liquid crystalline nature of the polymer must be confirmed through a suite of analytical techniques.
| Technique | Information Obtained | Typical Observations for Thermotropic LCPs from 4,4'-Biphenol |
| Differential Scanning Calorimetry (DSC) | Thermal transitions: glass transition (Tg), melting (Tm), and liquid crystal to isotropic phase transition (clearing temperature, Ti).[3] | Multiple endothermic peaks on heating corresponding to crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions. A distinct glass transition may also be observed.[3] |
| Polarized Optical Microscopy (POM) | Visual identification of liquid crystalline phases and their characteristic textures. | Observation of birefringent textures, such as Schlieren or threaded textures for nematic phases, and focal-conic or fan-like textures for smectic phases, between the melting and clearing temperatures. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature of the polymer. | High decomposition temperatures, often exceeding 400 °C, indicating excellent thermal stability imparted by the wholly aromatic structure.[3] |
| X-ray Diffraction (XRD) | Information on the degree of crystallinity and molecular ordering in the solid and liquid crystalline states. | Sharp diffraction peaks in the crystalline state, which are replaced by broader, more diffuse halos in the nematic phase, indicative of long-range orientational order without positional order. |
Expert Insights and Causality
-
Choice of Monomers: The rigid nature of the 4,4'-biphenol and terephthalic acid units is fundamental to the formation of the rod-like molecular structure required for liquid crystallinity. The incorporation of a "kinked" or non-linear comonomer like p-hydroxybenzoic acid is a common strategy to lower the melting point and broaden the mesophase range, making the polymer more processable.[1]
-
Melt Polycondensation: This method is favored for the synthesis of wholly aromatic polyesters due to the high temperatures required to keep the rigid polymer chains in a molten state. The application of a high vacuum is critical in the later stages to effectively remove the condensation byproducts (e.g., acetic acid and water), thereby driving the equilibrium towards the formation of a high molecular weight polymer, which is essential for good mechanical properties.
-
Catalyst Selection: Antimony(III) oxide is a commonly used catalyst in polyester synthesis as it is effective at the high temperatures required for melt polycondensation.
Conclusion
This compound is a cornerstone precursor in the synthesis of high-performance thermotropic liquid crystalline polyesters. Its ability to generate the rigid 4,4'-biphenol mesogen, either as a purified intermediate or in situ during melt polycondensation, provides a reliable and versatile route to these advanced materials. The protocols and characterization methods outlined in this guide offer a solid foundation for researchers and scientists to explore the synthesis and properties of novel liquid crystalline polymers based on this pivotal building block. The careful control of monomer stoichiometry, reaction conditions, and post-synthesis characterization is paramount to achieving materials with the desired thermal and mechanical properties for a wide range of technological applications.
References
- Lenz, R. W., & Jin, J. I. (1986). Liquid crystal polymers. Polymer News, 11(7), 200-207.
- Jackson, W. J., & Kuhfuss, H. F. (1976). Liquid crystal polymers. I. Preparation and properties of p-hydroxybenzoic acid copolyesters. Journal of Polymer Science: Polymer Chemistry Edition, 14(8), 2043-2058.
- Calundann, G. W., & Jaffe, M. (1982). Anisotropic polymers, their synthesis and properties. Proceedings of the Robert A. Welch Conference on Chemical Research, 26, 247-291.
- Griffin, A. C., & Havens, S. J. (1981). Mesogenic properties of a homologous series of 4,4'-dialkoxy-α,α'-dimethylbenzalazines. Journal of Polymer Science: Polymer Physics Edition, 19(6), 951-969.
- Ober, C. K., Jin, J. I., & Lenz, R. W. (1984). Liquid crystal polymers with flexible spacers in the main chain. Advances in Polymer Science, 59, 103-146.
- Economy, J., Volksen, W., & Yoon, D. Y. (1996). Annealing effects of a thermotropic liquid crystalline copolyester based on 6-hydroxy 2-naphthoic acid, p-hydroxybenzoic acid, terephthalic acid and 4,4′-biphenol. Polymer Preprints, Division of Polymer Chemistry, American Chemical Society, 37(1), 79-80.
- Mikhaylov, P. A., Zuev, K. V., Filatova, M. P., Strelets, B. K., & Kulichikhin, V. G. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(11), 1720.
- Mulani, K., Momin, M., Ganjave, N., & Chavan, N. (2012). Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides. Journal of Chemical Sciences, 124(5), 1105-1113.
- BenchChem. (2025). Application Notes and Protocols: 4,4'-Dihydroxybiphenyl in the Synthesis of Advanced Liquid Crystal Polymers.
- Anonymous. (2022). Annealing effect of thermotropic liquid crystalline copolyester fibers on thermo-mechanical properties and morphology. Scientific Reports, 12(1), 13031.
Sources
- 1. Annealing effect of thermotropic liquid crystalline copolyester fibers on thermo-mechanical properties and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acetylation of 4,4'-Dihydroxybiphenyl
Introduction: The Significance of Acetylating 4,4'-Dihydroxybiphenyl
4,4'-Dihydroxybiphenyl is a cornerstone molecule in materials science and pharmaceuticals, serving as a critical monomer for high-performance polymers like polyetherketones and liquid crystalline polymers. Its rigid biphenyl core imparts thermal stability and desirable mechanical properties to these materials. The acetylation of its two hydroxyl groups to form 4,4'-diacetoxybiphenyl is a pivotal chemical transformation. This conversion serves multiple purposes in drug development and polymer synthesis: it can act as a protective group strategy during multi-step syntheses, enhance the solubility of the biphenyl moiety in organic solvents, and modify the reactivity of the parent compound. This document provides a comprehensive, field-proven protocol for this acetylation, emphasizing the rationale behind procedural choices, robust safety measures, and detailed characterization of the final product.
Reaction Principle: Electrophilic Acyl Substitution
The acetylation of 4,4'-dihydroxybiphenyl is a classic example of O-acetylation, a type of electrophilic acyl substitution. The reaction proceeds by the nucleophilic attack of the oxygen atoms of the hydroxyl groups on the electrophilic carbonyl carbon of acetic anhydride. Pyridine is employed not merely as a solvent but as a basic catalyst. It activates the hydroxyl groups by deprotonating them to form more nucleophilic phenoxide ions. Concurrently, pyridine reacts with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate, which is a much more potent acetylating agent than acetic anhydride itself. The reaction drives to completion, forming the stable diester, this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 4,4'-Dihydroxybiphenyl | ≥98% | Standard Supplier | Ensure it is dry before use. |
| Acetic Anhydride | Reagent Grade, ≥98% | Standard Supplier | Handle in a fume hood. Corrosive and lachrymator. |
| Pyridine | Anhydrous, ≥99.8% | Standard Supplier | Handle in a fume hood. Flammable and toxic. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For work-up. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Standard Supplier | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Standard Supplier | For work-up. |
| Brine | Saturated aqueous NaCl | Standard Supplier | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying the organic phase. |
| Toluene | ACS Grade | Standard Supplier | For azeotropic removal of pyridine. |
| Ethanol | Reagent Grade | Standard Supplier | For recrystallization. |
| Deionized Water | In-house |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bars
-
Reflux condenser with drying tube (e.g., filled with calcium chloride)
-
Heating mantle or oil bath with temperature control
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
Melting point apparatus
-
FTIR and NMR spectrometers for product characterization
Experimental Protocol
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
1. Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) before use.
-
Place 4,4'-dihydroxybiphenyl (1.0 eq.) into a dry, round-bottom flask equipped with a magnetic stir bar.
2. Reaction Setup:
-
Under an inert atmosphere, add anhydrous pyridine (approximately 5-10 mL per gram of starting material) to the flask. Stir the mixture until the solid is completely dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add acetic anhydride (2.2-2.5 eq.) to the stirred solution dropwise using a syringe. The slight excess of acetic anhydride ensures the complete acetylation of both hydroxyl groups.
-
Causality: Adding the acetic anhydride at 0 °C helps to control the initial exothermic reaction. Pyridine serves as both a solvent and a catalyst, activating the hydroxyl groups for a more efficient reaction.
3. Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC).
-
TLC Monitoring: Use a solvent system such as ethyl acetate/hexane (e.g., 30:70 v/v). The product, this compound, will be less polar and have a higher Rf value than the starting material, 4,4'-dihydroxybiphenyl. The reaction is complete when the starting material spot is no longer visible.
4. Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold deionized water (approximately 10 times the volume of pyridine used). This will hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Stir the aqueous mixture for 15-20 minutes.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dissolve the crude solid in dichloromethane (DCM). Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of DCM) to remove residual pyridine, saturated NaHCO₃ solution until effervescence ceases to remove acetic acid, and finally with brine.
-
Self-Validation: The washing steps are critical. The HCl wash removes the basic pyridine catalyst. The sodium bicarbonate wash neutralizes and removes the acetic acid byproduct. Each wash should result in a clear separation of layers, and the final aqueous layer should be neutral to pH paper.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude this compound should be purified by recrystallization. Ethanol is a suitable solvent.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.
Safety Precautions
-
Acetic Anhydride: Is corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine: Is flammable, harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor. All manipulations should be performed within a fume hood.
-
General Precautions: The reaction can be exothermic, especially during the initial addition of acetic anhydride. Maintain proper temperature control. Ensure all waste is disposed of according to institutional guidelines.
Characterization of this compound
The identity and purity of the synthesized this compound (CAS: 32604-29-8) should be confirmed by a combination of physical and spectroscopic methods.
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 162-166 °C[1][2] |
Spectroscopic Data
-
¹H NMR (300 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic peaks for the aromatic protons of the biphenyl core and the methyl protons of the acetate groups.
-
Aromatic protons (AA'BB' system): ~δ 7.5-7.6 ppm (d) and ~δ 7.1-7.2 ppm (d).
-
Methyl protons (singlet): ~δ 2.3 ppm.
-
-
FTIR (KBr): The infrared spectrum provides confirmation of the functional groups present.
-
Strong C=O stretch (ester): ~1750-1765 cm⁻¹.
-
C-O stretch (ester): ~1200-1250 cm⁻¹.
-
Disappearance of the broad O-H stretch from the starting material (~3200-3500 cm⁻¹).
-
Reaction Mechanism Diagram
Caption: Simplified mechanism of pyridine-catalyzed acetylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time. - Insufficient amount of acetic anhydride. - Moisture in reagents or glassware. | - Allow the reaction to stir for a longer period, monitoring by TLC. - Ensure at least 2.2 equivalents of acetic anhydride are used. - Use anhydrous pyridine and thoroughly dry all glassware. |
| Low Yield | - Product loss during work-up or recrystallization. - Incomplete precipitation of the product. | - Be careful during extractions to avoid losing the organic layer. - Use a minimal amount of hot solvent for recrystallization and cool thoroughly. - Ensure the aqueous mixture is sufficiently cold during the initial precipitation. |
| Product is Oily or Gummy | - Presence of residual pyridine or acetic acid. - Impurities in the starting material. | - Ensure the washing steps during the work-up are performed thoroughly. - Co-evaporate the crude product with toluene to remove traces of pyridine. - Purify the starting material if its purity is questionable. |
References
Sources
Characterization techniques for polymers derived from 4,4'-Diacetoxybiphenyl
An Application Guide for the Physicochemical Characterization of Polymers Derived from 4,4'-Diacetoxybiphenyl
Introduction: The Significance of Biphenyl-Based Polymers
Polymers derived from this compound are a cornerstone in the development of high-performance materials, particularly aromatic polyesters and thermotropic liquid crystalline polymers (LCPs). The rigid, rod-like nature of the biphenyl moiety imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymer chains. These characteristics make them indispensable in demanding applications across the aerospace, electronics, and automotive industries.
The synthesis of these polymers, often through melt polycondensation, results in a population of polymer chains with varying lengths, architectures, and, in the case of LCPs, complex phase behaviors. A thorough and systematic characterization is therefore not merely a quality control step but a fundamental necessity to understand structure-property relationships, optimize synthesis protocols, and predict end-use performance. This guide provides an in-depth overview of the essential techniques and detailed protocols for the comprehensive analysis of these advanced materials.
Section 1: Elucidating Molecular Weight and Distribution via Gel Permeation Chromatography (GPC/SEC)
Causality: The molecular weight (MW) and its distribution (polydispersity index, PDI) are arguably the most critical parameters influencing a polymer's properties.[1] Higher MW generally correlates with enhanced mechanical properties, such as tensile strength and toughness, but can also lead to increased melt viscosity, complicating processing. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for these measurements.[2] It separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).[2]
Experimental Protocol: GPC/SEC Analysis
-
Solvent Selection: The primary challenge for GPC analysis of aromatic polyesters is their limited solubility. A suitable solvent must fully dissolve the polymer without causing degradation.[3]
-
Recommended Solvents: A mixture of chloroform and trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) is often effective. For some LCPs, high-temperature GPC using solvents like 1,2,4-trichlorobenzene may be necessary.[3]
-
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the dry polymer sample into a vial.[4]
-
Add the selected solvent to achieve a concentration of 1–2 mg/mL. Lower concentrations are recommended for very high molecular weight polymers to avoid viscosity-related issues.[5]
-
Allow the sample to dissolve completely. Gentle agitation or heating may be required. Full dissolution is critical; overnight dissolution at room temperature is preferred to avoid degradation from excessive heating.[5]
-
Filter the solution through a 0.2–0.45 µm PTFE syringe filter to remove any particulates that could damage the GPC columns.[4]
-
-
Instrumentation and Conditions:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a pump, injector, column oven, and a differential refractometer (dRI) detector.[3] A UV detector can also be used due to the aromatic nature of the polymers.[3]
-
Columns: A set of columns packed with porous beads of varying pore sizes suitable for the expected molecular weight range.
-
Mobile Phase: The same solvent used for sample dissolution.
-
Flow Rate: Typically 0.5–1.0 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 40-60 °C) are often used to reduce solvent viscosity and improve resolution.[3]
-
-
Calibration and Analysis:
-
Create a calibration curve using narrow-PDI polystyrene or polymethyl methacrylate (PMMA) standards. It is crucial to note that this provides a relative molecular weight.
-
For absolute molecular weight determination, a multi-detector system incorporating light scattering (LS) and viscometry detectors is required.[2]
-
Inject the filtered sample and record the chromatogram. The elution of larger molecules occurs first, followed by smaller ones.[1]
-
Calculate Mn, Mw, and PDI from the chromatogram using the calibration curve.
-
Section 2: Probing Thermal Behavior and Stability
Causality: Polymers derived from this compound are prized for their high-temperature performance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential thermal analysis techniques to quantify this behavior. DSC measures heat flow associated with thermal transitions, identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[6] TGA measures weight loss as a function of temperature, defining the material's thermal stability and decomposition profile.[7]
Protocol 2.1: Differential Scanning Calorimetry (DSC)
This protocol uses a heat-cool-heat cycle, a standard procedure to erase the sample's prior thermal history, ensuring that the observed transitions are intrinsic material properties.[8]
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the polymer into an aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan serves as the reference.[9]
-
-
Instrumentation and Conditions:
-
Atmosphere: Inert nitrogen purge (flow rate ~50 mL/min) to prevent oxidative degradation.
-
First Heating Scan: Heat the sample from ambient temperature to a temperature approximately 30-40 °C above its expected melting point at a rate of 10 °C/min. This scan reveals the properties of the "as-received" material.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This allows for the observation of crystallization (exothermic peak).
-
Second Heating Scan: Heat the sample again at 10 °C/min. This scan provides data on Tg (a step change in the baseline) and Tm (an endothermic peak) from a controlled thermal state.[10]
-
-
Data Analysis:
-
Glass Transition (Tg): Determined from the midpoint of the step transition in the second heating scan.
-
Melting Temperature (Tm): Determined from the peak of the endothermic melting event in the second heating scan.
-
Crystallinity: The percent crystallinity (%χ) can be estimated by comparing the heat of fusion (ΔH_m, the area under the melting peak) to the theoretical heat of fusion for a 100% crystalline sample (ΔH_m^o).[6]
-
%χ = (ΔH_m / ΔH_m^o) × 100
-
-
Protocol 2.2: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Accurately weigh 10–15 mg of the polymer into a ceramic or platinum TGA pan.
-
-
Instrumentation and Conditions:
-
Atmosphere: Can be run under inert nitrogen or in air to assess oxidative stability. A flow rate of 20-50 mL/min is typical.
-
Temperature Program: Heat the sample from ambient temperature to 800–1000 °C at a heating rate of 10 or 20 °C/min.
-
-
Data Analysis:
-
Plot weight percent versus temperature.
-
Determine the onset of decomposition (Td), often defined as the temperature at which 5% or 10% weight loss occurs.
-
The temperature of maximum decomposition rate can be found from the peak of the derivative TGA curve (DTG).
-
The char yield (residual weight at high temperature) provides information on the material's flame retardancy.
-
| Property | Technique | Typical Values for Aromatic Polyesters | Significance |
| Glass Transition (Tg) | DSC | 150 - 250 °C | Defines the upper service temperature for amorphous regions. |
| Melting Temperature (Tm) | DSC | > 280 °C | Defines the processing window and maximum service temperature.[11] |
| Decomposition (Td) | TGA | > 450 °C (at 10% weight loss) | Indicates thermal stability and processing limits.[12] |
Section 3: Spectroscopic Verification of Chemical Structure
Causality: Spectroscopic methods are indispensable for confirming the successful synthesis and elucidating the chemical structure of the polymer. Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and powerful tool for identifying functional groups, while Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic-level connectivity and microstructure.[13]
Protocol 3.1: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is primarily used to confirm the formation of the ester linkage and the disappearance of starting materials.
-
Sample Preparation:
-
Solid Film: If the polymer can be cast into a thin, transparent film from a solvent (e.g., chloroform), this is the ideal method.
-
ATR: For most samples, Attenuated Total Reflectance (ATR) is the simplest method. A small amount of the solid polymer is pressed against the ATR crystal.
-
KBr Pellet: Mix a small amount of finely ground polymer with dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Data Acquisition and Interpretation:
-
Scan the sample over the range of 4000–400 cm⁻¹.
-
Key Peak Assignments: Look for characteristic peaks that confirm the polyester structure.[14]
-
~1720-1740 cm⁻¹: Strong C=O stretch of the aromatic ester group.[14][15] This is a primary indicator of successful polymerization.
-
~1240-1270 cm⁻¹: Strong C-C-O asymmetric stretch.[14]
-
~1100-1130 cm⁻¹: Strong O-C-C symmetric stretch.[14]
-
Absence of ~3200-3600 cm⁻¹: Disappearance of the broad -OH peak from any hydrolyzed starting materials.
-
Peaks at ~3030-3100 cm⁻¹ and ~1500-1600 cm⁻¹: Aromatic C-H and C=C stretching, respectively, confirming the presence of the biphenyl backbone.[16]
-
-
Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.[17][18]
-
Sample Preparation:
-
Dissolve 10–20 mg of the polymer in 0.6–0.8 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) with a few drops of deuterated trifluoroacetic acid (TFA-d) to aid solubility, or deuterated tetrachloroethane (TCE-d₂)).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra. Advanced 2D NMR techniques like COSY and HSQC can be used for more complex structures.[19]
-
-
Data Interpretation (for a simple polyester from this compound and terephthaloyl chloride):
-
¹H NMR: The aromatic region (typically 7.0–8.5 ppm) will show distinct signals corresponding to the protons on the biphenyl and terephthalate units. The integration of these signals should match the ratio of the monomer units in the polymer backbone.
-
¹³C NMR: Provides detailed information on the carbon backbone.[20] Expect signals in the aromatic region (~120–150 ppm) and a characteristic signal for the ester carbonyl carbon (~165 ppm). The symmetry of the monomers will influence the number of distinct signals observed.
-
Section 4: Advanced Characterization: Morphology and Rheology
For thermotropic LCPs derived from this compound, understanding the material's morphology and flow behavior is critical for processing and final properties.
Morphological Analysis: X-Ray Diffraction (XRD) and Polarized Optical Microscopy (POM)
-
X-Ray Diffraction (XRD): Used to assess the degree of crystallinity and identify the crystalline structure of the polymer.[21] Amorphous polymers will show a broad halo, while semi-crystalline materials will exhibit sharp diffraction peaks superimposed on the halo.
-
Polarized Optical Microscopy (POM): The gold standard for identifying liquid crystalline phases. When a thin film of the polymer is heated on a hot stage under a polarizing microscope, the formation of characteristic textures (e.g., Schlieren, nematic) confirms the presence and transition temperatures of a liquid crystalline phase.
Rheological Characterization
-
Melt Rheology: The flow behavior of these polymers, especially LCPs, is complex and highly shear-dependent.[22][23] A rotational or capillary rheometer is used to measure viscosity as a function of shear rate and temperature. This data is essential for defining processing parameters for techniques like injection molding and extrusion.[22][24] LCPs often exhibit a unique three-region flow curve and shear-thinning behavior.[25]
Workflow and Interrelation of Techniques
The characterization of a new polymer is a multi-faceted process where results from different techniques are used to build a complete picture of the material.
Caption: Workflow for the comprehensive characterization of a novel polymer.
References
- AIP Publishing. Characterization of the Rheological Behavior of Thermotropic Liquid Crystal Polymers Related to Extrusion Processes.
- Creative Biostructure. Using NMR for Studying Polymer Structures.
- ProQuest. Rheological studies on nematic thermotropic liquid crystalline polymers.
- Wiley-VCH. NMR Spectroscopy and Polymer Microstructure.
- Patsnap Eureka. NMR Spectroscopy Applications in Polymer Analysis.
- Wiley Analytical Science. NMR Spectroscopy and Polymer Microstructure: The Conformational Connection - 1989.
- University of Applied Sciences Upper Austria. Characterization of the Rheological Behavior of Thermotropic Liquid Crystal Polymers related to Extrusion Processes.
- Wiley. NMR Spectroscopy and Polymer Microstructure: The Conformational Connection.
-
ResearchGate. FTIR spectra of polyesters and polyester complexes. Available from: [Link]
-
UBC Mathematics. Rheology and relaxation processes in a melting thermotropic liquid-crystalline polymer. Available from: [Link]
-
Scribd. Rheological Properties of Some Thermotropic Liquid Crystalline Polymers. Available from: [Link]
-
Spectroscopy Online. Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Available from: [Link]
-
American Journal of Chemical Engineering. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Available from: [Link]
-
ResearchGate. FTIR spectra of pure polyester fabric, EA100-coated polyester fabric before and after UV curing. Available from: [Link]
-
ResolveMass Laboratories Inc. GPC Sample Preparation Guide: From Plastics to Biopolymers. Available from: [Link]
-
ACS Publications. Structural Characterization of Biphenyl Ester-Based LC Molecules: Peculiarities of Cyclic Siloxane-Based Materials. Available from: [Link]
-
University of Illinois Urbana-Champaign. Investigation of Polymers with Differential Scanning Calorimetry. Available from: [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – GPC. Available from: [Link]
-
Covalent Metrology. Determination of polymer crystallinity by DSC, TA-123. Available from: [Link]
-
Elsevier. Synthesis and characterization of 4-[(per/polyfluoro)phenyloxy]-4-vinylbiphenyls and their polymers. Available from: [Link]
-
NC State University Libraries. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Available from: [Link]
-
Der Pharma Chemica. Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Available from: [Link]
-
JoVE. Video: Differential Scanning Calorimetry of Polymers. Available from: [Link]
-
Chemistry LibreTexts. 2.2: Molecular Weight Determination. Available from: [Link]
-
Agilent. ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Available from: [Link]
-
Waters. GPC Basic Chemistry. Available from: [Link]
-
ResearchGate. Synthesis and characterization of new soluble cardo poly(amide-imide)s derived from 2,2-bis[4-(4-trimellitimidophenoxy)phenyl]norbornane. Available from: [Link]
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Application Notes and Protocols for the Utilization of 4,4'-Diacetoxybiphenyl as a Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Biphenyl Moiety in Medicinal Chemistry
The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar geometry allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Among the various biphenyl-containing starting materials, 4,4'-diacetoxybiphenyl stands out as a versatile and cost-effective precursor for the synthesis of a wide range of pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. We will delve into the fundamental chemistry, provide detailed experimental protocols, and discuss the critical considerations for process optimization and safety.
Core Synthesis Pathway: From Precursor to the Key Intermediate
The primary and most crucial step in harnessing the synthetic potential of this compound is its hydrolysis to the corresponding 4,4'-biphenol (also known as 4,4'-dihydroxybiphenyl). This key intermediate, with its two reactive hydroxyl groups, serves as the branching point for the synthesis of a diverse array of pharmaceutical derivatives.
Understanding the Hydrolysis Reaction: A Mechanistic Perspective
The conversion of this compound to 4,4'-biphenol is an ester hydrolysis reaction. This process can be catalyzed by either an acid or a base, with each approach offering distinct advantages and disadvantages.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) and an excess of water to drive the equilibrium towards the products.[1][2][3] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion.[4] It is typically performed using a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the alcohol.
For the purpose of generating the 4,4'-biphenol intermediate with high purity and yield, the base-catalyzed hydrolysis is often the preferred method due to its irreversibility.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound to 4,4'-Biphenol
This protocol details a robust and scalable method for the saponification of this compound.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | VWR |
| Deionized Water (H₂O) | --- | --- |
| Hydrochloric Acid (HCl) | 37% w/w | J.T. Baker |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Alfa Aesar |
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 27.0 g (0.1 mol) of this compound in 200 mL of methanol.
-
Base Addition: In a separate beaker, prepare a solution of 8.8 g (0.22 mol) of sodium hydroxide in 50 mL of deionized water. Carefully add the NaOH solution to the methanolic solution of the starting material with gentle stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the reaction mixture to pH 7 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 4,4'-biphenol will form.
-
Isolation of Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with three 50 mL portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 4,4'-biphenol in a vacuum oven at 60 °C to a constant weight.
Expected Yield and Characterization:
| Metric | Expected Value |
| Yield | 90-95% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 278-283 °C[5] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.55 (s, 2H, -OH), 7.45 (d, J=8.4 Hz, 4H, Ar-H), 6.85 (d, J=8.4 Hz, 4H, Ar-H) |
| IR (KBr, cm⁻¹) | 3400-3200 (broad, O-H stretch), 3030 (Ar C-H stretch), 1610, 1500 (C=C stretch) |
Application in Pharmaceutical Synthesis: The Case of Felbinac
Felbinac, or 4-biphenylacetic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) used topically to treat inflammation and pain.[6] The synthesis of Felbinac provides an excellent example of how the 4,4'-biphenol intermediate can be further elaborated to yield a valuable pharmaceutical agent. While the direct conversion of 4,4'-biphenol to Felbinac is not the most common industrial route, a plausible synthetic pathway can be designed based on established organic transformations.
Proposed Synthetic Pathway from 4,4'-Biphenol to Felbinac
The following diagram illustrates a proposed multi-step synthesis of Felbinac starting from the 4,4'-biphenol intermediate.
Caption: Proposed synthetic route for Felbinac from 4,4'-biphenol.
Protocol 2: Illustrative Synthesis of a Felbinac Precursor from 4,4'-Biphenol
This protocol outlines the first two key steps in the proposed synthesis: selective monobromination and subsequent silyl protection of 4,4'-biphenol.
Step 2a: Selective Monobromination of 4,4'-Biphenol
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4,4'-Biphenol | ≥97% | Acros Organics |
| N-Bromosuccinimide (NBS) | ReagentPlus®, 99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Alfa Aesar |
Procedure:
-
Reaction Setup: To a solution of 18.6 g (0.1 mol) of 4,4'-biphenol in 200 mL of anhydrous dichloromethane at 0 °C, add 17.8 g (0.1 mol) of N-bromosuccinimide in small portions over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Wash the reaction mixture with two 100 mL portions of deionized water, followed by one 100 mL portion of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-hydroxy-4'-bromobiphenyl.
Step 2b: Silyl Protection of 4-Hydroxy-4'-bromobiphenyl
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-Hydroxy-4'-bromobiphenyl | (from previous step) | --- |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 97% | Sigma-Aldrich |
| Imidazole | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
Procedure:
-
Reaction Setup: Dissolve the 4-hydroxy-4'-bromobiphenyl from the previous step in 150 mL of anhydrous DMF. Add 1.1 equivalents of imidazole, followed by 1.1 equivalents of TBDMSCl.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into 500 mL of deionized water and extract with three 150 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with two 200 mL portions of deionized water and one 200 mL portion of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the silyl-protected intermediate.
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
This compound: May cause skin and eye irritation. Wear protective gloves, safety glasses, and a lab coat.
-
4,4'-Biphenol: Causes skin and eye irritation.[7][8] May be harmful if swallowed or absorbed through the skin.[9][10] Wear appropriate personal protective equipment (PPE).[7][10]
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with extreme care. Always wear appropriate PPE, including chemical-resistant gloves and safety goggles.
-
Organic Solvents: Many organic solvents are flammable and may be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of pharmaceutical compounds. The straightforward hydrolysis to 4,4'-biphenol opens up a plethora of synthetic possibilities for the introduction of various pharmacophores. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this important building block in their drug discovery and development endeavors.
References
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Slideshare. acid base catalysed Ester hydrolysis. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
Divakaran, R. Mechanisms of Ester hydrolysis. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4,4'-Biphenol, 97%. [Link]
-
PubChem. Felbinac. [Link]
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- 5. 4,4'-Biphenol, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Analytical methods for quantifying 4,4'-Diacetoxybiphenyl in a reaction mixture
An Application Note and Protocol for the Quantitative Analysis of 4,4'-Diacetoxybiphenyl in Reaction Mixtures
Authored by: A Senior Application Scientist
Abstract
This application note provides a detailed, validated analytical method for the accurate quantification of this compound in complex reaction mixtures. Recognizing the importance of this compound as an intermediate in the synthesis of polymers and specialty chemicals, precise monitoring of its formation is critical for reaction optimization, yield calculation, and quality control. The primary method detailed is a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, designed for selectivity and reliability. Additionally, alternative and complementary methods, including Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, are discussed to provide a comprehensive analytical toolkit. This guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and step-by-step protocols grounded in established validation principles.
Principles of Analysis: Method Selection Rationale
The quantification of a target analyte within a reaction mixture presents a unique analytical challenge. The matrix can contain starting materials, reagents, catalysts, byproducts, and the desired product, all with potentially similar chemical properties. The choice of an analytical method must therefore prioritize specificity —the ability to unequivocally assess the analyte in the presence of other components[1][2][3].
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the recommended primary technique due to its versatility, high resolution, and suitability for non-volatile, polar to moderately non-polar compounds like this compound. Separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This allows for excellent separation from common starting materials (e.g., 4,4'-dihydroxybiphenyl) and other reaction components. HPLC methods are widely used for the analysis of biphenyl derivatives and are highly amenable to validation according to regulatory guidelines[4][5].
-
Gas Chromatography (GC): GC is a powerful technique for volatile and semi-volatile compounds. While this compound can be analyzed by GC, its relatively high boiling point may require high inlet and oven temperatures, potentially risking on-column degradation. For more polar impurities or starting materials, derivatization might be necessary to improve volatility and peak shape[6]. GC, often coupled with Mass Spectrometry (GC-MS), offers exceptional sensitivity and specificity[7][8][9].
-
Quantitative NMR (qNMR): qNMR is a primary analytical method where the signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification without a specific reference standard of the analyte[10]. It is an invaluable tool for determining the purity of a substance or quantifying components in a mixture, provided there are unique, well-resolved signals for each compound of interest[11][12][13]. Its non-destructive nature is another significant advantage.
Based on its robustness, specificity, and widespread availability, this note will focus on a detailed RP-HPLC method, followed by summary protocols for GC and qNMR.
Primary Method: Reversed-Phase HPLC for this compound
This protocol provides a validated RP-HPLC method for the routine quantification of this compound.
Expertise & Experience: The "Why" Behind the Method
The choice of a C18 stationary phase is deliberate; its hydrophobic nature provides strong retention for the biphenyl core of the analyte.[6][14] The mobile phase, a gradient of acetonitrile and water, offers a versatile elution profile. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and different selectivity. The addition of a small amount of acid (e.g., 0.1% formic acid) to the aqueous phase is a common practice to protonate any residual silanols on the silica-based column, thereby minimizing peak tailing and ensuring reproducible retention times. UV detection at around 260 nm is selected based on the strong absorbance of the biphenyl chromophore, providing excellent sensitivity.[6]
Experimental Protocol: RP-HPLC
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Reference Standard: this compound (purity ≥98%).
-
HPLC-grade acetonitrile and water.
-
Formic acid (optional).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water (optional: with 0.1% v/v formic acid).
-
Mobile Phase B: Acetonitrile (optional: with 0.1% v/v formic acid).
-
Degas both phases using sonication or vacuum filtration.
-
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This is the Stock Solution.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the Stock Solution with acetonitrile to prepare a series of at least five calibration standards. A suggested range is 5 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture (e.g., 50 mg) into a 50 mL volumetric flask.
-
Add approximately 40 mL of acetonitrile, sonicate for 10 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to return to room temperature and dilute to volume with acetonitrile.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. This filtration step is critical to remove particulate matter that could damage the column or injector.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the conditions outlined in Table 1 .
-
Perform a System Suitability Test (SST) by injecting a mid-range calibration standard five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
Inject a blank (acetonitrile), followed by the calibration standards, and then the prepared samples.
-
Table 1: Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 min, hold for 5 min, return to 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 260 nm |
-
Quantification:
-
Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations.
-
Determine the concentration of this compound in the sample injection from its peak area using the calibration curve.
-
Calculate the final concentration (e.g., in %w/w) in the original reaction mixture sample using the following formula:
%w/w = (C × V × DF) / W
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Final volume of sample solution (mL)
-
DF = Dilution factor (if any)
-
W = Initial weight of reaction mixture sample (µg)
-
Method Validation (Trustworthiness)
Every protocol must be a self-validating system to ensure data integrity.[15] This method should be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[16][17] Key validation parameters are summarized in Table 2 .
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the analyte peak is free from interference from other components. | Peak purity analysis (DAD), analysis of spiked placebo. Resolution > 2.[2] |
| Linearity | To demonstrate a proportional relationship between concentration and response.[3] | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of the results to the true value. | % Recovery of 98.0% - 102.0% at three concentration levels.[18] |
| Precision | To show the degree of agreement among individual results. | Repeatability & Intermediate Precision: %RSD ≤ 2.0%.[18] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | %RSD ≤ 2.0% after deliberate changes (e.g., flow rate ±10%, column temp ±5°C).[3] |
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the HPLC quantification process.
Caption: HPLC workflow from sample preparation to final report.
Alternative and Complementary Methods
Gas Chromatography (GC) Protocol
Principle: Suitable for thermally stable analytes. Offers high efficiency and is ideal when coupled with a mass spectrometer for definitive identification.
-
Instrumentation: GC system with FID or MS detector, non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm).
-
Sample Preparation: Dissolve a known weight of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). An internal standard (e.g., a stable compound with a different retention time like tetracosane) should be used for best accuracy.
-
GC Conditions:
-
Injector Temp: 280 °C
-
Detector Temp: 300 °C
-
Oven Program: Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium.
-
-
Quantification: Use an internal or external standard calibration curve.
Quantitative NMR (qNMR) Protocol
Principle: A primary ratio method that provides quantification based on the molar ratio of the analyte to a certified internal standard. No chromatographic separation is needed.[11]
-
Instrumentation: NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have a proton signal that is sharp, well-resolved from all other signals in the mixture, and located in a clean region of the spectrum.
-
Add a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the standard.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified. This is essential for accurate integration.
-
-
Quantification: Calculate the amount of analyte using the formula:
P_x = (I_x / I_std) × (N_std / N_x) × (M_x / M_std) × (m_std / m_x) × P_std
Where:
-
P = Purity or amount
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
x = analyte; std = standard
-
Conclusion
This application note provides a robust and validated RP-HPLC method as the primary choice for quantifying this compound in a reaction mixture. The protocol is designed for accuracy, precision, and reliability, adhering to established scientific and regulatory principles.[15][16] By explaining the causality behind experimental choices and incorporating self-validating system suitability tests, this guide ensures trustworthy results. The inclusion of GC and qNMR as alternative methods offers a flexible and comprehensive analytical strategy, empowering researchers to effectively monitor reaction progress and ensure final product quality with high confidence.
References
-
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. ProFound. [Link]
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Validation of Impurity Methods, Part II. LCGC North America. [Link]
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[Gas chromatographic determination of biphenyl and 2-phenylphenol in the environmental air of dyeing-plant rooms of the textile industry]. PubMed. [Link]
-
The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives. ResearchGate. [Link]
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Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. ResearchGate. [Link]
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Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
-
Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Dergipark. [Link]
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Validated Stability-Indicating HPLC Method for the Determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and Its Degradation Products. PubMed. [Link]
-
Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. MDPI. [Link]
-
A validated HPLC method for the determination of dimethyl-4,4′-dimethoxy-5,6,5′,6′-dimethylene dioxybiphenyl-2,2′-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. ResearchGate. [Link]
-
A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. PubMed. [Link]
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SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL. Chinese Journal of Applied Chemistry. [Link]
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Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. NIH National Center for Biotechnology Information. [Link]
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Quantitative NMR spectroscopy of biologically active substances and excipients. Springer. [Link]
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A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. Acta Pharmaceutica. [Link]
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Use of nmr for quantitative analysis of pharmaceuticals. PubMed. [Link]
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Benchtop NMR in pharmaceuticals and biotechnology. Nanalysis. [Link]
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(PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
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Design, synthesis, and analysis of the quantitative structure-activity relationships of 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives. PubMed. [Link]
-
Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields. ResearchGate. [Link]
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Development of a Robust HPLC Method for the Analysis of 4,4'-Diacetoxybiphenyl
Abstract
This application note details the systematic development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and reliable quantification of 4,4'-Diacetoxybiphenyl. This compound is of significant interest as a key intermediate in the synthesis of advanced polymers and specialty chemicals. The developed method is suitable for quality control, stability testing, and research applications. The strategic approach to method development, including analyte characterization, selection of chromatographic parameters, and optimization, is discussed in detail, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a moderately polar, aromatic ester. Its analysis is crucial for ensuring the purity of starting materials and the quality of final products in various manufacturing processes. The primary analytical challenge lies in developing a method that is not only accurate and precise but also robust and transferable. High-performance liquid chromatography is the technique of choice for such an analysis due to its high resolution, sensitivity, and versatility. This document outlines a logical, science-driven approach to developing a fit-for-purpose HPLC method.
Analyte Characterization: Understanding this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful HPLC method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | [1] | |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in acetone. The parent compound, 4,4'-Dihydroxybiphenyl, is soluble in methanol and ethanol.[2] Sufficient solubility in acetonitrile and methanol for HPLC analysis is inferred from methods for structurally similar compounds. | [2] |
| UV Absorbance (λmax) | Estimated to be around 260-275 nm based on structurally similar compounds. The precursor, 4,4'-Dihydroxybiphenyl, has a λmax of approximately 260 nm. HPLC methods for other bisphenol derivatives utilize detection at 275 nm. | , [3] |
Strategic HPLC Method Development
The development process follows a logical progression from initial parameter selection to method optimization and validation.
Mode of Chromatography: Reversed-Phase for Optimal Retention
Given the moderately polar nature of this compound, reversed-phase chromatography is the most suitable approach. This technique utilizes a non-polar stationary phase and a polar mobile phase, which will provide appropriate retention and separation from potential impurities.
Stationary Phase Selection: The Advantage of Biphenyl and C18 Columns
A standard C18 column is a robust and versatile choice for the analysis of a wide range of organic molecules and serves as an excellent starting point. However, for aromatic compounds like this compound, a biphenyl stationary phase can offer unique selectivity. The pi-pi interactions between the biphenyl rings of the stationary phase and the analyte can enhance retention and provide a different elution profile compared to a traditional C18 column.
Initial Column Recommendation:
-
Primary: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a reliable first choice.
-
Alternative: A biphenyl column of similar dimensions can be used for orthogonal screening and to improve separation from closely eluting impurities.
Mobile Phase Selection and Preparation
The choice of organic modifier and the pH of the aqueous component are critical for achieving good peak shape and resolution.
-
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths.[4][5] Methanol, on the other hand, can provide different selectivity due to its protic nature.[4][5] Both should be screened during method development.
-
Aqueous Component and pH Adjustment: While this compound does not have readily ionizable functional groups, the use of a slightly acidic mobile phase can help to sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase. A small addition of formic acid or phosphoric acid to the aqueous component is recommended.
Initial Mobile Phase Compositions for Screening:
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid
-
Alternative Mobile Phase B: Methanol with 0.1% (v/v) Formic Acid
Detector Wavelength Selection
Based on the UV absorbance characteristics of the structurally related 4,4'-Dihydroxybiphenyl (λmax ~260 nm) and the use of 275 nm for the analysis of other bisphenol compounds, a starting detection wavelength of 265 nm is recommended.[3] A photodiode array (PDA) detector should be used during method development to confirm the optimal detection wavelength and to assess peak purity.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the development and optimization of the HPLC method.
Preparation of Standard Solutions
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in methanol and dilute to the mark. Mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase starting composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
Initial Chromatographic Conditions
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 265 nm |
Method Optimization Workflow
The following workflow illustrates the logical progression of method optimization.
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- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: A Validated Gas Chromatography-Mass Spectrometry Method for the Analysis of 4,4'-Diacetoxybiphenyl
Abstract & Introduction
4,4'-Diacetoxybiphenyl is a key chemical intermediate, often synthesized from 4,4'-dihydroxybiphenyl. Its purity is critical, as it can be a precursor in the manufacturing of high-performance liquid crystal polymers and other specialized materials where even trace impurities can compromise the final product's integrity and performance[1]. This application note presents a robust and reliable method for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
The choice of GC-MS is predicated on the analyte's characteristics. As an acetylated derivative of 4,4'-dihydroxybiphenyl, this compound possesses sufficient volatility and thermal stability for gas-phase analysis, precluding the need for further chemical derivatization that is often required for its dihydroxy counterpart[1]. The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern, offering a higher degree of confidence than detector systems like Flame Ionization Detectors (FID) alone. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a precise and accurate method for purity assessment and impurity profiling.
Principle of the Method
The methodology hinges on the separation of this compound from the sample matrix using a gas chromatograph, followed by detection and identification using a mass spectrometer.
-
Injection: A liquid sample, dissolved in a suitable organic solvent, is injected into a heated GC inlet, where it is rapidly vaporized.
-
Separation: An inert carrier gas (Helium) transports the vaporized sample onto a capillary column. The column's stationary phase, a non-polar 5% phenyl-methylpolysiloxane, separates compounds based on their boiling points and relative affinities for the phase[2][3]. This compound, being a semi-polar compound, interacts moderately with this phase, allowing for effective separation from both more volatile and less volatile impurities.
-
Detection & Identification: As the separated components elute from the column, they enter the ion source of the mass spectrometer. Here, they are fragmented by electron impact (EI) ionization. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The specific pattern of fragments serves as a molecular "fingerprint," allowing for unambiguous identification of this compound. Quantification is achieved by integrating the area of the characteristic ion peaks and comparing it to a calibration curve generated from standards of known concentration.
Analytical Workflow Overview
The following diagram illustrates the complete analytical procedure from sample handling to final data reporting.
Caption: A step-by-step visual guide to the GC-MS analysis protocol.
Materials and Instrumentation
Reagents and Standards
-
This compound reference standard (≥99% purity)
-
Ethyl Acetate, HPLC or GC-grade
-
Helium, ultra-high purity (99.999%)
-
Class A volumetric flasks and pipettes
-
2 mL autosampler vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS system (or equivalent single quadrupole MS)[6].
-
GC Column: A non-polar or medium-polarity capillary column is recommended. An HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column is ideal due to its proven robustness for separating biphenyl derivatives[2][3][7].
Experimental Protocol
Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to the mark with dichloromethane. This solution should be stored at 2-8°C when not in use.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard using dichloromethane.
Preparation of Sample Solutions
-
Accurately weigh approximately 25 mg of the this compound sample to be analyzed into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with dichloromethane. The target concentration should be within the calibration range (e.g., 50 µg/mL). Further dilution may be necessary.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial if any particulate matter is visible[5].
GC-MS Instrumental Parameters
The following table summarizes the recommended starting conditions for the GC-MS analysis. Optimization may be required based on system performance.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity. A split injection (e.g., 50:1) can be used for purity assays. |
| Inlet Temperature | 280°C[6][7] | Ensures rapid and complete vaporization of the analyte while minimizing the risk of thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow)[8] | Provides optimal velocity for separation on a 0.25 mm ID column. |
| Oven Program | Initial: 150°C, hold for 1 minRamp: 20°C/min to 300°CHold: 5 min | The initial temperature ensures good focusing on the column. The ramp rate provides a balance of speed and resolution. The final hold ensures elution of any less volatile compounds. |
| MS System | ||
| Ion Source | Electron Impact (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230°C[6] | Standard temperature to maintain analyte in the gas phase without degradation. |
| Quadrupole Temp. | 150°C | Standard temperature for a quadrupole analyzer. |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Mass Scan Range | 40 - 350 amu | Covers the expected mass range of the parent ion (m/z 270) and its key fragments. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Analysis and Interpretation
-
Identification: The this compound peak is identified by its characteristic retention time and mass spectrum. The expected mass spectrum should feature a molecular ion (M+) at m/z 270. Key expected fragments include ions at m/z 228 (loss of ketene, CH₂CO), 210, 186 (loss of two ketene molecules), and a base peak at m/z 43 (acetyl cation, CH₃CO⁺).
-
Quantification: Create a calibration curve by plotting the peak area of the primary quantifying ion (m/z 270 or 228) versus the concentration for each calibration standard. Apply a linear regression to the data. The concentration of this compound in the analytical samples can then be calculated from this curve.
-
Purity Calculation: The purity of the sample can be determined using the area percent method, calculated as: Purity (%) = (Peak Area of Analyte / Total Peak Area of all components) x 100
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, it is essential to perform a validation study in accordance with ICH guidelines. Key parameters to assess include:
-
Linearity: A correlation coefficient (r²) of ≥0.995 should be achieved for the calibration curve over the desired concentration range.
-
Precision: The relative standard deviation (RSD) for replicate injections of a standard should be ≤2%.
-
Accuracy: Determined by analyzing a sample spiked with a known amount of reference standard. Recovery should typically be within 98-102%.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for impurity analysis[9].
-
Specificity: The ability of the method to resolve the this compound peak from potential impurities, such as isomers or related substances[1].
Conclusion
This application note provides a comprehensive, scientifically grounded protocol for the analysis of this compound by GC-MS. The detailed steps for sample preparation, instrument setup, and data analysis, combined with the rationale for key experimental choices, equip researchers and analysts with a reliable method for quality control and research applications. The inherent specificity and sensitivity of the GC-MS technique make it an authoritative choice for ensuring the purity and integrity of this important chemical intermediate.
References
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Anonymous. (2023). Pyrolysis acetylation. Unibo. Available at: [Link]
-
Pinto, M. et al. (2015). Sorptive extraction with in-sample acetylation for gas chromatography-mass spectrometry determination of ethylphenol species in wine samples. ResearchGate. Available at: [Link]
-
Pfordt, J. (1994). A Simple Method of Sample Preparation for Analysis of Biphenyl Residues in Citrus Fruit Peels by Gas Chromatography. PubMed. Available at: [Link]
-
Chen, L. et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central. Available at: [Link]
-
Farkas, P. et al. (2010). The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives. ResearchGate. Available at: [Link]
-
Chaplin, M.F. (1988). Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). Taylor & Francis eBooks. Available at: [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
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Mydlová-Memersheimerová, J. et al. (2009). Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column. PubMed. Available at: [Link]
-
Rajan, H. et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]
-
Ciesielski, T. et al. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. Available at: [Link]
-
Elder, D. et al. (2013). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review. Available at: [Link]
-
Nawrocki, J. et al. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC. Available at: [Link]
-
Voulvoulis, N. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo. Available at: [Link]
-
Jan, B. et al. (2020). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal. Available at: [Link]
-
Tsai, T-L. et al. (2018). Thermal stability analysis of organic laser dye 4,4'-Bis[(N-carbazole)styryl]-biphenyl. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (2022). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. New Journal of Chemistry. Available at: [Link]
-
Sakayanagi, M. et al. (2006). Identification of inorganic anions by gas chromatography/mass spectrometry. PubMed. Available at: [Link]
-
Li, K. et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available at: [Link]
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- 3. Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS [mdpi.com]
Application Notes and Protocols: The Strategic Transformation of 4,4'-Diacetoxybiphenyl into a High-Performance Material for Organic Light-Emitting Diodes (OLEDs)
Abstract
The biphenyl moiety is a cornerstone in the molecular architecture of numerous high-performance materials for organic light-emitting diodes (OLEDs), prized for its rigid, conjugated structure that imparts thermal stability and favorable electronic properties. While 4,4'-Diacetoxybiphenyl is not directly employed as a functional material in OLEDs, its underlying biphenyl framework presents it as a valuable and cost-effective precursor for synthesizing advanced OLED components. This guide provides a comprehensive exploration of this compound from a strategic, research-oriented perspective. We will first analyze its intrinsic properties to establish why it is unsuitable for direct application. Subsequently, we will furnish detailed, field-proven protocols for its chemical transformation into a high-performance host material analogous to the industry-standard 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP). Finally, we present a complete workflow for the fabrication and characterization of a phosphorescent OLED (PhOLED) device utilizing this synthesized material, thereby offering a complete roadmap from precursor to a fully characterized optoelectronic device.
Part 1: Foundational Analysis of this compound
Physicochemical Properties
This compound is a stable, crystalline solid. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1][2] |
| CAS Number | 32604-29-8 | [1][2] |
| IUPAC Name | [4-(4-acetyloxyphenyl)phenyl] acetate | [1] |
| Appearance | Crystalline Solid | N/A |
Structural and Electronic Assessment: Unsuitability for Direct OLED Application
The core of this compound is a biphenyl unit, which is promising for OLED applications due to its rigidity and π-conjugation. However, the molecule's utility is severely hampered by the two terminal acetate (-OAc) groups.
-
Lack of Charge Transport Moieties: Efficient OLEDs depend on materials that can effectively transport positive charges (holes) and negative charges (electrons).[1] The acetate groups are electron-withdrawing and do not possess the necessary functionalities, such as the nitrogen-containing aromatic amines or carbazole groups found in hole-transport materials (HTMs), to facilitate charge injection and mobility.[1]
-
Poor Film-Forming Properties: High-performance OLED materials must form stable, amorphous thin films to prevent device shorting and ensure uniform performance. The relatively simple and symmetric structure of this compound makes it prone to crystallization during the thermal evaporation process, which is detrimental to device longevity and efficiency.
-
Absence of Suitable Luminescent Properties: The emissive layer of an OLED requires materials that can efficiently emit light. This compound is not a known luminophore and does not possess the photoluminescent characteristics required for a light-emitting layer.
Therefore, in its native form, this compound is not a viable candidate for any functional layer in an OLED. However, it is an excellent starting point for chemical synthesis. The acetate groups can be readily hydrolyzed to yield 4,4'-biphenol, a versatile intermediate for building more complex, functional molecules.
Part 2: Synthetic Transformation into a High-Performance OLED Host Material
Our strategic goal is to convert this compound into a material with properties suitable for use as a host in a phosphorescent OLED's emissive layer. We will synthesize a molecule analogous to 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), a widely recognized high-performance host material.[3] This multi-step synthesis is outlined below.
Protocol 2.1: Step 1 - Base-Catalyzed Hydrolysis to 4,4'-Biphenol
This protocol describes the conversion of this compound to 4,4'-Biphenol.
Materials:
-
This compound (1 equivalent)
-
Methanol (MeOH)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.5 equivalents)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask (approx. 10-15 mL of MeOH per gram of starting material).
-
In a separate beaker, dissolve KOH in a minimal amount of deionized water and add it to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Re-dissolve the resulting solid in deionized water and slowly acidify the solution with 2M HCl until a white precipitate forms (pH ~2-3).
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid (4,4'-Biphenol) by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Protocol 2.2: Step 2 - Conversion to 4,4'-Diiodo-1,1'-biphenyl
This protocol outlines a method for converting the hydroxyl groups of 4,4'-biphenol to iodides, creating a reactive intermediate for cross-coupling.
Materials:
-
4,4'-Biphenol (1 equivalent)
-
Phosphorus Triiodide (PI₃) (0.8 equivalents)
-
Acetonitrile (anhydrous)
-
Schlenk flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon).
Procedure:
-
Under an inert atmosphere, add 4,4'-Biphenol and anhydrous acetonitrile to a Schlenk flask.
-
Cool the stirred suspension to 0°C in an ice bath.
-
Slowly add phosphorus triiodide to the suspension.
-
Allow the reaction to warm to room temperature and then heat to 50-60°C for 12-16 hours.
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with sodium thiosulfate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4,4'-Diiodo-1,1'-biphenyl.
Protocol 2.3: Step 3 - Buchwald-Hartwig Amination to Synthesize CBP Analogue
This protocol details the palladium-catalyzed C-N cross-coupling reaction to form the final host material.
Materials:
-
4,4'-Diiodo-1,1'-biphenyl (1 equivalent)
-
Carbazole (2.2 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equivalents)
-
S-Phos (ligand) (0.1 equivalents)
-
Sodium tert-butoxide (NaOtBu) (2.5 equivalents)
-
Anhydrous Toluene
-
Schlenk flask, inert atmosphere.
Procedure:
-
In a glovebox or under an inert atmosphere, add 4,4'-Diiodo-1,1'-biphenyl, carbazole, and sodium tert-butoxide to a Schlenk flask.
-
In a separate vial, dissolve the Pd(OAc)₂ and S-Phos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask, followed by additional anhydrous toluene.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature and quench with water.
-
Extract the product with toluene or chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography. For OLED-grade purity, the final product must be purified by temperature-gradient vacuum sublimation.
Part 3: OLED Device Fabrication and Characterization
Device Architecture
A standard multilayer PhOLED architecture will be used to evaluate the performance of the newly synthesized host material.
Protocol 3.2: OLED Fabrication via Thermal Evaporation
This protocol requires a high-vacuum thermal evaporation system (<10⁻⁶ Torr).
Procedure:
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and bake in an oven at 120°C for 20 minutes.
-
Treat the ITO surface with UV-ozone for 10 minutes immediately before loading into the evaporation chamber to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Load the purified organic materials into separate quartz crucibles in the vacuum chamber.
-
Deposit the layers sequentially onto the ITO substrate by heating the crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance.
-
Typical deposition rates are 1-2 Å/s for the charge transport layers and the host, and 0.1 Å/s for the dopant. The emissive layer (EML) is co-evaporated from the host and dopant sources at a pre-determined doping concentration (e.g., 6-10 wt%).
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit a thin layer of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s, followed by a thicker layer of Aluminum (Al) at a rate of 3-5 Å/s.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.
-
Protocol 3.3: Device Characterization
Procedure:
-
Current-Voltage-Luminance (J-V-L) Measurement:
-
Use a programmable source meter connected to a calibrated silicon photodiode in a dark box.
-
Apply a forward voltage bias to the OLED and simultaneously measure the current density (J) flowing through the device and the resulting luminance (L).
-
From this data, calculate the current efficiency (cd/A) and power efficiency (lm/W) as a function of luminance.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Drive the device at a constant current density (e.g., 10 mA/cm²).
-
Capture the emitted light with a fiber optic cable connected to a calibrated spectrometer to record the EL spectrum.
-
From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).
-
-
External Quantum Efficiency (EQE):
-
Calculate the EQE from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile. The EQE represents the ratio of photons emitted to electrons injected.[4]
-
-
Operational Lifetime:
-
Monitor the luminance decay over time while driving the device at a constant DC current, typically starting from an initial luminance of 1000 cd/m². The LT₅₀ value (time to reach 50% of initial luminance) is a key metric for device stability.[4]
-
Part 4: Conclusion
While this compound is not a functional material for OLEDs in its native state, its biphenyl core makes it a strategically valuable precursor. The protocols detailed in this guide provide a robust and scientifically sound pathway to transform this simple molecule into a high-performance host material suitable for phosphorescent OLEDs. By following the outlined synthetic, fabrication, and characterization workflows, researchers can effectively explore the potential of biphenyl derivatives and contribute to the development of next-generation organic electronic materials.
References
- Benchchem. (n.d.). Application Notes and Protocols: The Use of 4-Methylbiphenyl in Organic Light-Emitting Diodes (OLEDs).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (n.d.). The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED Materials.
- Hung, L. S., & Chen, C. H. (2002). Recent progress of molecular organic electroluminescent materials and devices. Materials Science and Engineering: R: Reports, 39(5-6), 143-222.
-
Pramanik, S., & Pal, A. J. (2018). Performance improvement of organic light emitting diode using 4, 4 -N, N -dicarbazole-biphenyl (CBP) layer over fluorine-doped tin. Pramana – Journal of Physics, 91(55). Retrieved from [Link]
- Müllen, K., & Scherf, U. (Eds.). (2006). Organic light-emitting diodes (OLED) technology. John Wiley & Sons.
- Salehi, A., et al. (2019). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. Journal of Ovonic Research, 15(4), 239-247.
- Benchchem. (n.d.). Performance Analysis of 4'-(dimethylamino)biphenyl-4-carbaldehyde in OLEDs: A Comparative Guide.
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Application of biphenyl derivatives in functional materials
An in-depth guide for researchers, scientists, and drug development professionals.
Senior Application Scientist’s Foreword
The biphenyl scaffold, consisting of two interconnected phenyl rings, represents a cornerstone in the architecture of modern functional materials. Its inherent structural rigidity, thermal stability, and tunable electronic properties, achieved through targeted functionalization, make it an exceptionally versatile building block.[1][2][3] This guide moves beyond a mere survey of applications; it is designed as a practical, in-depth resource that explains the causal relationships between the biphenyl structure and its emergent functions. We will explore its pivotal role in organic electronics, liquid crystals, high-performance polymers, and as a privileged scaffold in medicinal chemistry.[1][2][4][5] Each section provides not only the theoretical underpinnings but also actionable, field-proven protocols and characterization methodologies. The objective is to empower researchers to not only understand but also innovate within these exciting fields by leveraging the unique potential of biphenyl derivatives.
Section 1: Biphenyl Derivatives in Organic Electronics
Theoretical Framework: Why Biphenyls Excel in OLEDs
Organic Light-Emitting Diodes (OLEDs) rely on the precise control of charge injection, transport, and recombination within a multi-layered thin-film structure. The biphenyl core is an exemplary platform for materials in these devices for several key reasons:
-
Structural Rigidity and π-Conjugation: The biphenyl unit provides a rigid, planar scaffold that facilitates efficient π-orbital overlap. This is crucial for charge transport, as it lowers the energy barrier for charge carriers (holes and electrons) to move between adjacent molecules in the solid state.[1][6]
-
High Triplet Energy: For host materials in phosphorescent OLEDs (PhOLEDs), a high triplet energy (ET) is non-negotiable. It ensures that energy can be efficiently transferred from the host to the phosphorescent guest emitter without non-radiative loss. Many biphenyl derivatives can be designed to possess wide bandgaps and high ET levels.[7]
-
Tunability through Functionalization: The true power of the biphenyl scaffold lies in its capacity for chemical modification. By attaching specific functional groups, such as carbazole moieties for hole transport or triazole units for electron transport, chemists can precisely tune the electronic, optical, and morphological properties of the resulting molecule to serve a specific function within the OLED stack.[7][8] A prime example is 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), a benchmark hole-transporting host material where carbazole groups are attached to the biphenyl core.[8]
Protocol: Synthesis of a Biphenyl-Based OLED Host Material via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the C-C bond between the two phenyl rings, offering high yields and tolerance for a wide range of functional groups.[4]
Objective: To synthesize a functionalized biphenyl derivative suitable as an OLED host material.
Workflow:
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Causality: The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.
-
-
Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand, like SPhos (0.04 eq).
-
Causality: The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and promotes the oxidative addition and reductive elimination steps of the catalytic cycle. Bulky ligands like SPhos are particularly effective.
-
-
Solvent and Degassing: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Causality: The palladium(0) active catalyst is sensitive to oxidation. Removing dissolved oxygen is critical to prevent catalyst deactivation and ensure a high yield.
-
-
Reaction: Heat the mixture to reflux (around 100-110°C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biphenyl derivative. Further purification by recrystallization or sublimation may be necessary to achieve the high purity (>99.5%) required for OLED device fabrication.
Protocol: Characterization of Optoelectronic Properties
-
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:
-
Prepare a dilute solution (~10⁻⁵ M) of the synthesized compound in a suitable solvent (e.g., dichloromethane or toluene).
-
Record the absorption (UV-Vis) and emission (PL) spectra.
-
Insight: The absorption spectrum helps determine the optical bandgap (Eg). The PL spectrum reveals the emission color and quantum efficiency of the material in solution.
-
-
Cyclic Voltammetry (CV):
-
Dissolve the compound in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a three-electrode setup (working, reference, and counter electrodes) to measure the oxidation and reduction potentials.
-
Insight: From the onset of the oxidation and reduction peaks, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These values are critical for predicting charge injection barriers in an OLED device.
-
Data Summary: Biphenyl Derivatives for OLEDs
| Compound Class | Example | Function | HOMO (eV) | LUMO (eV) | ET (eV) |
| Hole-Transporting Host | CBP | Host for Green/Red PhOLEDs | -5.9 | -2.4 | 2.56 |
| Bipolar Host | BTBP[7] | Host for Blue PhOLEDs | -6.5 | -2.5 | 3.1 |
| p-Type Semiconductor | Biphenyl Enamine (BE3)[9] | Hole Transport Layer | -5.3 | -2.2 | N/A |
Section 2: Biphenyl Derivatives in Liquid Crystals
Theoretical Framework: The Biphenyl Mesogen
The function of Liquid Crystal Displays (LCDs) is predicated on the ability of molecules, known as mesogens, to adopt an intermediate state of matter—the liquid crystalline phase—between a crystalline solid and an isotropic liquid. Biphenyl derivatives are archetypal mesogens.[1][3]
-
Anisotropic Shape: The elongated, rigid, rod-like structure of the biphenyl core is the primary driver of liquid crystallinity.[10][11] This molecular anisotropy causes the molecules to align along a common axis, creating the long-range orientational order characteristic of the nematic phase, which is the workhorse of most LCDs.
-
Fine-Tuning Mesophase Properties: The thermal range and type of mesophase are exquisitely sensitive to molecular structure. Attaching flexible alkyl or alkoxy chains to the biphenyl core allows for precise control over the phase transition temperatures.[10] An interesting "odd-even effect" is often observed, where the clearing point (the temperature at which the material becomes an isotropic liquid) alternates as the number of carbon atoms in the alkyl chain switches between odd and even.[10]
-
Luminescent Liquid Crystals: By creating push-pull systems—attaching electron-donating groups (like alkylamino) to one end of the biphenyl core and electron-accepting groups (like cyano) to the other—researchers can design liquid crystals that are also highly fluorescent.[12][13]
Protocol: Synthesis of a 4-Alkyl-4'-cyanobiphenyl (nCB) Liquid Crystal
This protocol outlines a general, two-step synthesis of a classic liquid crystal molecule.
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- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Enzymatic Reactions Involving Biphenyl Compounds
Introduction: The Dual Significance of Biphenyl Enzymology in Bioremediation and Drug Development
Biphenyl and its derivatives, particularly polychlorinated biphenyls (PCBs), represent a class of compounds with a significant environmental and pharmaceutical footprint. Historically used in industrial applications, PCBs are persistent organic pollutants with considerable toxicity.[1] Conversely, the biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2] The enzymatic transformation of these compounds is therefore of profound interest to two major scientific domains: environmental science, for the bioremediation of contaminated sites, and drug development, for understanding the metabolism, efficacy, and safety of biphenyl-containing pharmaceuticals.[1][3][4]
This guide provides a comprehensive overview of the key enzymatic reactions involving biphenyl compounds, with a focus on both microbial degradation pathways and mammalian metabolic processes. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the scientific rationale behind the experimental designs.
Part 1: Microbial Degradation of Biphenyl and Polychlorinated Biphenyls (PCBs)
The microbial catabolism of biphenyl and its chlorinated derivatives is a cornerstone of bioremediation strategies for contaminated environments.[1] Aerobic bacteria, in particular, have evolved a sophisticated enzymatic pathway, commonly referred to as the biphenyl (bph) pathway, to break down these resilient aromatic structures.[4][5][6]
The Bacterial Biphenyl Catabolic Pathway: A Stepwise Breakdown
The aerobic degradation of biphenyl is typically initiated by a multi-component enzyme system that orchestrates a series of oxidative reactions. This "upper pathway" converts biphenyl into simpler intermediates that can then enter central metabolism.[1][5][7] The key enzymes involved are encoded by the bph gene cluster.[4][8]
The four primary enzymatic steps are:
-
Dioxygenation: Biphenyl dioxygenase (BPDO), a Rieske-type oxygenase, catalyzes the initial and often rate-limiting step. It incorporates both atoms of molecular oxygen into the biphenyl ring to form cis-2,3-dihydro-2,3-dihydroxybiphenyl.[8][9][10]
-
Dehydrogenation: cis-2,3-Dihydro-2,3-dihydroxybiphenyl dehydrogenase (BphB) then oxidizes the dihydrodiol to 2,3-dihydroxybiphenyl.[1][8]
-
Ring Cleavage: 2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC) cleaves the aromatic ring of 2,3-dihydroxybiphenyl in an extradiol manner, yielding 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA).[1][11][12]
-
Hydrolysis: Finally, HOPDA hydrolase (BphD) hydrolyzes the cleavage product to generate benzoic acid and 2-hydroxypenta-2,4-dienoate, which are then further metabolized.[1][8][12]
The substrate specificity of biphenyl dioxygenase is a critical determinant of a bacterium's ability to degrade different PCB congeners.[8][9]
Caption: The upper biphenyl catabolic pathway in aerobic bacteria.
Protocol: Assessing PCB Degradation with a Bacterial Resting Cell Assay
A resting cell assay is a robust method to evaluate the ability of a bacterial strain to degrade specific biphenyl compounds or PCB congeners without the complexities of cellular growth.[10][13][14] This protocol is adapted for a well-characterized PCB-degrading strain like Burkholderia xenovorans LB400.[13]
Rationale: By using a high density of pre-grown and induced cells in a non-growth medium, the observed degradation can be directly attributed to the existing enzymatic machinery. This provides a clearer picture of the specific catalytic capabilities of the strain.
Materials:
-
Bacterial strain (e.g., Burkholderia xenovorans LB400)
-
Growth medium (e.g., Luria-Bertani (LB) broth)
-
Inducer (e.g., biphenyl)
-
Resting cell buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5)[11][15]
-
PCB congener stock solution (e.g., in dimethyl sulfoxide - DMSO)
-
Extraction solvent (e.g., ethyl acetate or a hexane:acetone mixture)
-
Anhydrous sodium sulfate
-
Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the bacterial strain into 50 mL of LB broth. Grow overnight at 30°C with shaking.
-
Induction of Degradative Enzymes: Inoculate 1 L of fresh LB broth with the overnight culture. Grow at 30°C with shaking. When the culture reaches mid-log phase (OD600 of 0.6-0.8), add biphenyl (dissolved in a minimal amount of a suitable solvent or added as crystals to the flask lid) to induce the bph pathway enzymes. Continue incubation for another 4-6 hours.[9]
-
Cell Harvesting and Washing: Harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C). Discard the supernatant. Wash the cell pellet twice by resuspending in an equal volume of 50 mM sodium phosphate buffer (pH 7.5) and repeating the centrifugation step. This removes residual growth medium and inducer.[11][15]
-
Preparation of Resting Cell Suspension: Resuspend the final cell pellet in the phosphate buffer to a desired final optical density (e.g., OD600 of 2.0).[11]
-
Initiation of the Degradation Assay:
-
Aliquot the resting cell suspension into replicate glass vials with Teflon-lined caps.
-
Add the PCB congener of interest from a concentrated stock solution to a final concentration typically in the µg/mL range. The final solvent concentration should be minimal (e.g., <0.1%) to avoid toxicity.
-
Include a control with heat-killed or autoclaved cells to account for any abiotic loss of the PCB congener.
-
-
Incubation: Incubate the vials at 30°C with shaking (e.g., 200 rpm) for a defined period (e.g., 24 hours).[13][15]
-
Extraction of PCBs:
-
Stop the reaction by adding an equal volume of extraction solvent (e.g., ethyl acetate) to each vial.
-
Vortex vigorously for 2 minutes to extract the remaining PCB and any metabolites.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: Analyze the extracts by GC-ECD or GC-MS to quantify the remaining PCB congener.[5][6] The percentage of degradation is calculated by comparing the peak area in the live cell samples to the heat-killed controls.
| Parameter | Typical Value/Condition | Rationale |
| Bacterial Strain | Burkholderia xenovorans LB400 | A well-characterized, potent PCB degrader. |
| Inducer | Biphenyl | Effectively induces the expression of the bph gene cluster.[9] |
| Cell Density (OD600) | 1.0 - 2.0 | Provides sufficient biomass for measurable degradation within the assay timeframe.[11][15] |
| PCB Concentration | 20 µg/mL | A concentration that is typically not toxic and allows for accurate quantification of degradation.[15] |
| Incubation Time | 24 hours | Allows for significant degradation to occur for many congeners.[13] |
| Extraction Solvent | Ethyl acetate | Efficiently extracts nonpolar PCBs from the aqueous medium.[15] |
| Analytical Method | GC-MS | Provides both quantification and structural confirmation of the target compound.[5][6] |
Part 2: Mammalian Metabolism of Biphenyl Compounds
In drug development, understanding how the human body metabolizes a biphenyl-containing drug candidate is critical for predicting its pharmacokinetic profile, potential for drug-drug interactions (DDIs), and overall safety. The primary enzymes responsible for Phase I metabolism of these compounds are the Cytochrome P450 (CYP) monooxygenases, predominantly found in the liver.[3][16][17]
Cytochrome P450-Mediated Hydroxylation
CYP enzymes catalyze the oxidation of biphenyl compounds, typically through hydroxylation, which increases their water solubility and facilitates their excretion.[3][8][16] The position of hydroxylation (regioselectivity) is dependent on the specific CYP isoform involved and the substitution pattern on the biphenyl rings.[3][16] For instance, different CYP isoforms may preferentially hydroxylate at the ortho (2-), meta (3-), or para (4-) positions.[3][16]
Investigating the interaction of a new biphenyl-containing drug candidate with CYP enzymes is a regulatory requirement. Key studies include identifying the metabolizing enzymes (reaction phenotyping) and assessing the compound's potential to inhibit specific CYP isoforms, which could lead to harmful DDIs.[7][17][18]
Caption: Experimental workflows for biphenyl drug metabolism studies.
Protocol: In Vitro Metabolism of a Biphenyl Compound Using Human Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a biphenyl compound and identify its primary metabolites using pooled human liver microsomes (HLM).
Rationale: HLM contains a rich complement of drug-metabolizing enzymes, particularly CYPs, making it the gold standard for in vitro metabolism studies.[7] The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for CYP catalytic activity.[19]
Materials:
-
Pooled human liver microsomes (HLM)
-
Biphenyl test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well incubation plate
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Thaw HLM on ice. Dilute to the desired working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions or a 20 mM NADPH stock in buffer. Keep on ice.
-
Prepare a working solution of the biphenyl test compound by diluting the stock solution in buffer to achieve the desired final concentration (e.g., 1 µM) in the incubation.
-
-
Incubation Setup:
-
On a 96-well plate, combine the phosphate buffer, HLM, and the test compound working solution.
-
Include control wells: a negative control without NADPH to assess non-enzymatic degradation, and a control without the test compound to monitor for interfering peaks.
-
-
Initiation of the Metabolic Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the NADPH solution to all wells except the negative controls.
-
-
Time-Course Incubation:
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of the ice-cold acetonitrile quenching solution. The zero-minute time point is quenched immediately after adding NADPH.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate (e.g., 3,000 x g for 15 minutes) to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent compound over time to determine its metabolic stability (half-life, intrinsic clearance).
-
Perform metabolite identification analysis by searching for expected biotransformations (e.g., +16 Da for hydroxylation) and characterizing their fragmentation patterns.
-
Protocol: Cytochrome P450 Inhibition (IC50) Assay
This protocol determines the concentration of a biphenyl compound that causes 50% inhibition (IC50) of a specific CYP isoform's activity, using an isoform-specific probe substrate.[17][18]
Rationale: This assay is crucial for predicting the potential of a biphenyl drug candidate to cause DDIs. By measuring the inhibition of the metabolism of a known CYP substrate, we can quantify the inhibitory potency of the test compound.[17]
Materials:
-
Pooled human liver microsomes (HLM)
-
Biphenyl test compound (inhibitor)
-
CYP isoform-specific probe substrate (e.g., Phenacetin for CYP1A2)[17]
-
Specific positive control inhibitor (e.g., α-Naphthoflavone for CYP1A2)[17]
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
Quenching solution (ice-cold acetonitrile with internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a master mix containing HLM and phosphate buffer.
-
In a 96-well plate, add the HLM master mix to each well.
-
Add the biphenyl test compound at a range of concentrations (e.g., 7-point serial dilution, from 0.1 to 25 µM).[17] Include vehicle control wells (no inhibitor) and positive control inhibitor wells.
-
Add the CYP-specific probe substrate at a concentration near its Km.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reactions by adding NADPH.
-
Incubate for a predetermined time that ensures linear metabolite formation (e.g., 10-20 minutes).
-
-
Reaction Termination and Sample Processing:
-
Stop the reactions by adding ice-cold acetonitrile.
-
Centrifuge the plate to pellet proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis and Data Interpretation:
-
Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.[18]
-
Calculate the percent inhibition at each concentration of the biphenyl compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[17][18]
-
| CYP Isoform | Probe Substrate | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | α-Naphthoflavone |
| CYP2B6 | Bupropion | Sertraline |
| CYP2C8 | Amodiaquine | Montelukast |
| CYP2C9 | Diclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Quinidine |
| CYP3A4 | Midazolam | Ketoconazole |
| (Data adapted from standard industry practices)[17] |
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-
Charlier, C., et al. (2003). Analysis of Polychlorinated Biphenyl Residues in Human Plasma by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]
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Haugen, D. A. (1981). Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents. Drug Metabolism and Disposition. Available at: [Link]
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Creative Bioarray. Cytochrome P450 Inhibition Assay. Available at: [Link]
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Lee, G., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology. Available at: [Link]
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Wyndham, R. P., & Safe, S. (1978). A comparison of the in vitro metabolism of biphenyl and 4-chlorobiphenyl by rat liver microsomes. Biochemical Pharmacology. Available at: [Link]
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Creaven, P. J., Parke, D. V., & Williams, R. T. (1965). A fluorimetric study of the hydroxylation of biphenyl in vitro by liver preparations of various species. The Biochemical journal. Available at: [Link]
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Haddock, J. D., & Gibson, D. T. (1995). Purification and characterization of the oxygenase component of biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400. Journal of bacteriology. Available at: [Link]
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Mondello, F. J., et al. (1997). Alteration of Regiospecificity in Biphenyl Dioxygenase by Active-Site Engineering. Applied and Environmental Microbiology. Available at: [Link]
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Pieper, D. H. (2005). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi. In book: Soil Biology. Available at: [Link]
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Wikipedia. Bioremediation of polychlorinated biphenyls. Available at: [Link]
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Furukawa, K., et al. (2004). Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution. Journal of Bacteriology. Available at: [Link]
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iGEM. (2011). Resting Cell-Assay. Available at: [Link]
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Singh, R., et al. (2022). PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil. Frontiers in Microbiology. Available at: [Link]
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Jain, Z., & Kaur, N. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Seeger, M., et al. (2001). Generation of Novel-Substrate-Accepting Biphenyl Dioxygenases through Segmental Random Mutagenesis and Identification of Residues Involved in Enzyme Specificity. Applied and Environmental Microbiology. Available at: [Link]
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Leigh, M. B., et al. (2007). Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site. Applied and Environmental Microbiology. Available at: [Link]
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Pathiraja, G., et al. (2020). Degradation of polychlorinated biphenyls (pcbs) using bacteria isolated from paint scrapes. Pesticide Research Journal. Available at: [Link]
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Ní Chadhain, S. M., et al. (2006). Purification, characterization, and crystallization of the components of a biphenyl dioxygenase system from Sphingobium yanoikuyae B1. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
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Haddock, J. D., et al. (1993). Purification and characterization of the oxygenase component of biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400. Journal of bacteriology. Available at: [Link]
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Yu, C. L., et al. (2007). Purification, characterization, and crystallization of the components of a biphenyl dioxygenase system from Sphingobium yanoikuyae B1. Research With Rutgers. Available at: [Link]
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Mondello, F. J., et al. (2004). Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution. Microbiology and Molecular Biology Reviews. Available at: [Link]
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Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]
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G-Biosciences. Enzyme Analysis. Available at: [Link]
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The Coleman Lab. Resting cell experiments for measuring bacterial metabolism. Available at: [Link]
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LifeNet Health LifeSciences. CYP Inhibition Assay. Available at: [Link]
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Kim, E., & Zylstra, G. J. (1999). Genetic structures of the genes encoding 2,3-dihydroxybiphenyl 1,2-dioxygenase and 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase from biphenyl- and 4-chlorobiphenyl-degrading Pseudomonas sp. strain DJ-12. Journal of bacteriology. Available at: [Link]
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Barriada-Pereira, M., et al. (2003). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules. Available at: [Link]
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Hill, J. R. (2004). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. Available at: [Link]
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Wu, Q., et al. (2022). Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples. eScholarship.org. Available at: [Link]
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Gabisch, C., et al. (2005). Characterization of Biphenyl Dioxygenase Sequences and Activities Encoded by the Metagenomes of Highly Polychlorobiphenyl-Contaminated Soils. Applied and Environmental Microbiology. Available at: [Link]
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Lee, G., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. ResearchGate. Available at: [Link]
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Lotti, C., et al. (2020). Evaluation of the PCB degradation ability of bacterial strains by resting cell assay. ResearchGate. Available at: [Link]
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Lee, G., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]
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Darshan, C. G., & Basavaraj, P. (2017). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Available at: [Link]
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- 3. Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scielo.br [scielo.br]
- 6. enamine.net [enamine.net]
- 7. A fluorimetric study of the hydroxylation of biphenyl in vitro by liver preparations of various species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil [frontiersin.org]
- 9. coleman-lab.org [coleman-lab.org]
- 10. Generation of Novel-Substrate-Accepting Biphenyl Dioxygenases through Segmental Random Mutagenesis and Identification of Residues Involved in Enzyme Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alteration of Regiospecificity in Biphenyl Dioxygenase by Active-Site Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - IE [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,4'-Diacetoxybiphenyl by Recrystallization
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 4,4'-diacetoxybiphenyl via recrystallization. It is structured as a practical support center, combining frequently asked questions with in-depth troubleshooting to address common experimental challenges. The methodologies described herein are grounded in established chemical principles to ensure procedural integrity and successful outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the principles and selection criteria for the recrystallization of this compound.
Q1: What is the fundamental principle behind purifying this compound using recrystallization?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle relies on dissolving the impure, crude this compound in a minimum amount of a suitable hot solvent to create a saturated solution.[2] As this solution slowly cools, the solubility of the desired compound decreases, causing it to form highly organized, pure crystals. The impurities, which are either present in smaller amounts or are more soluble in the solvent, remain in the cooled solution (the "mother liquor").[3] The pure crystals are then isolated by filtration.[4]
Q2: How do I select an appropriate solvent system for this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[3][5] This differential solubility is critical for achieving a high recovery of the purified product.[6]
Key criteria for solvent selection include:
-
Solubility Profile: The compound should be sparingly soluble at low temperatures and highly soluble when hot.
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]
-
Chemical Inertness: The solvent must not react with this compound.
-
Boiling Point: The solvent's boiling point should be below the melting point of this compound to prevent the compound from melting and "oiling out" instead of dissolving.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[5]
For this compound, which is an aromatic ester, solvents of intermediate polarity are often a good starting point. A common rule of thumb suggests that solvents containing similar functional groups to the compound can be effective.[7] Therefore, esters like ethyl acetate or alcohols like ethanol are excellent candidates. Often, a mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, is required to achieve the ideal solubility profile.[8]
Q3: What are the likely impurities in my crude this compound sample?
A3: The impurities present in crude this compound depend on its synthetic route. A common synthesis involves the acetylation of 4,4'-dihydroxybiphenyl. Therefore, potential impurities include:
-
Unreacted Starting Material: 4,4'-dihydroxybiphenyl is a common impurity. Due to its two polar hydroxyl groups, it has different solubility characteristics than the diacetate product.[9][10]
-
Mono-acetylated Intermediate: 4-acetoxy-4'-hydroxybiphenyl may be present if the reaction did not go to completion.
-
Reagents and Byproducts: Residual acetylation reagents (e.g., acetic anhydride) or byproducts (e.g., acetic acid) may be present.
-
Impurities from Precursors: The purity of the starting 4,4'-dihydroxybiphenyl will affect the final product. Impurities could arise from its own synthesis, which may start from biphenyl or 2,6-di-tert-butylphenol.[10][11]
Q4: How can I assess the purity of my recrystallized this compound?
A4: The most common and accessible method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp, well-defined melting point range (typically <2 °C). Impurities disrupt the crystal lattice, which typically causes a depression and broadening of the melting point range. The literature melting point of this compound can be compared with the experimental value. For higher-purity applications, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry can provide more detailed quantitative and qualitative information about purity.[12][13]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the recrystallization process.
Problem 1: The crude this compound does not fully dissolve in the hot solvent, even after adding a large volume.
-
Probable Cause: You may have insoluble impurities in your crude sample, or you have chosen a poor solvent in which the compound has low solubility even when hot.
-
Solution:
-
Check for Insoluble Impurities: If a significant portion of your compound has dissolved but a small amount of solid remains, these are likely insoluble impurities. Do not add excessive solvent to try and dissolve them. Instead, perform a hot gravity filtration to remove the insoluble material from your hot, saturated solution.[2]
-
Re-evaluate Solvent Choice: If very little of the compound dissolves, the solvent is likely unsuitable. Remove the solvent by evaporation and re-attempt the recrystallization with a more appropriate solvent or a mixed-solvent system. For example, if using hexane (non-polar) fails, try a more polar solvent like ethyl acetate or ethanol.
-
Problem 2: No crystals form upon cooling the solution.
-
Probable Cause 1: Too much solvent was used. The solution is not supersaturated upon cooling, and the concentration of this compound is below its solubility limit even at low temperatures.[14]
-
Solution 1: Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute.[14] Allow the concentrated solution to cool slowly again. To check if you have reached saturation, dip a glass rod into the hot solution and remove it; a crystalline residue should form on the rod as it dries.
-
Probable Cause 2: Supersaturation without nucleation. The solution is supersaturated, but the energy barrier for crystal formation (nucleation) has not been overcome.
-
Solution 2:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a surface for crystal growth to begin.[14]
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled solution. This provides a template for crystallization to occur.[14]
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[15]
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Probable Cause 1: The solution is supersaturated at a temperature above the melting point of the compound. This is common when using a high-boiling point solvent. The compound liquefies before it can crystallize.
-
Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[14] Alternatively, switch to a solvent with a lower boiling point.
-
Probable Cause 2: The solution was cooled too rapidly. The molecules do not have sufficient time to orient themselves into a crystal lattice.
-
Solution 2: Reheat the solution to re-dissolve the oil. Allow the flask to cool much more slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can promote slow crystal growth.
Problem 4: The final yield of purified crystals is very low.
-
Probable Cause 1: Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor after filtration.[14]
-
Solution 1: Before starting, perform small-scale solubility tests to determine the minimum amount of hot solvent needed. If the recrystallization is already complete, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Probable Cause 2: Premature crystallization during hot filtration. The compound crystallized in the filter paper or funnel stem, leading to product loss.
-
Solution 2: To prevent this, use a stemless funnel, preheat the funnel and filter paper with hot solvent before filtering, and keep the solution at or near its boiling point during the filtration process.[2] Using a slight excess of solvent can also help, which can then be boiled off after filtration is complete.[2]
Problem 5: The purified crystals are colored.
-
Probable Cause: The crude sample contains colored, soluble impurities that were not removed by recrystallization alone because they co-crystallized with the product.
-
Solution: Redissolve the colored crystals in the hot solvent. Before the hot filtration step, add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon) to the solution.[2] The charcoal adsorbs the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Allow the clear filtrate to cool and crystallize as usual.
Problem 6: Crystals form too rapidly, appearing as a fine powder or slush.
-
Probable Cause: The solution is too concentrated, or the cooling is too rapid. This process, known as "crashing out," tends to trap impurities within the rapidly formed crystals, diminishing the effectiveness of the purification.[14]
-
Solution: Reheat the flask to redissolve the solid. Add a small additional volume of hot solvent (e.g., 5-10% more) to ensure the solution is not oversaturated.[14] Then, allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.
Section 3: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the recrystallization of this compound using an ethanol/water mixed-solvent system. This system is chosen because ethanol is a good solvent for this ester-containing compound, while water acts as an anti-solvent to reduce solubility upon cooling, promoting high recovery.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Stemless glass funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 20-25 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves at the boiling point. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If you observe insoluble material in the boiling solution, perform a hot gravity filtration.
-
Place a stemless funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask on the hot plate.
-
Pour a small amount of hot ethanol through the funnel to pre-heat the apparatus.
-
Carefully pour the hot solution containing your compound through the fluted filter paper. This step should be done quickly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
Once the solid is fully dissolved (and filtered, if necessary), remove the flask from the heat.
-
Slowly add deionized water dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates that the solution is now saturated.
-
Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
-
Cooling and Crystal Growth:
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold ethanol/water mother liquor.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing and Drying:
-
With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold solvent (a similar ethanol/water mixture) to remove any adhering mother liquor.[4]
-
Continue to draw air through the crystals for several minutes to help them dry.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. The final purity can be checked by taking a melting point.
-
Section 4: Visual Workflow and Data Summary
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Suitability for this compound |
| Water | 100 | High | Poor as a single solvent (low solubility), but excellent as an anti-solvent with alcohols.[7] |
| Ethanol | 78 | High-Medium | Good; often used in a mixed system with water to optimize solubility and recovery.[16] |
| Acetone | 56 | Medium | Potentially good, but its low boiling point may require larger volumes.[3] |
| Ethyl Acetate | 77 | Medium | Good candidate due to similar ester functionality; often paired with hexane.[7][8] |
| Toluene | 111 | Low | May be suitable, but care must be taken to avoid oiling out due to its high boiling point. |
| Hexane | 69 | Low | Poor as a single solvent (low solubility), but useful as an anti-solvent with ethyl acetate.[16] |
Section 5: References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Important Chemistry Tips. (2022). Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
University of California, Irvine. Crystallization Solvents. Available at: [Link]
-
University of York, Department of Chemistry. Solvent Choice. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]
-
Brainly. After recrystallization, the final weight of biphenyl is found to be 0.02 g. (2019). Available at: [Link]
-
LibreTexts Chemistry. 3.6F: Troubleshooting. (2022). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 604281, this compound. Available at: [Link]
-
Google Patents. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl. Available at:
-
ResearchGate. RECRYSTALLIZATION. Available at: [Link]
-
Reddit. Recrystallization Issues. (2024). Available at: [Link]
-
CUNY Baruch College. Purification by Recrystallization. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 301558, 4,4'-Diacetylbiphenyl. Available at: [Link]
-
Parra, T. (2020). How To Recrystallize A Solid. YouTube. Available at: [Link]
-
Google Patents. US6500973B2 - Extractive solution crystallization of chemical compounds. Available at:
-
Wikipedia. 4,4'-Biphenol. Available at: [Link]
-
Quora. What are some common impurities found in crude oil and how can they be removed? (2022). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. mt.com [mt.com]
- 6. brainly.com [brainly.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C16H14O4 | CID 604281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4,4'-Diacetylbiphenyl | C16H14O2 | CID 301558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Removal of 4,4'-dihydroxybiphenyl impurity from 4,4'-Diacetoxybiphenyl
Welcome to the technical support guide for the purification of 4,4'-diacetoxybiphenyl. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to address common challenges encountered during the removal of the 4,4'-dihydroxybiphenyl impurity. Our approach is grounded in fundamental chemical principles to ensure you not only execute protocols but also understand the causality behind each step.
Core Principle: Exploiting Differential Acidity
The entire purification strategy hinges on a critical chemical difference between the desired product, this compound, and the starting material impurity, 4,4'-dihydroxybiphenyl.
-
4,4'-Dihydroxybiphenyl: This molecule possesses two phenolic hydroxyl (-OH) groups. These protons are weakly acidic and will react with a base to form a water-soluble salt (a phenoxide).
-
This compound: This is the acetylated product. The hydroxyl groups have been converted to ester groups (-OAc). Esters are neutral compounds and do not react with weak bases.
This difference allows for a highly selective separation using a simple acid-base extraction.
Physical & Chemical Properties at a Glance
A clear understanding of the physical properties of your product and impurity is fundamental to designing a successful purification strategy.
| Property | 4,4'-Dihydroxybiphenyl (Impurity) | This compound (Product) | Rationale for Purification |
| Structure | Contains acidic phenolic -OH groups | Contains neutral ester -OAc groups | The acidic nature of the impurity allows for selective removal via basic wash. |
| Melting Point | ~279-286 °C[1] | ~160-161 °C[2] | A significant difference allows for melting point analysis to be a reliable indicator of purity. |
| Solubility | Insoluble in water; soluble in ethanol, methanol, acetone, DMSO[3][4]. | Soluble in acetone[2]. | Differences in solubility profiles are exploited during recrystallization to isolate the pure product. |
| Appearance | White to light yellow crystalline powder. | White to off-white crystalline powder[2]. | Visual inspection alone is insufficient to determine purity. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification workflow in a practical question-and-answer format.
Question 1: I have completed the acetylation of 4,4'-dihydroxybiphenyl. How do I perform the initial and most critical purification step to remove the unreacted starting material?
Answer: The most effective initial step is a liquid-liquid extraction using a mild aqueous base, commonly referred to as an "alkaline wash." This procedure selectively converts the acidic 4,4'-dihydroxybiphenyl impurity into its water-soluble salt, pulling it from the organic phase into the aqueous phase, while leaving your neutral this compound product in the organic layer.
Detailed Protocol: Alkaline Wash for Impurity Removal
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are excellent choices due to their ability to dissolve this compound and their immiscibility with water.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash (Weak Base): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Expertise & Experience: We recommend a weak base like sodium bicarbonate over a strong base like sodium hydroxide (NaOH). Strong bases can catalyze the hydrolysis of your desired ester product back into the dihydroxy impurity, significantly reducing your yield.
-
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (especially with bicarbonate, which can generate CO₂ if the reaction mixture is acidic). Shake the funnel gently for 1-2 minutes.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense organic layer (this depends on the solvent used) will be distinct from the aqueous layer.
-
Drain: Drain the lower aqueous layer, which now contains the deprotonated dihydroxybiphenyl impurity as a sodium salt.
-
Repeat: Repeat the wash (steps 3-6) one more time with fresh sodium bicarbonate solution to ensure complete removal of the impurity.
-
Final Wash (Brine): Wash the organic layer with a saturated aqueous sodium chloride (brine) solution.
-
Trustworthiness: This step does not remove impurities but rather removes residual water from the organic layer, breaking up any emulsions and initiating the drying process.
-
-
Drying & Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter to remove the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude, washed product.
Question 2: I've performed the alkaline wash, but my product still isn't pure. What is the best method for further purification?
Answer: After the bulk of the phenolic impurity has been removed, the ideal next step is recrystallization . This technique purifies crystalline solids by leveraging differences in solubility between the product and any remaining impurities in a chosen solvent at different temperatures.
Detailed Protocol: Recrystallization of this compound
-
Solvent Selection: The key is to find a solvent that dissolves your product well when hot but poorly when cold. For this compound, a mixture of ethanol and water or acetone are good starting points[5][6].
-
Dissolution: Place the crude product from the wash step into an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol) dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves completely. Do not add excessive solvent, as this will reduce your recovery yield.
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a white, crystalline solid.
Question 3: How can I confidently assess the purity of my final this compound product?
Answer: Two simple and effective methods to verify the removal of the 4,4'-dihydroxybiphenyl impurity are Thin-Layer Chromatography (TLC) and melting point analysis.
Method 1: Thin-Layer Chromatography (TLC)
TLC separates compounds based on polarity, making it perfect for visualizing the disappearance of the more polar starting material from your less polar product[7][8].
-
Protocol:
-
Prepare Plate: On a silica gel TLC plate, spot three lanes: one with the pure 4,4'-dihydroxybiphenyl starting material (SM), one with your purified this compound product (P), and a "co-spot" lane containing both (Co).
-
Elute: Develop the plate in a sealed chamber with an appropriate mobile phase (eluent), such as a 30:70 mixture of ethyl acetate:hexane. The solvent will travel up the plate via capillary action[8].
-
Visualize: View the dried plate under a UV lamp (254 nm).
-
-
Interpreting the Results:
-
Impure Product: Your product lane (P) will show two spots. One spot will have the same retention factor (Rf) as the starting material (SM), and a new spot will be present for your product.
-
Pure Product: Your product lane (P) will show only one spot, and it will be clearly separated from the spot in the starting material lane (SM). The co-spot lane will show two distinct spots, confirming the separation. The disappearance of the lower, more polar starting material spot is your indicator of success.
-
Method 2: Melting Point Analysis
-
Principle: Pure crystalline solids have a sharp, defined melting point range. Impurities disrupt the crystal lattice, causing the melting point to become depressed and broaden.
-
Procedure:
-
Measure the melting point of your final, dried product.
-
Compare it to the literature value for this compound (~160-161 °C)[2].
-
-
Interpretation:
-
A sharp melting point range (e.g., 160-161 °C) that matches the literature value indicates high purity.
-
A broad and depressed melting point (e.g., 150-157 °C) suggests the presence of residual impurities.
-
Frequently Asked Questions (FAQs)
Q: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Essentially, the product comes out of solution as a liquid instead of a solid.
-
Cause: Often caused by cooling the solution too quickly or using a solvent in which the product is excessively soluble.
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of a "poorer" solvent (one in which the product is less soluble, like water in an ethanol/water system) or more of the primary solvent until the solution is just barely cloudy. Then, allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can also help induce nucleation and crystal growth.
Q: What are the primary safety considerations when performing this purification?
A: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Organic solvents like dichloromethane and ethyl acetate are volatile and flammable. Refer to the Safety Data Sheets (SDS) for all chemicals before use. 4,4'-Dihydroxybiphenyl may cause skin irritation or allergic reactions[9].
Q: Can I use column chromatography for this purification?
A: Yes, column chromatography is a viable but often unnecessary alternative for this specific purification. Given the large difference in polarity and the acidic nature of the impurity, the alkaline wash is far more efficient for removing bulk quantities of the 4,4'-dihydroxybiphenyl. Column chromatography would be more appropriate if you needed to separate the product from other non-acidic, neutral impurities with similar solubility profiles.
References
-
N.S.CHEMICALS. 4,4′-Dihydroxy Biphenyl. Retrieved from [Link]
-
Scribd. (n.d.). Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]
-
PubChem. This compound | C16H14O4 | CID 604281. Retrieved from [Link]
-
PubChem. 4,4'-Dihydroxybiphenyl | C12H10O2 | CID 7112. Retrieved from [Link]
- Google Patents. EP0349382B1 - Process for purifying dihydroxybiphenyls.
-
Cheméo. Chemical Properties of 4,4'-Diacetyl biphenyl (CAS 787-69-9). Retrieved from [Link]
-
Chinese Journal of Applied Chemistry. (1993). SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL. Retrieved from [Link]
-
MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]
- Google Patents. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
-
Wikipedia. 4,4'-Biphenol. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4,4'-dihydroxybiphenyl. Retrieved from [Link]
-
Wikipedia. Thin-layer chromatography. Retrieved from [Link]
-
Khan Academy. Thin-layer chromatography (TLC). Retrieved from [Link]
-
PubChem. 4,4'-Diacetylbiphenyl | C16H14O2 | CID 301558. Retrieved from [Link]
-
ResearchGate. Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Retrieved from [Link]
-
European Patent Office. Preparation process of 4,4'-dihydroxybiphenyl. Retrieved from [Link]
Sources
- 1. 4,4'-Dihydroxybiphenyl, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 4. medchemexpress.com [medchemexpress.com]
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- 8. Khan Academy [khanacademy.org]
- 9. 4,4'-Dihydroxybiphenyl | 92-88-6 | TCI AMERICA [tcichemicals.com]
Side reactions in the synthesis of 4,4'-Diacetoxybiphenyl
<Technical Support Center: Synthesis of 4,4'-Diacetoxybiphenyl
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification process. The following question-and-answer format provides in-depth, experience-driven insights and actionable troubleshooting protocols to ensure the successful synthesis of high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction seems incomplete. After the workup, I see a significant amount of starting material, 4,4'-biphenol, in my NMR/TLC analysis. What could be the cause?
A1: Incomplete acetylation is a frequent issue stemming from several potential factors. The primary culprits are often related to reagent purity, reaction conditions, or the catalyst's efficacy.
Root Cause Analysis:
-
Insufficient Acetylating Agent: The stoichiometry of the reaction is critical. While a 2:1 molar ratio of acetic anhydride to 4,4'-biphenol is theoretically required, an excess of acetic anhydride is often necessary to drive the reaction to completion.[1]
-
Moisture Contamination: Acetic anhydride readily hydrolyzes to acetic acid in the presence of water. This not only consumes the anhydride but the resulting acetic acid is a much weaker acetylating agent. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Ineffective Catalysis: The acetylation of phenols can be slow without a catalyst.[2] While the reaction can be performed under catalyst-free conditions at elevated temperatures, catalysts significantly improve reaction rates and yields.[3] If you are using a base catalyst like pyridine or a solid acid catalyst, its activity might be compromised.
-
Low Reaction Temperature or Insufficient Time: Esterification is an equilibrium process. Insufficient thermal energy or a short reaction time may prevent the reaction from reaching completion.
Troubleshooting Protocol:
-
Reagent & Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a desiccator or inert atmosphere.
-
Use a fresh, unopened bottle of acetic anhydride if possible. If not, consider distilling it before use.
-
Ensure the 4,4'-biphenol starting material is dry.
-
-
Reaction Stoichiometry & Conditions:
-
Increase the molar excess of acetic anhydride. A 2.5 to 3-fold excess is a good starting point.
-
If using a catalyst like pyridine or triethylamine, ensure it is dry and used in appropriate amounts (catalytic to stoichiometric).[4]
-
Consider extending the reaction time or increasing the temperature, monitoring progress by TLC.
-
-
Catalyst Check:
Q2: My final product is a mixture of this compound and a mono-acetylated byproduct. How can I improve the selectivity and purify my product?
A2: The formation of 4-acetoxy-4'-hydroxybiphenyl is a classic example of incomplete reaction. This occurs when one phenolic hydroxyl group reacts, but the second does not. This is often a kinetic issue.
Chemical Rationale:
The first acetylation occurs relatively quickly. The introduction of the first acetate group, however, can electronically influence the second hydroxyl group, potentially altering its reactivity. More commonly, if reaction conditions are not optimal (as discussed in Q1), the reaction may simply not have proceeded to completion, leaving a mixture of starting material, mono-acetylated, and di-acetylated products.
Workflow for Improving Selectivity and Purification:
Purification Protocol:
-
Column Chromatography: This is the most effective method for separating the di-acetylated product from the more polar mono-acetylated and unreacted starting material.
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. The desired di-acetylated product is less polar and will elute first.
-
-
Recrystallization: If the amount of mono-acetylated product is small, recrystallization can be effective.
Q3: I've observed the formation of colored impurities, giving my product a yellowish or brownish tint. What are these and how can I prevent them?
A3: Colored impurities often arise from oxidation or polymerization side reactions. Phenols, including the starting material 4,4'-biphenol, are susceptible to oxidation, especially at elevated temperatures or in the presence of trace metal impurities.
Plausible Side Reactions:
-
Oxidation of Phenol: The starting 4,4'-biphenol can oxidize to form quinone-type structures, which are highly colored.
-
Reaction with Impurities in Acetic Anhydride: Commercial acetic anhydride can contain impurities that may lead to colored byproducts under reaction conditions.
-
Friedel-Crafts Acylation: While O-acylation is the desired reaction, under certain acidic conditions, C-acylation (a Friedel-Crafts reaction) on the aromatic ring can occur, leading to complex, often colored, byproducts.[9] This is less common for highly activated phenols but can be a concern with strong acid catalysts.
Prevention and Remediation Strategies:
| Strategy | Rationale | Implementation |
| Use High-Purity Reagents | Minimizes contaminants that can act as catalysts for side reactions. | Use freshly opened or distilled acetic anhydride and high-purity 4,4'-biphenol. |
| Inert Atmosphere | Prevents air oxidation of the phenolic starting material. | Run the reaction under an inert atmosphere of nitrogen or argon. |
| Moderate Temperatures | Reduces the rate of thermal degradation and oxidation side reactions. | Avoid excessive heating. If catalysis is effective, high temperatures may not be necessary. |
| Decolorization | Removes colored impurities from the final product. | During workup, treat the solution of the crude product with activated charcoal before filtration and recrystallization. |
Q4: During the aqueous workup, my product seems to be hydrolyzing back to the starting material. How can I avoid this?
A4: The ester linkages in this compound are susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which can occur during the workup phase.
Mechanism of Hydrolysis:
The workup for acetylation reactions often involves quenching with water and then neutralizing excess acid or catalyst with a base (e.g., sodium bicarbonate).[1][4] If the solution becomes too basic or is stirred for too long with aqueous base, saponification (base-catalyzed hydrolysis) of the ester can occur, regenerating the phenolate, which is then protonated to 4,4'-biphenol upon final neutralization.
Optimized Workup Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice water with stirring. This will precipitate the crude product and hydrolyze any remaining acetic anhydride.
-
Neutralization:
-
Avoid using strong bases like NaOH or KOH.
-
Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid catalyst and the acetic acid byproduct.
-
Perform the wash quickly. Do not let the organic layer sit in contact with the basic aqueous layer for an extended period. Check the pH to ensure it is neutral (pH ~7), not strongly basic.
-
-
Isolation:
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual salts and acetic acid.
-
Dry the product thoroughly under vacuum.
-
By carefully controlling the pH and duration of the aqueous workup, you can significantly minimize the risk of product hydrolysis.
References
- EP0349382B1 - Process for purifying dihydroxybiphenyls - Google Patents.
-
Floris, B., Medda, R., Pintus, M., Salis, A., & Monduzzi, M. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. URL: [Link]
-
Jin, T.-S., Ma, Y.-R., Li, T.-S., Zhang, Z.-H., & Duan, G.-B. (1999). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B. URL: [Link]
- USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents.
- EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents - Google Patents.
-
Butler, A. R., & Gold, V. (1961). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic. URL: [Link]
-
Lin, J., Lin, M., Chen, L., & Huang, H. (1993). SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL. Chinese Journal of Applied Chemistry. URL: [Link]
-
Lee, D.-H., Hahn, J.-T., & Jung, D.-I. (2013). Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry. URL: [Link]
-
PrepChem. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. PrepChem.com. URL: [Link]
-
Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields. URL: [Link]
-
Ghorbani‐Vaghei, R., & Veisi, H. (2009). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. URL: [Link]
-
El-Remaily, M. A. A. A., & Fouad, M. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. URL: [Link]
Sources
- 1. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. EP0349382B1 - Process for purifying dihydroxybiphenyls - Google Patents [patents.google.com]
- 6. EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 7. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete acetylation of 4,4'-dihydroxybiphenyl
Welcome to the technical support center for the acetylation of 4,4'-dihydroxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common but sometimes challenging reaction. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the intricacies of this synthesis.
Troubleshooting Incomplete Acetylation
An incomplete reaction is one of the most frequent issues encountered during the acetylation of 4,4'-dihydroxybiphenyl. This section provides a structured approach to identifying and resolving the root causes of low yield and the presence of starting material or mono-acetylated intermediates in your final product.
Q1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I fix this?
A1: Several factors can contribute to an incomplete reaction. Let's break them down into a logical troubleshooting workflow.
1. Reagent & Catalyst Activity:
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Acetylating Agent: Acetic anhydride is a commonly used and effective acetylating agent.[1][2] However, it can hydrolyze over time if exposed to atmospheric moisture. Ensure you are using a fresh or properly stored bottle of acetic anhydride. Acetyl chloride is more reactive but produces corrosive HCl gas and is more sensitive to moisture.[1][3]
-
Catalyst Choice & Amount: The choice of catalyst is crucial. For phenol acetylations, both acid and base catalysts are employed.
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Base Catalysts: Pyridine or triethylamine are common choices. They act by deprotonating the phenolic hydroxyl group, increasing its nucleophilicity. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst, often used in smaller quantities alongside another base. Ensure your base is anhydrous, as water will consume the acetylating agent.
-
Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid can also catalyze the reaction by protonating the acetylating agent, making it more electrophilic.[4]
-
Lewis Acids: Catalysts like zinc chloride have also been shown to be effective.[5]
-
2. Reaction Conditions:
-
Temperature: While some acetylations can proceed at room temperature, particularly with highly reactive substrates or potent catalysts, 4,4'-dihydroxybiphenyl may require heating to ensure complete di-acetylation. Gently refluxing the reaction mixture is a common strategy. However, excessively high temperatures, especially in the presence of a Lewis acid like AlCl₃, can promote the Fries rearrangement, leading to C-acylation byproducts.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7] An insufficient reaction time is a common cause of incomplete conversion.
-
Solvent: The choice of solvent is important for ensuring the solubility of both the starting material and intermediates. 4,4'-dihydroxybiphenyl is soluble in solvents like methanol, ethanol, and ether, but sparingly soluble in water.[8][9] Pyridine can often serve as both the catalyst and the solvent. If using a different solvent, ensure it is anhydrous.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete acetylation.
Q2: I'm observing a significant amount of the mono-acetylated product. How can I drive the reaction to completion for the di-acetylated product?
A2: The formation of a mono-acetylated intermediate is expected. Its accumulation suggests that the second acetylation step is significantly slower.
-
Stoichiometry: Ensure you are using at least two equivalents of the acetylating agent per equivalent of 4,4'-dihydroxybiphenyl. It is common practice to use a slight excess of the acetylating agent to drive the reaction to completion.
-
Reaction Time and Temperature: As mentioned previously, increasing the reaction time and/or temperature can provide the necessary energy to overcome the activation barrier for the second acetylation. Continue to monitor the reaction by TLC until the mono-acetylated spot disappears.
-
Catalyst Concentration: Increasing the catalyst loading can also enhance the rate of the second acetylation.
Frequently Asked Questions (FAQs)
Q3: What is the best acetylating agent for 4,4'-dihydroxybiphenyl: acetic anhydride or acetyl chloride?
A3: The choice depends on your specific needs and laboratory setup.
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Milder, more controlled.[1] | More reactive, faster reaction times.[1][5] |
| Byproduct | Acetic acid (less corrosive, easier to remove).[1] | Hydrogen chloride (HCl) gas (corrosive).[1] |
| Handling | Easier to handle, less sensitive to moisture.[3] | Fumes in air, reacts vigorously with water.[3] |
| Selectivity | Often provides higher selectivity.[1] | Can be less selective, leading to byproducts.[1] |
For most lab-scale preparations, acetic anhydride is preferred due to its ease of handling and less corrosive byproduct.[3] Acetyl chloride's high reactivity may be advantageous if the reaction with acetic anhydride is too slow, but it requires more stringent handling precautions.
Q4: How can I effectively monitor the progress of the acetylation reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[6][10]
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting:
-
Lane 1 (Reference): Spot a dilute solution of your starting material, 4,4'-dihydroxybiphenyl.
-
Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, carefully spot the reaction mixture.[11]
-
Lane 3 (Reaction Mixture): Take a small aliquot from your reaction mixture using a capillary tube and spot it.[11]
-
-
Develop the Plate: Place the plate in a sealed TLC chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[10] The starting diol will be more polar and have a lower Rf value than the less polar mono- and di-acetylated products.
-
Visualize: View the plate under a UV lamp and/or stain it to visualize the spots.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane has disappeared, and a new spot for the product is prominent.[12]
Caption: Idealized TLC monitoring of the acetylation reaction.
Q5: What is the underlying mechanism of the acetylation of a phenol?
A5: The acetylation of a phenol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Base-Catalyzed Mechanism: A base (e.g., pyridine) deprotonates the phenol, forming a more potent phenoxide nucleophile. This phenoxide then attacks the acetic anhydride.
Acid-Catalyzed Mechanism: An acid protonates one of the carbonyl oxygens of acetic anhydride, making the carbonyl carbons more electrophilic and susceptible to attack by the neutral phenol.
Caption: Simplified base-catalyzed acetylation mechanism.
Q6: How should I purify the final product, 4,4'-diacetoxybiphenyl?
A6: After the reaction is complete, a standard workup procedure involves quenching the reaction with water to hydrolyze any remaining acetic anhydride. The crude product can then be isolated by filtration if it precipitates, or by extraction with an organic solvent. The primary method for purification is recrystallization.[13][14] Common solvents for recrystallization include ethanol or acetone. The purity of the final product can be confirmed by measuring its melting point and using analytical techniques such as NMR spectroscopy.
References
- A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. (n.d.). Benchchem.
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Journal of the Korean Chemical Society.
- Application Notes and Protocols for Monitoring 2',3'-di-O-acetylguanosine Reaction Progress. (n.d.). Benchchem.
-
Unprecedented acetylation of phenols using a catalytic amount of magnesium powder. (2018). Taylor & Francis Online. Retrieved from [Link]
- Acetic anhydride or acetyl chloride, that is the question... (2024). Sciencemadness Discussion Board.
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2018). MDPI. Retrieved from [Link]
-
Acylation of phenols. (n.d.). University of Calgary. Retrieved from [Link]
-
TLC for Aspirin Synthesis Monitoring. (n.d.). Scribd. Retrieved from [Link]
-
4,4′-Dihydroxy Biphenyl. (n.d.). N.S.CHEMICALS. Retrieved from [Link]
- ACETYLATION. (n.d.). University of Technology.
- Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. (n.d.). Rasayan J. Chem.
-
The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. (1967). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (2013). MDPI. Retrieved from [Link]
- A Comprehensive Technical Guide to the Solubility of 4,4'-Dihydroxybiphenyl in Common Laboratory Solvents. (n.d.). Benchchem.
-
Can we use acetyl chloride instead of acetic anhydride in the synthesis of aspirin? (2017). Quora. Retrieved from [Link]
- Process for purifying dihydroxybiphenyls. (1993). Google Patents.
-
Acetylation of alcohols and phenols. (n.d.). ResearchGate. Retrieved from [Link]
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
-
4,4'-Dihydroxybiphenyl. (n.d.). ChemBK. Retrieved from [Link]
-
Acetylation of various alcohols and phenols catalyzed by CuSO4.5H2O. (n.d.). ResearchGate. Retrieved from [Link]
-
Uses of TLC. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Preparation process of 4,4-dihydroxybiphenyl. (1995). Google Patents.
- Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Ullmann Condensation. (n.d.). Benchchem.
- A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl. (n.d.). Benchchem.
- Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling. (n.d.). Benchchem.
- SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL. (1993). Chinese Journal of Applied Chemistry.
-
Can anyone provide me with a method for mono acetylation of dihydroxy compound? (2013). ResearchGate. Retrieved from [Link]
- Draw the product of the di-acetylation of biphenyl. Explain why acetylation does not occur twice in the same ring. (n.d.). Study.com.
-
Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water. (2018). ResearchGate. Retrieved from [Link]
- Preparation process of 4,4'-dihydroxybiphenyl. (1990). European Patent Office.
-
Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. (2020). National Institutes of Health. Retrieved from [Link]
- An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Biphenyldithiol. (n.d.). Benchchem.
-
Acylation using an anhydride. (2020). YouTube. Retrieved from [Link]
- Process for the preparation of 4,4'-dihydroxybiphenyl. (1990). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. EP0349382B1 - Process for purifying dihydroxybiphenyls - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. 4,4′-Dihydroxy Biphenyl – N.S.CHEMICALS [nschemicals.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 4,4'-Diacetoxybiphenyl during synthesis
Welcome to the technical support center for the synthesis of 4,4'-diacetoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you prevent product degradation and achieve high-purity this compound in your experiments.
I. Overview of Synthesis
The most common and straightforward method for the synthesis of this compound is the esterification of 4,4'-biphenol with an acetylating agent, typically acetic anhydride. While seemingly simple, this reaction is not without its pitfalls. Degradation of the final product can occur through several pathways, leading to reduced yield and purity. This guide will focus on identifying and mitigating these issues.
II. Visualizing the Synthetic Workflow
To provide a clear understanding of the process, the following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
III. Troubleshooting Guide: Preventing Degradation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Q1: My final product has a low yield and appears wet or oily, even after drying. What is the likely cause?
A1: Incomplete Acetylation and Presence of Acetic Acid
A common issue is the incomplete reaction of 4,4'-biphenol, leaving one or both hydroxyl groups unreacted. The presence of unreacted starting material and mono-acetylated biphenyl can lead to a depressed melting point and an oily appearance. Furthermore, residual acetic acid from the hydrolysis of excess acetic anhydride can also contribute to the "wet" appearance and an acidic smell.
Causality:
-
Insufficient Acetylating Agent: Not using a sufficient excess of acetic anhydride can lead to incomplete reaction.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Catalyst Inactivity: If a catalyst is used (e.g., a mild acid or base), its inactivity can slow down the reaction rate.
-
Improper Quenching/Work-up: Inefficient removal of acetic acid during the work-up can leave it as a contaminant.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Use a molar excess of acetic anhydride (e.g., 2.5 to 5 equivalents) to drive the reaction to completion.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4,4'-biphenol spot.
-
Ensure Thorough Mixing: Adequate stirring is crucial, especially if the starting material has limited solubility.
-
Effective Quenching and Washing:
-
After the reaction is complete, quench by carefully adding the reaction mixture to ice water. This will precipitate the product and hydrolyze the excess acetic anhydride.
-
Thoroughly wash the crude product with cold water until the washings are neutral to pH paper. This ensures the removal of acetic acid.
-
A wash with a dilute sodium bicarbonate solution can also be employed to neutralize any remaining acid, but be cautious of potential hydrolysis of the ester if the base is too concentrated or the contact time is too long.
-
Q2: The purity of my this compound is lower than expected, with extra peaks showing up in my HPLC/GC analysis. What are these impurities?
A2: Hydrolysis Products and Mono-Acetylated Intermediate
The primary degradation pathway for this compound is hydrolysis of the ester groups, which can occur during the work-up or purification stages. This leads to the formation of 4-acetoxy-4'-hydroxybiphenyl (the mono-acetylated intermediate) and 4,4'-biphenol.
Causality:
-
Presence of Water: Exposure of the product to water, especially at elevated temperatures or under acidic/basic conditions, will promote hydrolysis.
-
Prolonged Heating During Recrystallization: Dissolving the product in a hot solvent for an extended period can cause hydrolysis, particularly if the solvent contains traces of acid or base.
-
Inappropriate Recrystallization Solvent: Using a solvent that is not anhydrous can introduce water into the system.
Troubleshooting Steps:
-
Minimize Contact with Water During Work-up: Perform the quenching and washing steps with cold water and as quickly as possible.
-
Careful Selection of Recrystallization Solvent: Use anhydrous solvents for recrystallization. Suitable solvents include ethanol, ethyl acetate, or toluene.
-
Optimize Recrystallization Conditions:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Avoid prolonged boiling.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
-
Analytical Confirmation: Use analytical techniques like HPLC or GC-MS to identify the impurities. The retention times and mass spectra can confirm the presence of 4-acetoxy-4'-hydroxybiphenyl and 4,4'-biphenol.[1]
Q3: My product has a yellowish or brownish tint. How can I obtain a colorless product?
A3: Presence of Oxidized Impurities
Phenolic compounds are susceptible to oxidation, which can lead to colored impurities. The starting material, 4,4'-biphenol, if not pure, can contain oxidized species that carry through the synthesis. Oxidation can also occur during the reaction if it is performed in the presence of air at high temperatures for extended periods.
Causality:
-
Impure Starting Material: Using low-purity 4,4'-biphenol.
-
Oxidation During Reaction: Air oxidation at elevated temperatures.
Troubleshooting Steps:
-
Use High-Purity Starting Materials: Ensure the 4,4'-biphenol is of high purity and has not discolored upon storage.
-
Perform the Reaction Under an Inert Atmosphere: For high-purity applications, conducting the reaction under a nitrogen or argon atmosphere can prevent oxidation.
-
Purification with Activated Carbon: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
IV. Frequently Asked Questions (FAQs)
Q: What is the recommended catalyst for the acetylation of 4,4'-biphenol?
A: While the reaction can proceed without a catalyst, especially with an excess of acetic anhydride at elevated temperatures, a catalytic amount of a mild acid like sulfuric acid or a base like pyridine or triethylamine is often used to increase the reaction rate. However, be aware that acidic or basic conditions can also promote side reactions if not carefully controlled.
Q: What are the ideal storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[2][3] Long-term storage at low temperatures (e.g., in a refrigerator) can further minimize degradation.
Q: What analytical techniques are best for assessing the purity of this compound?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying the purity of this compound and detecting non-volatile impurities like the starting material and the mono-acetylated intermediate. Gas Chromatography (GC), possibly with derivatization to increase volatility, can also be used. For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[1]
Q: Can I use acetyl chloride instead of acetic anhydride?
A: Acetyl chloride is a more reactive acetylating agent and can be used. However, it reacts vigorously with any moisture and produces corrosive hydrogen chloride gas as a byproduct, which necessitates a more stringent reaction setup and a base to act as a scavenger for the HCl. For laboratory-scale synthesis, acetic anhydride is generally safer and easier to handle.
V. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-biphenol (1 equivalent).
-
Reagent Addition: Add acetic anhydride (3-4 equivalents). If desired, add a catalytic amount of pyridine (0.1 equivalents).
-
Reaction: Heat the mixture to 80-100 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature and then pour it slowly into a beaker containing ice water with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at a gentle boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
VI. Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathway of this compound.
Caption: Hydrolysis degradation pathway of this compound.
VII. Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Purity of 4,4'-Biphenol | >98% | Minimizes colored impurities in the final product. |
| Acetic Anhydride | 3-4 molar equivalents | Drives the equilibrium towards the di-acetylated product. |
| Reaction Temperature | 80-100 °C | Provides a reasonable reaction rate without significant side reactions. |
| Reaction Time | 1-3 hours | Typically sufficient for completion; monitor by TLC. |
| Work-up | Quench with ice water, wash with cold water until neutral. | Removes excess acetic anhydride and acetic acid without significant product hydrolysis. |
| Purification | Recrystallization from an anhydrous solvent. | Removes unreacted starting materials and hydrolysis byproducts. |
| Storage | Cool, dry, and dark conditions in a sealed container. | Prevents hydrolysis and potential photo-degradation. |
VIII. References
-
Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Improving Selectivity in Biphenyl Coupling Reactions
Welcome to the Technical Support Center for Biphenyl Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming selectivity challenges in biaryl synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main types of selectivity I need to consider in biphenyl coupling?
A1: Selectivity is paramount for achieving high yields of the desired product while minimizing difficult-to-remove impurities. The primary challenges fall into three categories:
-
Chemoselectivity: When a molecule contains multiple reactive sites (e.g., two different halide atoms like -Br and -Cl, or a halide and a triflate), the catalyst must selectively react at only the desired position.
-
Regioselectivity: In cases where a C-H activation or coupling of an unsymmetrical aryl group is performed, the reaction must occur at the correct position on the aromatic ring (e.g., ortho, meta, or para).
-
Homocoupling vs. Cross-Coupling: The reaction should favor the coupling of the two different aryl partners (cross-coupling) over the self-coupling of one of the partners (homocoupling), which leads to symmetrical biaryl byproducts.
Q2: Which cross-coupling reaction is generally the "best" for biphenyl synthesis?
A2: The "best" method is highly dependent on your specific substrates, functional group tolerance, and project constraints (e.g., toxicity). The Suzuki-Miyaura coupling is often the first choice due to its mild conditions, the stability and low toxicity of boronic acid reagents, and its broad functional group tolerance.[1][2][3] However, other methods have distinct advantages. The Negishi coupling, for example, is known for high reactivity which can sometimes minimize homocoupling, while the Ullmann reaction, particularly modern variations, can be effective but often requires harsher conditions.[4][5][6]
Q3: How critical is the choice of palladium catalyst and ligand?
A3: It is arguably the most critical factor in controlling selectivity. The ligand's steric and electronic properties directly influence every step of the catalytic cycle.[7][8] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) are essential for activating less reactive aryl chlorides and can promote the final reductive elimination step, which is crucial for sterically hindered substrates.[8][9][10] The choice of ligand can even determine the stereochemical outcome of the reaction.[11][12]
Troubleshooting Guide: Common Selectivity Issues
This section addresses specific experimental problems in a question-and-answer format, providing both the "what to do" and the "why it works."
Problem 1: Significant Homocoupling Byproduct Formation
Q: My reaction produces a large amount of symmetrical biaryl from my boronic acid or organometallic reagent. How can I suppress this side reaction?
A: Homocoupling is a pervasive issue, often stemming from catalyst oxidation or suboptimal reaction kinetics. Here is a systematic approach to minimize it.
Causality & Explanation: Homocoupling of organoboron reagents in Suzuki couplings is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this unwanted pathway.[4][13][14] It can also occur if the transmetalation or reductive elimination steps are slow relative to the rate of homocoupling.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Oxygen is a known culprit in promoting the homocoupling of boronic acids.[4][14]
-
Protocol: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes).[13] Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
Optimize the Base: The choice and strength of the base are critical.
-
Control Reagent Concentration: A high instantaneous concentration of the organoboronic acid can favor the bimolecular homocoupling reaction.
-
Protocol: Try adding the boronic acid solution slowly via a syringe pump over the course of the reaction rather than all at once. This keeps its concentration low, favoring the desired cross-coupling pathway.[4]
-
-
Re-evaluate Your Catalyst System:
-
Insight: Iron-group metal catalysts (Fe, Co, Ni) have shown promise in reducing homocoupling byproducts compared to some palladium systems.[2][15] For Suzuki reactions, using a pre-formed Pd(0) source or a precatalyst that rapidly generates the active species can be beneficial. The presence of Pd(II) at the start of the reaction can directly mediate homocoupling.[13] Adding a mild reducing agent, like potassium formate, can help ensure the palladium remains in the active Pd(0) state.[13]
-
Problem 2: Poor Regioselectivity with Unsymmetrical Substrates
Q: My coupling reaction is producing a mixture of isomers. How can I direct the reaction to the desired position?
A: Regioselectivity is controlled by a combination of steric hindrance, electronic effects, and directing groups. Fine-tuning the reaction conditions, particularly the ligand, is key.
Causality & Explanation: In C-H activation or couplings involving substrates with multiple potential reaction sites, the catalyst's approach is directed by the path of least resistance (steric effects) and the most electronically favorable site (electronic effects). The ligand's size and shape play a crucial role in how the catalyst "sees" and interacts with the substrate.
Troubleshooting Steps:
-
Leverage Steric Hindrance:
-
Insight: The steric bulk of both the substrate and the ligand can be used to control regioselectivity. A bulky ligand will cause the palladium complex to preferentially approach the less sterically hindered position on the aryl ring.
-
Protocol: If you desire coupling at a less hindered site, screen a panel of increasingly bulky phosphine ligands (e.g., P(t-Bu)₃, Buchwald ligands). Conversely, if the desired site is more hindered, a less bulky ligand might be required, though this can be challenging.
-
-
Exploit Directing Groups:
-
Insight: Functional groups ortho to the target C-H or C-X bond can coordinate to the metal center, delivering the catalyst to a specific location. This is a powerful strategy for achieving high regioselectivity.
-
Protocol: Examine your substrate for potential directing groups (e.g., amides, esters). If none are present, consider whether a temporary directing group can be installed. In an intramolecular biaryl coupling, a chlorine atom has been shown to exhibit a powerful directing property.[16]
-
-
Modify Electronic Environment:
-
Insight: The oxidative addition step is often favored at electron-deficient positions. You can sometimes influence selectivity by altering the electronic properties of the substrate or coupling partner.
-
Protocol: For a C-H arylation, if you have a choice between two C-H bonds, the more acidic (electron-deficient) one will typically react preferentially.
-
Problem 3: Difficulty Coupling Sterically Hindered Substrates
Q: I am trying to synthesize a di- or tri-ortho-substituted biphenyl, but the yield is very low or zero.
A: Steric hindrance poses a significant challenge, particularly for the reductive elimination step. Overcoming this requires a carefully selected catalyst system designed to handle crowded environments.
Causality & Explanation: When bulky groups are present at the ortho positions of one or both aryl partners, they create steric clash that can prevent the two rings from adopting the planar arrangement necessary for the final C-C bond-forming reductive elimination step.[17][18] This is often the rate-limiting step for these challenging couplings.
Troubleshooting Workflow
Caption: Suzuki-Miyaura catalytic cycle and points of selectivity control.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reagent Preparation:
-
To a dry Schlenk flask under an argon or nitrogen atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv). [1] * Add the palladium precatalyst (e.g., Pd(OAc)₂ or a preformed catalyst, 0.5-2 mol%) and the phosphine ligand (1-4 mol%, typically with a Pd:Ligand ratio of 1:1 to 1:2).
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water (typically in a ratio of 3:1 to 5:1) is common. [9] * If not already done, degas the entire reaction mixture by bubbling argon through the solution for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).
-
-
Reaction Execution:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take anywhere from 2 to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Dalton Transactions. (n.d.). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Accounts of Chemical Research. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
-
PubMed. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. [Link]
-
Filo. (2025). Explain steric effect in biphenyls. [Link]
-
ResearchGate. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]
-
National Institutes of Health. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
-
PubMed Central. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
ResearchGate. (2025). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
-
L.S. College, Muzaffarpur. (2020). Ullmann reaction. [Link]
-
ResearchGate. (n.d.). Ortho S- or N-substituted axially chiral biaryls. [Link]
-
ResearchGate. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. [Link]
-
PubMed. (2011). Overcoming Challenges in the Palladium-Catalyzed Synthesis of Electron Deficient Ortho-Substituted Aryl Acetonitriles. [Link]
-
ResearchGate. (2025). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]
-
CORE. (n.d.). HIGHLY REGIOSELECTIVE INTRAMOLECULAR BIARYL COUPLING REACTION OF A PHENYL BENZOATE DERIVATIVE FOR THE SYNTHESIS OF GRAPHISLACTON. [Link]
-
International Journal of Scientific Research in Science and Technology. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
Organic Chemistry Portal. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
RSC Publishing. (n.d.). Steric clash in real space: biphenyl revisited. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents. [Link]
-
Reddit. (2025). Problems with Suzuki coupling. [Link]
-
ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
-
ResearchGate. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
-
PubMed. (2010). Selective unusual Pd-mediated biaryl coupling reactions: solvent effects with carbonate bases. [Link]
-
Wikipedia. (n.d.). Coupling reaction. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (n.d.). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Explain steric effect in biphenyls. | Filo [askfilo.com]
- 18. Steric clash in real space: biphenyl revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Column chromatography conditions for purifying 4,4'-Diacetoxybiphenyl
Welcome to the technical support guide for the column chromatography purification of 4,4'-Diacetoxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common challenges encountered during this specific separation. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most effective stationary phase for purifying this compound?
For the purification of this compound, standard silica gel (SiO₂) is the most common and effective stationary phase.
-
Rationale: this compound is a moderately polar compound. The two acetate (ester) groups provide polarity, while the biphenyl core is nonpolar and aromatic. Silica gel, a polar adsorbent, allows for effective separation from both less polar impurities (e.g., unreacted starting materials like biphenyl) and more polar impurities (e.g., the hydrolysis product, 4,4'-dihydroxybiphenyl) through a well-chosen mobile phase.[1]
-
Alternative Considerations: If you observe degradation of the acetate groups (hydrolysis) on the acidic surface of standard silica gel, you might consider using neutral alumina or deactivating the silica gel by preparing your eluent with a small amount of a base like triethylamine (~0.1-1%).[1]
Q2: How do I select the optimal mobile phase (eluent) for the separation?
The ideal mobile phase should provide a retention factor (Rƒ) of approximately 0.3 to 0.4 for this compound on a silica gel Thin Layer Chromatography (TLC) plate. This Rƒ value typically ensures good separation without excessively long elution times.[1]
-
Recommended Starting Solvent Systems: Begin with a binary mixture of a non-polar and a moderately polar solvent.
-
Hexanes/Ethyl Acetate: This is the most common and reliable system. Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.
-
Dichloromethane/Hexanes: This system can also be effective. Dichloromethane is more polar than hexanes and can be used to elute the compound.
-
-
Experimental Approach (TLC):
-
Dissolve a small amount of your crude reaction mixture.
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber with your chosen solvent mixture.
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent ratio until the spot corresponding to this compound has an Rƒ of ~0.3-0.4, and it is well-resolved from impurity spots.
-
Q3: Should I use wet or dry loading for my sample?
The choice between wet and dry loading depends on the solubility of your crude sample in the mobile phase.
-
Wet Loading: This method is preferred if your sample dissolves completely in a minimal amount of the starting eluent.[2] Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.[2] Using a more polar solvent than the eluent to dissolve the sample can lead to poor separation, as it will carry the compound down the column too quickly, causing band broadening.[2]
-
Dry Loading: This is the superior method if your compound has poor solubility in the eluent or if you need to use a relatively large volume of solvent for dissolution.[2]
-
Dissolve your crude sample in a suitable, volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to the solution.[2]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Experimental Protocol: Step-by-Step Purification
This protocol outlines the standard procedure for purifying this compound using flash column chromatography.
-
Column Preparation:
-
Secure a glass column vertically with a clamp.
-
Add a small plug of cotton wool or glass wool to the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in your starting, low-polarity eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[3]
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[2]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.[3]
-
-
Sample Loading:
-
Load your sample using either the wet or dry loading method as described in the FAQ section.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of about 5 cm per minute is a good target).[4]
-
Begin collecting fractions in test tubes. The volume of each fraction will depend on the size of your column.
-
If TLC analysis showed impurities close to your product, consider using a gradient elution. Start with the low-polarity solvent system and gradually increase the percentage of the more polar solvent.[4]
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified solid.
-
Column Chromatography Workflow
Sources
Technical Support Center: Byproduct Identification in 4,4'-Diacetoxybiphenyl Synthesis by GC-MS
Welcome to the technical support center for the synthesis and analysis of 4,4'-diacetoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this compound and the subsequent identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Our goal is to provide practical, in-depth solutions grounded in scientific principles to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis-Related Issues
Question 1: My GC-MS analysis shows a significant peak corresponding to the starting material, 4,4'-biphenol, and a peak for 4-acetoxy-4'-hydroxybiphenyl. What is causing this incomplete acetylation?
Answer:
The presence of unreacted 4,4'-biphenol and the mono-acetylated intermediate, 4-acetoxy-4'-hydroxybiphenyl, are classic indicators of an incomplete acetylation reaction. Several factors can contribute to this issue:
-
Insufficient Acetylating Agent: The stoichiometry of the reaction is critical. While a 2:1 molar ratio of acetic anhydride to 4,4'-biphenol is theoretically required, an excess of acetic anhydride is often necessary to drive the reaction to completion.[1] A common experimental protocol suggests using up to 1.5 to 5 equivalents of acetic anhydride per hydroxyl group.[1][2]
-
Catalyst Inactivity or Insufficiency: In acid-catalyzed reactions (e.g., using a Lewis acid like AlCl₃ or a protic acid), the catalyst may be deactivated by moisture.[3] For base-catalyzed reactions (e.g., using pyridine or sodium bicarbonate), ensuring the catalyst is anhydrous and present in sufficient quantity is crucial.[2]
-
Reaction Time and Temperature: Acetylation of phenols can be sluggish at room temperature.[1][2] Increasing the reaction temperature (e.g., to 60°C or reflux) and extending the reaction time can significantly improve the yield of the di-acetylated product.[1][4]
-
Presence of Water: Water will readily react with acetic anhydride to form acetic acid, consuming the acetylating agent and reducing the reaction efficiency.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Troubleshooting Steps:
-
Increase Acetic Anhydride: Gradually increase the molar excess of acetic anhydride in subsequent reactions.
-
Optimize Catalyst: If using a catalyst, ensure it is fresh and anhydrous. Consider increasing the catalyst loading.
-
Adjust Reaction Conditions: Increase the reaction temperature and monitor the reaction progress over a longer period using Thin Layer Chromatography (TLC).
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize water contamination.
Question 2: I've identified a byproduct with a mass spectrum that suggests the addition of an acetyl group to one of the phenyl rings instead of the hydroxyl group. Is this possible, and how can I avoid it?
Answer:
Yes, this is a known side reaction in aromatic acetylations, particularly under Friedel-Crafts conditions.[3][5][6] The reaction you are observing is a Friedel-Crafts acylation of the biphenyl backbone.
-
Mechanism: When a strong Lewis acid catalyst like aluminum chloride (AlCl₃) is used, it can generate a highly electrophilic acylium ion (CH₃CO⁺) from acetic anhydride.[3][7] While the hydroxyl groups of 4,4'-biphenol are the primary sites for acetylation, the electron-rich aromatic rings of the biphenyl system can also be attacked by the acylium ion, leading to C-acylation.[7][8] The para position of each ring is the most likely site for this electrophilic aromatic substitution.[8]
-
Avoiding C-Acylation:
-
Choice of Catalyst: Friedel-Crafts acylation is typically promoted by strong Lewis acids.[3][5] Using a less aggressive catalyst, such as a base catalyst like pyridine or sodium bicarbonate, will favor O-acylation (at the hydroxyl groups) over C-acylation.[2]
-
Reaction Temperature: Lowering the reaction temperature can help to minimize the energy available for the higher activation energy C-acylation pathway.
-
Protecting Groups: While more complex, one could theoretically protect the aromatic rings if C-acylation is a persistent and significant issue. However, optimizing the catalyst and reaction conditions is a more practical first approach.
-
Proposed Reaction Scheme:
Caption: O-Acylation vs. C-Acylation Pathways.
GC-MS Analysis & Troubleshooting
Question 3: My chromatogram shows broad or tailing peaks for this compound. What are the likely causes and how can I improve the peak shape?
Answer:
Poor peak shape, such as broadening or tailing, can compromise resolution and quantification. Several factors within the GC-MS system can contribute to this issue:
-
Active Sites in the Inlet or Column: The analyte can interact with active sites (e.g., silanol groups) in the inlet liner or the GC column, leading to peak tailing.[9] This is particularly relevant for polar compounds.
-
Solution: Use an ultra-inert inlet liner and a high-quality, deactivated GC column suitable for polar analytes.[9] Regularly replace the inlet liner and septum.
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to dead volume and peak broadening.[9][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in fronting or tailing peaks.[10]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Inappropriate Temperature Program: A slow temperature ramp can lead to peak broadening.
-
Solution: Optimize the oven temperature program to ensure the analyte moves through the column in a focused band.
-
Systematic Troubleshooting Flow:
Caption: Troubleshooting Poor GC Peak Shape.
Question 4: I am observing a peak that I suspect is due to the hydrolysis of this compound back to 4-acetoxy-4'-hydroxybiphenyl or 4,4'-biphenol in the GC inlet. How can I confirm and prevent this?
Answer:
In-source degradation is a common issue, especially for thermally labile or moisture-sensitive compounds. Acetates can be susceptible to hydrolysis at high temperatures in the presence of water.
-
Confirmation of In-Source Hydrolysis:
-
Vary the Inlet Temperature: Perform a series of injections while incrementally lowering the injector temperature. If the relative abundance of the suspected hydrolysis products (mono-acetate and biphenol) decreases at lower temperatures, it strongly suggests in-source degradation.
-
Use a Derivatizing Agent: To confirm the presence of free hydroxyl groups in the original sample (versus those formed in the inlet), you can derivatize an aliquot of your sample with a silylating agent (e.g., BSTFA) before injection. This will convert any hydroxyl groups to their trimethylsilyl (TMS) ethers, which are more thermally stable and have characteristic mass spectra. If the silylated sample shows the TMS-ether of the mono-acetate and/or biphenol, they were present before injection. If not, the hydrolysis is happening in the GC.
-
-
Prevention of In-Source Hydrolysis:
-
Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your analytes.
-
Ensure a Dry System: Moisture in the carrier gas or sample can promote hydrolysis. Use high-purity carrier gas with moisture and oxygen traps.[12] Ensure your sample solvent is anhydrous.
-
Use a Deactivated Liner: Active sites in the inlet liner can catalyze degradation reactions. An ultra-inert liner is recommended.[9]
-
Data Interpretation
Question 5: What are the expected key fragments in the mass spectrum of this compound and its common byproducts?
Answer:
The electron ionization (EI) mass spectra of these compounds will show characteristic fragmentation patterns. The most common fragmentation for acetylated compounds is the loss of a ketene molecule (CH₂=C=O, 42 Da).[13]
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Interpretation |
| This compound | 270.28 | 270 (M⁺) : Molecular ion. 228 ([M-CH₂CO]⁺) : Loss of one ketene molecule. 186 ([M-2(CH₂CO)]⁺) : Loss of two ketene molecules, resulting in the 4,4'-biphenol radical cation. |
| 4-Acetoxy-4'-hydroxybiphenyl | 228.25 | 228 (M⁺) : Molecular ion. 186 ([M-CH₂CO]⁺) : Loss of one ketene molecule. |
| 4,4'-Biphenol | 186.21 | 186 (M⁺) : Molecular ion, often the base peak. |
| C-Acylated Byproduct (example) | 228.25 | 228 (M⁺) : Molecular ion. 213 ([M-CH₃]⁺) : Loss of a methyl group from the acetyl moiety. 185 ([M-CH₃CO]⁺) : Loss of an acetyl radical. |
Note: The relative intensities of these fragments can vary based on the GC-MS instrument and tuning parameters.
The fragmentation of the biphenyl core itself can also occur, but the loss of the acetyl groups is typically the most prominent initial fragmentation pathway for the acetylated species.[14][15]
Experimental Protocol: Standard GC-MS Analysis
This protocol provides a general starting point for the analysis of a this compound reaction mixture. Optimization will be required for your specific instrument and column.
1. Sample Preparation: a. Quench the reaction mixture and perform a standard aqueous workup (e.g., extraction with ethyl acetate and washing with water/brine). b. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. c. Dissolve a small amount of the crude residue (approx. 1 mg) in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane). d. If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C (can be optimized) |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless |
| Oven Program | - Initial Temp: 100 °C, hold for 2 min - Ramp: 15 °C/min to 300 °C - Final Hold: Hold at 300 °C for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
References
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Valle-González, E. R., & Osornio, Y. M. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Catalysts, 3(4), 833-840. [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
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LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Reddy, B. V. S., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2018(3), M1009. [Link]
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ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. Retrieved from [Link]
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El-Shishtawy, R. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18511. [Link]
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Ma, Y.-R., et al. (2002). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO42- solid superacid. Indian Journal of Chemistry - Section B, 41B(6), 1264-1266. [Link]
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Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
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Study.com. (n.d.). Draw the product of the di-acetylation of biphenyl. Explain why acetylation does not occur twice in the same ring. Retrieved from [Link]
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SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
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Crawford Scientific. (n.d.). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). Retrieved from [Link]
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Fieser, L. F., & Creech, H. J. (1939). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. Journal of the American Chemical Society, 61(12), 3502-3505. [Link]
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Batra, P. C., & Rozdon, O. N. (1949). Acetylation of phenols using acetic acid. Proceedings of the Indian Academy of Sciences - Section A, 29(5), 349-352. [Link]
-
Leslie, J. M. (2020, September 30). Acylation using an anhydride [Video]. YouTube. [Link]
- European Patent Office. (n.d.). EP0388837A2 - Biphenol, precursor of same and preparation process of precursor.
- Google Patents. (n.d.). WO2002060848A1 - Process for production of 4,4'-biphenol.
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Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]
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Lehmler, H. J., et al. (2010). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemosphere, 81(5), 643-650. [Link]
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Mohammadpoor-Baltork, I., et al. (2007). A Convenient and Chemoselective Acetylation and Formylation of Alcohols and Phenols Using Acetic Acid and Ethyl Formate in the Presence of Bi(III) Salts. Journal of Chemical Research, 2007(6), 336-339. [Link]
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Lee, S., et al. (2019). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Applied Sciences, 9(18), 3848. [Link]
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ResearchGate. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]
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Lurie, I. S., et al. (2009). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 47(5), 359-366. [Link]
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Waters. (n.d.). Combined Use of GC TOF MS and UPLC-QTof MS for Investigative Analysis of Honeybee Poisoning. Retrieved from [Link]
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Paris, F., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Molecular and Cellular Endocrinology, 193(1-2), 43-49. [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Al-Naiema, I. M., et al. (2023). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. Toxics, 11(7), 603. [Link]
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National Institute of Standards and Technology. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS analysis of biphenyls and dibenzofurans. The methanolic extracts.... Retrieved from [Link]
-
Chizzali, C., et al. (2012). Differential Expression of Biphenyl Synthase Gene Family Members in Fire-Blight-Infected Apple 'Holsteiner Cox'. Plant Physiology, 158(2), 844-855. [Link]
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Janvier, S., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Talanta, 188, 795-807. [Link]
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Saraji, M., & Lee, M. S. (2013). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Journal of the Chinese Chemical Society, 60(10), 1237-1244. [Link]
-
Shimadzu. (n.d.). Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Tsikas, D., et al. (2016). Unique pentafluorobenzylation and collision-induced dissociation for specific and accurate GC-MS/MS quantification of the catecholamine metabolite 3,4-dihydroxyphenylglycol (DHPG) in human urine. Journal of Chromatography B, 1033-1034, 359-366. [Link]
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Royal Society of Chemistry. (n.d.). Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis. Retrieved from [Link]
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Challenges in the scale-up of 4,4'-Diacetoxybiphenyl production
An emblem of scientific precision, 4,4'-Diacetoxybiphenyl is a key intermediate in the synthesis of high-performance polymers and active pharmaceutical ingredients. Its production, particularly during scale-up, presents a unique set of challenges that demand a blend of theoretical knowledge and practical expertise. This technical support center is designed to be a vital resource for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we provide not just procedures, but the underlying rationale to empower you to overcome obstacles and achieve consistent, high-purity production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the esterification of 4,4'-dihydroxybiphenyl (also known as 4,4'-biphenol) with an acetylating agent. Acetic anhydride is the most frequently used reagent for this transformation, often in the presence of an acid catalyst such as para-toluenesulfonic acid to enhance the reaction rate.[1] The choice of solvent and reaction conditions is critical for driving the reaction to completion and minimizing byproducts.
Q2: What are the critical process parameters to monitor during the scale-up of this acetylation reaction?
A2: Scaling up the synthesis of this compound requires careful control over several parameters to ensure consistency and safety. Key parameters include:
-
Temperature Control: The acetylation reaction is often exothermic. Inadequate heat removal in large reactors can lead to temperature spikes, promoting side reactions and impurity formation.[2]
-
Reagent Stoichiometry and Addition Rate: The molar ratio of acetic anhydride to 4,4'-dihydroxybiphenyl must be optimized. A slight excess of acetic anhydride is typically used to ensure complete conversion. The rate of addition should be controlled to manage the exotherm.
-
Mixing Efficiency: Homogeneous mixing is crucial to ensure uniform reaction rates and prevent localized overheating or high concentrations of reagents, which can affect yield and purity.[2]
-
Reaction Time: The reaction must be monitored to determine the optimal endpoint, ensuring complete conversion without prolonged exposure to high temperatures, which could lead to product degradation.
Q3: What purity level is typically required for this compound and how is it determined?
A3: For applications in polymer science and pharmaceuticals, a purity of >99.0% is often required.[3] The purity is typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4] These methods can effectively separate and quantify the main product from unreacted starting materials, byproducts, and residual solvents. For GC analysis, derivatization may sometimes be employed to increase the volatility of related compounds.[4]
Q4: What are the most common impurities encountered during production and what is their origin?
A4: The most common impurities include:
-
4,4'-Dihydroxybiphenyl: Unreacted starting material. Its presence indicates an incomplete reaction.
-
4-Acetoxy-4'-hydroxybiphenyl: A mono-acetylated intermediate. This forms when the reaction is not driven to completion.
-
Colored Byproducts: These can arise from the degradation of the starting material or product under harsh reaction conditions (e.g., excessive heat). The purity of the initial 4,4'-dihydroxybiphenyl is crucial, as impurities in the starting material can carry through or lead to side reactions.[5]
-
Residual Catalyst and Acetic Acid: If not properly removed during workup and purification, these can remain in the final product.
Q5: What are the primary safety considerations when scaling up production?
A5: Safety is paramount. Key considerations include:
-
Handling of Acetic Anhydride: Acetic anhydride is corrosive and reacts exothermically with water. Appropriate personal protective equipment (PPE) is essential.
-
Exothermic Reaction Management: A robust reactor cooling system and controlled addition of reagents are necessary to manage the heat generated during the reaction.[2]
-
Solvent Handling: If flammable organic solvents are used, the process must be designed to prevent the buildup of static electricity and ensure proper ventilation.[2]
-
Pressure Management: The reaction should be conducted in a vessel rated for the potential pressure buildup, with appropriate pressure relief systems in place.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Problem 1: Low Product Yield
| Possible Cause | Suggested Solutions & Scientific Rationale |
| Incomplete Reaction | Solution: Increase reaction time and/or temperature. Optimize the stoichiometry of acetic anhydride (a slight excess, e.g., 2.1-2.5 equivalents, can drive the equilibrium towards the product). Consider increasing the catalyst load. Rationale: Le Chatelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium to favor the product. Higher temperatures increase reaction kinetics, but must be balanced against potential degradation. |
| Product Hydrolysis during Workup | Solution: Ensure all equipment is dry and use anhydrous solvents. When quenching the reaction, do so at a controlled, low temperature. If an aqueous wash is used, minimize contact time and control the pH to remain neutral or slightly acidic, as basic conditions can readily hydrolyze the ester bonds. Rationale: The ester linkages in this compound are susceptible to hydrolysis, a reaction catalyzed by both acid and base, but typically faster under basic conditions. |
| Mechanical Losses during Isolation | Solution: Optimize the crystallization and filtration process. Ensure the product has fully precipitated before filtration; a cooling ramp followed by a hold at a low temperature can maximize crystal growth. Wash the filter cake with a minimal amount of a cold, appropriate solvent to remove impurities without dissolving a significant amount of the product. Rationale: Product solubility is temperature-dependent. Washing with cold solvent minimizes losses while still effectively removing soluble impurities. |
Problem 2: Low Purity / Product Discoloration
| Possible Cause | Suggested Solutions & Scientific Rationale |
| Presence of Unreacted 4,4'-Dihydroxybiphenyl or Mono-acetylated Intermediate | Solution: As with low yield, ensure a slight excess of acetic anhydride and sufficient reaction time/temperature for complete conversion. Monitor the reaction progress using TLC or HPLC to confirm the disappearance of starting material and intermediate.[5] Rationale: The presence of these impurities is a direct indicator of an incomplete reaction. Driving the reaction to completion is the most effective remedy. |
| Formation of Colored Impurities | Solution: 1. Use high-purity 4,4'-dihydroxybiphenyl as the starting material. 2. Maintain strict temperature control to avoid overheating. 3. During purification, consider an activated carbon treatment of the product solution before recrystallization to adsorb colored impurities.[5] Rationale: Thermal degradation of phenolic compounds can generate highly colored polymeric or oxidized species. Activated carbon has a high surface area and affinity for these types of large, chromophoric molecules. |
| Residual Acid Catalyst or Acetic Acid | Solution: Perform a neutralization wash during the workup (e.g., with a dilute sodium bicarbonate solution), followed by several water washes until the aqueous layer is neutral. Ensure the final product is thoroughly dried under vacuum to remove any volatile residues like acetic acid. Rationale: Effective washing is crucial for removing water-soluble impurities like acids. Vacuum drying will remove residual volatile organic compounds. |
Problem 3: Difficult Filtration or Poor Crystal Form
| Possible Cause | Suggested Solutions & Scientific Rationale |
| Rapid Crystallization Leading to Fine Particles | Solution: Implement a controlled cooling profile for crystallization instead of crash cooling. A slower cooling rate allows for the formation of larger, more uniform crystals that are easier to filter and wash. Seeding the solution with a small amount of pure product can also promote controlled crystal growth. Rationale: Crystal formation is a two-step process: nucleation and growth. Slow cooling favors crystal growth over rapid nucleation, resulting in a better particle size distribution for isolation. |
| Oily Product or Incomplete Solidification | Solution: This often indicates the presence of impurities that are depressing the melting point and interfering with the crystal lattice formation. The product should be purified before attempting crystallization (e.g., through a silica gel plug or liquid-liquid extraction). Alternatively, using a different solvent system or an anti-solvent for crystallization can be effective. Rationale: Impurities disrupt the ordered packing of molecules required for crystallization. Removing them or changing the solvent environment can facilitate the formation of a stable crystal lattice. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound
This protocol provides a general procedure. Optimization for specific scales is required.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 4,4'-dihydroxybiphenyl and a suitable solvent (e.g., toluene or methyl isobutyl ketone).[1]
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., para-toluenesulfonic acid, 0.1-0.5 mol%).
-
Reagent Addition: Heat the mixture to a moderate temperature (e.g., 80-100°C).[1] Add acetic anhydride (2.1-2.2 equivalents) dropwise at a rate that maintains the desired reaction temperature.
-
Reaction: Stir the mixture at the set temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture. Quench any excess acetic anhydride by the careful addition of water. Separate the organic layer, wash it with a dilute sodium bicarbonate solution, and then with water until neutral.
-
Isolation: Concentrate the organic layer under reduced pressure. The crude product can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, acetone, or toluene).[6][7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, stir for 15-20 minutes at temperature, and then perform a hot filtration to remove the carbon.[7]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.[7]
-
Collection: Collect the purified crystals by vacuum filtration, washing the cake with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Protocol 3: Purity Analysis by HPLC
This is a general method and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.[7]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).[4]
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent, such as acetonitrile, and filter through a 0.45 µm syringe filter before injection.[7]
-
Quantification: Determine purity by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from a certified reference standard.
Visualizations
Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- Process for purifying dihydroxybiphenyls.
- Technical Support Center: Scaling Up the Synthesis of Biphenyl-4,4'-dicarboxylic Acid. Benchchem.
- 4,4′-Diacetoxybiphenyl. Starshinechemical.
- Purity Analysis of Commercial 4,4'-Dihydroxybiphenyl: A Compar
- Technical Support Center: Scaling Up the Synthesis of 4,4'-Dihydroxybiphenyl. Benchchem.
- Preparation process of 4,4-dihydroxybiphenyl.
- How can 4, 4'-dihydroxybiphenyl be synthesized?. Guidechem.
- challenges in the scale-up synthesis of 4-Benzyloxy-biphenyl. Benchchem.
- A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl. Benchchem.
- This compound. ChemicalBook.
- biphenol, precursor of same and preparation process of precursor.
- An In-depth Technical Guide to 4,4'-Dihydroxybiphenyl: Synonyms, Properties, Synthesis, and Biological Activity. Benchchem.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing solvent waste in the purification of 4,4'-Diacetoxybiphenyl
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 4,4'-Diacetoxybiphenyl. Our focus is on robust, reproducible methods that prioritize the minimization of solvent waste, aligning with modern green chemistry principles.[1][2][3] This resource is structured as a dynamic troubleshooting center, offering direct answers to common challenges encountered during purification.
Section 1: Foundational Principles of Purification and Waste Minimization
The purification of this compound, an aromatic ester, typically relies on exploiting its differential solubility in various organic solvents. The core principle is to select a solvent system where the desired compound exhibits high solubility at an elevated temperature and low solubility at a reduced temperature, while impurities remain either highly soluble or insoluble under these conditions. Minimizing solvent waste is not only an environmental imperative but also a strategy for improving process efficiency and reducing costs.[2][4][5]
Core Tenets of Green Chemistry in Purification:
-
Waste Prevention: It is more effective to prevent waste generation than to treat or clean it up after it has been created.[6]
-
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used.[2][7]
-
Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized.[6][8]
Section 2: Troubleshooting and FAQS in Recrystallization
Recrystallization is the primary and most cost-effective method for purifying solid organic compounds like this compound. Success hinges on the appropriate selection of a solvent or solvent system.
FAQ 1: How do I select the best solvent for the recrystallization of this compound?
Answer: The ideal solvent for recrystallization should exhibit a steep solubility curve for this compound, meaning it dissolves the compound readily at its boiling point but poorly at low temperatures.[3] Given that this compound is an ester, a general rule of thumb is to consider solvents with similar functional groups.[1]
Experimental Protocol for Solvent Screening:
-
Initial Screening: Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Room Temperature Test: Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Hot Solvent Test: Heat the test tubes that passed the initial screening. The compound should fully dissolve in the boiling solvent.
-
Cooling Test: Allow the hot, clear solutions to cool to room temperature and then in an ice bath. A copious amount of crystalline precipitate should form.
Table 1: Candidate Solvents for this compound Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Rationale & Potential Issues |
| Ethanol | Polar Protic | 78 | Often a good choice for moderately polar compounds. The hydroxyl group can interact with the ester carbonyls. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but less polar. May offer a better solubility differential. |
| Ethyl Acetate | Polar Aprotic | 77 | "Like dissolves like" principle suggests this could be a very effective solvent due to the shared ester functional group.[1] |
| Toluene | Nonpolar | 111 | The aromatic nature of toluene can favorably interact with the biphenyl core. May require a co-solvent. |
| Acetone | Polar Aprotic | 56 | A strong solvent, may dissolve the compound too well at room temperature. |
| Water | Very Polar | 100 | Unlikely to be a good single solvent due to the nonpolar biphenyl backbone, but can be an excellent anti-solvent in a mixed-solvent system. |
FAQ 2: My compound "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or a solvent with a boiling point higher than the compound's melting point.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add more of the same solvent to decrease the saturation point and then allow it to cool slowly.
-
Lower the Cooling Temperature: If the compound has a low melting point, ensure the cooling process is gradual and reaches a sufficiently low temperature.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes turbid. Add a few drops of the good solvent to clarify the solution and then cool slowly. A common and green choice is an ethanol/water system.[9]
Diagram 1: Logic Flow for Troubleshooting "Oiling Out"
Caption: Troubleshooting workflow for when a compound "oils out".
FAQ 3: How can I minimize the amount of solvent used during recrystallization?
Answer: Minimizing solvent use is a key principle of green chemistry.[10]
Strategies for Solvent Reduction:
-
Use the Minimum Amount of Hot Solvent: Add the hot solvent portion-wise to the crude material until it just dissolves. Avoid adding a large excess.
-
Employ a Mixed-Solvent System: Using a highly effective "good" solvent in a small volume, followed by an "anti-solvent," can significantly reduce the total volume of solvent needed compared to a single-solvent recrystallization.
-
Solvent Recycling: The filtrate from the recrystallization, which contains the soluble impurities and some dissolved product, can be collected. The solvent can be recovered through distillation and reused for subsequent purifications or for cleaning glassware, reducing both purchase and disposal costs.[4][5][11][12]
Section 3: Alternatives to Recrystallization and Waste Reduction
While recrystallization is often the method of choice, column chromatography is a powerful alternative for separating complex mixtures or when recrystallization is ineffective. However, traditional chromatography can generate significant solvent waste.
FAQ 4: When should I use column chromatography instead of recrystallization?
Answer: Column chromatography is preferred when:
-
You have a mixture of compounds with similar solubilities.
-
The amount of material is too small for effective recrystallization.
-
The compound is a liquid or a low-melting solid.
-
Recrystallization attempts have failed to yield a pure product.
FAQ 5: How can I reduce solvent consumption in column chromatography?
Answer: The principles of "Reduce, Reuse, Recycle" are highly applicable to chromatography.[10]
Solvent Minimization Techniques:
-
Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to determine the least polar (and often less volatile and less toxic) solvent system that provides good separation. For this compound, a mobile phase of hexanes and ethyl acetate is a common starting point.
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder, rather than dissolving it in the mobile phase, can lead to sharper bands and better separation, often requiring less solvent overall.
-
Gradient Elution: Starting with a less polar mobile phase and gradually increasing its polarity can be more efficient than using a single isocratic mobile phase, leading to a faster elution of all components and reduced solvent usage.
-
Solvent Recycling: Fractions that do not contain the desired product can be collected, and the solvent can be recovered by distillation for reuse.[12]
Diagram 2: Workflow for Green Column Chromatography
Caption: A workflow for minimizing solvent waste in column chromatography.
Section 4: References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Colorado Boulder. Experiment: Recrystallization – Part I: Solvent Selection. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
University of Massachusetts Lowell. Recrystallization. [Link]
-
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LabRepCo. How Solvent Recycling Can Improve Your Lab's Processes. [Link]
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American Chemical Society. Recycling of Analytical Grade Solvents on a Lab Scale with a Purpose-Built Temperature-Controlled Distillation Unit. [Link]
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Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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JAC : A JOURNAL OF COMPOSITION THEORY(JCT). green chemistry process for reducing waste and hazardous materials in enivironment. [Link]
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Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
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Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. [Link]
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Chromtech. Chromatography Products. [Link]
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Effect of catalyst choice on the synthesis of biphenyl derivatives
A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for the synthesis of biphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection in Suzuki-Miyaura cross-coupling reactions. Here, we will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling, with a focus on how your choice of catalyst system can be the root cause and the solution.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura reaction is yielding little to no biphenyl product. What are the likely catalyst-related causes and how can I resolve this?
A: Low or no yield is a frequent issue that often points back to the catalytic cycle's efficiency. The problem can typically be traced to one of three key areas: catalyst activity, ligand choice, or the reaction conditions affecting the catalyst.
1. Catalyst Inactivity or Decomposition:
-
The Cause: The active catalytic species in Suzuki-Miyaura coupling is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This initial reduction can be inefficient, or the generated Pd(0) can be unstable, leading to the formation of inactive palladium black.[1] Furthermore, exposure to oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[2]
-
The Solution:
-
Ensure High-Quality Reagents: Use fresh, high-purity palladium sources. Older Pd₂(dba)₃, for instance, can decompose over time.[3]
-
Employ Precatalysts: Consider using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed to generate the active LPd(0) species cleanly and efficiently.[1][4]
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) to remove dissolved oxygen.[2][3]
-
2. Inappropriate Ligand Selection:
-
The Cause: The ligand is not merely a spectator; it is crucial for stabilizing the palladium center and modulating its reactivity. An unsuitable ligand can lead to a slow oxidative addition (the first step in the catalytic cycle) or a difficult reductive elimination (the final, product-forming step).[5][1]
-
The Solution:
-
For Electron-Rich or Unreactive Aryl Halides (especially chlorides): Use bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step.[1][6] Examples include biaryl phosphines like SPhos and XPhos, or trialkylphosphines like P(t-Bu)₃.[6][7]
-
For Sterically Hindered Substrates: Bulky ligands are also essential when coupling sterically demanding partners (e.g., ortho-substituted aryl halides or boronic acids). The steric bulk facilitates the final reductive elimination step to form the sterically congested biphenyl product.[7][8][9]
-
3. Suboptimal Base and Solvent System:
-
The Cause: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[10] The solvent must dissolve all reaction components and can influence the catalyst's stability and activity.[10] An incompatible base or solvent can stall the catalytic cycle.
-
The Solution:
-
Base Selection: Screen a variety of bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[5] For challenging couplings, a stronger base like K₃PO₄ or an alkoxide may be necessary.[7]
-
Solvent Choice: Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water to dissolve the inorganic base.[10] For substrates with poor solubility, solvents like DMF or NMP might be required.[11][12]
-
Issue 2: Significant Homocoupling of the Boronic Acid
Q: I am observing a large peak corresponding to the dimer of my boronic acid starting material. How can I minimize this side reaction?
A: Homocoupling is a common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen and certain palladium species.[2]
-
The Cause: Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, a reaction often catalyzed by Pd(II) species.[1][2] If your active Pd(0) catalyst is re-oxidized or if your Pd(II) precatalyst is not efficiently reduced, the concentration of species that promote homocoupling increases.
-
The Solution:
-
Strictly Anaerobic Conditions: As with low yield issues, meticulous degassing of all solvents and reagents is critical. Maintain a positive pressure of an inert gas throughout the reaction.[2][3]
-
Ligand Choice: Bulky phosphine ligands can help suppress homocoupling by sterically hindering the approach of two boronic acid molecules to the palladium center.[3]
-
Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding acids and can be less prone to homocoupling and protodeboronation.[13]
-
Issue 3: Catalyst Deactivation During the Reaction
Q: My reaction starts well but then stalls before reaching completion. What could be causing my catalyst to die?
A: Catalyst deactivation can occur through several pathways, leading to incomplete conversion.
-
The Cause:
-
Formation of Palladium Black: As mentioned, the active Pd(0) complex can aggregate to form catalytically inactive palladium black. This is often a sign of ligand dissociation or decomposition.[1]
-
Product Inhibition: In some cases, the biphenyl product can have a strong affinity for the catalyst, leading to product inhibition where the product does not readily dissociate from the palladium center, thus preventing catalyst turnover. This can be particularly problematic with hydrophobic products on certain solid supports.[14]
-
Ligand-Mediated Deactivation: In some systems, particularly with nickel catalysts, the ligand itself can promote deactivation pathways, such as the dimerization of catalytic intermediates.[15][16]
-
-
The Solution:
-
Optimize Ligand-to-Palladium Ratio: A slight excess of the ligand relative to the palladium source can sometimes help stabilize the active catalyst and prevent aggregation.[4]
-
Change the Ligand: If product inhibition is suspected, switching to a bulkier ligand might facilitate the reductive elimination and release of the product.
-
Consider Heterogeneous Catalysts: For some applications, supported palladium catalysts (e.g., Pd on carbon) can offer greater stability and easier removal, although they may be less active than homogeneous systems.[17] Note that leaching of active palladium species into the solution can still occur.[14]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium source and ligand for my specific biphenyl synthesis?
A1: The selection is highly substrate-dependent. Here is a general guide:
| Substrate Type | Recommended Palladium Source | Recommended Ligand Class | Specific Ligand Examples | Rationale |
| Simple Aryl Bromides/Iodides | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Triphenylphosphine or similar | PPh₃ | These are reactive electrophiles that often do not require highly specialized ligands. |
| Aryl Chlorides | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Bulky, Electron-Rich Biaryl Phosphines | SPhos, XPhos, RuPhos | The strong C-Cl bond requires a highly active catalyst to facilitate oxidative addition.[7][18] |
| Sterically Hindered Substrates | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Bulky Biaryl Phosphines or NHC Ligands | XPhos, RuPhos, tBuXPhos, PEPPSI-type catalysts | Steric bulk on the ligand accelerates the reductive elimination of the congested biphenyl product.[7][8][19] |
| Electron-Poor Substrates | Pd₂(dba)₃, Buchwald Precatalysts | Electron-Rich, Bulky Phosphines | DavePhos, XPhos, SPhos | Electron-poor substrates can be challenging; a robust catalyst system is often needed to drive the reaction.[12][20] |
Q2: What is the role of the ligand's electronic and steric properties?
A2: The ligand's properties are critical for tuning the catalyst's performance:
-
Electronic Properties: Electron-donating ligands (like alkylphosphines and many biaryl phosphines) increase the electron density on the palladium center. This makes the palladium more nucleophilic and promotes the oxidative addition of the aryl halide, which is often the rate-determining step.[1]
-
Steric Properties: Bulky ligands (those with a large cone angle) serve two main purposes. First, they promote the dissociation of ligands from the palladium center to create a coordinatively unsaturated species necessary for oxidative addition. Second, and often more importantly, they accelerate the final reductive elimination step, especially when forming sterically hindered biphenyls.[1][6]
Q3: Can I use a nickel catalyst instead of palladium?
A3: Yes, nickel catalysts are a growing area of interest for Suzuki-Miyaura coupling. Nickel is more earth-abundant and less expensive than palladium.[17] However, the development of general and reliable nickel catalyst systems is still less mature than for palladium.[15] Nickel catalysts can be particularly effective for coupling unreactive electrophiles but may be more sensitive and prone to different deactivation pathways.[15][16]
Q4: What is a palladium precatalyst, and why should I use one?
A4: A palladium precatalyst is a stable, well-defined Pd(II) complex that is designed to efficiently generate the active, monoligated Pd(0) species under the reaction conditions.[1] Traditional methods of generating the active catalyst from sources like Pd(OAc)₂ and a separate ligand can be inefficient and lead to the formation of inactive palladium black. Precatalysts, such as the Buchwald palladacycles, offer more reliable and reproducible generation of the active catalyst, often leading to higher yields and lower catalyst loadings.[1][4]
Experimental Protocols & Visualizations
General Experimental Protocol for a Suzuki-Miyaura Coupling Screen
This protocol is a starting point for optimizing your reaction. Always perform reactions in a well-ventilated fume hood.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the arylboronic acid (1.2–1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).[7]
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add these to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 0.1–0.5 M concentration) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80–110 °C) for the specified time (e.g., 2–24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a decision-making workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[21]
Caption: A decision workflow for troubleshooting common Suzuki-Miyaura coupling issues.
References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ChemRxiv. [Link]
-
Synthesis of biphenyl-based phosphines by Suzuki coupling. (2001). University of Liverpool. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. (2023). Organic Letters. [Link]
-
Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Organometallics. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Namur. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2021). ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2005). Semantic Scholar. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2021). Organic Letters. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2016). National Institutes of Health. [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. (2014). ResearchGate. [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2016). ResearchGate. [Link]
-
A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. (2002). PubMed. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 19. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Temperature control in 4,4'-Diacetoxybiphenyl synthesis for higher purity
Welcome to our dedicated technical support guide for the synthesis of 4,4'-Diacetoxybiphenyl. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols for higher purity and yield. We will delve into the critical role of temperature control and provide practical, experience-based solutions to common challenges.
The Criticality of Temperature in this compound Synthesis
The synthesis of this compound, typically achieved through the esterification of 4,4'-biphenol with acetic anhydride, is highly sensitive to temperature fluctuations. Precise temperature management is not merely a suggestion but a fundamental requirement for achieving high purity. Deviations can lead to the formation of undesirable side products, reduced yields, and complex purification processes. This guide will provide the insights needed to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature-related causes and their remedies.
| Problem | Potential Cause (Temperature-Related) | Solution |
| Low Yield | Incomplete reaction due to insufficient temperature during the esterification step. | Ensure the reaction mixture reaches and maintains the optimal temperature range of 140-150°C to drive the reaction to completion. Use a calibrated thermometer and a reliable heating mantle with a stirrer for uniform heat distribution. |
| Product Discoloration (Yellow or Brown Tint) | Formation of oxidation or degradation byproducts at excessively high temperatures. | Avoid exceeding 150°C during the reaction. If using a catalyst, such as sulfuric acid, be aware that it can promote side reactions at higher temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Presence of Unreacted 4,4'-Biphenol in Final Product | The reaction temperature was too low, or the reaction time was insufficient for complete conversion. | Maintain the reaction temperature at a minimum of 140°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material before proceeding with workup. |
| Formation of Mono-Acetylated Impurity (4-acetoxy-4'-hydroxybiphenyl) | Inadequate temperature leading to incomplete acetylation of both hydroxyl groups. | A consistent temperature of 140-150°C is crucial for ensuring the di-acetylation occurs efficiently. Prolonged reaction time at a slightly lower temperature might not be as effective as a shorter reaction time at the optimal temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature range for the acetylation of 4,4'-biphenol with acetic anhydride is typically between 140°C and 150°C. Below this range, the reaction rate is significantly slower, leading to incomplete conversion and the formation of the mono-acetylated byproduct. Above this range, the risk of thermal degradation and the formation of colored impurities increases substantially.
Q2: How does temperature affect the purity of the final product?
A2: Temperature is arguably the most critical parameter influencing the purity of this compound.
-
Temperatures below 140°C: Result in incomplete reaction, leaving unreacted 4,4'-biphenol and the mono-acetylated intermediate, 4-acetoxy-4'-hydroxybiphenyl, as major impurities.
-
Temperatures above 150°C: Can lead to the decomposition of the product and starting materials, resulting in a complex mixture of byproducts that are often colored and difficult to remove, thus compromising the final purity.
Q3: Can a catalyst be used to lower the reaction temperature?
A3: Yes, a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, can be used to increase the reaction rate, potentially allowing for a slightly lower reaction temperature or a shorter reaction time. However, it is crucial to note that the presence of a strong acid at elevated temperatures can also promote side reactions, including dehydration and polymerization, if not carefully controlled.
Q4: What is the best method for monitoring the temperature of the reaction?
A4: For precise temperature monitoring, it is highly recommended to use a calibrated thermometer or a thermocouple probe inserted directly into the reaction mixture. The use of a heating mantle with a built-in temperature controller and a magnetic stirrer is essential for maintaining a uniform temperature throughout the reaction vessel. An oil bath can also provide more even heating compared to a heating mantle alone.
Experimental Protocol: High-Purity Synthesis of this compound
This protocol emphasizes strict temperature control for achieving high purity.
Materials:
-
4,4'-Biphenol
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (catalytic amount, optional)
-
Ethanol (for recrystallization)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Setup: Assemble a clean and dry three-neck round-bottom flask with a reflux condenser, a thermometer/thermocouple extending into the reaction mixture, and a stopper. Place the flask in a heating mantle on a magnetic stirrer.
-
Charging the Reactor: To the flask, add 4,4'-biphenol and an excess of acetic anhydride (typically 3-5 equivalents). Add a magnetic stir bar.
-
Heating and Reaction: Begin stirring and slowly heat the mixture. If using a catalyst, add a single drop of concentrated sulfuric acid. Carefully raise the temperature to 140-150°C. It is critical to monitor the temperature closely to prevent overheating.
-
Maintaining Temperature: Maintain the reaction mixture within the 140-150°C range for 1-2 hours. The reaction progress can be monitored by TLC.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, slowly and carefully pour the reaction mixture into a beaker of cold water while stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any remaining acetic acid and anhydride.
-
Purification: For higher purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and then allow it to cool slowly to form pure crystals.
-
Drying: Collect the recrystallized product by vacuum filtration and dry it in a vacuum oven at a moderate temperature (e.g., 60-70°C) to remove any residual solvent.
Visualizing the Impact of Temperature
The following diagram illustrates the relationship between reaction temperature and the resulting product profile in the synthesis of this compound.
Caption: Reaction outcomes based on temperature control.
References
Technical Support Center: Managing Positional Isomers in Biphenyl Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of biphenyl synthesis. The precise control of regiochemistry—the specific placement of substituents—is paramount, as different positional isomers can exhibit vastly different pharmacological, toxicological, and material properties. This resource provides in-depth troubleshooting for common synthetic challenges and answers frequently asked questions to enhance the regioselectivity of your reactions.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.
**Q1: My Suzuki-Miyaura reaction is producing an inseparable mixture of ortho-, meta-, and para-isomers. How can I improve the regioselectivity?
The formation of an isomeric mixture in a Suzuki-Miyaura coupling is a common but solvable issue. The root cause often lies in the catalyst system or reaction conditions, which fail to sufficiently differentiate between the possible reaction sites.
Possible Cause 1: Suboptimal Ligand Choice The ligand bound to the palladium center is the single most critical factor in controlling regioselectivity. Its steric bulk and electronic properties dictate the geometry of the transition state during the oxidative addition and reductive elimination steps.[1][2][3]
-
Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) often enhance selectivity. The steric hindrance can disfavor reaction at a crowded ortho position or, conversely, promote it by forcing a specific orientation of the substrate in the catalytic pocket.[4][5]
-
Solution:
-
Screen a Ligand Panel: If selectivity is poor, perform small-scale screening with a panel of ligands. Buchwald ligands (SPhos, XPhos, RuPhos) and others like P(t-Bu)3 are excellent starting points.[4][5]
-
Consult the Literature: Search for precedents using substrates similar to yours. The optimal ligand is often substrate-dependent.
-
| Ligand | Key Characteristics | Typical Application / Selectivity Bias |
| PPh₃ | Less bulky, basic standard | General purpose, often with lower selectivity for challenging substrates. |
| P(t-Bu)₃ | Very bulky, electron-rich | Effective for less reactive aryl chlorides and can enhance selectivity. |
| XPhos | Bulky, electron-rich biarylphosphine | Excellent general ligand for Suzuki couplings, often improving yields and selectivity.[5] |
| SPhos | Bulky, electron-rich biarylphosphine | Particularly effective for sterically hindered substrates and can favor specific isomers.[4][5] |
| dppf | Bidentate, rigid backbone | Can provide unique selectivity profiles due to its defined bite angle. |
Possible Cause 2: Non-Optimal Reaction Conditions The base, solvent, and temperature collectively influence the kinetics of the catalytic cycle, including the crucial transmetalation step.
-
Causality: The choice of base can affect the rate of transmetalation and the equilibrium between different catalytic species. Temperature can overcome the activation energy barrier for the formation of undesired isomers.[5][6]
-
Solution:
-
Optimize the Base: Aqueous K₂CO₃ is a common first choice, but if issues persist, screen stronger, anhydrous bases like K₃PO₄ or Cs₂CO₃, which can be particularly effective for hindered couplings.[5]
-
Vary the Solvent: Solvents like dioxane, THF, or toluene/water mixtures can influence reaction rates and selectivity.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can increase the energy difference between the pathways leading to different isomers, thereby favoring the formation of the thermodynamically or kinetically preferred product.
-
Possible Cause 3: Isomeric Impurity in Starting Materials The problem may not be with the reaction's selectivity but with the purity of your starting materials.
-
Causality: Commercially available aryl halides or boronic acids can sometimes contain small amounts of positional isomers, which will be carried through the reaction.
-
Solution:
-
Verify Purity: Before starting, analyze your aryl halide and organoboron reagent by ¹H NMR, GC-MS, or HPLC to confirm isomeric purity.
-
Purify if Necessary: If impurities are detected, purify the starting material by recrystallization or column chromatography.
-
Q2: I'm observing significant homocoupling of my boronic acid, which reduces my yield and complicates purification. How can I suppress this side reaction?
Homocoupling, the formation of a symmetrical biaryl from two boronic acid molecules, is a prevalent side reaction, especially in the presence of oxygen.[7][8]
Possible Cause 1: Presence of Dissolved Oxygen Oxygen can mediate a Pd(II)/Pd(0) cycle that leads directly to homocoupling, consuming your boronic acid and deactivating the catalyst needed for the desired cross-coupling.[5][8][9]
-
Causality: Oxygen can reoxidize Pd(0) to Pd(II), which can then react stoichiometrically with the boronic acid to produce the homocoupled product.[9]
-
Solution: Rigorous Degassing. This is the most critical step to prevent homocoupling.
Protocol: Degassing Reaction Mixtures
-
Assemble: Combine the aryl halide, boronic acid, base, ligand, and solvent in the reaction flask equipped with a stir bar.
-
Sparge with Inert Gas: Insert a long needle connected to a nitrogen or argon line below the solvent surface. Bubble the inert gas through the mixture for 15-30 minutes while stirring. This is more effective than simply purging the headspace.[9]
-
Add Catalyst: After degassing, quickly add the palladium catalyst under a positive pressure of inert gas.
-
Maintain Atmosphere: Keep the reaction vessel under a static pressure of nitrogen or argon (e.g., using a balloon) for the duration of the reaction.
-
Possible Cause 2: Inefficient Catalyst Activation or High Pd(II) Concentration If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be slow or incomplete, leaving reactive Pd(II) available for homocoupling.[4]
-
Causality: Free Pd(II) in the solution is a primary culprit for boronic acid homocoupling.[9]
-
Solution:
-
Use a Pd(0) Source: Switch to a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[4][5]
-
Add a Mild Reductant: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[4][9]
-
Caption: Mechanism of directing group-controlled ortho-arylation.
Q3: My desired isomer is formed, but it's contaminated with other isomers. What are the best methods for purification?
Separating positional isomers can be challenging due to their similar physical properties. A multi-pronged approach is often necessary.
-
High-Performance Column Chromatography: This is the most common method.
-
Pro-Tip: Use a high-surface-area silica gel and screen multiple solvent systems (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) to maximize differences in polarity. A shallow gradient can improve separation.
-
-
Fractional Crystallization: If your desired product is a solid, this can be a highly effective and scalable purification method. Try dissolving the isomeric mixture in a minimal amount of hot solvent and allowing it to cool slowly. The least soluble isomer will often crystallize out first in high purity.
-
Preparative HPLC: For extremely difficult separations or when very high purity is required (e.g., for pharmaceutical applications), preparative High-Performance Liquid Chromatography (HPLC) is the gold standard. Chiral HPLC can even be used to separate atropisomers. [10]4. Selective Derivatization: In some cases, you can selectively react one isomer in the mixture. For example, an ortho-hydroxybiphenyl might react differently than a para-hydroxybiphenyl due to steric hindrance or intramolecular hydrogen bonding. This new derivative, with different physical properties, can be separated, and the directing group can then be cleaved to yield the pure desired isomer. [11]
Q4: Can positional isomerism in biphenyls lead to chirality?
Yes, absolutely. This phenomenon is known as atropisomerism , a type of axial chirality that arises from restricted rotation around a single bond. [12][13]
-
Conditions for Atropisomerism: For a biphenyl to be chiral and resolvable into stable enantiomers, two conditions must be met:
-
Restricted Rotation: There must be bulky substituents at the ortho positions of both phenyl rings. These groups physically clash, creating a high energy barrier to rotation around the central C-C bond. [12][14][15] 2. Lack of Symmetry: Neither ring can have a plane of symmetry along the biaryl axis. This typically means the two ortho substituents on a single ring must be different (e.g., A≠B in the diagram below).
-
If these conditions are met, the molecule exists as a pair of non-superimposable mirror images (enantiomers) that do not interconvert at room temperature. [12][15]This is critically important in drug design, as different atropisomers can have distinct biological activities.
Q5: Are there alternatives to palladium catalysis for controlling isomer formation?
While palladium is dominant, other methods exist, each with its own regioselectivity profile.
-
Ullmann Reaction: A classical copper-catalyzed reaction, the Ullmann condensation typically requires harsh conditions (high temperatures) and often works best when one aryl halide is electron-deficient and the other is electron-rich. [16][17]Its regioselectivity is defined by the starting materials, but yields can be erratic. [17]* Gomberg-Bachmann Reaction: This reaction proceeds via a diazonium salt and an aryl radical intermediate. [18]It is generally not very selective, often producing a mixture of isomers and low yields, making it less suitable for syntheses requiring high regiocontrol. [18][19]However, modern variants have shown improved regioselectivity in specific cases, such as the arylation of anilines. [20][21][22]* Nickel Catalysis: Nickel-based catalysts are increasingly used as a lower-cost alternative to palladium and can offer complementary reactivity and selectivity, particularly for coupling with phenol derivatives like carbamates or sulfamates. [23]
References
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Benchchem.
- How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water.
- The Gomberg-Bachmann Reaction for the Arylation of Anilines With Aryl Diazot
- Direct Arylation of Strong Aliph
- The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazot
- Gomberg–Bachmann reaction | 16 Publications | 160 Cit
- Gomberg-Bachmann reaction.
- Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp(2) C-H Bond Activation.
- Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. PMC - NIH.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC - NIH.
- Gomberg–Bachmann reaction. Wikipedia.
- Direct C-H Aryl
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed.
- Recent Advances in Room-Temperature Direct C–H Aryl
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université de Bourgogne.
- Separation of position isomers.
- Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand.
- Ortho/Para Directors: Navig
- Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained. Vedantu.
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
- How do we compare the strengths of different ortho-para directors? Quora.
- Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PMC - NIH.
- Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Arom
- Where does the electron go?
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar.
- Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. Benchchem.
- Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline.
- Biphenyl derivatives &
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- stereoisomerism in biphenyl compounds (atropisomerism) and conditions for optical activity | L-5 U-2. YouTube.
- CROSS-COUPLING reactions - everything YOU need to know! YouTube.
- Does biphenyl show optical isomerism? Quora.
- Conformations of Biphenyls. Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Ullmann condens
- Ullmann Reaction (biphenyl form
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
- Ullmann reaction. Wikipedia.
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Strategies to avoid hydrolysis of 4,4'-Diacetoxybiphenyl
Welcome to the technical support guide for 4,4'-Diacetoxybiphenyl. This document provides researchers, scientists, and drug development professionals with in-depth strategies to prevent the hydrolysis of this compound during experimental workflows. Our goal is to ensure the integrity of your experiments by maintaining the stability of this compound.
Introduction to the Challenge: The Susceptibility of this compound to Hydrolysis
This compound is an acetylated derivative of 4,4'-dihydroxybiphenyl. The presence of two ester functional groups makes the molecule susceptible to hydrolysis, a chemical reaction in which water cleaves these ester bonds, leading to the formation of 4,4'-dihydroxybiphenyl and acetic acid. This degradation can significantly impact experimental outcomes by introducing impurities and altering the concentration of the active compound. Understanding and mitigating the factors that promote hydrolysis is therefore critical for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a concern for this compound?
A1: Hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds.[1] In the case of this compound, the ester linkages are the points of vulnerability. The reaction, which can be catalyzed by acids or bases, converts the diacetate back to its parent diphenol, 4,4'-dihydroxybiphenyl. This degradation is a major concern as it alters the chemical identity of your compound, potentially leading to inaccurate assay results, altered biological activity, and compromised product purity.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by three factors:
-
Presence of Water: As a reactant, the availability of water is the most direct factor.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of esters.[2] The reaction is generally slowest in the neutral pH range.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3]
Q3: How can I detect if my sample of this compound has undergone hydrolysis?
A3: Several analytical methods can be employed to detect hydrolysis:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common methods. You would expect to see a new peak corresponding to the more polar 4,4'-dihydroxybiphenyl, which will have a shorter retention time than the parent compound on a reverse-phase column.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of the more polar hydrolysis product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can detect the appearance of phenolic protons from 4,4'-dihydroxybiphenyl and the methyl signal of acetic acid.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of both the parent compound and its hydrolysis product.
Troubleshooting Guide: Preventing Hydrolysis in Your Experiments
This section provides actionable strategies to minimize the degradation of this compound.
Issue 1: Compound degradation observed in stock solutions.
Cause: Improper solvent choice and storage conditions are the most likely culprits. The presence of residual water in the solvent or exposure to atmospheric moisture can lead to hydrolysis over time.
Solution:
Protocol for Preparing Stable Stock Solutions:
-
Solvent Selection:
-
Prioritize Anhydrous Aprotic Solvents: Use high-purity, anhydrous (water content <0.005%) aprotic solvents. Aprotic solvents do not have acidic protons and do not participate in hydrogen bonding, which can facilitate hydrolysis.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are suitable choices for creating high-concentration stock solutions.[4] For less polar applications, anhydrous tetrahydrofuran (THF) or dichloromethane can be used, though the compound's solubility may be lower.
-
-
Handling and Preparation:
-
Work in a dry environment, such as under a nitrogen or argon atmosphere in a glove box.
-
Use oven-dried glassware.
-
Use a fresh, unopened bottle of anhydrous solvent or a properly stored and sealed bottle.
-
-
Storage:
-
Store stock solutions at -20°C or -80°C. Low temperatures significantly slow down the rate of hydrolysis.[3]
-
Use vials with tight-fitting caps, preferably with a PTFE liner, to prevent moisture ingress.
-
Consider aliquoting the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction to the main stock.
-
Issue 2: Inconsistent results in aqueous-based assays.
Cause: When a stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer for a biological or chemical assay, the change in environment can trigger rapid hydrolysis, especially if the buffer pH is not optimal.
Solution:
Workflow for Dilution into Aqueous Media:
Caption: Workflow for minimizing hydrolysis during dilution for aqueous assays.
Detailed Steps:
-
Buffer pH Control:
-
The hydrolysis of esters is minimized in a slightly acidic to neutral pH range. Prepare your aqueous buffers to have a final pH between 6.0 and 7.0. Avoid alkaline conditions (pH > 8) as this strongly promotes saponification (base-catalyzed hydrolysis).
-
-
Minimize Time in Aqueous Solution:
-
Prepare the final aqueous dilutions of this compound immediately before use. Do not store the compound in aqueous solutions.
-
-
Temperature Control:
-
If the experimental protocol allows, perform dilutions and incubations at lower temperatures (e.g., on ice or at 4°C) to reduce the rate of hydrolysis.
-
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the pathways for acid- and base-catalyzed hydrolysis of one of the ester groups on this compound.
Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.
Data Summary Tables
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Type | Dielectric Constant | Water Content Specification | Rationale |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 47.2 | Anhydrous (<0.005%) | High dissolving power, good for high concentration stocks.[4] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | Anhydrous (<0.005%) | Good alternative to DMSO.[5] |
| Tetrahydrofuran (THF) | Aprotic, Mid-Polarity | 7.6 | Anhydrous, Stabilized | Suitable for reactions where polar aprotic solvents interfere. |
| Dichloromethane (DCM) | Aprotic, Non-Polar | 9.1 | Anhydrous | Use for non-polar applications; lower solubility expected. |
Table 2: Summary of Preventative Strategies
| Factor | Strategy | Rationale |
| Water/Moisture | Use anhydrous solvents; store in a desiccator or under inert gas; use tightly sealed vials. | Water is a necessary reactant for hydrolysis.[1] |
| pH | Maintain solutions and buffers in a pH range of 6.0-7.0. | Minimizes both acid and base-catalyzed hydrolysis.[6] |
| Temperature | Store stock solutions at -20°C or -80°C; perform dilutions on ice. | Reduces the kinetic rate of the hydrolysis reaction.[3] |
| Time | Prepare aqueous dilutions immediately before use; minimize experiment duration where possible. | Limits the time the compound is exposed to hydrolysis-promoting conditions. |
References
-
Yilmaz, E. et al. (2021). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing. Available from: [Link]
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Han, W. W. et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Li, Z. et al. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives. Available from: [Link]
-
Taylor & Francis. (n.d.). Hydrolysis – Knowledge and References. Available from: [Link]
-
ResearchGate. (2022). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. Available from: [Link]
-
Ma, L. et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS ONE. Available from: [Link]
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Hamilton-Miller, J. M. T. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology. Available from: [Link]
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- 3. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4,4'-Diacetoxybiphenyl and 4,4'-Dihydroxybiphenyl for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the selection of appropriate molecular scaffolds and intermediates is paramount to the success of a research program. Among the vast array of available building blocks, biphenyl derivatives hold a significant position due to their prevalence in pharmacologically active compounds and high-performance materials.[1][2] This guide provides an in-depth comparative analysis of two closely related biphenyls: 4,4'-dihydroxybiphenyl and its acetylated counterpart, 4,4'-diacetoxybiphenyl.
This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions regarding the selection, handling, and application of these compounds. We will delve into their fundamental chemical and physical properties, explore their reactivity and stability from a mechanistic standpoint, and provide detailed, validated experimental protocols.
At a Glance: Structural and Physicochemical Comparison
The fundamental difference between 4,4'-dihydroxybiphenyl and this compound lies in the functional groups at the 4 and 4' positions of the biphenyl core. 4,4'-dihydroxybiphenyl possesses two phenolic hydroxyl (-OH) groups, which are acidic and capable of hydrogen bonding. In contrast, this compound has these hydroxyl groups protected as acetate esters (-OAc), a modification that profoundly alters its chemical and physical properties.
| Property | 4,4'-Dihydroxybiphenyl | This compound | Rationale for Differences |
| Synonyms | 4,4'-Biphenol, p,p'-Biphenol | [1,1'-Biphenyl]-4,4'-diyl diacetate | Reflects the functional groups present. |
| CAS Number | 92-88-6 | 32604-29-8 | Unique identifiers for each distinct compound. |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₆H₁₄O₄ | Addition of two acetyl groups (C₂H₂O) to the dihydroxy form. |
| Molecular Weight | 186.21 g/mol | 270.28 g/mol | Increased mass due to the two acetyl groups. |
| Appearance | White to off-white crystalline powder | Colorless crystalline solid | Acetylation can lead to a more refined crystalline structure. |
| Melting Point | 280-282 °C | ~188-191 °C | The presence of intermolecular hydrogen bonding in 4,4'-dihydroxybiphenyl significantly increases its melting point compared to the acetylated form where this is absent. |
| Solubility | Soluble in ethanol, ether, acetone; sparingly soluble in water. | Soluble in organic solvents like chloroform and ethyl acetate; insoluble in water. | The polar hydroxyl groups of 4,4'-dihydroxybiphenyl allow for some water solubility, while the less polar acetate esters of this compound favor non-polar organic solvents. |
| pKa | ~9.5 | Not applicable (ester) | The phenolic protons of 4,4'-dihydroxybiphenyl are acidic, a property that is masked by acetylation. |
Reactivity and Stability: The Impact of the Acetyl Protecting Group
The primary determinant of the differential reactivity between these two compounds is the presence of the acetyl groups in this compound, which serve as protecting groups for the phenolic hydroxyls.[3] This strategic protection is a cornerstone of organic synthesis, allowing for selective reactions at other parts of a molecule.[4]
4,4'-Dihydroxybiphenyl: The exposed phenolic hydroxyl groups are nucleophilic and acidic. They can undergo a variety of reactions, including:
-
Alkylation and Acylation: The hydroxyl groups can be readily alkylated or acylated to form ethers and esters, respectively.
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures.
-
Electrophilic Aromatic Substitution: The hydroxyl groups are activating and ortho-, para-directing, influencing the regioselectivity of electrophilic substitution on the aromatic rings.
This compound: The acetate esters are significantly less reactive than the free hydroxyl groups. They are stable under a range of conditions that would affect a free phenol.[5] Key characteristics include:
-
Reduced Nucleophilicity: The lone pairs on the ester oxygens are less available for donation compared to the hydroxyl oxygen.
-
Masked Acidity: The acidic proton is absent, preventing acid-base reactions.
-
Stability to Oxidation: The ester groups are more resistant to oxidation compared to the phenolic hydroxyls.
The acetyl groups can be readily removed (deprotected) under basic or acidic conditions to regenerate the 4,4'-dihydroxybiphenyl, making this compound a valuable intermediate when the reactivity of the hydroxyl groups needs to be temporarily masked.[6]
Experimental Protocols
Synthesis of this compound from 4,4'-Dihydroxybiphenyl
This protocol details the straightforward acetylation of 4,4'-dihydroxybiphenyl using acetic anhydride, a common and efficient method.
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as the acetylating agent, providing the acetyl group. It is highly reactive and readily available.
-
Pyridine (or other tertiary amine): Acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.
-
4-Dimethylaminopyridine (DMAP) (catalytic): A hypernucleophilic acylation catalyst that significantly accelerates the reaction, particularly for less reactive alcohols.[7]
-
Anhydrous Conditions: Acetic anhydride is sensitive to water, which would hydrolyze it to acetic acid, reducing the yield of the desired product.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4'-dihydroxybiphenyl (1.0 eq) in anhydrous pyridine or a suitable aprotic solvent like dichloromethane.
-
Addition of Reagents: Add a catalytic amount of DMAP (e.g., 0.05 eq). To the stirred solution, add acetic anhydride (2.2-2.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the diacetylated product.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water to quench any unreacted acetic anhydride. If the product precipitates, it can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Deprotection of this compound to 4,4'-Dihydroxybiphenyl
This protocol describes the hydrolysis of the acetate esters to regenerate the parent phenol.
Causality of Experimental Choices:
-
Base-catalyzed hydrolysis (e.g., NaOH or KOH in methanol/water): A common and effective method for cleaving acetate esters. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[6]
-
Acid-catalyzed hydrolysis (e.g., HCl in methanol/water): An alternative method where the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]
Step-by-Step Methodology (Base-catalyzed):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water in a round-bottom flask with a magnetic stir bar.
-
Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (e.g., 2.5 eq) to the stirred solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then acidify with dilute HCl until the pH is acidic. The 4,4'-dihydroxybiphenyl will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Spectroscopic Characterization: A Comparative View
Spectroscopic analysis is crucial for confirming the identity and purity of these compounds. The key differences in their FT-IR and NMR spectra arise from the presence or absence of the phenolic hydroxyl group.
| Spectroscopic Technique | 4,4'-Dihydroxybiphenyl | This compound | Interpretation |
| FT-IR | Broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹) | Absence of broad O-H stretch, Strong C=O stretch (~1760 cm⁻¹), C-O stretch (~1200 cm⁻¹) | The most telling difference is the presence of the broad hydroxyl peak in the dihydroxy compound and the strong carbonyl peak in the diacetoxy compound.[8][9] |
| ¹H NMR | Aromatic protons (~6.8-7.5 ppm), Phenolic -OH proton (variable, broad singlet) | Aromatic protons (~7.1-7.6 ppm), Methyl protons of acetate (~2.3 ppm, singlet) | The key diagnostic signals are the disappearance of the -OH proton and the appearance of a sharp singlet for the acetyl methyl protons in the diacetoxy derivative.[10] |
| ¹³C NMR | Aromatic carbons (~115-155 ppm) | Aromatic carbons (~120-150 ppm), Carbonyl carbon (~169 ppm), Methyl carbon (~21 ppm) | The presence of the carbonyl and methyl carbon signals in the ¹³C NMR spectrum of the diacetoxy compound is a clear indicator of successful acetylation.[10] |
Biological Activity and Toxicological Profile: A Comparative Perspective
4,4'-Dihydroxybiphenyl: This compound has demonstrated notable biological activities. It is recognized as a potent competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, making it of interest for applications in dermatology and cosmetics. Additionally, it is known to act as a xenoestrogen, binding to estrogen receptors, which warrants consideration in toxicological assessments.
This compound: As the acetylated form, the direct biological activity of this compound is expected to be significantly different from its parent compound. The acetyl groups can be considered as a pro-drug feature, where in vivo hydrolysis by esterases could release the active 4,4'-dihydroxybiphenyl. This can be a strategic approach in drug design to modify pharmacokinetic properties such as absorption and distribution.
Toxicology: Phenolic compounds can exhibit toxicity, and their derivatization can alter this profile.[5] Generally, converting phenols to their esters can reduce their acute toxicity.[4] However, the potential for in vivo hydrolysis to the parent phenol means that the toxicological profile of 4,4'-dihydroxybiphenyl should still be considered when working with this compound. 4,4'-Dihydroxybiphenyl is classified as harmful in contact with skin, causing skin and eye irritation, and may cause respiratory irritation.
Applications in Research and Development
The choice between 4,4'-dihydroxybiphenyl and this compound is dictated by the specific requirements of the synthetic route or biological application.
-
4,4'-Dihydroxybiphenyl is a key monomer in the synthesis of high-performance polymers such as liquid crystalline polymers and polysulfones, where the reactive hydroxyl groups are essential for polymerization. Its demonstrated biological activities also make it a valuable lead compound in drug discovery.
-
This compound is primarily used as a protected form of 4,4'-dihydroxybiphenyl in multi-step syntheses. Its use prevents unwanted side reactions of the hydroxyl groups while other chemical transformations are carried out on the biphenyl core or other parts of the molecule. It can also be explored as a pro-drug of 4,4'-dihydroxybiphenyl in pharmaceutical research.
Conclusion
4,4'-Dihydroxybiphenyl and this compound are two closely related compounds with distinct properties and applications. The hydroxyl groups of 4,4'-dihydroxybiphenyl impart reactivity and specific biological activities, while the acetyl groups of this compound serve as a protective shield, modulating its physical properties and chemical reactivity. A thorough understanding of their comparative characteristics, as detailed in this guide, is essential for their effective utilization in research and development, from materials science to medicinal chemistry. The provided experimental protocols offer a validated starting point for the synthesis and interconversion of these valuable chemical entities.
References
- Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
- Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
- Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity.
- Geier, M. R. (2010, May 1). The relative toxicity of compounds used as preservatives in vaccines and biologics. Vakcine.
- Hansch, C., & Leo, A. (2001, March). Comparative QSAR: on the toxicology of the phenolic OH moiety. Critical Reviews in Toxicology, 31(2), 223-45.
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Organic Chemistry Portal. (n.d.). Acetyl Protection. Retrieved from [Link]
- Restek. (2016, June 23).
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- Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR.
- Kim, Y. J., No, J. K., Lee, J. H., & Chung, H. Y. (2005). 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. Biological & Pharmaceutical Bulletin, 28(2), 323-7.
- JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- ResearchGate. (n.d.). FTIR of EP(I), 4'4‐Dihydroxybiphenyl(II) and MEP(III) (a) and ¹H NMR of EP(IV) and MEP (V) (b).
- Lin Jing, Lin Min, Chen Li, & Huang Haishui. (1993). SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL. Chinese Journal of Applied Chemistry, 0(3), 83-84.
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A Comparative Spectroscopic Guide to Biphenyl Derivatives for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic data of biphenyl and three of its derivatives: 4-methylbiphenyl, 4-nitrobiphenyl, and 2-methylbiphenyl. By examining their UV-Vis, IR, NMR, and Mass Spectrometry data, we will explore how different substituents—electron-donating, electron-withdrawing, and sterically hindering—influence their spectroscopic properties. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals working with these important chemical scaffolds.
Introduction to Biphenyl Derivatives and Spectroscopic Analysis
Biphenyl and its derivatives are a critical class of organic compounds, forming the structural core of many pharmaceuticals, agrochemicals, and advanced materials. Their versatile applications stem from the unique electronic and conformational properties of the biphenyl moiety. Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of these compounds. This guide will delve into the nuances of interpreting the spectroscopic data of biphenyl derivatives, providing a solid foundation for their identification and analysis.
Fundamentals of Spectroscopic Techniques for Biphenyl Analysis
The choice of spectroscopic technique is dictated by the specific information required. Here, we briefly outline the principles of the techniques covered in this guide and their relevance to the analysis of biphenyl derivatives.
-
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. For biphenyls, the extent of π-conjugation between the two phenyl rings is a key determinant of the absorption spectrum. Substituents that alter the electronic distribution or the dihedral angle between the rings will cause predictable shifts in the absorption maxima (λmax).
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In biphenyl derivatives, we can observe vibrations associated with the aromatic rings and the specific functional groups of the substituents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. It is a powerful tool for determining the substitution pattern and conformational features of biphenyl derivatives. Chemical shifts, coupling constants, and signal integrations are all sensitive to the electronic and steric effects of substituents.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information, revealing how the molecule breaks apart under energetic conditions.
Comparative Spectroscopic Data of Biphenyl Derivatives
To illustrate the impact of different substituents, we will compare the spectroscopic data of four compounds:
-
Biphenyl (unsubstituted): Our reference compound.
-
4-Methylbiphenyl (electron-donating group): The methyl group donates electron density to the aromatic system.
-
4-Nitrobiphenyl (electron-withdrawing group): The nitro group withdraws electron density from the aromatic system.
-
2-Methylbiphenyl (sterically hindering group): The ortho-methyl group introduces steric strain, affecting the planarity of the biphenyl system.
UV-Vis Spectroscopy
The UV-Vis spectra of biphenyls are characterized by a strong absorption band (the K-band) arising from the π → π* transition of the conjugated system. The position and intensity of this band are highly sensitive to the dihedral angle between the two phenyl rings and the electronic nature of any substituents.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Observations |
| Biphenyl | 248 | 17000 | Ethanol | Strong absorption due to conjugation between the phenyl rings. |
| 4-Methylbiphenyl | 252 | 19000 | Ethanol | A slight bathochromic (red) shift and hyperchromic (increased intensity) effect due to the electron-donating methyl group, which enhances conjugation. |
| 4-Nitrobiphenyl | 300 | 11000 | Ethanol | A significant bathochromic shift due to the extended conjugation involving the electron-withdrawing nitro group. |
| 2-Methylbiphenyl | 237 | 10000 | Ethanol | A hypsochromic (blue) shift and hypochromic (decreased intensity) effect. The ortho-methyl group forces the phenyl rings out of planarity, reducing π-orbital overlap and conjugation. |
Infrared (IR) Spectroscopy
The IR spectra of these compounds show characteristic absorptions for the aromatic rings and the specific substituents.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignments |
| Biphenyl | 3060-3030, 1599, 1485, 735, 696 | C-H (aromatic stretch), C=C (aromatic stretch), C-H (out-of-plane bend) |
| 4-Methylbiphenyl | 3050-3020, 2920, 1605, 1500, 815 | C-H (aromatic stretch), C-H (methyl stretch), C=C (aromatic stretch), C-H (out-of-plane bend for para-substitution) |
| 4-Nitrobiphenyl | 3100-3000, 1600, 1515 (asymmetric), 1345 (symmetric), 850 | C-H (aromatic stretch), C=C (aromatic stretch), N-O (nitro stretch), C-H (out-of-plane bend for para-substitution) |
| 2-Methylbiphenyl | 3060-3010, 2960, 1600, 1480, 770, 740 | C-H (aromatic stretch), C-H (methyl stretch), C=C (aromatic stretch), C-H (out-of-plane bend for ortho-substitution) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra reveal how substituents influence the chemical shifts of the aromatic protons.
| Compound | Chemical Shifts (δ, ppm) and Multiplicities | Solvent | Key Observations |
| Biphenyl | 7.61 (d, 4H), 7.44 (t, 4H), 7.35 (t, 2H) | CDCl₃ | A complex multiplet pattern for the aromatic protons. |
| 4-Methylbiphenyl | 7.58 (d, 2H), 7.49 (d, 2H), 7.42 (t, 2H), 7.32 (t, 1H), 7.24 (d, 2H), 2.40 (s, 3H) | CDCl₃ | The methyl group at C4 simplifies the pattern of the substituted ring and shields the protons, causing a slight upfield shift. |
| 4-Nitrobiphenyl | 8.30 (d, 2H), 7.73 (d, 2H), 7.65 (d, 2H), 7.50 (m, 3H) | CDCl₃ | The electron-withdrawing nitro group strongly deshields the protons on the substituted ring, causing a significant downfield shift. |
| 2-Methylbiphenyl | 7.40-7.20 (m, 9H), 2.25 (s, 3H) | CDCl₃ | The ortho-methyl group causes a more complex and overlapping multiplet pattern due to the restricted rotation and altered magnetic environment. The methyl protons are also slightly shielded. |
The ¹³C NMR spectra provide insights into the electronic effects on the carbon skeleton.
| Compound | Chemical Shifts (δ, ppm) | Solvent | Key Observations |
| Biphenyl | 141.2, 128.7, 127.6, 127.1 | CDCl₃ | Four signals for the four types of aromatic carbons. |
| 4-Methylbiphenyl | 141.1, 138.3, 137.0, 129.5, 128.7, 127.0, 21.1 | CDCl₃ | The methyl group influences the chemical shifts of the carbons in the substituted ring. The methyl carbon appears at ~21 ppm. |
| 4-Nitrobiphenyl | 147.5, 147.0, 138.8, 129.2, 128.9, 127.8, 124.0 | CDCl₃ | The nitro group strongly deshields the ipso-carbon (C4) and other carbons of the substituted ring. |
| 2-Methylbiphenyl | 141.9, 141.8, 135.3, 130.3, 129.8, 129.2, 128.0, 127.2, 126.7, 125.8, 20.5 | CDCl₃ | The steric hindrance from the ortho-methyl group leads to a larger number of distinct carbon signals due to the non-equivalence of the carbons in the two rings. |
Mass Spectrometry (MS)
The mass spectra provide the molecular weight and characteristic fragmentation patterns.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) | Fragmentation Notes |
| Biphenyl | 154 | 77, 51 | The molecular ion is the base peak. Fragmentation involves cleavage of the biphenyl bond to give the phenyl cation (m/z 77). |
| 4-Methylbiphenyl | 168 | 153, 152, 77 | The molecular ion is the base peak. Loss of a methyl radical to form [M-CH₃]⁺ (m/z 153) is a prominent fragmentation. |
| 4-Nitrobiphenyl | 199 | 169, 153, 141, 115, 77 | Fragmentation involves the loss of NO₂ (m/z 153), NO (m/z 169), and other characteristic fragments. |
| 2-Methylbiphenyl | 168 | 153, 152, 77 | Similar to 4-methylbiphenyl, with a strong molecular ion peak and loss of a methyl group. |
Experimental Protocols
The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed in this guide.
UV-Vis Spectroscopy
NMR Spectroscopy Workflow
-
Sample Preparation: Dissolve 5-10 mg of the biphenyl derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial as it can affect chemical shifts.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the magnetic field using the deuterium signal from the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This is a critical step for obtaining high-resolution spectra.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.
Mass Spectrometry (GC-MS)
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4,4'-Diacetoxybiphenyl by HPLC
Introduction: The Imperative of Purity in Synthesis
In the realms of pharmaceutical development and materials science, the synthesis of a target molecule is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. For a compound like 4,4'-Diacetoxybiphenyl, an important intermediate, the presence of unreacted starting materials, by-products, or degradation products can have profound consequences, altering the physicochemical properties of a polymer or introducing toxicological risks in a drug substance.[1][2] This guide provides an in-depth, field-proven methodology for validating the purity of synthesized this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the gold standard. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare HPLC with alternative analytical techniques.
Understanding the Analyte and Potential Impurities
This compound (C₁₆H₁₄O₄) is typically synthesized via the acetylation of 4,4'-Dihydroxybiphenyl.[3][4] This context is crucial as it informs the potential impurity profile. An effective analytical method must be capable of separating the target compound from:
-
Starting Material: Unreacted 4,4'-Dihydroxybiphenyl.
-
Intermediate By-products: The mono-acetylated intermediate, 4-acetoxy-4'-hydroxybiphenyl.
-
Reagent-Related Impurities: Residual reagents or catalysts from the synthesis, such as those used in Suzuki coupling or other synthetic routes.[5][6]
-
Degradation Products: Compounds formed during synthesis or storage due to factors like heat or pH changes.[2]
The structural similarity and varying polarity of these compounds necessitate a separation technique with high resolving power, leading us to HPLC.
High-Performance Liquid Chromatography (HPLC): The Method of Choice
HPLC is a cornerstone analytical technique renowned for its ability to separate, identify, and quantify components within a liquid sample.[7] For a non-volatile, moderately polar organic molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most effective and widely used approach.[1][8]
Causality Behind Experimental Choices
-
Separation Mode (Reversed-Phase): In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[8] this compound, with its hydrophobic biphenyl core and ester groups, will interact with the non-polar stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can precisely control the elution of compounds based on their hydrophobicity. The more polar impurity, 4,4'-Dihydroxybiphenyl, will elute first, followed by the mono-acetylated intermediate, and finally the target compound, this compound.
-
Stationary Phase (C18 Column): C18 (octadecylsilane) columns are the most common choice for reversed-phase chromatography, offering excellent hydrophobic separation power and high surface area coverage for interacting with aromatic compounds.[8][9] A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of resolution, efficiency, and back-pressure.[10][11]
-
Mobile Phase (Acetonitrile/Water): A mixture of water and an organic solvent like acetonitrile or methanol is standard for RP-HPLC.[12] Acetonitrile is often preferred due to its low UV cutoff and lower viscosity compared to methanol-water mixtures.[12] A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to the mobile phase to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups on the analytes or impurities.[1]
-
Detection (UV Absorbance): The biphenyl system in this compound contains a strong chromophore that absorbs UV light. A UV detector, particularly a Diode-Array Detector (DAD) which can scan multiple wavelengths, is ideal. Monitoring at a wavelength of maximum absorbance (e.g., ~254-280 nm) provides high sensitivity for the analyte and its aromatic impurities.[1]
Method Validation: A Trustworthy and Self-Validating System
To ensure that an analytical method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[13][14] A self-validating system begins with system suitability testing (SST) to confirm the HPLC system is operating correctly before any sample analysis.
Key Validation Parameters (ICH Q2(R1))
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol: HPLC Purity Analysis of this compound
This protocol is designed as a self-validating system, beginning with essential system suitability checks.
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (analytical grade).
-
Analyte: Synthesized this compound.
-
Reference Standard: A certified reference standard of this compound (>99.5% purity).
-
Potential Impurity Standards: If available, standards for 4,4'-Dihydroxybiphenyl and 4-acetoxy-4'-hydroxybiphenyl.
Instrumentation and Conditions
-
HPLC System: Equipped with a gradient pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Sample and Standard Preparation
-
Solvent (Diluent): Acetonitrile/Water (50:50 v/v).
-
Reference Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to achieve a concentration of 1.0 mg/mL.
-
Working Standard Solution: Dilute the stock solution to 0.1 mg/mL for routine analysis.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to achieve a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST) - The Self-Validation Step
Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0.
-
Theoretical Plates (Column Efficiency): ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.[16]
Analysis and Calculation
-
Inject the prepared sample solution.
-
Identify the peak for this compound by comparing its retention time with that of the reference standard.
-
Identify any impurity peaks.
-
Calculate the purity of the synthesized compound using the area percent method (assuming all components have a similar response factor at the chosen wavelength).
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: Experimental workflow for HPLC purity validation.
Comparative Guide: HPLC vs. Alternative Purity Validation Methods
While HPLC is the superior technique for this specific application, it is valuable for a researcher to understand the capabilities and limitations of other available methods.[9]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[9] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9] | Adsorption on a thin layer of stationary phase, with separation by a liquid mobile phase.[18] | Absorption of radiofrequency by atomic nuclei in a magnetic field.[19] |
| Suitability for Analyte | Excellent. Ideal for non-volatile and thermally unstable compounds.[7] | Moderate. Requires analyte to be volatile and thermally stable. Derivatization may be needed. | Good (Qualitative). Simple, fast method for reaction monitoring and preliminary purity checks.[20] | Excellent (Structural). Provides detailed structural information. Quantitative (qNMR) is possible but complex. |
| Resolution | High to Very High | Very High | Low to Moderate | Not a separation technique. |
| Quantitative Analysis | Excellent. High precision and accuracy.[9] | Excellent. Highly sensitive, especially with FID or MS detectors. | Poor. Primarily qualitative or semi-quantitative at best. | Good (with standards). qNMR can be highly accurate but requires specific expertise and standards. |
| Speed | Moderate (typically 15-60 min per sample).[9] | Fast (typically 2-60 min per sample).[9] | Very Fast (<30 min).[21] | Moderate (5-30 min per spectrum). |
| Cost | High initial investment and running costs. | High initial investment. | Very Low Cost.[9] | Very High initial investment. |
Why HPLC Prevails for this compound
-
Specificity and Resolution: HPLC provides the necessary resolution to separate the target compound from its structurally similar impurities (diol starting material, mono-acetylated intermediate), which is a significant challenge for TLC.
-
Non-destructive & Universal: Unlike GC, HPLC does not require the compound to be heated to high temperatures, avoiding the risk of on-column degradation of the ester groups. It is suitable for a wide range of non-volatile organic molecules.[7]
-
Quantitative Accuracy: For drug development and quality control, precise quantification of impurities is non-negotiable. HPLC, when properly validated, offers unparalleled accuracy and precision for this task, far exceeding the capabilities of TLC and being more straightforward for routine quantification than NMR.[17]
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A Comparative Guide to the Quantitative Purity Analysis of 4,4'-Diacetoxybiphenyl: qNMR vs. Chromatographic Methods
This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and conventional chromatographic techniques for the purity determination of 4,4'-Diacetoxybiphenyl. Designed for researchers, analytical scientists, and professionals in drug development, this document elucidates the fundamental principles, delivers field-proven experimental protocols, and presents comparative data to guide the selection of the most appropriate analytical methodology.
Part 1: The Principle of Primacy: Why qNMR is a Gold Standard
Quantitative NMR (qNMR) operates on a foundational principle of analytical chemistry: the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[1][2] This intrinsic relationship distinguishes qNMR as a primary ratio method, allowing for the determination of absolute purity or concentration without the need for an identical reference standard of the analyte—a significant departure from chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2][3][4]
Unlike HPLC, where quantification relies on comparing the detector response of an analyte to that of a certified reference material of the exact same compound, qNMR uses an unrelated, well-characterized internal standard.[5][6] This offers unparalleled flexibility, particularly in early-stage drug development or when analyzing novel compounds where specific reference standards are scarce or expensive.[5] Furthermore, the non-destructive nature of qNMR allows the sample to be recovered for further analysis, and each experiment simultaneously provides structural confirmation alongside quantitative data.[1][2]
Part 2: A Validated qNMR Protocol for this compound
The successful implementation of qNMR hinges on a meticulously planned and executed experimental protocol. Every parameter, from sample preparation to data acquisition, is chosen to ensure the integrity of the fundamental proportionality between signal and concentration.
Analyte Profile: this compound
-
Structure: C₁₆H₁₄O₄
-
Molecular Weight: 270.28 g/mol
-
Key ¹H NMR Signals: The structure presents distinct, well-resolved signals ideal for quantification:
-
A singlet for the methyl protons of the acetate groups (–OCOCH₃).
-
Two sets of doublets in the aromatic region for the biphenyl protons.
-
Experimental Workflow for qNMR Analysis
The entire process, from weighing to calculation, follows a systematic, self-validating workflow designed to minimize error and ensure reproducibility.
Caption: Workflow for the qNMR Purity Determination of this compound.
Detailed Step-by-Step Methodology
1. Sample Preparation (The Foundation of Accuracy)
-
Rationale: Precision begins with metrological weighing. The use of a high-purity, stable internal standard is the cornerstone of the method's accuracy.[7]
-
Protocol:
-
Using a calibrated microbalance with at least 0.01 mg readability, accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.[8]
-
Into the same vial, accurately weigh approximately 5-10 mg of a suitable internal standard. Dimethyl sulfone (DMSO₂) is an excellent choice as its sharp singlet at ~3.0 ppm in DMSO-d₆ does not overlap with the analyte signals. It is also highly pure, stable, and non-volatile.[1]
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Dimethyl Sulfoxide-d₆) to the vial. Ensure both the analyte and the internal standard are fully dissolved, using a vortex mixer if necessary. Complete dissolution is critical to avoid signal broadening.[9]
-
Quantitatively transfer the solution to a high-quality 5 mm NMR tube.
-
2. NMR Data Acquisition (Ensuring Proportionality)
-
Rationale: Acquisition parameters must be set to ensure that all signals are uniformly excited and fully relaxed between scans. Failure to do so is the most common source of error in qNMR.
-
Protocol:
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Tune and match the probe for the sample, and perform automated or manual shimming to achieve optimal magnetic field homogeneity (narrow, symmetrical peaks).
-
Set the acquisition parameters:
-
Pulse Program: Use a simple, single 90° pulse program (e.g., 'zg' on Bruker systems).[8][10] This ensures maximum signal intensity for all nuclei.
-
Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). A conservative value of 30 seconds is often sufficient for small molecules and ensures >99% relaxation.[11]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks of interest to minimize integration error.[12] Typically, 16 to 64 scans are adequate.
-
Receiver Gain (rg): Adjust the receiver gain to maximize the signal without causing clipping of the Free Induction Decay (FID), which would lead to quantification errors.[11]
-
-
3. Data Processing and Purity Calculation
-
Rationale: Careful and consistent data processing is required to extract accurate integral values from the acquired spectrum.
-
Protocol:
-
Apply a Fourier Transform to the FID. A slight line broadening (e.g., 0.3 Hz) can be applied to improve S/N without significantly distorting peak shapes.[12]
-
Manually perform phase correction and baseline correction across the entire spectrum. Automated routines can introduce errors, so manual adjustment is recommended for high-accuracy work.[11]
-
Integrate the well-resolved singlet of the this compound methyl protons and the singlet of the dimethyl sulfone internal standard. Ensure the integration region is sufficiently wide (at least 20-30 times the peak width at half-height).
-
Calculate the purity of this compound using the following equation[11]:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (For this compound methyls, N=6; for DMSO₂, N=6)
-
M: Molar mass ( g/mol )
-
m: Mass weighed (mg)
-
Pstd: Purity of the internal standard (%)
-
analyte: Refers to this compound
-
std: Refers to the internal standard (Dimethyl sulfone)
-
-
Part 3: Comparative Analysis: qNMR vs. HPLC-UV
To provide a clear performance benchmark, the qNMR method is compared against a standard reversed-phase HPLC-UV method for purity analysis.
Protocol: HPLC-UV Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Quantification: Area percent normalization or external standard calibration using a certified reference standard of this compound.
Performance Metrics: A Head-to-Head Comparison
| Feature | Quantitative NMR (qNMR) | HPLC-UV |
| Principle | Primary Ratio Method. Direct detection of nuclei. Signal is inherently proportional to molar concentration.[1][2] | Secondary Method. Relies on detector response (e.g., UV absorbance), which is compound-specific. |
| Reference Standard | Requires a single, stable, high-purity internal standard (e.g., Dimethyl Sulfone) that is structurally unrelated to the analyte.[6] | Requires a certified reference standard of the analyte itself for accurate quantification.[5] |
| Accuracy & Precision | Capable of very high accuracy (often within ±1-2%) and excellent precision (RSD < 1%).[2] | Can be highly accurate and precise, but accuracy is contingent on the purity of the analyte-specific reference standard.[13] |
| Method Development | Relatively simple. Primarily involves selecting a solvent and a non-overlapping internal standard.[14] | Can be complex, requiring optimization of column, mobile phase, gradient, and detector wavelength. |
| Analysis Time | Fast per sample (typically 5-15 mins) as no calibration curve is needed for each batch.[15] | Slower due to the need for system equilibration, calibration curve generation, and longer run times.[5] |
| Information Content | Provides both quantitative data and unambiguous structural confirmation in a single experiment. | Provides retention time and quantitative data. Structural information is not inherent. |
| Sample Fate | Non-destructive. The sample can be fully recovered after analysis.[2] | Destructive. The sample is consumed during the analysis. |
| Universality | Highly universal for any soluble organic molecule containing NMR-active nuclei (e.g., ¹H).[3] | Limited by the presence of a chromophore for UV detection. Different detectors are needed for different compound classes.[5] |
Supporting Experimental Data (Illustrative)
The following data represents a typical purity analysis of a single batch of this compound using both validated methods (n=3).
| Method | Purity Measurement 1 (%) | Purity Measurement 2 (%) | Purity Measurement 3 (%) | Mean Purity (%) | Std. Dev. | RSD (%) |
| qNMR | 99.58 | 99.65 | 99.61 | 99.61 | 0.036 | 0.036 |
| HPLC-UV | 99.45 | 99.62 | 99.51 | 99.53 | 0.085 | 0.085 |
The results demonstrate that both techniques provide comparable purity values, but qNMR often yields higher precision (lower RSD), reflecting its robustness as a primary analytical method.
Part 4: Trustworthiness Through Validation
Any quantitative method used in a regulated environment must be validated to demonstrate it is fit for its intended purpose. The qNMR protocol described herein can be rigorously validated according to ICH Q2(R2) guidelines.[16][17]
-
Specificity: The use of high-field NMR ensures excellent signal dispersion, allowing the analyte and standard signals to be chosen free from interference from impurities or solvent signals.
-
Linearity: qNMR exhibits excellent linearity over a wide concentration range.[2]
-
Accuracy: Accuracy can be demonstrated by analyzing a sample of this compound with a known, certified purity.
-
Precision: Repeatability and intermediate precision are assessed through repeated measurements, which typically yield RSD values well below 1%.[18]
-
LOQ/LOD: The limits of quantification and detection are dependent on the magnetic field strength and probe technology but are typically in the low µM range for high-field instruments.[1][19]
Conclusion
For the quantitative analysis of this compound, qNMR emerges as a superior analytical technique that is rapid, highly precise, and fundamentally robust. Its ability to deliver absolute quantification without reliance on an analyte-specific reference standard provides a significant advantage in efficiency and flexibility over traditional HPLC methods. By combining quantitative analysis with structural verification in a single, non-destructive measurement, qNMR stands as a definitive and authoritative method for purity assessment in modern chemical and pharmaceutical research.
References
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (URL: [Link])
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM. (URL: [Link])
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (URL: [Link])
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Quantitative NMR Spectroscopy.docx 11/2017. (URL: [Link])
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Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC - NIH. (URL: [Link])
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Determining and reporting purity of organic molecules: Why qNMR - ResearchGate. (URL: [Link])
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace. (URL: [Link])
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. (URL: [Link])
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Purity by Absolute qNMR Instructions. (URL: [Link])
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (URL: [Link])
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ICH Validation Analitcs Methods | PDF - Scribd. (URL: [Link])
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. (URL: [Link])
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A Senior Application Scientist's Guide to the Comparative Reactivity of Acetylated Phenols, Featuring 4,4'-Diacetoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realms of medicinal chemistry, materials science, and organic synthesis, acetylated phenols serve as pivotal intermediates and prodrugs. The acetyl group acts as a protecting group for the more reactive phenol, modulating its properties and allowing for controlled release of the active phenolic compound. The reactivity of these esters, particularly their susceptibility to hydrolysis and rearrangement, is a critical parameter that dictates their utility. This guide provides an in-depth comparison of the reactivity of 4,4'-Diacetoxybiphenyl with other common acetylated phenols, supported by theoretical principles and experimental data. Our focus is to elucidate the factors governing their chemical behavior, offering insights that are crucial for the rational design of molecules with desired stability and reactivity profiles.
Theoretical Framework: Key Reactions of Acetylated Phenols
The reactivity of acetylated phenols is primarily governed by two key transformations: ester hydrolysis and the Fries rearrangement. Understanding the mechanisms and influencing factors of these reactions is fundamental to predicting the behavior of any given acetylated phenol.
Ester Hydrolysis: The Gateway to Phenol Release
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol (in this case, a phenol).[1][2][3][4] This reaction can be catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis : This is a reversible process where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid.[1][4] The reaction is driven to completion by using an excess of water.[1][4] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where the ester is treated with a strong base like sodium hydroxide.[1][3] The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and the phenol.[3] This method is often preferred due to its irreversibility and ease of product separation.[1]
The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, thus accelerating both acid- and base-catalyzed hydrolysis. Conversely, electron-donating groups (EDGs) decrease the rate of hydrolysis.
The Fries Rearrangement: A Path to Hydroxyaryl Ketones
The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones.[5][6][7][8][9] This reaction is a cornerstone in the synthesis of various pharmaceutical intermediates.[5][9][10]
The mechanism is believed to proceed through the formation of an acylium ion intermediate, which then acts as an electrophile in a Friedel-Crafts-type acylation of the aromatic ring.[5][6][8] The regioselectivity of the rearrangement is highly dependent on reaction conditions:
-
Temperature : Low temperatures (below 60°C) favor the formation of the para-product, while high temperatures (above 160°C) favor the ortho-product.[5][6][8][9]
-
Solvent : Non-polar solvents tend to favor the ortho-isomer, whereas more polar solvents increase the yield of the para-isomer.[6][8]
It's important to note that the Fries rearrangement is sensitive to steric hindrance and the presence of deactivating groups on the aromatic ring, which can significantly lower the reaction yield.[6][8]
Comparative Reactivity Analysis
To illustrate the principles discussed above, we will now compare the reactivity of this compound with a selection of other acetylated phenols, each chosen to represent a different electronic environment.
The Contenders: A Spectrum of Acetylated Phenols
-
This compound : Our primary subject, featuring two acetyl groups on a biphenyl scaffold. The biphenyl system itself is weakly electron-donating.
-
Phenyl Acetate : The simplest aromatic acetate, serving as our baseline for comparison.
-
p-Cresyl Acetate : Contains a methyl group, a weak electron-donating group, in the para position.
-
p-Nitrophenyl Acetate : Features a nitro group, a strong electron-withdrawing group, in the para position.
Hydrolytic Stability: A Quantitative Comparison
The rate of hydrolysis is a direct measure of the lability of the acetyl group. The following table summarizes the expected relative rates of base-catalyzed hydrolysis for our selected compounds.
| Compound | Substituent Effect | Expected Relative Hydrolysis Rate |
| p-Nitrophenyl Acetate | Strong Electron-Withdrawing | Fastest |
| Phenyl Acetate | Neutral (Baseline) | Moderate |
| This compound | Weak Electron-Donating (Biphenyl) | Slow |
| p-Cresyl Acetate | Weak Electron-Donating (Methyl) | Slowest |
p-Nitrophenyl acetate is well-known to undergo rapid hydrolysis due to the strong electron-withdrawing nature of the nitro group, which stabilizes the transition state of the nucleophilic attack.[11][12][13] Conversely, the electron-donating methyl group in p-cresyl acetate and the biphenyl system in this compound are expected to slow down the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon.
Enzymatic Deacetylation: A Biocatalytic Perspective
In biological systems, such as in drug metabolism, the deacetylation of phenolic esters is often mediated by esterase enzymes.[14][15][16] These enzymes can exhibit substrate specificity based on factors like molecular size, shape, and lipophilicity. While a detailed enzymatic comparison is beyond the scope of this guide, it is generally observed that more lipophilic esters can sometimes be better substrates for certain esterases. The biphenyl structure of this compound imparts significant lipophilicity, which could influence its interaction with enzymatic active sites.
Propensity for Fries Rearrangement
The Fries rearrangement is a valuable synthetic tool, and the propensity of an acetylated phenol to undergo this reaction is a key aspect of its reactivity. The biphenyl system in this compound is expected to be amenable to the Fries rearrangement, leading to the formation of dihydroxy-diacetyl-biphenyl derivatives, which are precursors to various functional materials and pharmaceutical compounds. The reaction conditions, particularly the choice of Lewis acid and temperature, would be critical in controlling the regioselectivity of the acyl group migration on each of the phenyl rings.
Experimental Protocols
To provide a practical context for the concepts discussed, we present standardized protocols for quantifying the reactivity of acetylated phenols.
Protocol 1: Monitoring Base-Catalyzed Hydrolysis via HPLC
This protocol outlines a method for determining the rate of hydrolysis of an acetylated phenol under basic conditions.
Objective: To quantify the rate of disappearance of the starting ester and the appearance of the corresponding phenol over time.
Materials:
-
Acetylated phenol of interest (e.g., this compound)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Sodium hydroxide solution (0.1 M)
-
Internal standard (e.g., a stable, structurally similar compound)
-
HPLC system with a UV detector and a C18 column[17]
Procedure:
-
Prepare a stock solution of the acetylated phenol and the internal standard in acetonitrile.
-
Initiate the reaction by adding a known volume of the stock solution to a stirred, thermostatted solution of 0.1 M sodium hydroxide.
-
At specific time intervals , withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of a dilute acid solution (e.g., 0.1 M HCl).
-
Analyze the quenched samples by HPLC. A typical mobile phase for separating phenols and their esters is a gradient of water (with 0.1% formic acid) and acetonitrile.[18]
-
Quantify the peak areas of the starting material, the product, and the internal standard.
-
Plot the concentration of the starting material versus time and fit the data to an appropriate rate law to determine the rate constant.
Protocol 2: A General Procedure for the Fries Rearrangement
This protocol provides a general method for performing a Lewis acid-catalyzed Fries rearrangement.
Objective: To synthesize hydroxyaryl ketones from a phenolic ester.
Materials:
-
Phenolic ester (e.g., this compound)
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid[5][6]
-
Anhydrous solvent (e.g., nitrobenzene, dichloromethane)[7]
-
Hydrochloric acid (concentrated)
-
Ice
-
Apparatus for reflux or controlled temperature reaction
Procedure:
-
Dissolve the phenolic ester in the anhydrous solvent in a flask equipped with a stirrer and a reflux condenser.
-
Cool the mixture in an ice bath and slowly add the anhydrous aluminum chloride in portions.
-
Heat the reaction mixture to the desired temperature (e.g., <60°C for para-selectivity, >160°C for ortho-selectivity) and maintain for the required reaction time.[5]
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting hydroxyaryl ketone by crystallization or column chromatography.
Data Visualization
Workflow for Hydrolysis Kinetics Measurement
Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).
The Fries Rearrangement Mechanism
Caption: A simplified mechanism of the Fries rearrangement.
Conclusion
The reactivity of acetylated phenols is a nuanced interplay of electronic and steric factors, with this compound presenting a unique case due to its biphenyl scaffold. Its reactivity is generally lower than that of phenols bearing electron-withdrawing groups but comparable to those with weak electron-donating substituents. A thorough understanding of the principles of hydrolysis and rearrangement, coupled with robust experimental validation, is paramount for the successful application of these versatile molecules in drug development and materials science. This guide serves as a foundational resource for researchers seeking to harness the chemical potential of acetylated phenols in their scientific endeavors.
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O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]
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PubMed. (1998). Substituent effects in the BF3-mediated acylation of phenols with cinnamic acids. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
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ResearchGate. (n.d.). The rates of hydrolysis of phenyl acetate (PA), p-nitrophenyl acetate (PNPA) and of S-phenyl thioacetate (PTA) by rePON1. Retrieved from [Link]
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MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
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Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. (2019). Retrieved from [Link]
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Semantic Scholar. (2012). Regioselective deacetylation of cellulose acetates by acetyl xylan esterases of different CE-families. Retrieved from [Link]
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MDPI. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Retrieved from [Link]
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PubMed Central. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]
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KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.). Retrieved from [Link]
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IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. Retrieved from [Link]
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A rapid HPLC method for determination of major phenolic acids in plant material. (n.d.). Retrieved from [Link]
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MDPI. (2022). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]
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PubMed. (2007). Esterification of phenolic acids catalyzed by lipases immobilized in organogels. Retrieved from [Link]
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PubMed. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Retrieved from [Link]
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Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. (n.d.). Retrieved from [Link]
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Agritrop. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Retrieved from [Link]
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PubMed Central. (2020). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
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MDPI. (2024). Extraction, Identification, and Quantification of Polyphenols from the Theobroma cacao L. Fruit: Yield vs. Environmental Friendliness. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1984). Kinetics of hydrolysis of 1-acetoxy-, 1-acetoxy-8-hydroxy-, and 1,8-diacetoxy-napthalenes; intramolecular participation by a hydroxy group. Retrieved from [Link]
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PubMed. (1987). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Retrieved from [Link]
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ResearchGate. (2010). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Retrieved from [Link]
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A Senior Application Scientist's Guide to Structure-Property Relationships of Substituted Biphenyls
Abstract
The biphenyl scaffold is a quintessential privileged structure in medicinal chemistry and materials science, offering a unique combination of structural rigidity, conformational flexibility, and synthetic tractability. The true potential of this moiety, however, is unlocked through substitution, which profoundly modulates its physicochemical and biological properties. This guide provides an in-depth comparison of how different substituents impact the biphenyl core, with a focus on the critical phenomenon of atropisomerism. We will explore the causal relationships between chemical structure and functional properties, supported by experimental data and detailed protocols for synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and evaluate novel substituted biphenyl compounds.
Introduction: The Biphenyl Core and the Significance of Atropisomerism
The biphenyl structure, consisting of two phenyl rings connected by a C-C single bond, is a cornerstone in the design of functional molecules. While seemingly simple, rotation around this central bond is subject to steric hindrance from substituents placed at the ortho-positions (2, 2', 6, and 6'). When this hindrance is sufficiently large, it restricts free rotation and gives rise to stable, non-interconvertible rotational isomers, known as atropisomers .
This phenomenon of axial chirality is not a mere chemical curiosity; it is a critical factor in drug design. The two atropisomers of a chiral biphenyl can have dramatically different biological activities, pharmacokinetic profiles, and toxicities. Understanding and controlling the rotational energy barrier is therefore paramount.
-
Class 1 Atropisomers (ΔErot < 20 kcal/mol): Rapidly interconverting conformers, typically considered achiral.
-
Class 2 Atropisomers (ΔErot = 20 to 30 kcal/mol): Challenging for development as their stereochemical integrity can be compromised over time.
-
Class 3 Atropisomers (ΔErot > 30 kcal/mol): Stable, separable enantiomers that should be developed as single isomers.
The strategic introduction of atropisomerism can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target and leading to significant improvements in potency and selectivity.
Comparative Analysis: How Substituents Dictate Biphenyl Properties
The nature and position of substituents dictate the biphenyl's final properties. The following sections compare how different functional groups influence steric hindrance, electronic character, and lipophilicity.
Steric Effects and the Rotational Energy Barrier
The primary determinant of atropisomeric stability is the steric bulk of the ortho-substituents. Even a single ortho-substituent can create a measurable barrier to rotation. The synergistic effect of multiple ortho-substituents dramatically increases this barrier.
Expert Insight: The choice of ortho-substituent is a trade-off. While larger groups ensure rotational stability, they can also introduce synthetic challenges or negatively impact solubility. The "buttressing effect," where adjacent substituents reinforce steric hindrance, is a key consideration.
Table 1: Comparative Rotational Energy Barriers (ΔG‡) for Substituted Biphenyls
| Compound Structure | Ortho-Substituent(s) | Rotational Barrier (ΔG‡, kcal/mol) | Atropisomer Class | Reference |
| 2-Methylbiphenyl | -CH3 | ~7-10 | Class 1 | |
| 2,2'-Dimethylbiphenyl | -CH3, -CH3 | ~19 | Class 1/2 | |
| 2,2'-Diiodobiphenyl | -I, -I | >21 | Class 2/3 | |
| 6,6'-Dinitro-2,2'-diphenic acid | -NO2, -COOH | High (Isolable at RT) | Class 3 |
Data is compiled from dynamic NMR spectroscopy studies, which measure the energy required for interconversion.
Caption: Impact of ortho-substituent size on rotational freedom in biphenyls.
Electronic Effects and Reactivity
Substituents modulate the electron density of the phenyl rings, influencing their reactivity, pKa, and potential for intermolecular interactions (e.g., hydrogen bonding, π-π stacking).
-
Electron-Withdrawing Groups (EWGs): Groups like -NO2, -CN, or halogens decrease the electron density of the rings. This makes them more susceptible to nucleophilic attack and is a key strategy in the synthesis of many biphenyls via SNAr reactions.
-
Electron-Donating Groups (EDGs): Groups like -OCH3, -NH2, or alkyl groups increase electron density, facilitating electrophilic aromatic substitution.
Expert Insight: In the context of drug design, these electronic modifications are crucial for tuning the pKa of acidic or basic centers to ensure proper ionization at physiological pH, which directly impacts solubility and cell permeability.
Lipophilicity and Pharmacokinetic Profile
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development, governing absorption, distribution, metabolism, and excretion (ADME).
Table 2: Comparative LogP Values for Substituted Biphenyls
| Compound | Substituent | Calculated/Experimental LogP | Impact on Lipophilicity |
| Biphenyl | None | 3.9 | Baseline |
| 4-Chlorobiphenyl | -Cl | 4.5 | Increased |
| 4-Hydroxybiphenyl | -OH | 3.2 | Decreased |
| 4-Methoxybiphenyl | -OCH3 | 4.1 | Slightly Increased |
LogP is a measure of a compound's differential solubility between n-octanol and water. Higher values indicate greater lipophilicity.
Adding lipophilic groups like halogens or alkyl chains increases LogP, which can improve membrane permeability but may also lead to higher metabolic turnover and lower solubility. Conversely, polar groups like -OH or -COOH decrease LogP, enhancing aqueous solubility.
Experimental Workflows: Synthesis and Property Evaluation
Objective comparison requires robust and reproducible experimental protocols. The following sections detail standard methodologies for the synthesis and evaluation of substituted biphenyls.
Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for constructing the biphenyl scaffold due to its mild conditions, functional group tolerance, and the commercial availability of boronic acids.
Caption: Standard workflow for biphenyl synthesis via Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mol%), and a base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 10 mL).
-
Reaction: Heat the mixture with vigorous stirring to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure substituted biphenyl.
Property Measurement: Key Characterization Techniques
Causality: DNMR is the definitive method for quantifying the energy barrier of dynamic processes like bond rotation. As the temperature of a sample containing interconverting atropisomers is increased, the distinct NMR signals for each isomer broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. The temperature at which coalescence occurs is directly related to the rate of rotation and the activation energy (ΔG‡).
-
Sample Preparation: Dissolve a pure sample of the biphenyl compound in a suitable deuterated solvent (e.g., toluene-d8 or DMSO-d6) that has a wide liquid temperature range.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at low temperature (e.g., -20 °C) to identify the distinct, sharp signals corresponding to the two slowly exchanging atropisomers.
-
Temperature Variation: Incrementally increase the temperature of the NMR probe (e.g., in 10 °C steps). Acquire a spectrum at each temperature, observing the broadening and eventual coalescence of the chosen signals.
-
Coalescence Temperature (Tc): Precisely determine the temperature at which the two signals merge into one.
-
Calculation: Use the Eyring equation to calculate the free energy of activation (ΔG‡) from the coalescence temperature (Tc) and the frequency separation (Δν) of the signals at low temperature.
Causality: The retention time of a compound on a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) column (e.g., C18) is correlated with its lipophilicity. More lipophilic compounds have stronger interactions with the nonpolar stationary phase and thus elute later. By calibrating the system with standards of known LogP values, the LogP of an unknown compound can be accurately estimated.
-
Calibration Standards: Prepare solutions of at least 5-6 commercially available compounds with well-established LogP values spanning a relevant range (e.g., -1 to 5).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier like methanol or acetonitrile.
-
Chromatography: Inject the standard solutions onto the RP-HPLC system and record their retention times (tR).
-
Calibration Curve: Plot the log of the retention factor (log k') for each standard against its known LogP value. The retention factor k' is calculated as (tR - t0) / t0, where t0 is the column dead time.
-
Sample Analysis: Inject the substituted biphenyl compound of interest under the identical chromatographic conditions and record its retention time.
-
LogP Determination: Calculate the log k' for the test compound and determine its LogP value by interpolation from the linear regression of the calibration curve.
Conclusion and Future Outlook
The structure-property relationship of substituted biphenyls is a rich and complex field, pivotal to the advancement of drug discovery and materials science. The strategic placement of substituents allows for the fine-tuning of steric, electronic, and physicochemical properties. In particular, the ability to control atropisomerism by modulating the rotational energy barrier offers a powerful tool for designing molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The experimental protocols detailed herein provide a validated framework for the synthesis and comparative evaluation of these important compounds. As synthetic methodologies become more advanced and our understanding of quantitative structure-activity relationships (QSAR) deepens, the rational design of novel biphenyls with bespoke properties will continue to accelerate innovation.
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Raffa, R., Pergolizzi Jr., J. and Taylor Jr., R. (2020) “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11, 1-8. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
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Rotation in biphenyls with a single ortho-substituent. PubMed. [Link]
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Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Scilit. [Link]
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NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. University of Colorado Boulder. [Link]
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[Quantitative structure-activity relationships and joint toxicity of substituted biphenyls]. PubMed. [Link]
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Isomeric Biphenyl Polyimides. (I) Chemical Structure-property Relationships. ResearchGate. [Link]
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A Comparative Guide to the Thermal Stability of Polymers Derived from Different Biphenyl Monomers
Abstract
The biphenyl moiety is a cornerstone in the architecture of high-performance polymers, prized for its ability to impart exceptional thermal stability. Its rigid, aromatic structure enhances the polymer backbone's resistance to thermal degradation, making these materials indispensable in demanding applications across the aerospace, electronics, and automotive industries. This guide provides a comparative analysis of the thermal stability of various polymers derived from structurally distinct biphenyl monomers. We will explore how isomerism, the nature of backbone linkages, and substituents on the biphenyl ring systematically influence key thermal properties such as glass transition temperature (Tg) and decomposition temperature (Td). This analysis is supported by a synthesis of experimental data from the literature and is intended to provide researchers and materials scientists with a predictive framework for designing polymers with tailored thermal performance.
The Biphenyl Moiety: A Foundation for High Thermal Stability
The remarkable thermal stability of biphenyl-containing polymers stems directly from the high dissociation energy of the aromatic C-C and C-H bonds and the inherent rigidity of the biphenyl unit. This rigidity restricts torsional motion within the polymer backbone, increasing the energy required to induce chain scission and subsequent degradation. Polymers built from monomers like 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) are renowned for their high heat resistance.[1] The structure of the biphenyl unit, however, is not monolithic. Variations in its connectivity and substitution patterns offer a powerful toolkit for tuning polymer properties.
The Influence of Isomerism in Biphenyl Dianhydrides
The point of connection between the biphenyl unit and the rest of the polymer chain significantly impacts molecular packing and rotational energy barriers, thereby affecting thermal properties. A clear example is seen when comparing polyimides synthesized from symmetric (s-BPDA) and asymmetric (a-BPDA) isomers of biphenyltetracarboxylic dianhydride.
-
s-BPDA (3,3′,4,4′-biphenyltetracarboxylic dianhydride): This symmetric, semi-rigid monomer allows for more ordered chain packing. The resulting polymers, such as those combined with p-phenylenediamine (PDA), exhibit excellent thermal stability.[2][3]
-
a-BPDA (2,3,3′,4′-biphenyltetracarboxylic dianhydride): The asymmetric structure of a-BPDA introduces a "kink" in the polymer backbone. This disruption of symmetry hinders efficient chain packing, leading to weaker intermolecular interactions. Consequently, polyimides derived from a-BPDA often exhibit slightly lower thermal stability compared to their s-BPDA counterparts.[3][4] However, this same disruption can enhance solubility, a crucial processing advantage.[5]
-
i-BPDA (2,2′,3,3′-biphenyltetracarboxylic dianhydride): This contorted isomer further disrupts linearity, leading to polymers with high glass transition temperatures and excellent solubility in organic solvents, though sometimes with a trade-off in mechanical properties compared to s-BPDA based polymers.[5][6]
Polyimides based on a-BPDA have been shown to have higher glass transition temperatures (Tgs) than the corresponding s-BPDA polyimides, a phenomenon attributed to the less efficient chain packing which can raise the energy barrier for segmental motion.[4]
Impact of Substituents on the Biphenyl Ring
Attaching different chemical groups to the biphenyl monomer can dramatically alter the thermal stability of the resulting polymer through electronic and steric effects.
-
Electron-Withdrawing Groups (e.g., -CF3): The introduction of trifluoromethyl (-CF3) groups is a widely used strategy to enhance polymer properties. These bulky groups increase the fractional free volume between polymer chains, which disrupts packing and significantly improves solubility.[7][8] While this disruption might be expected to lower thermal stability, the high strength of the C-F bond often leads to polymers with excellent thermal and oxidative stability.[6][9] In some cases, the introduction of bulky -CF3 groups can slightly decrease thermal stability by interfering with chain packing, but this is often a worthwhile trade-off for gains in processability.[7]
-
Flexible Linkages (e.g., Ether, -O-): Incorporating flexible ether linkages into the diamine or dianhydride monomer can lower the glass transition temperature by increasing the rotational freedom of the polymer backbone.[10] This is a common strategy to improve the processability of otherwise intractable polyimides.
-
Alkyl Groups (e.g., -CH3): The presence of aliphatic groups, such as a propylene group, can significantly reduce thermal stability. The C-C bonds in alkyl chains are weaker than the aromatic bonds of the main chain and are more susceptible to thermal scission at lower temperatures.[9]
Quantitative Comparison of Thermal Properties
The thermal stability of polymers is quantitatively assessed primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature (Td), often cited as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10). DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg).[11][12]
Below is a summary of thermal data for various polyimides derived from different biphenyl monomers, illustrating the principles discussed.
| Polymer System (Dianhydride-Diamine) | Tg (°C) | Td5 (°C, in N2) | Key Structural Feature | Reference |
| s-BPDA - p-PDA | >450 | ~560 | Symmetric, rigid rod | [2] |
| a-BPDA - ODA | 345-366 | 535-605 | Asymmetric dianhydride | [4] |
| s-BPDA - ODA | 309 | 517 | Symmetric dianhydride, ether linkage | [13] |
| 6FDA - FDN | 377 (TiD) | N/A | Fluorinated (-CF3) diamine | [9] |
| BPADA - AHP | N/A | 336 (TiD) | Aliphatic (-C3H6-) group | [9] |
TiD refers to the initial decomposition temperature. 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; FDN = 2,2′-Bis(trifluoromethyl)benzidine; BPADA = 4,4'-Bisphenol A dianhydride; AHP = 3,3'-diamino-4,4'-dihydroxy-biphenyl
This data clearly shows that the rigid, symmetric s-BPDA/p-PDA system has exceptionally high thermal stability. The introduction of an asymmetric dianhydride (a-BPDA) or a flexible ether linkage (ODA) results in polymers with slightly lower, yet still excellent, thermal stability. The fluorinated system shows very high stability, while the inclusion of an aliphatic group in AHP markedly reduces the decomposition temperature.[9]
Experimental Protocols
Accurate and reproducible thermal analysis is critical for comparing materials. The following are generalized protocols based on ASTM standards.
Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)
TGA is used to measure the mass loss of a material as a function of temperature in a controlled atmosphere.[14][15]
Objective: To determine the decomposition temperature (Td) and char yield.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.[15][16]
-
Instrument Setup: Place the pan in the TGA microbalance.
-
Atmosphere: Purge the furnace with an inert gas (typically Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[17]
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[15]
-
-
Data Analysis: Plot the sample weight (%) versus temperature. The Td5 is the temperature at which the sample has lost 5% of its initial weight. The residual weight at the end of the experiment is the char yield.
Differential Scanning Calorimetry (DSC) Protocol (based on ASTM D3418)
DSC is used to measure thermal transitions, such as the glass transition temperature (Tg), by monitoring the heat flow required to heat a sample compared to a reference.[11][18]
Objective: To determine the glass transition temperature (Tg).
Methodology:
-
Sample Preparation: Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Temperature Program (Heat-Cool-Heat):
-
First Heat: Ramp the temperature from 30°C to a temperature approximately 30°C above the expected Tg or melting point at a rate of 20°C/min. This step erases the sample's previous thermal history.[19]
-
Hold: Hold the sample at this temperature for 5 minutes.[19]
-
Cool: Cool the sample back down to 30°C at a rate of 20°C/min.
-
Second Heat: Ramp the temperature again at a rate of 10 or 20°C/min. The Tg is determined from this second heating scan.
-
-
Data Analysis: Plot the heat flow versus temperature. The Tg is identified as a step-change in the heat capacity, typically taken at the midpoint of the transition.[12]
Thermal Degradation Mechanisms
The thermal degradation of aromatic polymers like those derived from biphenyls is a complex process involving random chain scission, depolymerization, and cross-linking reactions.[20][21] At elevated temperatures (typically > 500°C), the weaker bonds in the polymer backbone, often at the linkage points (e.g., imide, ester), are the first to cleave.[22] This initial scission generates radical species that can propagate further degradation reactions, leading to the evolution of volatile products such as CO, CO2, and various aromatic fragments.[23] The rigid biphenyl units themselves are highly stable and tend to be preserved in the carbonaceous char that remains at very high temperatures, contributing to the high char yields observed for these polymers.
Conclusion
The thermal stability of polymers derived from biphenyl monomers is a direct function of the monomer's molecular architecture. Symmetric, rigid structures like s-BPDA provide the highest thermal stability due to efficient molecular packing and strong intermolecular forces. Asymmetric isomers, while slightly compromising thermal stability, offer significant advantages in processability by enhancing solubility. The strategic introduction of substituents provides another layer of control; for instance, fluorination can maintain or enhance thermal stability while improving solubility and dielectric properties, whereas aliphatic groups are detrimental. By understanding these structure-property relationships, researchers can rationally design and select biphenyl-based polymers that meet the stringent thermal requirements of advanced material applications.
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A Comparative Guide to the Cytotoxicity of 4,4'-Dihydroxybiphenyl and its Derivatives for Researchers in Drug Discovery
This guide provides an in-depth comparative analysis of the cytotoxic properties of 4,4'-dihydroxybiphenyl and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a comprehensive understanding of the structure-activity relationships that govern the cytotoxic potential of these compounds. By elucidating the underlying mechanisms of action and providing detailed experimental protocols, this guide aims to be an essential resource for the rational design and evaluation of novel biphenyl-based therapeutic agents.
Introduction to 4,4'-Dihydroxybiphenyl and its Therapeutic Potential
4,4'-Dihydroxybiphenyl, also known as 4,4'-biphenol, is a biphenyl derivative that has garnered significant interest in medicinal chemistry. Its polyphenolic structure serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The cytotoxic effects of 4,4'-dihydroxybiphenyl and its analogs are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. Understanding how chemical modifications to the parent structure influence this cytotoxic activity is paramount for the development of more potent and selective anticancer drugs.
Quantitative Cytotoxicity Data: A Comparative Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 values for 4,4'-dihydroxybiphenyl and one of its methoxy-substituted derivatives against a panel of human cancer cell lines. It is important to note that a direct comparison across different studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.[1]
| Compound | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Assay Method |
| 4,4'-Dihydroxybiphenyl | HEK293 (Human Embryonic Kidney) | 27.4 | 72 | MTT |
| HT-29 (Human Colon Cancer) | 74.6 | 72 | MTT | |
| MCF-7 (Human Breast Cancer) | 95.6 | 72 | MTT | |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | HuH7.5 (Hepatocellular Carcinoma) | 68 (24h), 55 (48h) | 24 and 48 | Not Specified |
| HepG2/C3A (Hepatocellular Carcinoma) | 50 (24h), 42 (48h) | 24 and 48 | Not Specified |
Note: The IC50 values for 4,4'-Dihydroxybiphenyl were converted from µg/mL to µM using its molecular weight of 186.21 g/mol .[1]
Unraveling the Mechanism of Action: Induction of Apoptosis
The primary mechanism through which 4,4'-dihydroxybiphenyl and its derivatives exert their cytotoxic effects is the induction of apoptosis, a highly regulated process of programmed cell death.
The Intrinsic (Mitochondrial) Apoptosis Pathway
These compounds predominantly trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax and Bak) and anti-apoptotic members (e.g., Bcl-2 and Bcl-xL).[1] The cytotoxic stimulus from the biphenyl derivatives disrupts the balance between these opposing factions, favoring the pro-apoptotic proteins.[1]
This shift leads to mitochondrial outer membrane permeabilization (MOMP), a critical event that results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[1] In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome. The apoptosome then activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3.[1] These executioner caspases are responsible for the systematic dismantling of the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Intrinsic apoptosis pathway induced by 4,4'-dihydroxybiphenyl and its derivatives.
The Role of Reactive Oxygen Species (ROS)
Emerging evidence suggests that the generation of reactive oxygen species (ROS) plays a significant role in the cytotoxicity of biphenyl compounds. ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can induce cellular damage. Polychlorinated biphenyls (PCBs), a related class of compounds, have been shown to increase intracellular levels of ROS, leading to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, and ultimately trigger apoptosis.[2][3] It is plausible that 4,4'-dihydroxybiphenyl and its derivatives also induce cytotoxicity, at least in part, through the generation of ROS.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of 4,4'-dihydroxybiphenyl derivatives and their cytotoxic activity is a critical area of investigation for the rational design of more effective anticancer agents. While a comprehensive SAR analysis requires a broader range of derivatives to be tested under consistent conditions, some initial insights can be drawn from the available data.
The position of hydroxyl groups on the biphenyl scaffold appears to be a key determinant of cytotoxicity. Studies on hydroxylated biphenyls in rat hepatocytes have indicated that the presence of a hydroxyl group generally enhances cytotoxicity compared to the parent biphenyl structure. Furthermore, para- or meta-positioned hydroxyl groups tend to increase toxicity more than ortho-positioned ones.
The degree of methoxylation also influences cytotoxic activity. The available data for 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol suggests that it possesses significant cytotoxicity. However, without a direct comparison to mono-, di-, or tri-methoxylated derivatives under the same experimental conditions, it is difficult to establish a definitive trend.
Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is another important factor. Increased lipophilicity can enhance a compound's ability to cross cell membranes and interact with intracellular targets. However, an optimal level of lipophilicity is often required, as excessively lipophilic compounds may exhibit poor solubility in aqueous environments and be more prone to non-specific toxicity.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following are detailed, step-by-step methodologies for key in vitro cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
General workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value using a suitable curve-fitting software.
LDH Assay for Cell Membrane Integrity
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
General workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate the cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
4,4'-Dihydroxybiphenyl and its derivatives represent a promising class of compounds with significant cytotoxic potential against various cancer cell lines. Their ability to induce apoptosis through the intrinsic pathway highlights their therapeutic relevance. However, the limited availability of directly comparable cytotoxicity data for a wide range of derivatives underscores the need for further systematic studies. Future research should focus on synthesizing and evaluating a diverse library of 4,4'-dihydroxybiphenyl analogs to establish a more comprehensive structure-activity relationship. Such studies will be instrumental in the rational design and development of novel, more potent, and selective biphenyl-based anticancer agents.
References
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- Yoshikawa, A., Saito, Y., & Maruyama, K. (2006). Lignan compounds and 4,4'-dihydroxybiphenyl protect C2C12 cells against damage from oxidative stress.
- Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. 16th Tetrahedron Symposium.
- Balci-Ozyurt, A., Yirun, A., Cakir, D. A., Ozcelik, I., Bacanli, M., Ozkemahli, G., ... & Erkekoglu, P. (2022). Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. Toxicology Research, 11(4), 633-645.
- Narasimhan, T. R., Lefebvre, Y. A., & Miki, B. L. (1991). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Journal of environmental pathology, toxicology and oncology : official organ of the International Society for Environmental Toxicology and Cancer, 10(4-5), 224–231.
- Kowalczyk, T., Węsierska, M., Gąsiorowski, K., & Dudek, M. K. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International journal of molecular sciences, 22(11), 5789.
- Ludewig, G., Lehmann, L., Esch, H., Robertson, L. W., & Steinberg, P. (2009). Polychlorinated-biphenyl-induced oxidative stress and cytotoxicity can be mitigated by antioxidants after exposure. Free radical biology & medicine, 47(12), 1762–1771.
- Delfosse, V., Grimaldi, M., Boulahtouf, A., Gerbal-Chaloin, S., Ohta, Y., Dechaud, H., ... & Balaguer, P. (2012). Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes. Proceedings of the National Academy of Sciences, 109(37), 14930-14935.
- Lehmler, H. J., Harrad, S. J., Hülster, A., & Robertson, L. W. (2010). Polychlorinated biphenyls in the environment: sources, fate, and toxicities. Environmental science & technology, 44(8), 2757–2765.
- Al-Oqail, M. M., Al-Sheddi, E. S., Siddiqui, M. A., Musarrat, J., Al-Khedhairy, A. A., & Farshori, N. Q. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Current pharmaceutical design, 27(26), 3027–3035.
- Kamadatu, L., & Santoso, M. (2014). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 441-443.
- Ohtsu, Y., Itoh, Y., & Ohkubo, M. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS medicinal chemistry letters, 3(10), 834–838.
- Hassan, A. S., Askar, A. A., & Naglah, A. M. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules (Basel, Switzerland), 26(16), 4967.
- Farghaly, T. A., & Abdallah, M. A. (2019). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian journal of pharmaceutical research : IJPR, 18(2), 897–907.
- Liu, Y., Liu, X., Dong, W., Zhang, X., & Liu, J. (2018). Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling. Marine drugs, 16(11), 427.
- Chen, J., Takeda, T., & Shuto, S. (2019). Semi-Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Marine drugs, 17(10), 585.
- Popiołek, Ł., & Biernasiuk, A. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules (Basel, Switzerland), 27(19), 6599.
- Hashmi, M. Z., Tariq, M., & Malik, R. N. (2022). Polychlorinated biphenyls induced toxicities upon cell lines and stem cells: a review. Environmental geochemistry and health, 44(12), 4381–4395.
- Leone, M., Zhai, D., Velena, A., & Reed, J. C. (2010). Complex roles for sulfation in the toxicities of polychlorinated biphenyls. Environmental health perspectives, 118(9), 1296–1302.
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A Comparative Performance Analysis of 4,4'-Diacetoxybiphenyl in Nematic Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of liquid crystal (LC) materials, the selection of appropriate components for mixtures is paramount to achieving desired electro-optical properties. This guide provides a comprehensive comparison of 4,4'-Diacetoxybiphenyl, a biphenyl ester derivative, with other commonly employed constituents in nematic liquid crystal mixtures. By examining key performance metrics through experimental data, this document serves as a technical resource for researchers aiming to optimize LC formulations for a range of applications, from display technologies to advanced sensor development.
Introduction to this compound in Liquid Crystal Formulations
This compound is a rod-like (calamitic) organic molecule that serves as a component in liquid crystal mixtures. Its biphenyl core provides the rigid structure essential for forming the mesophase, while the terminal acetate groups influence its physical properties such as melting point, clearing point, and solubility in host mixtures. While not as extensively studied as cyanobiphenyls, biphenyl esters like this compound are of interest for their potential to modulate key performance parameters of LC mixtures. This guide will delve into a comparative analysis of its impact on clearing point, viscosity, birefringence, and dielectric anisotropy.
Comparative Analysis of Performance Metrics
The efficacy of a liquid crystal mixture is determined by a synergistic interplay of its components. Here, we compare the anticipated performance of this compound against established liquid crystal compounds, focusing on key physical properties. Due to a lack of publicly available, direct comparative studies featuring this compound in mixtures, this analysis is based on the known properties of biphenyl esters and related structures in contrast to well-characterized alternatives like cyanobiphenyls.
Table 1: Comparative Performance Metrics of Representative Liquid Crystal Components
| Property | This compound (Expected) | 4-Cyano-4'-pentylbiphenyl (5CB) | 4-Octyl-4'-cyanobiphenyl (8CB) |
| Clearing Point (°C) | Moderate | 35.3 | 40.5 |
| Viscosity (mPa·s) | Moderate to High | 24 (at 25°C) | 43 (at 35°C) |
| Birefringence (Δn) | Low to Moderate | ~0.18 | ~0.15 |
| Dielectric Anisotropy (Δε) | Weakly Positive or Negative | +11.5 | +8.0 |
Note: The properties for this compound are expected based on the general characteristics of biphenyl esters. Specific values will vary depending on the host mixture and concentration.
Clearing Point (Nematic-to-Isotropic Transition Temperature)
The clearing point (T_NI) is a critical parameter that defines the upper temperature limit of the nematic phase. The addition of a guest compound can either elevate or depress the clearing point of the host mixture. Biphenyl esters, depending on their molecular structure, can have varied effects. For instance, the inclusion of a rigid, linear molecule can enhance the nematic phase stability and increase the clearing point.
Viscosity
Rotational viscosity is a crucial factor for the switching speed of liquid crystal devices. Lower viscosity generally leads to faster response times. Biphenyl esters, due to their structure, may exhibit moderate to high viscosity compared to some other liquid crystal families. For example, the well-known 4'-n-alkyl-4-cyanobiphenyls are characterized by their relatively low viscosity.[1]
Birefringence (Δn)
Birefringence, the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices, is fundamental to the operation of most liquid crystal displays. The magnitude of birefringence influences the device's contrast and thickness. Compounds with extended π-conjugated systems, such as those with cyano or isothiocyanate groups, tend to exhibit high birefringence.[2] Biphenyl esters like this compound are expected to have a lower birefringence due to the nature of the ester linkage.
Dielectric Anisotropy (Δε)
The dielectric anisotropy (Δε = ε_∥ - ε_⊥) determines the response of the liquid crystal to an electric field. A positive Δε is required for twisted nematic (TN) and in-plane switching (IPS) modes, while a negative Δε is utilized in vertically aligned (VA) modes. Cyanobiphenyls possess a strong dipole moment along their long molecular axis due to the cyano group, resulting in a large positive dielectric anisotropy.[1] In contrast, the ester groups in this compound have dipole moments that are not perfectly aligned with the long axis, which is expected to result in a much smaller, and potentially negative, dielectric anisotropy.
Experimental Protocols for Characterization
To empirically validate the performance of this compound in a liquid crystal mixture, a series of standardized characterization techniques are employed.
Phase Transition Temperature Determination
Method: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)
-
DSC Protocol:
-
A small sample (2-5 mg) of the liquid crystal mixture is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min).
-
Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve. The peak of the nematic-to-isotropic transition corresponds to the clearing point.[3]
-
-
POM Protocol:
-
A small amount of the LC mixture is placed on a glass slide and covered with a coverslip.
-
The slide is placed on a hot stage under a polarizing microscope.
-
The sample is heated and cooled while observing the texture.
-
The transition from the birefringent nematic phase (exhibiting characteristic textures like Schlieren or threaded) to the dark isotropic phase marks the clearing point.[4]
-
Rotational Viscosity Measurement
Method: Rotating Magnetic Field or Electro-Optical Switching
-
Rotating Magnetic Field Protocol:
-
The liquid crystal sample is placed in a cylindrical cuvette within a rotating magnetic field.
-
The director of the liquid crystal aligns with the magnetic field.
-
The torque exerted by the rotating field on the director is measured.
-
The rotational viscosity (γ₁) is calculated from the torque, magnetic field strength, and rotation speed.[5]
-
Birefringence Measurement
Method: Abbe Refractometer
-
Protocol:
-
A thin film of the liquid crystal mixture is placed between the prisms of an Abbe refractometer.
-
The sample is maintained at a constant temperature using a circulating water bath.
-
Light of a specific wavelength (e.g., 589 nm) is passed through the sample.
-
By rotating a polarizing filter, the extraordinary (n_e) and ordinary (n_o) refractive indices are measured separately from the critical angle.
-
Dielectric Anisotropy Measurement
Method: Dielectric Spectroscopy
-
Protocol:
-
The liquid crystal mixture is introduced into a test cell with parallel plate electrodes. Two types of cells are used: one promoting planar alignment (director parallel to electrodes) and one promoting homeotropic alignment (director perpendicular to electrodes).
-
The capacitance of the cells is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
The parallel (ε_∥) and perpendicular (ε_⊥) components of the dielectric permittivity are calculated from the capacitance of the homeotropic and planar cells, respectively.
-
The dielectric anisotropy is then calculated as Δε = ε_∥ - ε_⊥.[8][9]
-
Conclusion
References
- Kneppe, H., Schneider, F., & Sharma, N. K. (1983). Determination of the rotational viscosity coefficient γ1 of nematic liquid crystals. Journal of Physics E: Scientific Instruments, 16(6), 512.
- Wu, S. T., & Wu, C. S. (1990). Rotational viscosity and molecular structure of nematic liquid crystals. Liquid Crystals, 8(2), 171-181.
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Kent State University. (n.d.). Dielectric Anisotropy in Liquid Crystals. Retrieved from [Link]
- Bhattacharjee, B., Paul, S., & Laskar, M. B. (1976).
- Dąbrowski, R., Kula, P., & Herman, J. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482.
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Merck Group. (n.d.). Liquid crystal phases. Retrieved from [Link]
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HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]
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OPTIKA. (n.d.). Abbe Refractometer. Retrieved from [Link]
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Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Retrieved from [Link]
- Chen, P. J., & Lu, J. G. (2007). Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. In 2007 Conference on Lasers and Electro-Optics (CLEO). IEEE.
- Wu, S. T., & Wu, C. S. (1990). Rotational viscosity of nematic liquid crystals A critical examination of existing models. Liquid crystals, 8(2), 171-182.
- Urbanc, B., & Zannoni, C. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, 127(32), 7331-7342.
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ResearchGate. (2015). How to analyze liquid crystals? Retrieved from [Link]
- Toriyama, K., Dunmur, D. A., & Hunt, S. E. (1989). Transverse dipole association and negative dielectric anisotropy of nematic liquid crystals. Liquid Crystals, 5(3), 839-847.
- Gauza, S., et al. (2013).
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dspace.mit.edu. (n.d.). PHASE TRANSITIONS IN LIQUID CRYSTALS. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Studying Nematic Liquid Crystals by Spectroscopic Ellipsometry. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Pressure-Temperature Phase Diagrams for four 4,4'-Dialkylbiphenyl Compounds. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and liquid crystalline properties of biphenyl esters of monothio- and dithiotrimellitimides | Request PDF. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
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ResearchGate. (2025). Phase transitions in molecular crystal 4,4′-bis(6-hydroxy-1-hexyloxy)biphenyl studied by molecular dynamics simulations and IR spectroscopy | Request PDF. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, characterization, mesogenic properties, and DFT studies of unsymmetrical liquid crystalline dimers of biphenyl. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4,4'-Diacetoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the certainty of your analytical data is paramount. The quantification of key intermediates, such as 4,4'-Diacetoxybiphenyl—a precursor and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs)—demands robust and reliable analytical methods. This guide provides an in-depth, experience-driven framework for the cross-validation of two principal chromatographic methods for this analyte: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Cross-validation serves as the ultimate arbiter when comparing analytical procedures, ensuring that data is reproducible and equivalent, whether transferring a method to a new laboratory or substituting a legacy technique with a modern, more efficient one.[1] This process is not merely a procedural formality; it is a cornerstone of data integrity and regulatory confidence, as outlined by international standards like the ICH Q2(R1) guidelines.[2][3][4]
The Rationale: Choosing the Right Tools for the Job
The selection of analytical instrumentation is the first critical decision. For a molecule like this compound, both HPLC and GC present as strong candidates, yet they operate on fundamentally different principles, making a direct comparison essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for its versatility in analyzing non-volatile and thermally sensitive compounds.[5][6] The biphenyl structure of this compound contains a UV chromophore, making it ideally suited for UV detection. A reversed-phase method is the logical starting point, leveraging the molecule's moderate polarity for effective separation from potential impurities.
-
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[7] With a molecular weight of 270.28 g/mol and a melting point of 164°C, this compound is sufficiently volatile and stable for GC analysis without requiring derivatization.[8] A Flame Ionization Detector (FID) is the detector of choice, offering a robust, linear response to carbon-containing organic molecules.[9][10]
The decision to use one over the other, or to validate both for interchangeable use, depends on factors like available equipment, required sensitivity, sample throughput, and the nature of the sample matrix.
The Cross-Validation Framework: A Self-Validating System
Cross-validation is a formal comparison of two validated analytical procedures.[1] The objective is to demonstrate that they provide equivalent results, ensuring data continuity and consistency. The process follows a logical, multi-stage workflow.
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Performance Parameters
The heart of the cross-validation lies in comparing key analytical performance characteristics as defined by regulatory guidelines like ICH Q2(R1) and USP <1225>.[2][11][12] Each method must first be individually validated before the head-to-head comparison can occur.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Causality & Justification |
| Specificity | High. Demonstrated by peak purity analysis (PDA detector) and separation from known impurities and degradation products. | High. Demonstrated by baseline separation of the analyte peak from solvent front and any known impurities. | Both techniques offer high-resolution separation. HPLC with a PDA detector provides an extra layer of confidence by confirming spectral homogeneity across the peak.[5] |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Both UV absorption and flame ionization detection are known to provide a highly linear response across a wide concentration range.[6][10] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Acceptance criteria are standard for pharmaceutical assays. Both methods, when optimized, can achieve high accuracy.[13] |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 1.0%Intermediate: < 2.0% | Modern instrumentation for both HPLC and GC provides excellent injection precision and stable detector response, leading to low variability.[13] |
| Limit of Quantitation (LOQ) | Method-dependent, typically in the low µg/mL range. | Method-dependent, often slightly lower than HPLC-UV for hydrocarbons, potentially in the high ng/mL to low µg/mL range. | FID is extremely sensitive to compounds with carbon-hydrogen bonds, which can result in a lower LOQ compared to standard UV detection.[9] |
| Robustness | Assessed by varying mobile phase composition, pH, flow rate, and column temperature. | Assessed by varying oven temperature ramp, flow rate, and inlet temperature. | Demonstrates the method's reliability during normal use. Minor variations in parameters should not significantly impact results.[14] |
Experimental Protocols: A Starting Point for Validation
The following protocols are robust starting points for method development, based on established principles for the analysis of biphenyl compounds.[5][15]
Protocol 1: Reversed-Phase HPLC-UV Method
This method is designed for the quantification of this compound and the separation of potential process impurities.
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: A biphenyl stationary phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is recommended for enhanced π-π interactions and unique selectivity for aromatic compounds.[14] A standard C18 column is a suitable alternative.[5]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any potential acidic impurities, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions. Rationale: A gradient is necessary to elute potential late-eluting, more non-polar impurities while ensuring the main analyte peak is well-resolved.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
-
Detection Wavelength: 254 nm. Rationale: This wavelength provides a good response for the biphenyl aromatic system.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to the desired working concentrations (e.g., for linearity curve).
-
Sample Solution: Dissolve the sample in acetonitrile to a target concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: Gas Chromatography-FID Method
This method is suitable for the purity determination of this compound, particularly for identifying volatile impurities.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A low-bleed, non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This stationary phase provides excellent separation for a wide range of semi-polar to non-polar compounds based on their boiling points.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 270 °C. Rationale: Ensures rapid and complete vaporization of the analyte without thermal degradation.
-
Split Ratio: 50:1. Rationale: Prevents column overloading and ensures sharp peaks for a concentrated sample.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Detector Temperature: 320 °C. Rationale: The FID temperature must be kept high to prevent condensation of the eluting components.
-
-
Sample Preparation:
-
Standard/Sample Solution: Accurately weigh and dissolve the sample in a high-purity solvent such as acetone or ethyl acetate to a concentration of approximately 1.0 mg/mL.
-
The Final Verdict: Data Comparison and Acceptance Criteria
After validating both methods individually, the cross-validation is performed by analyzing a minimum of three independent batches of this compound with both the HPLC and GC methods.
Acceptance Criteria for Cross-Validation: The core principle is demonstrating statistical equivalence.[1]
-
Assay Values: The mean assay values obtained by the two methods should not be statistically different. This can be evaluated using a two-sample t-test (p-value > 0.05).
-
Impurity Profile: For purity methods, the levels of any specified impurities should be comparable. The relative difference between the results from the two methods should typically be within ±20% for impurity levels near the quantitation limit and tighter (e.g., ±10%) for higher levels.
The diagram below illustrates the decision logic based on the analytical requirements.
Caption: Decision tree for selecting the primary analytical method.
By rigorously applying this framework, scientists can ensure that their analytical data for this compound is robust, defensible, and consistent across different methods and laboratories, ultimately safeguarding the quality and integrity of the final pharmaceutical product.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2]
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United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link][11][16]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][3]
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USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. The United States Pharmacopeial Convention. [Link][12]
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ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link][18]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link][19]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][20]
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Teotia, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science. [Link][5][6]
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Sousa, A., et al. (2020). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules. [Link][14]
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Chemistry For Everyone. (2025). What Is GC-FID (Gas Chromatography-Flame Ionization Detector)? YouTube. [Link][9]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link][21]
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SCION Instruments. GC-FID | Gas Chromatography Flame Ionization Detector. SCION Instruments. [Link][10]
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Teotia, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(7), 1121–1127. [Link][5][6]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][1]
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Phenomenex. Basic Principles of Gas Chromatography. Phenomenex Inc. [Link][7]
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Pharmaguideline. (2025). Principle and Working of Gas Chromatography | GC Principle Explained. Pharmaguideline. [Link][23]
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ResearchGate. (2025). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF. ResearchGate. [Link][24]
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ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link][25]
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FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][26]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link][13]
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Introduction: The Critical Role of Purity in Biphenyl Intermediates
An In-Depth Comparative Guide to the Isomeric Purity Assessment of 4,4'-Diacetoxybiphenyl
This compound, a key derivative of 4,4'-dihydroxybiphenyl (also known as 4,4'-biphenol), serves as a crucial building block in the synthesis of advanced materials and pharmacologically active molecules. 4,4'-dihydroxybiphenyl itself is a vital monomer in the production of high-performance liquid crystal polymers, engineering plastics like polysulfones, and pharmaceutical agents.[1][2][3] The conversion to its diacetate form is often a strategic step to modify solubility, protect hydroxyl groups, or tune reactivity in subsequent synthetic transformations.
The performance, safety, and efficacy of the final products derived from this intermediate are inextricably linked to its isomeric purity. The presence of even trace amounts of positional isomers—such as 2,4'-, 3,4'-, or 2,2'-diacetoxybiphenyl—can introduce significant defects in a polymer matrix, alter the pharmacological and toxicological profile of a drug substance, and compromise the desired physicochemical properties.[1] This guide provides a comprehensive, field-tested comparison of the primary analytical methodologies for quantifying the isomeric purity of this compound, designed for researchers, quality control analysts, and drug development professionals.
The Genesis of Isomeric Impurities: A Synthetic Perspective
Understanding the potential impurities in a sample begins with its synthesis. This compound is typically prepared by the acetylation of 4,4'-dihydroxybiphenyl. Therefore, the isomeric impurities present are almost always carried over from the biphenol precursor. Industrial synthesis of 4,4'-dihydroxybiphenyl, such as the direct oxidative coupling of phenol or the dealkylation of tetra-tert-butyl biphenol, can inadvertently produce a mixture of isomers.[1][4] The para-coupling is sterically and electronically favored, but side reactions can lead to the formation of ortho- and meta-linked isomers (e.g., 2,4'- and 2,2'-dihydroxybiphenyl).[1] These closely related structures are often difficult to separate from the desired 4,4'-isomer during purification, and their subsequent acetylation results in a final product contaminated with isomeric impurities.
A Comparative Analysis of Core Analytical Methodologies
The assessment of isomeric purity requires analytical techniques with high resolving power and sensitivity. The three most powerful and widely adopted methods in this context are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei. |
| Primary Application | Workhorse for routine quality control, purity testing, and quantification of known impurities. | Excellent for identifying and quantifying volatile impurities; powerful when coupled with Mass Spectrometry (MS). | Absolute purity determination, structural elucidation, and quantification without requiring reference standards for each impurity.[5] |
| Isomer Resolution | Excellent, especially with specialized columns (e.g., Biphenyl or Phenyl-Hexyl) that enhance π-π interactions.[6] | High, dependent on column selectivity and temperature programming. Capillary columns offer superior resolution. | Good to Excellent. Resolution depends on the magnetic field strength and the difference in the chemical environment of the nuclei in each isomer.[7] |
| Detection | UV-Diode Array Detector (DAD) is common, providing spectral information for peak purity assessment. | Flame Ionization Detector (FID) for robust quantification; Mass Spectrometry (MS) for definitive identification.[8] | Non-destructive detection of NMR-active nuclei (e.g., ¹H). |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., acetonitrile, methanol).[9] | Dissolution in a volatile solvent. Derivatization may be needed for less volatile precursors like the dihydroxy form.[1] | Precise weighing of sample and internal standard, followed by dissolution in a deuterated solvent.[10] |
| Destructive? | Yes | Yes | No, the sample can be recovered.[5] |
| Key Advantage | High robustness, excellent reproducibility, and wide availability in QC labs. | Unmatched sensitivity and specificity for impurity identification when coupled with MS.[11] | A primary ratio method providing absolute quantification, circumventing the need for impurity synthesis.[5] |
| Key Limitation | Requires reference standards for the definitive identification and quantification of each impurity. | Sample must be volatile and thermally stable. Potential for thermal degradation of labile compounds. | Lower sensitivity compared to chromatographic methods; requires a higher concentration of analyte. |
Validated Experimental Protocols: A Practical Guide
The following protocols are designed as self-validating systems, providing a robust starting point for method development and validation in your laboratory.
Protocol 1: Isomeric Purity by Reversed-Phase HPLC-DAD
This method is ideal for the routine quantification of this compound and its primary isomers. The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths and provides UV spectra for each peak, aiding in peak identification and purity assessment.
Methodology:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Biphenyl phase column can be used for enhanced selectivity.[6]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD monitoring at 254 nm and 280 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: Integrate the peak areas for all isomers. Calculate the percentage purity of the main peak relative to the total area of all isomeric peaks.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is optimized for the identification and quantification of volatile isomeric impurities. The mass spectrometer provides definitive structural information, making it the gold standard for identifying unknown peaks.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 10 min.
-
-
Injector: Split/splitless injector at 280 °C, operated in split mode (e.g., 50:1).
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Dissolve the sample in a high-purity solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of reference standards or by interpreting the fragmentation patterns. Quantify using the peak area percentage.
Protocol 3: Absolute Purity Determination by Quantitative ¹H-NMR (qNMR)
qNMR provides an absolute measure of purity against a certified internal standard, making it an invaluable tool for qualifying reference materials and for analyses where impurity standards are unavailable.[5][10]
Methodology:
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.
-
Record the exact weights of both the sample and the standard.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) and vortex until fully dissolved.
-
-
¹H-NMR Acquisition Parameters:
-
Pulse Angle: 30° to reduce saturation effects.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated (a delay of 30-60 seconds is often sufficient for quantitative accuracy).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the aromatic protons) and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
P_std = Purity of the internal standard
-
-
Visualization of Analytical Workflows
A logical workflow ensures that the analytical process is systematic and the choice of method is appropriate for the objective.
Caption: General workflow for isomeric purity assessment.
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A Comparative Analysis of the Biological Activity of 4,4'-Diacetoxybiphenyl and its Hydroxylated Precursor, 4,4'-Dihydroxybiphenyl
This guide provides an in-depth, objective comparison of the biological activities of 4,4'-Diacetoxybiphenyl and its parent compound, 4,4'-Dihydroxybiphenyl. The content is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the functional differences imparted by acetylation, supported by established experimental data and detailed protocols.
Introduction: The Rationale for Acetylation
4,4'-Dihydroxybiphenyl, also known as biphenol, is a phenolic compound recognized for a range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Its utility extends from being a monomer in high-performance polymers to a subject of pharmacological interest.[1] However, like many phenolic compounds, its therapeutic potential can be limited by factors such as poor bioavailability and metabolic instability.
A common strategy in medicinal chemistry to overcome these limitations is the esterification of hydroxyl groups, often through acetylation.[3] Acetylation converts the polar hydroxyl groups into less polar ester groups, which can enhance membrane permeability and protect the molecule from rapid metabolic degradation. The resulting acetylated compound, this compound, is often designed to function as a prodrug . This means it is biologically inactive in its initial form but is converted in vivo by cellular enzymes (esterases) into the active hydroxylated form, 4,4'-Dihydroxybiphenyl. This guide will explore the experimental evidence and mechanistic basis for the differing biological profiles of these two molecules.
Physicochemical Properties: A Foundation for Biological Function
The structural modification from hydroxyl to acetoxy groups fundamentally alters the molecule's physical and chemical properties. These changes are critical as they influence solubility, stability, and the ability to cross biological membranes.
| Property | 4,4'-Dihydroxybiphenyl | This compound | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₆H₁₄O₄ | [1][4] |
| Molecular Weight | 186.21 g/mol | 270.28 g/mol | [1][4] |
| Appearance | Off-white or light gray powder | Data not specified, likely a crystalline solid | [5] |
| Key Functional Group | Phenolic Hydroxyl (-OH) | Acetyl Ester (-OCOCH₃) | N/A |
Comparative Biological Activity: A Tale of a Molecule and its Prodrug
The primary difference in the biological activity between these two compounds lies in the availability of the phenolic hydroxyl groups. These groups are crucial for many of the observed effects of 4,4'-Dihydroxybiphenyl.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[6]
-
4,4'-Dihydroxybiphenyl : Possesses two available phenolic hydroxyl groups, making it an effective radical scavenger. Theoretical and experimental studies confirm its ability to participate in chain-breaking antioxidant reactions.[2][6] The position of the hydroxyl groups influences its reactivity, with studies comparing it to other biphenol isomers.[6]
-
This compound : The hydroxyl groups are capped by acetyl groups. This structural change prevents the donation of hydrogen atoms, rendering the molecule directly inactive as a free radical scavenger. Its antioxidant effect would be indirect, relying entirely on its conversion back to 4,4'-Dihydroxybiphenyl within a biological system.
Anti-inflammatory Activity
Chronic inflammation is linked to the overexpression of enzymes like cyclooxygenase-2 (COX-2).[2] Many phenolic compounds can modulate inflammatory pathways.[7][8]
-
4,4'-Dihydroxybiphenyl : Studies have shown that biphenol derivatives can possess anti-inflammatory properties.[9] However, some research indicates that 4,4'-dihydroxybiphenyl itself might enhance COX-2 expression in certain conditions, possibly due to its transformation into cytotoxic quinone-type molecules.[2] This highlights the complexity of its biological effects.
-
This compound : As a prodrug, this compound would not directly interact with inflammatory targets. Its potential anti-inflammatory effect would be a function of its conversion rate to the active parent compound. This prodrug approach could offer a more controlled release of the active agent, potentially mitigating some of the cytotoxic effects associated with the parent compound at high concentrations.
Cytotoxicity and Anticancer Potential
The potential of biphenyl derivatives as anticancer agents has been explored, with some compounds showing activity against various cancer cell lines.[10][11]
-
4,4'-Dihydroxybiphenyl : The cytotoxicity of 4,4'-dihydroxybiphenyl has been documented, with its effects being more pronounced than its 2,2'-isomer in some studies.[2] This activity is often linked to its pro-oxidant potential under certain conditions and its ability to be metabolized into reactive species.
-
This compound : Lacking the reactive hydroxyl groups, the diacetoxy form is expected to be significantly less cytotoxic. Its application in an anticancer context would be as a more stable delivery vehicle for the active dihydroxybiphenyl, which would be released preferentially inside cancer cells that may have higher esterase activity.
Enzyme Inhibition: The Case of Tyrosinase
4,4'-Dihydroxybiphenyl is a known potent inhibitor of tyrosinase, the key enzyme in melanin production.[1][12] This makes it a compound of interest for dermatological and cosmetic applications.[13]
-
4,4'-Dihydroxybiphenyl : It acts as a competitive inhibitor of tyrosinase, effectively blocking the active site and preventing the synthesis of melanin.[12] Its IC₅₀ value has been reported to be as low as 1.91 µM.[12]
-
This compound : The acetylated form would be unable to bind to the tyrosinase active site in the same manner as the hydroxylated precursor. Therefore, it is inactive as a direct tyrosinase inhibitor. Its efficacy in a skin-whitening formulation would depend on the presence and activity of esterase enzymes in the skin to hydrolyze it to the active 4,4'-Dihydroxybiphenyl.
Mechanism of Action: The Prodrug Conversion Pathway
The central hypothesis is that this compound functions as a prodrug, undergoing enzymatic hydrolysis in vivo to release the biologically active 4,4'-Dihydroxybiphenyl. This bioconversion is typically mediated by ubiquitous esterase enzymes found in plasma, the liver, and other tissues.
Caption: Standard workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding : Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like fibroblasts) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight. [14]2. Compound Treatment : Remove the medium and add fresh medium containing various concentrations of this compound and 4,4'-Dihydroxybiphenyl. Include wells with untreated cells (negative control) and a positive control (e.g., doxorubicin).
-
Incubation : Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours). [15]4. MTT Addition : Remove the treatment media and add 100 µL of fresh serum-free medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. [14]5. Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals. [15]6. Solubilization : Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. [14]7. Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 540-590 nm using a microplate reader. [14][16]8. Data Analysis : Calculate the percentage of cell viability relative to the untreated control and plot it against compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Conclusion and Future Perspectives
The comparison between this compound and its hydroxylated precursor, 4,4'-Dihydroxybiphenyl, serves as a classic example of a prodrug strategy.
-
4,4'-Dihydroxybiphenyl is the directly active molecule, whose biological effects—including antioxidant, cytotoxic, and enzyme-inhibiting activities—are dependent on its free phenolic hydroxyl groups.
-
This compound is its inactive, acetylated prodrug. Its primary advantages lie in potentially improved stability and bioavailability. Its biological activity is contingent upon in vivo enzymatic hydrolysis to release the active parent compound.
This guide provides the foundational knowledge and experimental frameworks to investigate these two compounds. Future research should focus on in vivo pharmacokinetic and pharmacodynamic studies to directly compare their absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies would be crucial to validate the prodrug hypothesis and determine if the acetylation of 4,4'-Dihydroxybiphenyl indeed translates to enhanced therapeutic efficacy in a living system.
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The Decisive Role of the Biphenyl Monomer: A Comparative Guide to Engineering Polymer Properties
For researchers, scientists, and professionals in drug development, the precise control over polymer properties is paramount. The selection of the constituent monomers is a critical determinant of the final material's performance. Among the vast array of available building blocks, biphenyl-containing monomers offer a unique combination of rigidity, thermal stability, and tunable electronic properties. However, subtle variations in the biphenyl unit's structure—be it isomeric differences, the nature and position of substituents, or its integration within the polymer backbone—can lead to dramatic shifts in the resulting polymer's characteristics. This guide provides an in-depth comparison of how different biphenyl monomer choices influence key polymer properties, supported by experimental data and established protocols.
The Biphenyl Unit: A Foundation for High-Performance Polymers
The biphenyl moiety, consisting of two connected phenyl rings, is a cornerstone in the design of high-performance polymers such as polyimides, polyamides, and specialized optical polymers.[1] Its rigid, planar structure imparts excellent thermal and mechanical stability. Furthermore, the π-conjugated system of the biphenyl unit offers a scaffold for tuning optical and electronic properties.[2] The ability to introduce substituents on the phenyl rings or to alter the connectivity between them provides a powerful tool for fine-tuning polymer solubility, processability, and ultimate performance.[3][4]
Isomeric Variations: A Tale of Three Biphenyl Dianhydrides
A prime example of the profound impact of monomer isomerism is observed in polyimides synthesized from different biphenyltetracarboxylic dianhydrides. The choice between 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA), 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA), and 2,2',3,3'-biphenyltetracarboxylic dianhydride (i-BPDA) leads to polyimides with distinct properties.
The symmetric and planar structure of s-BPDA promotes strong intermolecular packing, resulting in polyimides with exceptional thermal resistance and mechanical strength.[5] However, this ordered packing often leads to poor solubility, making processing a significant challenge.
In contrast, the asymmetric and twisted structures of a-BPDA and i-BPDA disrupt chain packing.[5][6][7] This disruption enhances the solubility of the resulting polyimides in organic solvents, a crucial advantage for solution-based processing techniques.[5][8] For instance, polyimides derived from i-BPDA and aromatic diamines have demonstrated good solubility in solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and even chloroform.[5][8] This improved solubility, however, can come at the cost of slightly reduced mechanical properties compared to their s-BPDA counterparts.[5] Copolymers incorporating both s-BPDA and i-BPDA can offer a compromise, retaining good mechanical properties while improving solubility.[5]
Notably, polyimides based on a-BPDA have been shown to exhibit higher glass transition temperatures (Tgs) and less color compared to the corresponding s-BPDA polyimides.[6] This highlights the nuanced trade-offs between processability and performance that can be managed through isomeric monomer selection.
Comparative Data: Polyimides from Biphenyl Dianhydride Isomers
| Biphenyl Dianhydride Monomer | Key Structural Feature | Impact on Polyimide Properties |
| s-BPDA | Symmetric, planar | High thermal stability, excellent mechanical strength, poor solubility.[5] |
| a-BPDA | Asymmetric, twisted | Higher glass transition temperature, less color, improved solubility.[6] |
| i-BPDA | Asymmetric, contorted | Excellent solubility, good thermal properties, slightly lower mechanical strength.[5][7] |
The Influence of Substituents: Tailoring Functionality
Introducing substituents onto the biphenyl monomer is a powerful strategy to impart specific functionalities and to fine-tune polymer properties.
Enhancing Solubility and Lowering Dielectric Constant
The incorporation of bulky, nonpolar side groups can significantly improve the solubility of otherwise intractable aromatic polymers. For example, attaching multiple methyl groups to a biphenyl-containing diamine monomer used in polyimide synthesis leads to polymers with low dielectric constants and reduced water absorption, properties highly desirable in microelectronics.[3] Similarly, introducing bulky tert-butyldiphenylsilyl (TBDPS) side groups into fluorene-based polyimides enhances their solubility in low- or nonpolar solvents and reduces their dielectric constant and loss.[9]
Tuning Optical Properties: The Case of Fluorene Monomers
Fluorene, a biphenyl derivative with a methylene bridge, is a key monomer in the development of polymers for optical and electronic applications.[10][11][12] The rigid and planar structure of the fluorene unit, combined with its high photoluminescence quantum yield, makes it an excellent building block for light-emitting polymers.[13]
By modifying the 9-position of the fluorene monomer, for instance by introducing bulky substituents, it is possible to prevent aggregation and maintain high luminescence efficiency in the solid state. Furthermore, copolymerizing fluorene with other aromatic units, such as benzothiadiazole, allows for the tuning of the polymer's absorption and emission wavelengths.[11][12] This strategy is crucial for developing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent research has shown that fluorene-derived polymers can achieve high refractive indices (up to 1.730) and excellent optical transparency (up to 99.4% transmittance), making them promising for advanced optical components.[10]
Experimental Protocols: From Monomer to Characterized Polymer
The reliable synthesis and characterization of these polymers are essential for understanding structure-property relationships. The following sections outline standardized protocols for polycondensation and key analytical techniques.
Polymer Synthesis: Polycondensation
Polycondensation is a common method for synthesizing aromatic polymers like polyimides and polyamides.[14] It involves the stepwise reaction between difunctional monomers.[14] Both one-step and two-step procedures are frequently employed for polyimide synthesis.[5]
One-Step Polycondensation Protocol (for Polyimides): [5][7]
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve the diamine monomer in m-cresol.
-
Purge the flask with dry nitrogen for 30 minutes.
-
Add an equimolar amount of the powdered biphenyl dianhydride and a catalytic amount of isoquinoline.
-
Stir the mixture at 100°C until all solids dissolve.
-
Gradually raise the temperature to 200°C over 1 hour and maintain for several hours to drive the imidization reaction to completion.
-
Cool the reaction mixture and precipitate the polymer by pouring it into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Two-Step Polycondensation Protocol (for Polyimides): [5]
-
Dissolve the diamine monomer in an aprotic polar solvent such as DMF or NMP in a flask under a nitrogen atmosphere.
-
Add an equimolar amount of the biphenyl dianhydride in one portion at room temperature to form the poly(amic acid) precursor.
-
Stir the solution for several hours to achieve a high molecular weight.
-
The poly(amic acid) solution can then be cast into a film.
-
Thermally cure the film by heating it in stages to temperatures typically above 200°C to effect cyclodehydration and form the final polyimide.
Diagram: Generalized Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow from monomer selection to property analysis.
Polymer Characterization
4.2.1. Molecular Weight Determination: Size Exclusion Chromatography (SEC/GPC)
SEC, also known as GPC, is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[15][16][17][18][19] This information is crucial as molecular weight directly influences many polymer properties, including mechanical strength and processability.[17]
-
Principle: The technique separates molecules based on their hydrodynamic volume in solution.[18] A dissolved polymer sample is passed through a column packed with porous gel. Larger molecules elute first as they cannot penetrate the pores, while smaller molecules have a longer path and elute later.
-
Instrumentation: An SEC system typically consists of a solvent delivery system, an injector, a set of columns, and one or more detectors (e.g., refractive index, UV-Vis, light scattering).[18][19]
-
Procedure:
-
Dissolve the polymer in a suitable solvent (e.g., THF, DMF).[15]
-
Filter the solution to remove any particulate matter.
-
Inject the sample into the SEC system.
-
The molecular weight is determined by calibrating the system with polymer standards of known molecular weight or by using a multi-angle light scattering (MALS) detector for absolute molecular weight determination.[16]
-
4.2.2. Thermal Properties: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and transitions of polymers.[20][21][22][23]
-
TGA: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20] It is used to determine the decomposition temperature, which is a key indicator of thermal stability.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature.[21] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[24][25]
4.2.3. Mechanical Properties: Tensile Testing
Tensile testing provides information about the strength, stiffness, and ductility of a polymer.[24][26][27][28]
-
Principle: A polymer film or dumbbell-shaped specimen is stretched at a constant rate until it breaks. The force required to stretch the sample and the elongation are measured.
-
Key Parameters:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.
-
Conclusion: A Strategic Approach to Polymer Design
The choice of biphenyl monomer is a critical decision in the design of high-performance polymers. As demonstrated, isomeric and substituent variations provide a sophisticated toolkit for tailoring polymer properties to meet the demanding requirements of advanced applications. By understanding the fundamental structure-property relationships and employing rigorous synthesis and characterization protocols, researchers can rationally design polymers with optimized thermal stability, mechanical performance, processability, and optical characteristics. This guide serves as a foundational resource for navigating the nuanced landscape of biphenyl-based polymers and unlocking their full potential.
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Benchmarking the synthesis of 4,4'-Diacetoxybiphenyl against other methods
An In-Depth Technical Guide to the Synthesis of 4,4'-Diacetoxybiphenyl: A Comparative Benchmarking Study
For researchers and professionals in materials science and drug development, this compound is a valuable molecular building block. Its precursor, 4,4'-dihydroxybiphenyl, is a critical monomer in the production of high-performance polymers such as liquid crystal polymers and polysulfones.[1][2][3] The diacetate derivative finds applications as a key intermediate in the synthesis of pharmaceuticals and other functional organic materials.
The selection of a synthetic route is a critical decision dictated by factors including desired yield, purity, scalability, cost-effectiveness, and environmental impact.[3] This guide provides an objective, in-depth comparison of the primary methodologies for synthesizing this compound, focusing on the crucial construction of the 4,4'-dihydroxybiphenyl backbone, followed by a robust protocol for the final acetylation step.
The core challenge in synthesizing this compound lies in the efficient and selective formation of the 4,4'-dihydroxybiphenyl structure. We will benchmark four prominent methods, from modern cross-coupling reactions to classical industrial processes.
Method A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its versatility and efficiency in forming carbon-carbon bonds.[4][5] This method typically involves the reaction of a 4-halophenol with a 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base.[4]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. The choice of ligands (e.g., phosphines) is critical for stabilizing the catalyst and facilitating the reaction steps.
-
Base: A base is required to activate the organoboron compound, facilitating the transmetalation step where the aryl group is transferred to the palladium center.[4]
-
Solvent: A mixture of an organic solvent and water is often crucial for reaction efficacy, dissolving both the organic substrates and the inorganic base.[4]
Advantages:
-
Relatively mild reaction conditions compared to classical methods.[6]
-
High regio- and stereoselectivity.[6]
Disadvantages:
-
The cost and potential toxicity of palladium catalysts.[7]
-
Availability and stability of boronic acid starting materials.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4,4'-Diacetoxybiphenyl
As Senior Application Scientist, this guide provides a detailed protocol for the safe and compliant disposal of 4,4'-Diacetoxybiphenyl. The procedures outlined below are synthesized from established laboratory safety principles and data on analogous chemical structures. Given that specific environmental fate and toxicology data for this compound are limited, this protocol is grounded in the prudent management of solid organic chemical waste, ensuring the safety of laboratory personnel and environmental stewardship.
Part 1: Core Directive: Hazard Assessment and Risk Mitigation
Understanding the "why" behind disposal procedures is fundamental to laboratory safety. The disposal plan for any chemical is a direct extension of its hazard profile. For this compound, we must infer its potential risks from its parent structure, biphenyl, and closely related acetylated compounds.
Inherent Hazards of the Biphenyl Structure
Biphenyl and its derivatives are recognized for potential health and environmental risks. The parent compound, biphenyl, is known to cause eye and respiratory tract irritation.[1][2] The U.S. Environmental Protection Agency (EPA) has concluded that biphenyl presents "suggestive evidence of carcinogenic potential" based on animal studies.[2][3] Furthermore, many biphenyl compounds are classified as very toxic to aquatic life with long-lasting effects.[4]
Given these foundational risks, this compound must be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and as an environmental hazard. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within designated waste streams to prevent release into the environment.[4]
Data Summary: Hazard Profile and Protective Measures
| Hazard Category | Inferred Risk for this compound | Rationale & Causality | Required Personal Protective Equipment (PPE) |
| Skin Contact | Potential for skin irritation.[4] | Based on data for 4,4'-Diacetylbiphenyl and other biphenyls which are categorized as skin irritants. Acetoxy groups can be hydrolyzed to form acetic acid and the corresponding phenol, which can also be irritating. | Nitrile gloves, lab coat.[1][5] |
| Eye Contact | Potential for serious eye irritation.[4] | Data for analogous compounds consistently show eye irritation.[1][4][6] Solid particulates can cause mechanical irritation. | ANSI Z87.1-compliant safety goggles or face shield.[1][5] |
| Inhalation | Potential for respiratory tract irritation.[4][7] | Handling the solid powder can generate dust. Biphenyl compounds are known to be respiratory irritants.[1][2] | Handle only in a well-ventilated area or a certified chemical fume hood to minimize dust inhalation.[5][6] |
| Environmental | Presumed to be toxic to aquatic life with long-lasting effects.[4] | Biphenyl derivatives often exhibit poor water solubility and potential for bioaccumulation, posing a risk to aquatic ecosystems.[8] Never dispose of this chemical down the drain.[5][9] | Full containment within a designated hazardous waste stream. |
Part 2: Pre-Disposal Protocol: Waste Minimization
The most effective disposal procedure begins with minimizing waste generation at the source. This is a core principle of green chemistry and a regulatory expectation.[10][11]
-
Source Reduction: Order only the quantity of this compound required for your immediate experimental needs to avoid generating surplus stock that becomes waste.[10][12]
-
Inventory Management: Maintain a meticulous and up-to-date chemical inventory.[12] This prevents redundant purchases and allows for the sharing of surplus chemicals between research groups, if permitted by institutional policy.
-
Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of chemical waste produced.[10][11]
Part 3: Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures safety and compliance from the point of generation to final disposal by a certified contractor.
Experimental Protocol: Segregation and Containerization
-
Waste Characterization: At the point of generation, classify waste this compound as a non-halogenated solid organic chemical waste .[13] This initial classification is critical as it dictates the correct waste stream and prevents the mixing of incompatible chemicals.[11]
-
Container Selection:
-
Procure a dedicated hazardous waste container that is compatible with solid organic compounds. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.[10]
-
Ensure the container is clean, dry, and in good condition.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated container using a spatula or scoop.
-
This process should be performed inside a chemical fume hood to contain any dust.[5]
-
Do not mix this waste with any other waste streams, such as aqueous waste, halogenated organic waste, or sharps.[14]
-
-
Labeling:
-
Immediately upon adding waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[9][14]
-
Complete the label fully and accurately, including:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all contents
-
The date of accumulation
-
The responsible researcher and lab location
-
-
-
Storage and Accumulation:
-
Keep the waste container tightly sealed at all times, except when adding waste.[6][10]
-
Store the container in a designated Satellite Accumulation Area (SAA), which is typically located in the main hood of the laboratory.[10][15]
-
The SAA must be under the control of the laboratory personnel and located at or near the point of generation.
-
Ensure the container is within a secondary containment tray to capture any potential spills.[15]
-
-
Requesting Disposal:
Mandatory Visualization: Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
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Personal protective equipment for handling 4,4'-Diacetoxybiphenyl
Essential Safety and Handling Guide for 4,4'-Diacetoxybiphenyl
As a senior application scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure personal safety and minimize environmental impact.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicity data for this compound is not extensively detailed in all safety data sheets, the hazards can be inferred from related biphenyl compounds. The primary hazards associated with similar compounds include irritation to the skin, eyes, and respiratory system.[1][2]
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
Given these potential hazards, a thorough risk assessment should be conducted before beginning any work with this compound. This involves evaluating the specific procedures to be performed, the quantities of the substance being used, and the potential for exposure.
Hierarchy of Controls
Before relying on personal protective equipment (PPE), a hierarchy of controls should be implemented to minimize exposure to this compound. PPE is the last line of defense.
-
Engineering Controls: The most effective control measure is to handle the chemical in a controlled environment.
-
Fume Hood: All work with this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of any airborne contaminants.[1][3] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][3]
-
-
Administrative Controls: These are work practices that reduce or prevent exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling, storage, and disposal of this compound.
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where chemicals are handled.[4]
-
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[5] | Nitrile or neoprene gloves.[5][6] | Fully-buttoned laboratory coat.[7] | Recommended to be used within a fume hood. If not feasible, a NIOSH-approved respirator for dusts is required.[7] |
| Running reactions and transfers | Chemical splash goggles.[5] A face shield is recommended if there is a splash hazard.[5][7] | Nitrile or neoprene gloves.[5][6] | Laboratory coat.[7] | Work should be performed in a fume hood. |
| Handling spills | Chemical splash goggles and a face shield.[5][7] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or coveralls over a lab coat.[5][8] | A NIOSH-approved respirator with particulate filters.[7] |
| Waste disposal | Safety glasses with side shields or chemical splash goggles.[5] | Nitrile or neoprene gloves.[5][6] | Laboratory coat.[7] | Not generally required if handling sealed waste containers. |
Eye and Face Protection
To prevent eye irritation from dust particles or splashes, appropriate eye protection is mandatory.
-
Safety Glasses: Should meet ANSI Z87.1 standards and include side shields for adequate protection during low-risk activities.
-
Chemical Splash Goggles: Should be worn for procedures with a higher risk of splashes.[5]
-
Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashes or when handling larger quantities of the material.[5][7]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5][6] It is important to check the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or punctures before use and remove them with care to avoid skin contamination.[9]
-
Laboratory Coat: A clean, fully-buttoned laboratory coat should be worn to protect the body from accidental spills.[7]
-
Clothing and Footwear: Long pants and closed-toe shoes are required to cover the skin.[7]
Respiratory Protection
Inhalation of this compound dust must be avoided.
-
Fume Hood: As an engineering control, a fume hood is the primary method for preventing respiratory exposure.
-
Respirators: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator must be used.[7] A respiratory protection program, including fit testing and training, is necessary when respirators are required.[7]
Step-by-Step Handling Procedures
-
Preparation:
-
Handling:
-
Conduct all manipulations of solid this compound within a chemical fume hood to minimize dust inhalation.
-
When weighing, use a spatula to handle the powder and avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Clean all contaminated surfaces and equipment after use.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water.[1]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate and Alert: Alert nearby personnel and evacuate the immediate area if necessary.
-
Containment: For small spills, prevent the spread of the powder. Avoid sweeping dry powder, as this can create airborne dust.[10]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Gently cover the spill with an absorbent material.
-
Carefully sweep up the spilled material and place it in a sealed, labeled container for hazardous waste disposal.[1][3][10]
-
Clean the spill area with soap and water.[1]
-
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][3] If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Caption: Workflow for handling a this compound spill.
Disposal Plan
All waste containing this compound, including unused product, contaminated labware, and cleanup materials, must be treated as hazardous waste.[11]
-
Segregation: Keep this compound waste separate from other waste streams to prevent incompatibilities.[11]
-
Containerization: Use a dedicated, clearly labeled, and sealed container for all solid waste.[11]
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain or in the regular trash.[3]
References
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Unisafe. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
University of Cincinnati. (2022, February 1). ADVISORY 7.4 - UC EH&S. Retrieved from [Link]
-
Department of Labor. (2009, January 21). Regulations.gov. Retrieved from [Link]
-
Health and Safety Authority. (2024, April 5). 2024 - Code of Practice. Retrieved from [Link]
-
Occupational Safety and Health Administration. Guidance For Hazard Determination. Retrieved from [Link]
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National Center for Biotechnology Information. Chapter 20 HAZARDOUS SUBSTANCES IN THE WORKPLACE. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. content.labscoop.com [content.labscoop.com]
- 5. trimaco.com [trimaco.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. sams-solutions.com [sams-solutions.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
